3,5-Dimethylpyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-6(2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQQOEOERUUJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572674 | |
| Record name | 3,5-Dimethylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4733-68-0 | |
| Record name | 3,5-Dimethyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4733-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Dimethylpyridine-2-carboxylic Acid (CAS No. 4733-68-0)
Executive Summary
3,5-Dimethylpyridine-2-carboxylic acid is a substituted picolinic acid derivative that serves as a highly valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a pyridine core with strategically placed methyl groups and a carboxylic acid handle, makes it a versatile intermediate for creating complex molecular architectures. The pyridine ring acts as a bioisosteric replacement for phenyl groups, often improving metabolic stability and solubility, while the carboxylic acid provides a reactive site for amide bond formation, esterification, and other key coupling reactions. This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and its significant applications in the field of drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound, also known as 3,5-lutidine-2-carboxylic acid, is a solid organic compound. The foundational picolinic acid structure is known to be a catabolite of the amino acid tryptophan.[1] The addition of two methyl groups at the 3- and 5-positions of the pyridine ring significantly influences the molecule's steric and electronic properties, which can be strategically exploited in drug design to modulate target binding and pharmacokinetic profiles.
Molecular Structure
The structure consists of a pyridine ring with a carboxylic acid group at the C2 position and methyl groups at the C3 and C5 positions.
Caption: 2D structure of this compound.
Quantitative Data Summary
The key properties of this compound are summarized in the table below, compiled from various chemical supplier and database sources.
| Property | Value | Source |
| CAS Number | 4733-68-0 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Purity | ≥95% (typical) | [2][3] |
| Melting Point | Data not consistently available | N/A |
| Solubility | Data not consistently available | N/A |
Synthesis and Purification
While specific, peer-reviewed syntheses for this compound are not abundantly published, a robust and logical synthetic route can be devised based on established pyridine chemistry. The most common and industrially viable method for producing picolinic acids involves the oxidation of the corresponding methylpyridine (picoline).[1] Therefore, the synthesis of this target molecule logically starts from 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).
The causality behind this choice is the selective reactivity of the methyl group at the C2 position. This methyl group is more activated towards oxidation compared to those at the C3 and C5 positions due to the electronic influence of the adjacent ring nitrogen. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation.[1]
Hypothetical Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard methods for picoline oxidation.
-
Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2,3,5-trimethylpyridine (0.1 mol).
-
Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (KMnO₄, 0.3 mol) in 500 mL of water. This may require gentle heating.
-
Reaction: Heat the flask containing the trimethylpyridine to reflux (approx. 100°C). Add the KMnO₄ solution dropwise via the dropping funnel over 2-3 hours.
-
Scientific Rationale: A slow, controlled addition is crucial to manage the exothermicity of the oxidation reaction and prevent dangerous thermal runaways. Refluxing ensures the reaction proceeds to completion.
-
-
Monitoring: Continue to heat the reaction mixture under reflux for an additional 12-18 hours, or until the characteristic purple color of the permanganate has disappeared, indicating its consumption. A brown manganese dioxide (MnO₂) precipitate will form.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ solid. Wash the filter cake with a small amount of hot water to recover any adsorbed product.
-
Self-Validation: The complete removal of the MnO₂ is essential for a clean product. The filtrate should be a clear, colorless to pale yellow solution.
-
-
Workup - Acidification: Transfer the combined filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 3-4.
-
Causality: The product exists as its potassium salt (potassium 3,5-dimethylpyridine-2-carboxylate) in the basic filtrate. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.
Applications in Research and Drug Development
Pyridine carboxylic acid isomers are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5][6] They are instrumental in developing treatments for a wide range of diseases, including cancer, tuberculosis, and diabetes.[7] this compound is a valuable building block within this class for several key reasons:
-
Scaffold for Amide Coupling: The carboxylic acid group is a versatile handle for standard amide bond formation (e.g., using EDC/HOBt or HATU coupling reagents). This allows for the systematic exploration of the chemical space around the pyridine core, a fundamental strategy in structure-activity relationship (SAR) studies.
-
Bioisosterism: The pyridine ring is a common bioisostere for a phenyl ring. Its nitrogen atom can act as a hydrogen bond acceptor and can alter the molecule's pKa, solubility, and metabolic profile, often leading to improved drug-like properties.
-
Enzyme Inhibition: Picolinic acid derivatives are known to be effective enzyme inhibitors.[7] The pyridine nitrogen and the adjacent carboxylate can act as a bidentate chelating unit for metal ions in the active sites of metalloenzymes, a mechanism critical for inhibition.[1] The methyl groups at the 3- and 5-positions provide steric bulk that can be used to achieve selective binding to a target enzyme's active site over other related enzymes.
Logical Integration into a Drug Candidate
The diagram below illustrates how this compound could be incorporated into a hypothetical kinase inhibitor. Kinase inhibitors are a major class of cancer therapeutics, and many feature a core heterocyclic scaffold.
Caption: Integration workflow into a complex bioactive molecule.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized this compound is paramount. Standard analytical techniques are employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two singlets for the two non-equivalent methyl groups, a singlet for the proton at the C4 position, a singlet for the proton at the C6 position, and a broad singlet for the carboxylic acid proton. A study on the related 3,5-dimethylpyridine showed characteristic signals for the methyl protons and the aromatic protons.[8]
-
¹³C NMR Spectroscopy: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which would appear significantly downfield (~170 ppm).[9]
-
Mass Spectrometry (MS): Electron ionization (EI-MS) would show a molecular ion peak (M+) corresponding to its molecular weight (151.16).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining the purity of the final compound, which is typically expected to be >95%.[3]
Safety and Handling
While specific safety data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. Based on related structures like dimethyl pyridine-3,5-dicarboxylate, it may cause skin and eye irritation and may cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important building block for researchers in synthetic and medicinal chemistry. Its well-defined structure offers a reliable platform for creating novel compounds with potential therapeutic value. The synthetic route, based on the selective oxidation of a trimethylpyridine precursor, is a logical and feasible approach. Its utility in drug discovery, particularly as a scaffold for enzyme inhibitors and as a bioisosteric element, ensures its continued relevance in the development of next-generation pharmaceuticals.
References
- Grokipedia. Picolinic acid. [Link]
- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1637-1668. [Link]
- PubChem. Picolinic acid.
- Wikipedia. Picolinic acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 3-Methylpyridine-2-carboxylic Acid in Advancing Chemical Research. [Link]
- Limmer, S., et al. (2019). Synthesis of 15N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-919. [Link]
- PubChem. Dimethyl pyridine-3,5-dicarboxylate.
- Arkat USA. The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC 2005 (vii) 91-101. [Link]
- Google Patents.
- PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. synchem.de [synchem.de]
- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dimethylpyridine-2-carboxylic acid
An authoritative guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of 3,5-Dimethylpyridine-2-carboxylic acid, a key building block in modern medicinal chemistry.
Abstract
This compound, a substituted pyridine derivative, is a compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical and physical properties, detailed synthesis and purification protocols, and advanced analytical characterization techniques. Furthermore, this document explores the compound's applications in drug development, highlighting its role as a versatile scaffold and intermediate in the synthesis of novel therapeutic agents. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction
Pyridine carboxylic acids and their derivatives are a cornerstone of modern medicinal chemistry, with isomers like picolinic acid, nicotinic acid, and isonicotinic acid forming the basis for a multitude of drugs targeting a wide range of diseases, including tuberculosis, cancer, and diabetes.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its distinct substitution pattern, offers a unique scaffold for the development of novel enzyme inhibitors and other therapeutic agents.[1] Its structural features can be exploited to achieve specific interactions with biological targets, making it a valuable building block for drug design and development. This guide aims to provide a detailed and practical resource for the scientific community, covering the essential aspects of working with this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.
Molecular Structure and Weight
The core of this compound is a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 2 position.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | [2] |
| CAS Number | 4733-68-0 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, 3,5-dimethylpyrazine-2-carboxylic acid, the following peaks were observed in CDCl₃: a singlet at 8.64 ppm (1H), a singlet at 2.97 ppm (3H), and a singlet at 2.62 ppm (3H).[3]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. For 3,5-dimethylpyrazine-2-carboxylic acid in CDCl₃, peaks were observed at 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, and 21.4 ppm.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3,5-dimethylpyrazine-2-carboxylic acid, the calculated m/z for [M+H]⁺ is 153.0664, with an observed value of 153.0667.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The adsorption of pyridine carboxylic acids on surfaces can be characterized by changes in the IR spectra, particularly in the regions corresponding to the pyridyl ring nitrogen and carboxylate functional groups.[4]
Synthesis and Purification
The synthesis of pyridine carboxylic acids can be achieved through various methods, including the oxidation of alkylpyridines.[5] The following section details a general, yet robust, protocol for the laboratory-scale synthesis and purification of this compound, emphasizing experimental causality and self-validating system design.
Synthetic Workflow
The synthesis of this compound typically involves the oxidation of a suitable precursor, such as 3,5-dimethylpyridine. The choice of oxidizing agent and reaction conditions is critical to achieving a high yield and purity.
Caption: A generalized workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Oxidation of 3,5-Dimethylpyridine
This protocol describes a common method for the synthesis of pyridine carboxylic acids.
Materials:
-
3,5-Dimethylpyridine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylpyridine in water.
-
Oxidation: Slowly add potassium permanganate to the solution while maintaining a specific temperature. The reaction is typically exothermic and requires careful control. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the excess potassium permanganate is quenched by the addition of sodium bisulfite until the purple color disappears.
-
Acidification and Extraction: The solution is then acidified with sulfuric acid to precipitate the carboxylic acid. The product is extracted with a suitable organic solvent, such as diethyl ether.
-
Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Self-Validation: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic methods (NMR, MS, and IR) to match the expected data.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quality control of this compound and for studying its behavior in biological systems.
Chromatographic Techniques
Liquid chromatography is a powerful tool for the analysis of carboxylic acids.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a standard method for assessing the purity of this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with a pH modifier like formic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective detection, especially in complex matrices like biological samples, LC-MS is the method of choice.[6] This technique provides both retention time and mass-to-charge ratio information, allowing for confident identification and quantification.
Protocol: HPLC Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
-
A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over time to elute the compound.
Detection:
-
UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
Applications in Drug Discovery and Development
Pyridine carboxylic acid derivatives are prevalent in pharmaceuticals due to their ability to act as enzyme inhibitors and engage in various biological interactions.[1]
Role as a Molecular Scaffold
The rigid structure of the pyridine ring in this compound provides a well-defined framework for the attachment of other functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) in drug design. The methyl and carboxylic acid groups can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties.
Precursor for Complex Molecule Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, the carboxylic acid group can be readily converted to amides, esters, or other functional groups to build larger, more intricate structures.[7][8]
Caption: The central role of this compound in drug discovery.
Potential Therapeutic Areas
While specific biological activities of this compound itself are not extensively documented in the provided search results, the broader class of pyridine carboxylic acids has shown promise in various therapeutic areas, including:
-
Anti-inflammatory and Anti-hyperglycemic Agents: Novel nicotinic acid derivatives have been synthesized and shown to possess both anti-inflammatory and anti-hyperglycemic properties.[9]
-
Anticancer Activity: Metal complexes of pyridine carboxylic acids have been synthesized and have demonstrated antitumor activity.[10] Additionally, dimethylpyridine-3-carboxamide derivatives have been designed as MMP-13 inhibitors with potential anticancer activity.[7][8]
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure and tunable chemical properties make it an attractive scaffold for the design and synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its physicochemical properties, synthetic and analytical methodologies, and its applications in drug discovery. The detailed protocols and workflows presented herein are intended to empower researchers and scientists to effectively utilize this important compound in their pursuit of innovative medicines. As our understanding of disease pathways continues to grow, the strategic use of scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
References
- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - medi
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]
- US8575350B2 - Process for producing pyridine carboxylic acids - Google P
- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI. [Link]
- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC - NIH. [Link]
- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - ResearchG
- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. [Link]
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed. [Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]
- 8. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 3,5-dimethylpyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By delving into its structure, synthesis, spectroscopic signature, reactivity, and safe handling, this document aims to equip researchers with the foundational knowledge required for its effective application in novel molecular design and development.
Molecular Structure and Physicochemical Properties
This compound, also known as 3,5-lutidine-2-carboxylic acid, possesses a pyridine ring substituted with two methyl groups at the 3- and 5-positions and a carboxylic acid group at the 2-position. This unique arrangement of substituents imparts a distinct set of electronic and steric properties that govern its reactivity and potential applications.
The molecular structure can be visualized as follows:
Caption: 2D structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| CAS Number | 4733-68-0 | [1] |
| Appearance | Solid | Inferred from typical state of similar organic acids |
| pKa | Estimated to be slightly lower than that of picolinic acid (~5.2) due to the electron-donating methyl groups. The pKa of the parent base, 3,5-lutidine, is 6.15.[2] | Inferred from chemical principles and related compound data |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents like hexane. | Inferred from chemical structure |
Synthesis of this compound
The most direct and common synthetic route to this compound is through the hydrolysis of its corresponding nitrile, 2-cyano-3,5-dimethylpyridine. This transformation is a robust and well-established method for the preparation of carboxylic acids from nitriles.[3][4]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of 2-Cyano-3,5-dimethylpyridine
This protocol is a generalized procedure based on established methods for nitrile hydrolysis.[3][4] Researchers should optimize reaction conditions based on their specific laboratory setup and scale.
Materials:
-
2-Cyano-3,5-dimethylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl) or Sodium Bicarbonate (NaHCO₃) for neutralization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyano-3,5-dimethylpyridine.
-
Acid-Catalyzed Hydrolysis: Slowly add a solution of aqueous sulfuric acid (e.g., 50% v/v) to the nitrile. The reaction is exothermic, so addition should be controlled, and the flask may be cooled in an ice bath.
-
Heating: Once the initial exotherm subsides, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The disappearance of the nitrile peak (around 2220-2260 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a carbonyl C=O stretch (around 1700 cm⁻¹) in the Infrared (IR) spectrum of a reaction aliquot can also be used to monitor the reaction.[5][6]
-
Work-up (Acidic Hydrolysis):
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or by pouring the cooled reaction mixture onto crushed ice and then neutralizing.
-
The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
-
Base-Catalyzed Hydrolysis (Alternative):
-
Dissolve 2-cyano-3,5-dimethylpyridine in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux and monitor the reaction as described above.
-
Cool the reaction mixture and acidify with concentrated HCl until the pH is acidic (pH 2-3). The carboxylic acid will precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Spectroscopic Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Two singlets or narrow doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the 4- and 6-positions of the pyridine ring. The exact chemical shifts will be influenced by the electronic effects of the substituents.[7][8] - Methyl Protons: Two singlets in the aliphatic region (δ 2.0-3.0 ppm), corresponding to the two methyl groups.[7][8] - Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm), which is often exchangeable with D₂O.[7] |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (δ 165-185 ppm).[9][10] - Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm). The chemical shifts will be influenced by the positions of the substituents.[9] - Methyl Carbons: Two signals in the aliphatic region (δ 15-30 ppm).[9] |
| Infrared (IR) Spectroscopy | - O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[6][11][12][13] - C-H Stretch (Aromatic & Aliphatic): Absorptions just above and below 3000 cm⁻¹.[6] - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.[6][11][12][13] - C=N and C=C Stretches (Pyridine Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.[6] |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (151.16 g/mol ).[14][15][16][17] - Fragmentation Pattern: Characteristic fragments would include the loss of the hydroxyl group (M-17), the carboxylic acid group (M-45), and potentially fragments arising from the cleavage of the pyridine ring.[15] |
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the carboxylic acid functionality and the pyridine ring.
Caption: Key reactions of this compound.
Esterification
The carboxylic acid group can be readily converted to an ester through various established methods.
-
Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) provides the corresponding ester. This is an equilibrium-driven process, often requiring the use of excess alcohol as the solvent.[18][19]
-
Steglich Esterification: For more sensitive substrates or to avoid harsh acidic conditions, the Steglich esterification using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective.[20]
Amide Bond Formation
The synthesis of amides from this compound is a crucial transformation for the development of new drug candidates and functional materials. This is typically achieved using peptide coupling reagents to activate the carboxylic acid.[21][22][23]
Common Amide Coupling Protocol:
-
Activation: Dissolve this compound in an anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM)).
-
Add a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS (N-hydroxysuccinimide).[21]
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acidic byproducts.
-
Amine Addition: Add the desired primary or secondary amine to the activated carboxylic acid solution.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Perform an appropriate aqueous work-up and purify the resulting amide by column chromatography or recrystallization.
Decarboxylation
Pyridine-2-carboxylic acids can undergo decarboxylation upon heating, often facilitated by a metal catalyst, to yield the corresponding pyridine.[24][25] In the case of this compound, this reaction would yield 3,5-lutidine. The ease of decarboxylation of picolinic acids is a notable chemical property.[25]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Research and Development
The structural motifs present in this compound make it a valuable building block in several areas of research:
-
Drug Discovery: The pyridine ring is a common scaffold in many pharmaceuticals. The carboxylic acid handle allows for the facile introduction of various functional groups through amide and ester linkages, enabling the exploration of structure-activity relationships (SAR).
-
Ligand Synthesis: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination complexes with interesting catalytic or material properties.
-
Agrochemicals: Pyridine-based compounds are also prevalent in agrochemicals, and this compound can serve as a precursor for the synthesis of new herbicides, fungicides, and insecticides.
References
- Supplementary Information. The Royal Society of Chemistry. [Link]
- IR handout.pdf.
- Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. [Link]
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Royal Society of Chemistry. [Link]
- Amide Synthesis. Fisher Scientific. [Link]
- Infrared Spectrometry. MSU chemistry. [Link]
- Mass Spectrometry - Fragmentation P
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
- Useful Spectroscopic Data. University of Colorado Boulder. [Link]
- IR Absorption Table. University of California, Los Angeles. [Link]
- The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals.
- 3,5-Dimethylpyridine. PubChem. [Link]
- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. NIH. [Link]
- Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. [Link]
- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Medium. [Link]
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
- mass spectra - fragmentation p
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!. [Link]
- Show the fragmentations that give rise to the peaks at m/z 43, 57... | Study Prep in Pearson+. Pearson. [Link]
- Esterification of pyridine carboxylic acids.
- The synthetic method of 2-pyridine carboxylic acid.
- Interpreting Infrared Spectra. Specac Ltd. [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]
- Hydrolysis of nitriles to carboxylic acids.
- 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,...
- MASS SPECTROMETRY: FRAGMENTATION P
- Acid to Ester - Common Conditions.
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. University of Tartu. [Link]
- Dimethyl pyridine-3,5-dicarboxyl
- Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Chemistry Stack Exchange. [Link]
- Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. OpenBU. [Link]
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
- 3,5-Lutidine. Wikipedia. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Infrared Spectrometry [www2.chemistry.msu.edu]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. scienceready.com.au [scienceready.com.au]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Show the fragmentations that give rise to the peaks at m/z 43, 57... | Study Prep in Pearson+ [pearson.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 20. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Amide Synthesis [fishersci.co.uk]
- 23. Optimized amide bond reaction using heterocyclic compounds and carboxylic acid | EurekAlert! [eurekalert.org]
- 24. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
3,5-Dimethylpyridine-2-carboxylic acid solubility profile
An In-depth Technical Guide to the Solubility Profile of 3,5-Dimethylpyridine-2-carboxylic Acid
Foreword: Charting the Course of a Candidate Molecule
In the landscape of drug discovery and development, the journey of a candidate molecule from the laboratory bench to clinical application is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent and selective molecule is of little therapeutic value if it cannot be effectively dissolved and absorbed by the body. Solubility is a critical determinant of bioavailability, dictates formulation strategies, and ultimately influences a drug's success or failure.[1][2][3]
This guide provides a comprehensive examination of the solubility profile of this compound (CAS: 4733-68-0), a heterocyclic compound with structural motifs of interest to medicinal chemists. While extensive public data on this specific molecule is limited, its structure allows for a robust, predictive analysis grounded in fundamental physicochemical principles. Here, we move beyond a simple data sheet to offer a framework for investigation. This document is designed for researchers, scientists, and drug development professionals, providing not only a predicted solubility profile but also the detailed, field-proven methodologies required to experimentally determine and validate these essential properties. We will explore the "why" behind experimental choices, ensuring that the protocols described herein serve as a self-validating system for your own investigations.
Physicochemical Landscape of this compound
The solubility behavior of a molecule is intrinsically linked to its structure. This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Understanding these features is key to predicting its behavior in different environments.
-
Acidic Group: The carboxylic acid (-COOH) at the 2-position is a proton donor. In environments with a pH above its pKa, this group will deprotonate to form a negatively charged carboxylate (-COO⁻), which can readily form hydrogen bonds with water, enhancing solubility.
-
Basic Group: The nitrogen atom within the pyridine ring is a proton acceptor. In environments with a pH below its pKa, this nitrogen will be protonated (pyridinium ion), imparting a positive charge and increasing aqueous solubility.
-
Lipophilic Moieties: The two methyl (-CH₃) groups at positions 3 and 5, along with the aromatic pyridine ring itself, contribute to the molecule's lipophilicity, favoring solubility in non-polar organic solvents.
This duality means the molecule's net charge—and therefore its aqueous solubility—is highly dependent on the pH of the solution.[4][5][6] At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal aqueous solubility. As the pH moves away from the pI in either direction, ionization increases, and solubility is expected to rise dramatically.
Predicted Solubility at a Glance
| Solvent Type | Example Solvents | Predicted Solubility | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Highly pH-dependent | Amphoteric nature allows for salt formation at low and high pH, increasing solubility. Lowest solubility expected near the isoelectric point. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding with both the carboxylic acid and the pyridine nitrogen. |
| Polar Aprotic | DMSO, Acetone, Acetonitrile | High (DMSO) to Low (ACN) | Good dipole-dipole interactions. DMSO is an excellent solvent for many drug candidates.[7] Solubility in acetonitrile may be lower.[8] |
| Non-Polar | Toluene, Hexane | Very Low | The polar functional groups dominate, leading to poor interaction with non-polar solvents. |
Methodologies for Experimental Solubility Determination
Two primary types of solubility are measured during drug development: kinetic and thermodynamic. Each provides different insights and is applied at different stages of the discovery process.[9][10]
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[9] This is the most accurate and relevant measure for predicting in-vivo behavior and is typically determined using the "shake-flask" method.[2][3]
-
Preparation: Add an excess of solid, crystalline this compound to a series of vials, each containing a different solvent or aqueous buffer of a specific pH.
-
Causality: Using an excess of solid material ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.[10] The crystalline form is used as it is typically the most stable polymorph.
-
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]
-
Causality: Equilibrium is a time-dependent process. Shorter incubation times may lead to an underestimation of the true solubility. 24 hours is a common starting point, but complex molecules may require longer.
-
-
Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully collect the supernatant. For accurate results, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Causality: Failure to remove microscopic particles will lead to an overestimation of solubility. Adsorption of the compound to the filter must be checked and accounted for.[2]
-
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC/MS).[10]
-
Causality: A robust, specific, and sensitive analytical method is crucial for accurate quantification. A standard calibration curve must be prepared to relate the analytical signal to the concentration.
-
Caption: Workflow for Thermodynamic Solubility Measurement.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[9] It is not a true equilibrium measurement but is invaluable in early discovery for rapidly ranking compounds and flagging potential issues.[2][3]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and constant (e.g., <1-2%) across all wells.
-
Causality: High concentrations of DMSO can act as a co-solvent, artificially inflating the apparent solubility. Keeping it constant ensures a fair comparison across different compound concentrations.
-
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer.[3] The concentration at which a sharp increase in light scattering is observed is reported as the kinetic solubility.
-
Causality: The formation of precipitate causes light to scatter. Nephelometry provides a highly sensitive method for detecting the onset of precipitation.[3]
-
Caption: Workflow for Kinetic Solubility Measurement.
The Critical Influence of pH on Aqueous Solubility
For an ionizable compound like this compound, pH is the most dominant factor influencing its aqueous solubility.[4] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.
The molecule will exist in different ionic states depending on the pH:
-
Low pH (e.g., pH < 2): Both the carboxylic acid and the pyridine nitrogen are protonated. The molecule carries a net positive charge.
-
Mid pH (near pI): The carboxylic acid is deprotonated (-COO⁻) and the pyridine nitrogen is protonated. The molecule is a zwitterion with a net neutral charge, leading to minimum solubility.
-
High pH (e.g., pH > 8): The carboxylic acid is deprotonated (-COO⁻) and the pyridine nitrogen is neutral. The molecule carries a net negative charge.
Caption: Ionic States vs. pH for this compound.
Conclusion: A Blueprint for Characterization
This guide establishes a robust framework for understanding and experimentally determining the solubility profile of this compound. Based on its amphoteric chemical structure, we predict a classic U-shaped pH-solubility profile, with minimal solubility at its isoelectric point and significantly higher solubility in acidic and basic conditions. We anticipate moderate to high solubility in polar organic solvents like DMSO and alcohols, and poor solubility in non-polar media.
The provided protocols for thermodynamic and kinetic solubility determination are the industry-standard methods required to generate the precise, high-quality data needed for informed decision-making in a drug development program. Executing these experiments will replace prediction with certainty, providing the critical data needed to assess the developability of this compound and design appropriate formulations. A thorough characterization of solubility is not merely a data-gathering exercise; it is a foundational pillar of successful pharmaceutical science.
References
- Creative Biolabs. Aqueous Solubility.
- Jadhav, D. S. (2013-02-15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Pharmatutor.
- BMG LABTECH. (2023-04-06). Drug solubility: why testing early matters in HTS.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- Chen, Y. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1694-1705.
- Jozwiakowski, M. J., et al. (2023). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 14(1), 123-131.
- Ruan, H., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 125, 1-9.
- Domańska, U., et al. (2017). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 22(10), 1649.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Spectroscopic Data for 3,5-Dimethylpyridine-2-carboxylic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3,5-Dimethylpyridine-2-carboxylic acid (CAS No: 4733-68-0). In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Furthermore, this guide details standardized experimental protocols for acquiring and validating this data, offering a robust framework for researchers and professionals in drug development and chemical synthesis. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in experimental outcomes.
Introduction
This compound, a derivative of picolinic acid, presents a chemical scaffold of interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for its application and further development. Spectroscopic techniques are the cornerstone of such structural characterization. This guide serves as a predictive and methodological resource, empowering researchers to identify and characterize this molecule with a high degree of scientific rigor.
The predictions herein are based on the fundamental principles of spectroscopy and comparative analysis with structurally related compounds, including 3,5-dimethylpyridine and various pyridine carboxylic acids. While predictive, the data provides a strong baseline for experimental verification.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The acidic proton of the carboxylic acid is also a key diagnostic signal.
-
δ ~10-13 ppm (1H, broad singlet): This signal is attributed to the acidic proton of the carboxylic acid. Its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding. It may be exchangeable with D₂O.[1][2]
-
δ ~8.3 ppm (1H, singlet): This signal is predicted for the proton at the C6 position of the pyridine ring.
-
δ ~7.5 ppm (1H, singlet): This signal corresponds to the proton at the C4 position of the pyridine ring.
-
δ ~2.6 ppm (3H, singlet): This singlet is assigned to the methyl group at the C3 position.
-
δ ~2.4 ppm (3H, singlet): This singlet is assigned to the methyl group at the C5 position.
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
δ ~170-175 ppm: This signal corresponds to the carbonyl carbon of the carboxylic acid.[1][2]
-
δ ~150-155 ppm: Predicted chemical shift for the C2 carbon of the pyridine ring, bonded to the carboxylic acid.
-
δ ~148-152 ppm: Predicted chemical shift for the C6 carbon of the pyridine ring.
-
δ ~138-142 ppm: Predicted chemical shift for the C4 carbon of the pyridine ring.
-
δ ~135-139 ppm: Predicted chemical shift for the C3 carbon of the pyridine ring.
-
δ ~130-134 ppm: Predicted chemical shift for the C5 carbon of the pyridine ring.
-
δ ~20-25 ppm: Chemical shift for the methyl carbon at the C3 position.
-
δ ~18-23 ppm: Chemical shift for the methyl carbon at the C5 position.
Table 1: Predicted NMR Data Summary for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -COOH | ~10-13 | ~170-175 |
| H6 | ~8.3 | ~148-152 |
| H4 | ~7.5 | ~138-142 |
| 3-CH₃ | ~2.6 | ~20-25 |
| 5-CH₃ | ~2.4 | ~18-23 |
| C2 | - | ~150-155 |
| C3 | - | ~135-139 |
| C5 | - | ~130-134 |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyridine ring.
-
O-H Stretch: A very broad and strong absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[1][2][3][4][5]
-
C=O Stretch: A strong, sharp absorption is predicted between 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[3][4]
-
C-O Stretch: A medium intensity band is expected in the region of 1200-1300 cm⁻¹.[3]
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions are anticipated in the 1450-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.
-
C-H Stretches: Absorptions for the aromatic and methyl C-H stretches will be observed around 2850-3100 cm⁻¹.
Table 2: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C-H Stretch (Aromatic & Alkyl) | 2850-3100 | Medium to Weak |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=C and C=N Stretches (Pyridine Ring) | 1450-1600 | Medium to Weak |
| C-O Stretch (Carboxylic Acid) | 1200-1300 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 151.16 g/mol )[6], the following is expected under electron ionization (EI):
-
Molecular Ion Peak (M⁺): A peak at m/z = 151 is anticipated, corresponding to the molecular weight of the compound.
-
[M-OH]⁺: A significant fragment at m/z = 134, resulting from the loss of a hydroxyl radical.
-
[M-COOH]⁺: A prominent fragment at m/z = 106, corresponding to the loss of the entire carboxylic acid group. This would result in the 3,5-dimethylpyridinyl cation.
-
Further Fragmentation: Subsequent fragmentation of the pyridine ring may lead to smaller charged species.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The pyridine ring is the primary chromophore. The presence of the methyl and carboxylic acid groups will influence the absorption maxima.
-
λ_max: An absorption maximum is predicted in the range of 260-280 nm in a polar solvent like ethanol or methanol. This corresponds to the π → π* transitions of the pyridine ring.
Experimental Protocols
To obtain and validate the spectroscopic data for this compound, the following detailed protocols are recommended.
NMR Spectroscopy Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to the specific solvent and sample.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to encompass the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
IR Spectroscopy Acquisition (FT-IR)
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry Acquisition (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
-
Ionization:
-
Utilize electron ionization (EI) at a standard energy of 70 eV.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
UV-Vis Spectroscopy Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.
-
Prepare a blank solution using the same solvent.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline with the blank solution in both the sample and reference cuvettes.
-
Replace the blank in the sample cuvette with the sample solution.
-
Scan a wavelength range from approximately 200 to 400 nm.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λ_max).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
-
Visualization of Methodologies
The following diagrams illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
Caption: A generalized experimental workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, alongside robust protocols for its experimental determination. By following the outlined methodologies, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this compound. The integration of predictive data with standardized experimental procedures offers a comprehensive and self-validating approach to the characterization of novel chemical entities in a research and development setting.
References
- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). mediaTUM.
- IR: carboxylic acids.
- Spectral Databases. Wiley Science Solutions.
- 2-Pyridinecarboxylic acid. SpectraBase.
- Pyridine-3,4-dicarboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase.
- 3,5-Dimethylpyridine. PubChem.
- Dimethyl pyridine-3,5-dicarboxylate. PubChem.
- IR Spectrum: Carboxylic Acids. Química Organica.org.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- 2,6-Lutidine. NIST WebBook.
- This compound In Stock. Anichem.
- The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. arkat usa.
- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed.
- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.
- 3,5-Lutidine. Wikipedia.
- Supporting Information for Contributions of pocket depth and electrostatic interactions to affinity and selectivity of receptors. The Royal Society of Chemistry.
- A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
- GCMS Section 6.12. Whitman People.
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. echemi.com [echemi.com]
- 5. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 3,5-Dimethylpyridine-2-carboxylic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This guide provides a comprehensive technical overview of the ¹H NMR analysis of 3,5-Dimethylpyridine-2-carboxylic acid, a substituted heterocyclic compound. We present a detailed, first-principles prediction of its ¹H NMR spectrum, including chemical shifts, coupling constants, and integration. This theoretical analysis is complemented by a robust, step-by-step experimental protocol for acquiring high-fidelity NMR data. Furthermore, we discuss the application of advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, for the unambiguous assignment of all proton and carbon signals. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of NMR for the structural characterization of complex organic molecules.
Introduction to this compound
This compound belongs to the class of substituted pyridine carboxylic acids, which are key building blocks in medicinal chemistry. The unique arrangement of a carboxylic acid and two methyl groups on the pyridine ring creates a distinct electronic and steric environment, making NMR spectroscopy the premier technique for its structural verification and purity assessment.
Accurate interpretation of the NMR spectrum is critical for confirming the regiochemistry of the substituents, which in turn dictates the molecule's biological activity and physical properties. This guide explains the causality behind the expected spectral features, providing a framework for both prediction and empirical verification.
Figure 1: Structure of this compound with key protons labeled.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While an experimental spectrum provides definitive data, predicting a spectrum from first principles is a fundamental skill. This process relies on understanding how molecular structure influences the magnetic environment of each proton.
Unique Proton Environments
The molecule possesses a plane of pseudo-symmetry broken by the C2-carboxylic acid, resulting in five distinct proton environments:
-
H-6 (a): The single proton on the pyridine ring alpha to the nitrogen.
-
H-4 (b): The single proton on the pyridine ring gamma to the nitrogen.
-
3-CH₃ (c): The three protons of the methyl group at the C3 position.
-
5-CH₃ (d): The three protons of the methyl group at the C5 position.
-
COOH (e): The acidic proton of the carboxylic acid group.
Chemical Shift (δ) Predictions
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups cause shielding and an upfield shift.[1][2][3]
-
COOH Proton (e): The acidic proton of a carboxylic acid is highly deshielded and its signal is typically found far downfield, in the 10.0-13.0 ppm range.[4][5] Its chemical shift is highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding. It will appear as a broad singlet.
-
H-6 Proton (a): This proton is subject to two strong deshielding effects: it is alpha to the electronegative ring nitrogen and ortho to the electron-withdrawing carboxylic acid group. This combination will shift its signal significantly downfield, predicted to be in the 8.3-8.6 ppm range.
-
H-4 Proton (b): This proton is gamma to the nitrogen and para to the carboxylic acid group. It is flanked by two electron-donating methyl groups, which will provide some shielding. Its position will be a balance of these effects, placing it upfield relative to H-6. A predicted range is 7.3-7.6 ppm .
-
Methyl Protons (c & d): The two methyl groups (3-CH₃ and 5-CH₃) are in slightly different environments. The 3-CH₃ is ortho to the carboxylic acid, while the 5-CH₃ is meta. This subtle electronic difference may lead to two distinct singlets. Protons on methyl groups attached to aromatic rings typically appear between 2.0-2.5 ppm. We predict these signals to be in the 2.4-2.8 ppm range. They may be well-resolved or could potentially overlap.
Spin-Spin Coupling (J) Analysis
Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals.
-
H-6 (a) and H-4 (b): These two protons are four bonds apart (meta to each other). Meta coupling (⁴J) in aromatic systems is typically small, on the order of 2-3 Hz .[6] Therefore, H-6 and H-4 are expected to appear as narrow doublets or singlets with slight broadening, depending on the spectrometer's resolution.
-
Methyl Protons (c & d): The protons of the methyl groups have no adjacent protons to couple with. Therefore, they will both appear as sharp singlets .
-
COOH Proton (e): The acidic proton typically undergoes rapid exchange with solvent or trace water, which averages out any coupling to other protons. It will appear as a singlet (often broad).
Integration
The area under each NMR signal is proportional to the number of protons it represents. For this compound, the expected integral ratio for signals (a) : (b) : (c) : (d) : (e) will be 1 : 1 : 3 : 3 : 1 .
Tabular Summary of Predicted Spectral Data
The predicted ¹H NMR data are summarized below for a sample dissolved in a non-protic solvent like DMSO-d₆, which is ideal for observing carboxylic acid protons.[7]
| Assignment (Label) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (a) | 8.3 – 8.6 | Singlet (s) or Doublet (d) | ⁴J ≈ 2-3 (if resolved) | 1H |
| H-4 (b) | 7.3 – 7.6 | Singlet (s) or Doublet (d) | ⁴J ≈ 2-3 (if resolved) | 1H |
| 3-CH₃ (c) | 2.4 – 2.8 | Singlet (s) | N/A | 3H |
| 5-CH₃ (d) | 2.4 – 2.8 | Singlet (s) | N/A | 3H |
| COOH (e) | 10.0 – 13.0 | Broad Singlet (br s) | N/A | 1H |
| Table 1: Predicted ¹H NMR spectral parameters for this compound. |
Experimental Protocol for Spectrum Acquisition
Adherence to a standardized protocol ensures data reproducibility and quality.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve the analyte and allow observation of the acidic proton. CDCl₃ can also be used, but the COOH proton may exchange or have a very broad signal.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add 0.5-0.6 mL of the deuterated solvent.[8]
-
Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: If the solution is clear, transfer it into a 5 mm NMR tube using a clean Pasteur pipette. If any particulates are present, filter the solution through a small plug of glass wool in the pipette.
-
Capping: Securely cap the NMR tube.
Spectrometer Setup & 1D ¹H Acquisition
-
Insertion: Insert the sample into the NMR spectrometer.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shimming: Adjust the shim coils to optimize the magnetic field homogeneity. This is crucial for achieving sharp lines and high resolution, which is necessary to resolve the small meta-coupling.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.
-
Acquisition: Acquire a standard 1D proton spectrum using typical parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds, and a 90° pulse angle).
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).
Advanced NMR Techniques for Unambiguous Assignment
While the 1D ¹H NMR spectrum provides significant information, overlapping signals or ambiguous assignments are common in substituted pyridines.[8] 2D NMR experiments provide definitive correlations and are considered a self-validating system for structural confirmation.
Figure 2: A self-validating workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals at ~8.4 ppm and ~7.4 ppm would definitively confirm the ⁴J meta-coupling between H-6 and H-4.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would allow for the unambiguous assignment of the C-4, C-6, and the two methyl carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for mapping out the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away.[8] Key expected correlations include:
-
From the H-6 proton to C-2, C-4, and C-5.
-
From the H-4 proton to C-2, C-3, C-5, and C-6.
-
From the 3-CH₃ protons to C-2, C-3, and C-4.
-
From the 5-CH₃ protons to C-4, C-5, and C-6. These correlations would unequivocally confirm the substitution pattern on the pyridine ring.
-
Troubleshooting and Data Interpretation
| Issue | Potential Cause | Solution |
| Broad, poorly resolved peaks | Poor shimming; sample aggregation. | Re-shim the magnet carefully. Dilute the sample or try a different solvent. |
| Extra peaks in the spectrum | Solvent impurities; starting material or byproduct contamination. | Consult a table of common NMR solvent impurities.[7] If impurities are from the reaction, further purification of the sample is required. |
| No observable COOH proton | Using a protic solvent (e.g., CD₃OD); rapid exchange in CDCl₃. | Use an aprotic polar solvent like DMSO-d₆. Ensure the sample and solvent are dry. |
| Overlapping methyl signals | Insufficient magnetic field strength. | If available, run the sample on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) to increase signal dispersion.[8] |
| Table 2: Common issues and solutions in ¹H NMR spectroscopy. |
Conclusion
The ¹H NMR spectrum of this compound is predicted to show five distinct signals, including two aromatic protons, two methyl groups, and one carboxylic acid proton. The chemical shifts are governed by the combined electronic effects of the nitrogen heteroatom and the substituents. While a 1D ¹H spectrum provides a strong basis for structural identification, a comprehensive analysis employing 2D NMR techniques like COSY and HMBC is essential for absolute, unambiguous confirmation. The methodologies and predictive framework detailed in this guide provide a robust system for the characterization of this molecule and other similarly complex substituted pyridines.
References
- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
- Gajeles, G., Lee, K.-K., & Lee, S. H. (n.d.). Supporting Information: Maleic Anhydride Derivatives as Catalysts for N-oxidation of Pyridine using Hydrogen Peroxide. The Royal Society of Chemistry.
- Gronowitz, S., & Hornfeldt, A.-B. (2005). ¹H And ¹³C NMR of some mercaptopyridine and pyridinethione carboxylic acids. ResearchGate.
- Smith, W. B., & Roark, J. L. (1965). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 69(10), 3443-3445.
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
- Wang, Y., et al. (2021). Hydrogen bonding between pyridine and carboxylic acid. ResearchGate.
- Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data.
- Chemical Instrumentation Facility, Iowa State University. (n.d.). Coupling constants for 1H and 13C NMR.
- University College London. (n.d.). Chemical shifts.
- Oregon State University. (n.d.). ¹H NMR Chemical Shift.
- Mao, J.-D., et al. (2001). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 65(13), 2153-2164.
- LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR.
- LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
- Claramunt, R. M., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ResearchGate.
- Elguero, J., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC, 2005(7), 91-101.
- PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate.
- Wyrzykowski, D., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(30), 5089-5101.
- Gierczyk, B., et al. (2021).
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. acdlabs.com [acdlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Analysis of 13C NMR Chemical Shifts for 3,5-Dimethylpyridine-2-carboxylic acid: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers and Scientists
Abstract
This technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,5-dimethylpyridine-2-carboxylic acid. In the absence of direct, published experimental data for this specific molecule, this document outlines a robust predictive methodology grounded in the fundamental principles of NMR spectroscopy and established substituent effects on the pyridine heterocycle. By dissecting the spectral data of structural precursors—3,5-lutidine and pyridine-2-carboxylic acid—we will construct a detailed, atom-by-atom prediction of the 13C NMR spectrum. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on NMR for the structural elucidation and verification of novel heterocyclic compounds. It includes a theoretical framework, a detailed predictive analysis, and a standardized experimental protocol for acquiring high-quality 13C NMR data.
Introduction: The Role of 13C NMR in Heterocyclic Drug Discovery
13C NMR spectroscopy is an indispensable tool in modern organic chemistry and pharmaceutical development. It provides unparalleled insight into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and their electronic environments.[1][2] For nitrogen-containing heterocyclic compounds, which form the core scaffold of a vast number of pharmaceuticals, 13C NMR is critical for confirming substitution patterns, identifying isomers, and verifying synthetic outcomes.
The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects from substituents on the aromatic ring.[3][4][5] Understanding these substituent-induced chemical shifts (SCS) allows for the accurate prediction and interpretation of spectra for novel compounds like this compound.
This guide will first establish the foundational principles of substituent effects in the pyridine ring system. It will then apply these principles to predict the chemical shifts for our target molecule by leveraging data from simpler, related structures.
Foundational Principles: Substituent Effects on the Pyridine Ring
The 13C NMR spectrum of unsubstituted pyridine in CDCl₃ shows signals at approximately δ 150.0 (C2/C6), δ 123.9 (C4), and δ 136.0 (C3/C5) ppm.[6] The nitrogen atom's electronegativity deshields the adjacent C2 and C6 carbons most significantly. When substituents are added to this ring, they perturb the electron density and, consequently, the chemical shifts of all ring carbons. This perturbation can often be predicted using empirical additivity rules, which function by summing the known effects of individual substituents.[4][5]
To predict the spectrum of this compound, we will analyze the effects of two key substituent types:
-
Electron-Donating Groups (EDG): The methyl groups (-CH₃) at the C3 and C5 positions.
-
Electron-Withdrawing Groups (EWG): The carboxylic acid group (-COOH) at the C2 position.
Analysis of 3,5-Lutidine (3,5-Dimethylpyridine)
The methyl groups are weak electron-donating groups. Their primary influence is shielding (decreasing the chemical shift) of the ortho and para carbons via inductive and hyperconjugation effects. In 3,5-lutidine, the C2/C6 and C4 carbons are ortho and para to the methyl groups.
Based on available spectral data for 3,5-lutidine, we observe the following approximate chemical shifts:
-
C2/C6: ~147 ppm
-
C3/C5: ~133 ppm (ipso-carbons, deshielded)
-
C4: ~137 ppm
-
-CH₃: ~18 ppm
Comparing this to pyridine, the C2/C6 carbons are shielded (shifted upfield from ~150 ppm), and the C4 is slightly deshielded. The ipso-carbons (C3/C5) are deshielded by the direct attachment of the methyl groups.
Analysis of Picolinic Acid (Pyridine-2-carboxylic acid)
The carboxylic acid group is a strong electron-withdrawing and anisotropic group. It significantly deshields the ipso-carbon (C2) and other carbons in the ring, particularly those in the ortho and para positions (C3, C5, C6). Spectral data for picolinic acid provides crucial insights.[7]
Approximate chemical shifts for pyridine-2-carboxylic acid are:
-
C2: ~150 ppm (ipso-carbon, deshielded)
-
C3: ~128 ppm
-
C4: ~137 ppm
-
C5: ~125 ppm
-
C6: ~149 ppm
-
-COOH: ~165-170 ppm
The deshielding effect on C6 is pronounced due to its proximity to the electronegative nitrogen and the electron-withdrawing substituent.
Predictive Analysis for this compound
By combining the observed effects from 3,5-lutidine and pyridine-2-carboxylic acid, we can make reasoned predictions for the chemical shifts of this compound. The principle of additivity suggests that the final shift will be a composite of the influences from all three substituents.[8][9]
The structure and numbering are as follows:
Predicted Chemical Shifts and Justification
| Carbon Atom | Predicted δ (ppm) | Justification |
| C2 | 151 - 154 | Ipso-carbon to the -COOH group. Strongly deshielded by the electron-withdrawing effect of the carboxylic acid and the adjacent nitrogen atom. |
| C3 | 134 - 137 | Ipso-carbon to a -CH₃ group and ortho to the -COOH group. Deshielded by the ipso-methyl effect but may experience some slight shielding from the adjacent C2-substituent's electronic push. The deshielding ipso-effect is expected to dominate. |
| C4 | 138 - 141 | Para to the nitrogen and ortho to two electron-donating methyl groups. The deshielding influence of the C2-carboxylic acid is transmitted through the ring, likely making this carbon more deshielded than in 3,5-lutidine. |
| C5 | 132 - 135 | Ipso-carbon to a -CH₃ group and meta to the -COOH group. The chemical shift will be primarily determined by the ipso-effect of the methyl group, similar to its environment in 3,5-lutidine. |
| C6 | 146 - 149 | Ortho to the nitrogen and meta to the -COOH group. Its environment is very similar to the C2/C6 positions in 3,5-lutidine, thus it is expected to be shielded relative to pyridine but less shielded than C2 in the final molecule. |
| -COOH | 167 - 172 | Carboxylic acid carbons typically appear in this downfield region.[2][10] The exact position can be influenced by solvent and hydrogen bonding. |
| C3-CH₃ | 18 - 21 | A typical chemical shift for a methyl group on an aromatic ring. May be slightly deshielded compared to the C5-CH₃ due to steric interaction or electronic effects from the adjacent carboxylic acid. |
| C5-CH₃ | 17 - 19 | A typical chemical shift for a methyl group on an aromatic ring, expected to be very similar to the methyl shifts in 3,5-lutidine. |
Visualization of Predictive Workflow
The logical process for predicting the 13C NMR spectrum is outlined in the diagram below. It begins with analyzing the foundational precursor molecules and culminates in a synthesized prediction for the target compound.
Caption: Logical workflow for predicting 13C NMR chemical shifts.
Experimental Protocol for 13C NMR Data Acquisition
To validate the predictions and obtain definitive structural confirmation, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation
-
Weighing: Accurately weigh approximately 15-25 mg of the dried, purified this compound sample directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves both the carboxylic acid and the pyridine functionalities and its solvent peak does not overlap with expected signals. Chloroform-d (CDCl₃) is an alternative but may lead to broader -COOH signals.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference. If not present, a small amount can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ ~39.52 ppm) is also standard practice.
Spectrometer Setup and Data Acquisition
-
Instrument: A modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended for good signal dispersion and sensitivity.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for ¹³C frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).
-
Pulse Angle: 30-45 degrees (to allow for faster repetition without full relaxation).
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A longer delay (5-10s) may be needed for quantitative analysis, especially for quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The experiment may take several hours to achieve an excellent signal-to-noise ratio.
-
Spectral Width (SW): ~240-250 ppm (to cover the full range of possible organic chemical shifts).
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automated polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the residual solvent peak (DMSO-d₆ at δ 39.52 ppm) or the TMS peak to 0 ppm.
-
Peak Picking: Identify and list all significant peaks.
Visualization of Experimental Workflow
Caption: Standard Operating Procedure for 13C NMR analysis.
Conclusion
This guide establishes a robust, theory-backed prediction for the 13C NMR chemical shifts of this compound. By systematically analyzing the substituent effects of methyl and carboxylic acid groups on the pyridine scaffold, we have assigned a probable chemical shift range to each carbon atom in the molecule. This predictive framework serves as a powerful tool for spectral assignment upon experimental acquisition. The detailed experimental protocol provided ensures that researchers can obtain high-quality, reproducible data for the definitive structural elucidation of this and other related heterocyclic compounds, thereby upholding the rigorous standards of scientific integrity required in chemical and pharmaceutical research.
References
- Spectroscopy Letters (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
- Marcel Dekker, Inc. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
- ACS Publications (1997).
- ResearchGate (2019). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]
- ACS Publications.
- MDPI (2001).
- SpectraBase. 2-Pyridinecarboxylic acid - Spectra. [Link]
- Semantic Scholar.
- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
- SpectraBase. 2,4-Lutidine - Optional[13C NMR] - Chemical Shifts. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Arkat USA. The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. [Link]
- SpectraBase. 3,5-Dimethylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- NIH National Library of Medicine. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- University of Manitoba. 13C NMR Chemical Shift Table. [Link]
- SpectraBase. 3,4-Lutidine - Optional[13C NMR] - Spectrum. [Link]
- ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
- PubChem. 3,5-Dimethylpyridine. [Link]
- SciSpace. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]
- ResearchGate. Assignment for 13 C-NMR chemical shifts. [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Dimethylpyridine-2-carboxylic Acid
This guide provides a detailed technical analysis of the mass spectrometric fragmentation behavior of 3,5-Dimethylpyridine-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and impurity profiling. This document moves beyond a simple recitation of data to explain the causal mechanisms behind observed fragmentation patterns, grounding the discussion in established principles of mass spectrometry.
Introduction: The Significance of this compound
This compound, a substituted pyridine derivative, is a key structural motif in various pharmacologically active compounds and a potential metabolite in drug metabolism studies. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification and characterization in complex matrices. This guide will explore its fragmentation under both energetic Electron Ionization (EI) and softer Electrospray Ionization (ESI) techniques, providing a predictive framework for its analysis.
While a direct experimental mass spectrum for this specific molecule is not widely available in public databases, its fragmentation can be confidently predicted by dissecting the molecule into its constituent functional groups—a carboxylic acid, a pyridine ring, and two methyl substituents—and applying well-established fragmentation rules.[1][2][3]
Electron Ionization (EI) Mass Spectrometry: A High-Energy Interrogation
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns. This provides a detailed structural fingerprint of the molecule.
The Molecular Ion and Initial Fissions
Upon electron impact, this compound (molecular weight: 151.16 g/mol ) will form a molecular ion (M radical cation, M•+) at m/z 151. The stability of the aromatic pyridine ring suggests that the molecular ion peak should be observable.[4] The initial fragmentation events are dictated by the lability of the bonds associated with the carboxylic acid group.
Two primary α-cleavages are anticipated, driven by the radical site on the carboxyl oxygen:[1][5]
-
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond results in the formation of a stable acylium ion at m/z 134. This is a common fragmentation pathway for carboxylic acids.[6]
-
Loss of the entire carboxyl group (•COOH): Cleavage of the bond between the pyridine ring and the carboxylic acid group leads to the loss of a 45 Da radical, resulting in a fragment at m/z 106.
Secondary Fragmentation and Rearrangements
The initial fragment ions will undergo further fragmentation, providing more structural information. A particularly important fragmentation pathway for carboxylic acids containing an ortho-substituent with abstractable hydrogens is the "ortho effect," which can lead to the loss of a neutral water molecule.[2]
A proposed fragmentation pathway under EI is depicted below:
Caption: Proposed EI fragmentation pathway for this compound.
The fragment at m/z 106 corresponds to the 3,5-dimethylpyridine radical cation. The mass spectrum of 3,5-dimethylpyridine (3,5-lutidine) shows a strong molecular ion at m/z 107, with a significant M-1 peak at m/z 106.[7][8] Further fragmentation of the pyridine ring can occur, though it is a relatively stable entity.
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Intact Molecules
Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Positive Ion Mode ESI-MS/MS
In positive ion mode, this compound will readily form a protonated molecule at m/z 152. The protonation can occur on the pyridine nitrogen or the carbonyl oxygen of the carboxylic acid. Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to proceed through the following pathways:
-
Loss of Water (H₂O): A facile loss of a neutral water molecule (18 Da) is highly probable, leading to a fragment at m/z 134. This is a common fragmentation for protonated carboxylic acids.[9]
-
Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion at m/z 134 can lose carbon monoxide (28 Da) to form an ion at m/z 106.
-
Decarboxylation (Loss of CO₂): While less common for protonated carboxylic acids compared to their deprotonated counterparts, the loss of carbon dioxide (44 Da) to yield a fragment at m/z 108 is a possibility.
A proposed fragmentation pathway for the protonated molecule is as follows:
Caption: Proposed ESI (+) fragmentation of this compound.
Negative Ion Mode ESI-MS/MS
In negative ion mode, a deprotonated molecule [M-H]⁻ will be formed at m/z 150. The fragmentation of deprotonated carboxylic acids is often dominated by a single, highly characteristic pathway:
-
Decarboxylation (Loss of CO₂): The most favorable fragmentation is the neutral loss of carbon dioxide (44 Da), resulting in a prominent fragment ion at m/z 106. This is a highly diagnostic fragmentation for carboxylic acids in negative ESI-MS.[10][11]
The proposed fragmentation for the deprotonated molecule is straightforward:
Caption: Proposed ESI (-) fragmentation of this compound.
Summary of Key Fragmentation Data
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |
| EI | 151 | 134 | •OH |
| 133 | H₂O | ||
| 106 | •COOH | ||
| ESI (+) | 152 | 134 | H₂O |
| 106 | H₂O, CO | ||
| ESI (-) | 150 | 106 | CO₂ |
Experimental Protocols
To validate the proposed fragmentation pathways, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
GC-MS is the preferred method for EI analysis of this compound due to its volatility.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) is suitable.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
LC-MS is ideal for analyzing the compound under softer ESI conditions.
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of water and methanol with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size) is recommended.
-
Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI):
-
Ionization Mode: ESI, positive and negative.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS/MS: For fragmentation analysis, select the precursor ions (m/z 152 for positive mode, m/z 150 for negative mode) and apply a collision energy ramp (e.g., 10-40 eV) to observe the fragment ions.
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles. Under EI, expect to see losses related to the carboxylic acid functionality, namely hydroxyl and carboxyl radicals. Under ESI, the fragmentation is mode-dependent, with positive ion mode favoring water loss and negative ion mode showing a characteristic loss of carbon dioxide. This guide provides a robust framework for the identification and structural confirmation of this molecule in a variety of research and development settings.
References
- PubMed. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones.
- mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Chemistry Stack Exchange. (2018). In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105?.
- PubChem. (n.d.). 3,5-Dimethylpyridine.
- NIST. (n.d.). Pyridine, 3,5-dimethyl-.
- PubMed. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids....
- RSC Publishing. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
- ResearchGate. (2025). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.
- NIST. (n.d.). Pyridine, 3,5-dimethyl-.
- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- PubMed. (n.d.). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis.
- MDPI. (n.d.). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites.
- RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.
- NIST. (n.d.). Pyridine.
- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. article.sapub.org [article.sapub.org]
- 4. Pyridine [webbook.nist.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyridine, 3,5-dimethyl- [webbook.nist.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Introduction: The Significance of Pyridine Carboxylic Acids and Their Vibrational Signatures
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Pyyridine Carboxylic Acids
Pyridine carboxylic acids, including the isomers picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (niacin or pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), are fundamental scaffolds in medicinal chemistry and biology.[1][2][3] Their derivatives are integral to a range of pharmaceuticals and play crucial roles in metabolic pathways. The precise arrangement of the acidic carboxyl group on the basic pyridine ring imparts unique physicochemical properties to each isomer, influencing everything from receptor binding and membrane permeability to solid-state structure.
Infrared (IR) spectroscopy provides a powerful, non-destructive method for probing the molecular structure of these compounds. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can obtain a unique spectral fingerprint. This guide offers a detailed exploration of the IR spectroscopy of pyridine carboxylic acids, moving from fundamental principles to the nuanced interpretation of their spectra, providing researchers and drug development professionals with the expertise to leverage this technique for structural elucidation and chemical analysis.
Pillar 1: The Vibrational Language of Molecules
At its core, IR spectroscopy is based on a simple principle: molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations, which include stretching (the rhythmic movement along the bond axis) and bending (a change in bond angle), are not random. The frequency of a specific vibration is determined by the strength of the bond and the masses of the atoms involved—stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers).
For a complex molecule like a pyridine carboxylic acid, the resulting IR spectrum is a rich tapestry of absorption bands, each corresponding to a specific vibrational mode. Interpreting this spectrum allows us to confirm the presence of key functional groups and deduce subtle structural details.
Pillar 2: Decoding the Spectra of Pyridine Carboxylic Acids
The IR spectrum of a pyridine carboxylic acid is a composite of the vibrational modes from its two primary components: the carboxylic acid group and the pyridine ring.
The Unmistakable Signature of the Carboxylic Acid Group
The carboxyl group (-COOH) gives rise to some of the most characteristic and easily identifiable bands in an IR spectrum, primarily due to its involvement in strong hydrogen bonding.[4][5]
-
O–H Stretch: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This interaction dramatically weakens and broadens the O–H stretching vibration, resulting in a very broad, strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[6][7][8] This broad feature is often superimposed on the sharper C-H stretching bands and is a hallmark of a carboxylic acid.[8]
-
C=O (Carbonyl) Stretch: The carbonyl group produces a strong, sharp absorption. For a hydrogen-bonded dimer, this band typically appears around 1700-1725 cm⁻¹.[4] For nicotinic acid, this peak is observed around 1696-1714 cm⁻¹.[9][10] The position can shift depending on conjugation and the strength of hydrogen bonding.
-
Coupled C–O Stretch and O–H Bend: The fingerprint region (below 1500 cm⁻¹) contains vibrations arising from the coupling of C-O stretching and in-plane O-H bending. These typically appear as medium-to-strong bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.[8]
The Vibrations of the Pyridine Ring
The aromatic pyridine ring contributes its own set of characteristic vibrations.
-
Aromatic C–H Stretch: These absorptions appear as weaker, sharp bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][11]
-
C=C and C=N Ring Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring produce a series of sharp, medium-to-strong bands in the 1620-1400 cm⁻¹ region. For example, in nicotinic acid, a C=N band is reported at 1617 cm⁻¹.[9]
-
C–H Bending: Out-of-plane C–H bending vibrations are found at lower wavenumbers (typically below 900 cm⁻¹) and their positions are highly diagnostic of the substitution pattern on the pyridine ring.
Pillar 3: Factors Dictating the Final Spectrum
While the fundamental absorptions provide a general map, the precise appearance of the IR spectrum is exquisitely sensitive to molecular structure and environment. Understanding these factors is key to expert-level interpretation.
Structural Isomerism: The Positional Effect
The location of the carboxyl group relative to the ring nitrogen is a critical determinant of the molecule's hydrogen bonding behavior and, consequently, its IR spectrum.
-
Picolinic Acid (2-position): The proximity of the carboxyl group and the ring nitrogen allows for the possibility of intramolecular hydrogen bonding. This can lead to subtle but significant shifts in the O-H and C=O stretching frequencies compared to its isomers.
-
Nicotinic Acid (3-position) & Isonicotinic Acid (4-position): With greater separation between the functional groups, these isomers predominantly form intermolecular hydrogen bonds, leading to the classic dimeric structures.[12]
Caption: Hydrogen bonding patterns in pyridine carboxylic acids.
The Zwitterionic State: A Tale of Proton Transfer
Pyridine carboxylic acids are amphoteric, possessing both a basic site (the pyridine nitrogen) and an acidic site (the carboxylic acid). In the solid state or under certain pH conditions, an intramolecular proton transfer can occur, forming a zwitterion (a neutral molecule with both a positive and a negative charge).[13][14]
This transformation has a profound and easily detectable impact on the IR spectrum:
-
Disappearance of -COOH Bands: The broad O-H stretch vanishes, as does the C=O stretch of the neutral acid around 1700 cm⁻¹.
-
Appearance of N⁺–H Bands: New bands associated with the pyridinium N⁺–H group appear.
-
Appearance of Carboxylate (COO⁻) Bands: The deprotonated carboxylate group gives rise to two new characteristic bands: a strong, asymmetric stretch (νₐₛ) typically between 1610-1550 cm⁻¹ and a weaker, symmetric stretch (νₛ) between 1420-1300 cm⁻¹.[10]
The tendency to form a zwitterion is influenced by the electronic effects of other substituents and the crystal packing forces in the solid state.[14]
Summary of Key Vibrational Frequencies
The following table summarizes the characteristic IR absorption frequencies for the neutral forms of pyridine carboxylic acids. Note that values can vary based on the physical state and sampling method.
| Vibrational Mode | Picolinic Acid (cm⁻¹) | Nicotinic Acid (cm⁻¹) | Isonicotinic Acid (cm⁻¹) | Characteristics |
| O–H Stretch (H-bonded) | ~2500-3300 | ~2500-3300[10] | ~2500-3300 | Very broad, strong |
| Aromatic C–H Stretch | >3000 | ~3160-3071[9][10] | >3000 | Sharp, weak to medium |
| C=O Stretch (Dimer) | ~1700 | ~1698-1714[9][10] | ~1710 | Strong, sharp |
| C=N / C=C Ring Stretch | ~1610 | ~1617, 1594[9][10] | ~1600 | Medium to strong, sharp |
| C–O Stretch / O–H Bend | ~1300 / ~1420 | ~1303, 1325[10] | ~1310 / ~1410 | Medium, fingerprint region |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Trustworthiness in spectral data begins with a robust and reproducible experimental protocol. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed.
Workflow for ATR-FTIR Analysis
Caption: Standard workflow for ATR-FTIR data acquisition.
Step-by-Step Methodology
-
Instrument Preparation:
-
Causality: Begin by cleaning the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. A clean crystal is paramount to prevent cross-contamination and ensure that the collected spectrum is solely from the sample.
-
-
Background Spectrum Collection:
-
Causality: With the clean, empty ATR accessory in place, collect a background spectrum. This measurement records the ambient IR absorptions (from atmospheric water vapor and CO₂) and the instrumental response. This spectrum will be automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorption information from the sample itself.
-
-
Sample Application:
-
Place a small amount of the solid pyridine carboxylic acid powder onto the ATR crystal.
-
Lower the press arm to apply firm, consistent pressure.
-
Causality: Good contact between the sample and the crystal is essential for achieving a strong, high-quality signal. The IR beam only penetrates a few microns into the sample, so intimate contact is non-negotiable.
-
-
Spectrum Acquisition:
-
Initiate the sample scan using predefined parameters. Standard settings for routine analysis are:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-added to improve the signal-to-noise ratio)
-
-
Causality: Co-adding multiple scans averages out random noise, resulting in a cleaner spectrum where weaker absorption bands are more clearly visible. A resolution of 4 cm⁻¹ is sufficient to resolve most key features in solid-state samples.
-
-
Data Processing and Cleaning:
-
After acquisition, clean the sample from the ATR crystal.
-
The software will perform the background subtraction. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration, making the spectrum appear more like a traditional transmission spectrum.
-
Analyze the resulting spectrum by identifying the wavenumbers of the major absorption bands and comparing them to reference data.
-
Conclusion: A Versatile Tool for Molecular Characterization
Infrared spectroscopy is an indispensable tool in the arsenal of scientists working with pyridine carboxylic acids. It offers a rapid and reliable method for confirming molecular identity, probing the nuances of hydrogen bonding, and identifying the presence of different ionic forms like zwitterions. By understanding the fundamental principles of molecular vibrations and the specific factors that influence the spectra of these important compounds, researchers can confidently extract detailed structural information, supporting the rational design and development of novel therapeutics and advanced materials.
References
- FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin - ResearchGate.
- FT-IR spectra of Nicotinic acid (a) control and (b) treated. - ResearchGate.
- The Infrared Spectra of First Transition Series Metal(II) Complexes of Picolinic Acid N-Oxide.
- FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... - ResearchGate.
- Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR.
- Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
- The Infrared Spectrum of Nicotinic Acid.
- Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. - J-Stage.
- FT-IR spectra of the ligand 2-picolinic acid. | Download Scientific Diagram - ResearchGate.
- How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - RSC Publishing.
- Picolinic acid | C6H5NO2 - PubChem.
- Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids - IJERA.
- Isonicotinic Acid | C6H5NO2 - PubChem.
- Isonicotinic acid, 2-amino-6-chloro-, hydrazide - NIST WebBook.
- Isonicotinic acid - Optional[FTIR] - Spectrum - SpectraBase.
- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - ResearchGate.
- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed.
- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir - ACS Publications.
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - Canadian Science Publishing.
- Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods - ResearchGate.
- Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids | Request PDF - ResearchGate.
- Signal characteristics - shape (video) - Khan Academy.
- Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational - OSTI.GOV.
- FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample - ResearchGate.
- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
- IR: carboxylic acids.
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing).
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA.
- Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid - CrystEngComm (RSC Publishing).
- Substitution in the Pyridine Series: Effect of Substituents | Semantic Scholar.
- Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights - Housing Innovations [dev.housing.arizona.edu]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 13. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Safe Handling of 3,5-Dimethylpyridine-2-carboxylic Acid
An Advisory for Researchers, Scientists, and Drug Development Professionals
Section 1: Inferred Hazard Identification and Classification
The primary step in safe handling is understanding the potential risks. Based on an analysis of related chemical structures, 3,5-Dimethylpyridine-2-carboxylic acid should be handled as a substance with significant potential for acute toxicity, irritation, and organ-specific effects. The probable hazard profile is summarized below.
Core Rationale: The hazard profile is an amalgamation of data from analogues. Pyridine-based compounds can exhibit toxicity, affecting the nervous system, liver, and kidneys.[1] The presence of a carboxylic acid group often introduces corrosive or severe irritant properties, particularly to the eyes.[2] Furthermore, substituted pyridines are frequently cited as skin and respiratory irritants.[3][4][5] Therefore, a conservative classification is warranted.
Table 1: Probable GHS Classification for this compound
| Hazard Class | GHS Category | Hazard Statement | Rationale from Analogues |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Based on data for N,N-dimethylpyridin-4-amine and 3,5-Lutidine.[6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Based on data for 3,5-Lutidine.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Consistent across pyridine dicarboxylates and dimethylpyridines.[3][4][5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Common for pyridine carboxylic acids due to acidity and irritant nature.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A frequent classification for pyridine derivatives in solid/powder form.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs (Nervous system) | A severe hazard noted for some highly toxic pyridine analogues. |
Signal Word: Danger
Probable Hazard Pictograms:
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
The principle of the hierarchy of controls must be applied, prioritizing engineering solutions to minimize exposure. PPE should be considered the final line of defense.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[1] This is critical to prevent inhalation of the fine powder, which may cause respiratory irritation.[4]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly marked.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the high acute toxicity and severe irritant potential inferred from analogue compounds.
Table 2: Recommended PPE for Handling this compound
| Body Part | PPE Specification | Rationale and Causality |
| Hands | Nitrile or Neoprene Gloves (Double-gloving recommended) | Protects against dermal contact. Since the compound is presumed to be toxic in contact with skin, a robust barrier is essential.[1][6] Check manufacturer's glove compatibility charts. |
| Eyes/Face | Chemical Safety Goggles AND a Face Shield | The risk of serious, irreversible eye damage (H318) requires more than standard safety glasses.[2] A face shield protects the entire face from splashes when handling solutions. |
| Body | Chemical-resistant Lab Coat (fully buttoned) with long sleeves | Provides a primary barrier against spills and contamination of personal clothing. |
| Respiratory | N95/FFP2 Respirator (at a minimum) or higher | While working in a fume hood, a respirator provides an additional layer of protection against aerosolized powder during weighing and transfer operations. |
Section 3: Standard Operating Procedures for Safe Handling
Adherence to detailed protocols is essential for mitigating risk. The following procedures are based on the conservative hazard assessment.
Workflow: Pre-Handling Risk Assessment
This diagram outlines the mandatory thought process and actions required before any experimental work begins.
Caption: Pre-Handling Risk Assessment Workflow.
Protocol 1: Safe Weighing and Solution Preparation
-
Preparation: Don all required PPE as specified in Table 2. Ensure the analytical balance is placed inside a chemical fume hood or a vented balance enclosure.
-
Staging: Place a tared weigh boat on the balance. Bring the stock container of this compound into the hood.
-
Transfer: Carefully transfer the approximate amount of solid from the stock container to the weigh boat using a clean spatula. Avoid generating dust by moving slowly and deliberately.[7] Do not breathe the dust.[7]
-
Weighing: Close the sash of the fume hood as much as practical while recording the final weight.
-
Dissolution: Place the weigh boat containing the compound into the destination flask. Using a funnel, slowly add the desired solvent, rinsing the weigh boat to ensure a quantitative transfer.
-
Mixing: Cap the flask and mix using a magnetic stirrer or gentle agitation until fully dissolved. Keep the container closed when not in use.[1]
-
Cleanup: Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Dispose of contaminated wipes and weigh boat as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and face thoroughly after handling.[7]
Section 4: Emergency Procedures
Rapid and correct response to an incident is critical to minimizing harm.
Emergency Response Decision Tree: Spill Scenario
This flowchart provides clear, immediate steps to take in the event of a chemical spill.
Caption: Emergency Response Decision Tree for a Spill.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately remove the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or stops, provide artificial respiration. Call a POISON CENTER or doctor immediately.[7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.[7] Call a POISON CENTER or doctor immediately, as dermal exposure is presumed to be toxic. |
| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7] This is critical due to the high risk of serious eye damage. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek medical advice immediately and show them this guide or the SDS of a toxic analogue. |
Section 5: Storage, Stability, and Disposal
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] The storage location should be a secured, designated area for toxic chemicals, accessible only to authorized personnel.[7]
-
Chemical Stability: The product is expected to be stable under standard ambient conditions.
-
Incompatible Materials: Keep away from strong oxidizing agents. In contact with nitrites or nitrous acid, there is a possibility of liberating nitrosamines.
Disposal Considerations
-
Waste Disposal: All waste containing this compound (including contaminated PPE, spill cleanup materials, and residual chemical) must be disposed of as hazardous chemical waste.
-
Procedure: Collect waste in a clearly labeled, sealed, and compatible container. Do not let the product enter drains. Follow all local, state, and federal regulations for hazardous waste disposal.
Section 6: The Logic of Chemical Safety
The safe handling of any chemical, particularly one that is not fully characterized, relies on a logical framework connecting hazard identification to protective actions.
Diagram: The Hierarchy of Controls
This diagram illustrates the prioritized approach to implementing safety measures for this compound.
Caption: The Hierarchy of Controls applied to this compound.
References
- PubChem, Compound Summary for Dimethyl pyridine-3,5-dicarboxylate. (Accessed January 2026). URL: [Link]
- Post Apple Scientific, Handling Pyridine: Best Practices and Precautions. (Accessed January 2026). URL: [Link]
- University of Washington, Standard Operating Procedure for Pyridine. (Accessed January 2026). URL: [Link]
- PubChem, Compound Summary for 3,5-Dimethylpyridine. (Accessed January 2026). URL: [Link]
Sources
- 1. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium periodate | INaO4 | CID 23667635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echa.europa.eu [echa.europa.eu]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermochemical Landscape of 3,5-Dimethylpyridine-2-carboxylic Acid
Abstract
The Critical Role of Thermochemical Data in Pharmaceutical Sciences
The journey of a drug candidate from discovery to a viable therapeutic is intrinsically linked to its solid-state properties. The thermodynamic stability of different crystalline forms (polymorphs), the energy required to dissolve the compound, and its degradation pathways are all governed by fundamental energetic parameters. For a molecule like this compound, understanding its thermochemical profile is not an academic exercise; it is a prerequisite for rational drug development.
Key properties influenced by thermochemistry include:
-
Crystal Lattice Energy: The enthalpy of sublimation provides a direct experimental measure of the energy holding the molecules together in a crystal. This is crucial for understanding polymorphism and predicting the most stable crystal form.
-
Solubility: The dissolution of a solid is an energetic balance between the crystal lattice energy and the solvation energy. Accurate thermochemical data is essential for building predictive solubility models.
-
Chemical Stability: The standard enthalpy of formation (ΔfH°) is a direct measure of a molecule's intrinsic stability. This data is vital for assessing potential degradation pathways and ensuring the long-term viability of an active pharmaceutical ingredient (API).
Given the absence of published experimental data for this compound, the following sections detail the gold-standard experimental and computational workflows to establish its complete thermochemical profile.
Experimental Determination of Core Thermochemical Parameters
To ensure scientific rigor, a multi-technique calorimetric approach is necessary. The primary objective is to determine the standard molar enthalpy of formation in both the crystalline (cr) and gaseous (g) phases at 298.15 K.
Enthalpy of Combustion and Formation (Crystalline Phase)
The standard molar enthalpy of formation of a crystalline organic compound is most reliably determined from its standard molar enthalpy of combustion (ΔcHm°). Static-bomb combustion calorimetry is the definitive technique for this measurement.[1][2]
Protocol for Static-Bomb Combustion Calorimetry:
-
Sample Preparation & Purity Analysis:
-
The this compound sample must be purified to >99.9% purity. Purity is typically confirmed by Differential Scanning Calorimetry (DSC) to check for eutectic melting behavior.
-
The absence of water must be verified, for instance, by thermogravimetric analysis (TGA).[3]
-
The sample is pressed into a pellet of known mass (typically ~0.5 g).
-
-
Calorimeter Calibration:
-
The energy equivalent of the calorimeter (εcalor) is determined by burning a certified standard reference material, such as benzoic acid, under identical conditions.
-
-
Combustion Experiment:
-
The pellet is placed in a crucible inside a calorimetric bomb. A cotton fuse of known mass and combustion energy is attached.
-
The bomb is charged with high-purity oxygen to a pressure of ~3.04 MPa. A small, known amount of distilled water (~1 mL) is added to ensure the final state of water is liquid.
-
The bomb is placed in the calorimeter, which is filled with a precise amount of water. The system is allowed to reach thermal equilibrium.
-
The sample is ignited, and the temperature change (ΔT) of the surrounding water is recorded with high precision.
-
-
Data Analysis (Washburn Corrections):
-
The raw temperature rise is corrected for heat exchange, stirring work, and ignition energy.
-
The products of combustion must be analyzed to ensure complete combustion to CO2, H2O, and N2. The amount of nitric acid formed from the nitrogen in the sample and residual atmospheric nitrogen is quantified and corrected for.[4]
-
The standard specific energy of combustion (Δcu°) is calculated. This is then converted to the standard molar enthalpy of combustion (ΔcHm°).
-
-
Calculating Enthalpy of Formation:
-
The standard molar enthalpy of formation in the crystalline state, ΔfHm°(cr), is calculated using Hess's Law from the combustion reaction: C8H9NO2 (cr) + 8.75 O2 (g) → 8 CO2 (g) + 4.5 H2O (l) + 0.5 N2 (g)
-
The calculation uses the known standard enthalpies of formation for CO2 (g) and H2O (l).
-
Enthalpy of Sublimation: Bridging the Solid and Gas Phases
To determine the gas-phase enthalpy of formation, the energy required to convert the solid directly into a gas must be measured. This is the standard molar enthalpy of sublimation (ΔgcrHm°).
Protocol for Sublimation Enthalpy Determination (Calvet Microcalorimetry):
-
Instrumentation: A Calvet-type microcalorimeter is used to measure the small heat flow associated with sublimation.
-
Experiment: A sample is placed in an effusion cell within the calorimeter. The cell has a small orifice of known area.
-
Measurement: The heat absorbed by the sample as it sublimes under high vacuum at a constant temperature (T) is measured. The mass loss is simultaneously recorded.
-
Calculation: The enthalpy of sublimation at temperature T is derived from these measurements.
-
Correction to 298.15 K: The value is corrected to the standard reference temperature of 298.15 K using the Kirchhoff equation, which requires the heat capacities of the gaseous and crystalline phases.[5]
An alternative method is using thermogravimetry to measure mass loss rates at different temperatures and applying the Clausius-Clapeyron equation.[6][7]
Heat Capacity
Heat capacity (Cp,m) data is essential for correcting enthalpies to different temperatures. It is typically measured using Differential Scanning Calorimetry (DSC).
Protocol for Heat Capacity Measurement (DSC):
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards like indium.
-
Measurement: Three scans are performed over the desired temperature range:
-
An empty sample pan (baseline).
-
A pan with a sapphire standard (known heat capacity).
-
A pan with a known mass of the this compound sample.
-
-
Calculation: The heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard at each temperature.
Workflow for Determining Gas-Phase Enthalpy of Formation
The following diagram illustrates the logical and experimental flow required to obtain the crucial gas-phase standard enthalpy of formation from primary calorimetric measurements.
Caption: Experimental workflow for determining the gas-phase standard enthalpy of formation.
Computational Thermochemistry: A Predictive Approach
When experimental data is unavailable, high-level quantum chemical calculations provide a robust and reliable alternative for estimating thermochemical properties.[8] Methods like G3, G4, and CBS-APNO are designed to yield "chemical accuracy" (typically within 4-5 kJ·mol-1 of experimental values).[9]
Computational Protocol Outline:
-
Conformational Search: Identify the lowest energy conformer(s) of this compound, particularly concerning the orientation of the carboxylic acid group.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of the lowest-energy conformer using a reliable DFT method (e.g., B3LYP with a 6-311G** basis set). Vibrational frequency calculations are performed at the same level to confirm a true minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A very high-level single-point energy calculation (e.g., CCSD(T)) is performed on the optimized geometry to obtain a highly accurate electronic energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme. Isodesmic reactions, which conserve bond types, are generally preferred as they benefit from the cancellation of systematic errors in the calculations.[10] For example, one could use the following reaction:
The enthalpy of this reaction (ΔrH) is calculated from the computed total energies. The unknown ΔfH°(g) of the target molecule can then be determined if the experimental gas-phase enthalpies of formation of the other three species are known.
Summary of Thermochemical Data
As no direct experimental values are published, the following table presents the core thermochemical properties and the authoritative methods for their determination.
| Thermochemical Property | Symbol | Recommended Experimental Method | Typical Computational Method |
| Standard Molar Enthalpy of Combustion (crystalline) | ΔcHm°(cr) | Static-Bomb Combustion Calorimetry | Not Directly Calculated |
| Standard Molar Enthalpy of Formation (crystalline) | ΔfHm°(cr) | Derived from ΔcHm°(cr) via Hess's Law | Requires Solid-State Calculation |
| Standard Molar Enthalpy of Sublimation | ΔgcrHm° | Calvet Microcalorimetry or Knudsen Effusion Method | Can be estimated but with lower accuracy |
| Standard Molar Enthalpy of Formation (gaseous) | ΔfHm°(g) | Derived from ΔfHm°(cr) and ΔgcrHm° | High-Accuracy Composites (G3, G4) |
| Molar Heat Capacity (crystalline) | Cp,m(cr) | Differential Scanning Calorimetry (DSC) | Solid-State Phonon Calculations |
Conclusion
While direct experimental thermochemical data for this compound remains to be published, this guide establishes a clear and authoritative pathway for its determination. For drug development professionals, obtaining this data is a critical step in de-risking a development program. The combination of combustion calorimetry, sublimation studies, and DSC provides a complete experimental picture of the compound's energetic landscape. In parallel, modern computational chemistry offers a powerful predictive tool to estimate these values, guiding experimental design and providing insights where empirical data is lacking. The rigorous application of the methodologies outlined herein will yield the high-quality, reliable thermochemical data necessary for the rational development of pharmaceuticals based on this important molecular scaffold.
References
- Ribeiro da Silva, M. A. V., et al. (2007). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. Journal of Chemical Thermodynamics, 39(9), 1277-1284.
- Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The Heats of Combustion of Pyridine and Certain of its Derivatives. Journal of the Chemical Society, 265-273.
- Kassaee, M. Z., et al. (2007). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A, 111(48), 12266-12273.
- Ribeiro da Silva, M. A. V., et al. (2002). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. Thermochimica Acta, 392-393, 235-240.
- Hubbard, W. N., Frow, F. R., & Waddington, G. (1954). Heats of combustion and formation of pyridine and hippuric acid. The Journal of Physical Chemistry, 58(2), 142-145.
- Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The heats of combustion of pyridine and certain of its derivatives. Journal of the Chemical Society (Resumed), 265.
- Saeys, M., et al. (2003). Modeling the thermochemistry of nitrogen-containing compounds via group additivity. The Journal of Physical Chemistry A, 107(49), 10781-10795.
- Meyerriecks, W. (2010). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics, 31, 1-13.
- Campos-García, J. B., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 126(10), 1735-1744.
- Pokon, E. K., et al. (2014). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Chemical Theory and Computation, 10(2), 647-658.
- Goldsmith, C. F., et al. (2012). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. The Journal of Physical Chemistry A, 116(19), 4763-4782.
- Campos-García, J. B., et al. (2023). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. Journal of the Brazilian Chemical Society, 34, 1-11.
- Campos-García, J. B., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 126(10), 1735–1744.
- Hubbard, W. N., Frow, F. R., & Waddington, G. (1954). THE HEATS OF COMBUSTION AND FORMATION OF PYRIDINE AND HIPPURIC ACID. The Journal of Physical Chemistry, 58(2), 142-145.
- Meier, R. J. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. AppliedChem, 1(2), 111-129.
- Chemcasts. (n.d.). 3,5-Dimethylpyridine Properties vs Temperature.
- Treviño-Kauffmann, M. A., et al. (2019). Sublimation enthalpies of organic compounds by isothermal thermogravimetry. Journal of Thermal Analysis and Calorimetry, 138, 1925-1933.
- Chickos, J. S., & Acree, W. E. (2002). Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001. Journal of Physical and Chemical Reference Data, 31(2), 537-698.
- Zherikova, K. V., & Verevkin, S. P. (2016). Enthalpies of Fusion, Sublimation and Vaporization of Some Hydrazones. Turkish Journal of Chemistry, 40, 754-762.
- Acree, W. E., et al. (1995). The dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics, 27(4), 391-398.
- Tsvetkov, Y. D., et al. (2018). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Russian Journal of Physical Chemistry A, 92, 237-241.
- Matos, M. A. R., et al. (2005). Thermochemical and Theoretical Studies of Dimethylpyridine-2,6-dicarboxylate and Pyridine-2,3-, Pyridine-2,5-, and Pyridine-2,6-dicarboxylic Acids. Journal of Chemical & Engineering Data, 50(4), 1184-1191.
- NIST. (n.d.). Pyridine. In NIST Chemistry WebBook.
- PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate.
- Maksimuk, Y. V., et al. (1997). Standard Enthalpies of Formation of Some Methyl Esters of Benzene Carboxylic Acids. Journal of Chemical & Engineering Data, 42(4), 772-775.
- Liebman, J. F., & Ribeiro da Silva, M. A. V. (2016). What is the enthalpy of formation of pyrazine-2-carboxylic acid? Thermochimica Acta, 630, 73-76.
- PubChem. (n.d.). 3,5-Dimethylpyridine.
- Wikipedia. (n.d.). 3,5-Lutidine.
- Zielenkiewicz, W., & Zielenkiewicz, A. (2012). Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K. The Journal of Chemical Thermodynamics, 55, 23-28.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The heats of combustion of pyridine and certain of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3,5-Dimethylpyridine-2-carboxylic Acid: An Application Note and Protocol
Abstract
This document provides a detailed guide for the synthesis of 3,5-Dimethylpyridine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] Pyridine carboxylic acid scaffolds are integral to numerous pharmaceuticals due to their ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] This guide presents a robust protocol centered on the selective oxidation of the C2-methyl group of 2,3,5-collidine using potassium permanganate. We delve into the mechanistic rationale, explain the causality behind critical experimental choices, and provide a step-by-step methodology suitable for implementation in a research laboratory setting. Additionally, a comprehensive troubleshooting guide and characterization data are included to ensure a reliable and reproducible synthesis.
Application Notes: Scientific Principles and Experimental Rationale
Strategic Approach: Selective Oxidation of 2,3,5-Collidine
The synthesis of pyridine carboxylic acids is a cornerstone of heterocyclic chemistry.[3] A common and effective strategy involves the oxidation of alkyl side chains on the pyridine ring.[4][5] For the preparation of this compound, 2,3,5-collidine (2,3,5-trimethylpyridine) serves as an ideal and readily available starting material.
The choice of this precursor is based on the differential reactivity of the methyl groups. The methyl group at the C2-position (α-position) is electronically activated by the adjacent nitrogen atom, making it more susceptible to oxidation compared to the methyl groups at the C3 and C5 positions (β-positions). This inherent reactivity allows for a regioselective conversion under controlled conditions. While other powerful oxidants exist, potassium permanganate (KMnO₄) in an aqueous medium is a classic, cost-effective, and potent reagent for this type of transformation.[6][7]
An alternative high-yield strategy involves the hydrolysis of 3,5-dimethyl-2-cyanopyridine.[8][9] This method typically proceeds under acidic or basic conditions and can offer a cleaner reaction profile, avoiding the manganese dioxide by-product. However, the oxidation pathway is often more economical and provides an excellent case study in regioselective synthesis on a heterocyclic core.
Mechanistic Insight: Permanganate Oxidation of Alkylarenes
The oxidation of an alkyl side chain on an aromatic ring by potassium permanganate is a complex process believed to involve a free-radical mechanism.[10] The reaction is initiated by the abstraction of a benzylic hydrogen atom from the alkyl group by the permanganate ion. This generates a benzylic radical, which is stabilized by the aromatic ring. This radical is then further oxidized through a series of steps, ultimately leading to the formation of a carboxylate salt. The overall process involves the cleavage of C-H bonds and the formation of C-O bonds, with the manganese atom being reduced from the +7 oxidation state (in MnO₄⁻) to +4 (in MnO₂).[7][10]
For the reaction to proceed, the carbon attached to the ring must possess at least one hydrogen atom.[10] The reaction is typically performed in an aqueous solution, and heating is required to drive the reaction to completion.
Critical Parameters and Causality
-
Temperature Control: The reaction is initiated at room temperature and then gently heated to reflux. Insufficient heat will result in a sluggish and incomplete reaction. However, excessive temperatures or prolonged heating can lead to over-oxidation and potential degradation of the pyridine ring, reducing the overall yield.[11]
-
Stoichiometry of KMnO₄: A stoichiometric excess of potassium permanganate is crucial to ensure the complete conversion of the starting material. The reaction stoichiometry requires multiple equivalents of KMnO₄ per mole of the methyl group being oxidized. Monitoring the characteristic purple color of the permanganate ion provides a visual cue; the persistence of this color indicates the presence of unreacted oxidant.
-
Reaction Medium: The oxidation is performed in water. While some protocols employ alkaline conditions, using neutral water is sufficient. The product is formed as its potassium salt, which is soluble in the aqueous reaction mixture.
-
Work-up and Isolation: The primary challenge in the work-up is the removal of the large volume of manganese dioxide (MnO₂) sludge formed as a byproduct. This is typically achieved by filtration. The desired product, this compound, is amphoteric. It is soluble in both strong acid and strong base. Isolation is therefore achieved by carefully adjusting the pH of the filtrate to the isoelectric point of the molecule, where its solubility in water is minimal, causing it to precipitate.
Experimental Workflow and Protocol
Visualized Workflow: From Reactants to Purified Product
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. html.rhhz.net [html.rhhz.net]
- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
Laboratory scale synthesis protocol for 3,5-Dimethylpyridine-2-carboxylic acid
An Application Note for the Synthesis of 3,5-Dimethylpyridine-2-carboxylic Acid
Abstract
This document provides a detailed guide for the laboratory-scale synthesis of this compound, a valuable heterocyclic building block in the development of pharmaceuticals and agrochemicals. The primary protocol detailed herein focuses on the selective oxidation of the 2-methyl group of 2,3,5-collidine using potassium permanganate, a robust and well-established method for the transformation of alkyl-substituted pyridines.[1][2] This application note is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure a reproducible and efficient synthesis.
Introduction and Strategic Overview
This compound, also known as 3,5-lutidine-2-carboxylic acid, is a substituted picolinic acid derivative.[3] Its structural motif is of significant interest in medicinal chemistry due to the prevalence of pyridine rings in bioactive molecules.[4] The strategic placement of two methyl groups and a carboxylic acid function offers multiple points for further chemical modification, making it a versatile intermediate.
The synthesis of pyridine carboxylic acids from their corresponding alkylpyridine precursors is a fundamental transformation in organic chemistry.[5] The most common and direct approach involves the oxidation of a methyl group attached to the pyridine ring.[6][7] This guide will focus on the oxidation of 2,3,5-collidine (3,5-dimethyl-2-methylpyridine) as the starting material. Potassium permanganate (KMnO₄) is selected as the oxidant due to its high reactivity, cost-effectiveness, and extensive documentation for this class of reaction.[1][8][9]
The core principle of this synthesis relies on the controlled oxidation of the methyl group at the C2 position of the pyridine ring, which is preferentially activated, to a carboxylic acid moiety while preserving the methyl groups at the C3 and C5 positions.
An alternative synthetic route, the hydrolysis of 3,5-dimethyl-2-cyanopyridine, will also be briefly discussed as a viable method for accessing the target compound.[10]
Primary Synthesis Protocol: Oxidation of 2,3,5-Collidine
This section details the complete workflow for the synthesis of this compound via potassium permanganate oxidation.
Overall Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2,3,5-Collidine (≥98%) | 1 L Three-neck round-bottom flask |
| Potassium permanganate (KMnO₄) | Mechanical stirrer |
| Deionized water | Reflux condenser |
| Sulfuric acid (98%) | Heating mantle with temperature control |
| Sodium bisulfite (NaHSO₃) | Buchner funnel and filter flask |
| Hydrochloric acid (HCl, 37%) | pH paper or pH meter |
| Diethyl ether (or Ethyl Acetate) | Beakers, Erlenmeyer flasks |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Celite® (optional, as a filter aid) | Standard laboratory glassware |
Step-by-Step Experimental Procedure
Step 1: Reaction Setup
-
Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a powder addition funnel (or a stopper for manual addition).
-
Place the flask in a heating mantle.
-
To the flask, add 2,3,5-collidine (e.g., 12.1 g, 0.1 mol) and 400 mL of deionized water. Begin stirring to form a suspension.
Step 2: Oxidation
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Once the temperature is stable, begin the portion-wise addition of potassium permanganate (KMnO₄) (e.g., 31.6 g, 0.2 mol).
-
Causality Note: The reaction is highly exothermic. Slow, careful addition of KMnO₄ is critical to maintain temperature control and prevent an uncontrolled reaction. Adding the solid in small portions over 2-3 hours is recommended. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
-
After the addition is complete, maintain the reaction mixture at 80-90 °C for an additional 2-3 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
Step 3: Work-up and Quenching
-
Cool the reaction mixture to room temperature using an ice bath.
-
Carefully quench any excess permanganate by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the purple color completely disappears.
-
Self-Validation: This step ensures that all the powerful oxidizing agent is neutralized before product isolation, preventing potential side reactions or hazards.
-
-
Filter the brown suspension of manganese dioxide (MnO₂) through a pad of Celite® using a Buchner funnel. Wash the filter cake thoroughly with hot water (2 x 50 mL) to recover any adsorbed product. Combine the filtrates.
Step 4: Product Isolation
-
Transfer the clear, colorless filtrate to a large beaker and cool it in an ice bath.
-
Slowly acidify the filtrate by adding concentrated sulfuric acid or hydrochloric acid dropwise with stirring until the pH reaches approximately 3-4.
-
Expertise Note: The target compound is amphoteric. It is least soluble at its isoelectric point. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.
-
-
A white precipitate of this compound should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the product under vacuum to a constant weight.
Step 5: Purification (Optional)
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O and O-H of the carboxylic acid).
-
Mass Spectrometry: To confirm the molecular weight.
Mechanistic Insight: Permanganate Oxidation
The oxidation of an alkyl side-chain on an aromatic ring by permanganate is a complex process. While the exact mechanism can vary with conditions, it is generally accepted to proceed through a series of oxidative steps involving hydrogen atom abstraction or electron transfer, leading to radical intermediates that are further oxidized.
Caption: Simplified proposed pathway for the oxidation of an alkylpyridine side-chain.
Safety and Hazard Management
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Substance | Hazards | Handling Precautions |
| 2,3,5-Collidine | Flammable, Toxic, Irritant | Handle in a fume hood. Avoid inhalation, ingestion, and skin contact. Keep away from ignition sources. |
| Potassium Permanganate | Strong Oxidizer, Skin/Eye Damage | Keep away from combustible materials. Avoid creating dust. Do not grind. |
| Sulfuric Acid | Corrosive, Severe Burns | Handle with extreme care. Add acid to water, never the reverse. |
| Manganese Dioxide | Irritant | Avoid inhalation of the fine powder. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; Insufficient oxidant; Temperature too low. | Monitor reaction by TLC. Ensure correct stoichiometry of KMnO₄. Maintain reaction temperature at 80-90 °C. |
| Reaction Stalls | KMnO₄ has passivated. | Add a small amount of fresh KMnO₄. Ensure vigorous stirring to break up solids. |
| Product is Oily/Gummy | Impurities present; Incorrect pH during precipitation. | Re-dissolve in dilute base, treat with activated charcoal, re-filter, and re-precipitate carefully at the isoelectric point (pH 3-4). |
| Filtration is Very Slow | MnO₂ forms a very fine, colloidal precipitate. | Use a pad of Celite® as a filter aid. Allow the mixture to settle before decanting the supernatant for filtration. |
Alternative Synthetic Route: Nitrile Hydrolysis
An alternative and effective method for preparing this compound is the hydrolysis of 3,5-dimethyl-2-cyanopyridine. This precursor can be synthesized via methods such as the ammoxidation of 2,3,5-collidine. The hydrolysis of the nitrile can be achieved under either strong acidic or basic conditions.[10]
Reaction Scheme: 3,5-dimethyl-2-cyanopyridine is heated under reflux with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidic workup to yield the desired carboxylic acid. This method avoids the use of strong oxidizing agents and the formation of large amounts of inorganic byproducts like MnO₂.
References
- Biswell, C. B., & Wirth, W. V. (1938). U.S. Patent No. 2,109,954. Washington, DC: U.S.
- Wikipedia. (n.d.). 3,5-Lutidine.
- Reilly Industries, Inc. (1999). Preparation of 3,5-lutidine.
- Reilly Industries, Inc. (1998). Preparation of 3,5-lutidine.
- G. A. Artamkina, et al. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. Chemistry of Heterocyclic Compounds, 40, 539-567.
- Brainly.in. (2019).
- Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]
- Organic Chemistry Portal. (n.d.).
- Reilly Industries, Inc. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.
- Wikipedia. (n.d.). Picolinic acid.
- Chemistry LibreTexts. (2025). Preparing Carboxylic Acids. [Link]
- Chemguide. (n.d.). Making Carboxylic Acids. [Link]
- Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. [Link]
Sources
- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 2. brainly.in [brainly.in]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Potassium Permanganate [organic-chemistry.org]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Application Note & Protocol: A Mechanistic Approach to the Synthesis of 3,5-Dimethylpyridine-2-carboxylic Acid
Abstract: This document provides a detailed guide for the synthesis of 3,5-Dimethylpyridine-2-carboxylic acid, a valuable heterocyclic building block in pharmaceutical and materials science research. Two primary synthetic routes are explored: the selective oxidation of 3,5-lutidine and the hydrolysis of 2-cyano-3,5-dimethylpyridine. Each section offers an in-depth discussion of the reaction mechanism, causality for procedural choices, and a comprehensive, step-by-step protocol for laboratory execution. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and well-understood methodology for the preparation of this key intermediate.
Introduction: The Significance of Substituted Picolinic Acids
Picolinic acid derivatives are a prominent class of compounds in medicinal chemistry and materials science.[1] The arrangement of a carboxylic acid at the 2-position of a pyridine ring creates a powerful bidentate chelating motif, crucial for designing ligands, catalysts, and pharmacologically active molecules. This compound, in particular, serves as a structurally important scaffold, offering specific steric and electronic properties conferred by the two methyl groups on the pyridine ring. Its synthesis, therefore, is of significant interest.
This application note details two effective and mechanistically distinct pathways to access this target molecule, providing researchers with strategic options based on available starting materials and desired scale.
Synthetic Strategy Overview
The synthesis of this compound can be approached via two principal strategies:
-
Route A: Direct Oxidation. This strategy involves the selective oxidation of one of the two methyl groups of the readily available starting material, 3,5-lutidine (3,5-dimethylpyridine).[2] This is an atom-economical approach, but one that requires careful control of reaction conditions to achieve mono-oxidation and selectivity for the 2-position.
-
Route B: Nitrile Hydrolysis. This is a two-step approach that first involves the synthesis of 2-cyano-3,5-dimethylpyridine, followed by its hydrolysis to the target carboxylic acid. This route often provides higher yields and avoids the potential for over-oxidation, though it requires the preparation of an intermediate.[3][4]
Route A: Selective Oxidation of 3,5-Lutidine
This route leverages the direct conversion of a C-H bond in a methyl group to a carboxylic acid using a strong oxidizing agent. Potassium permanganate (KMnO₄) is a classic and effective reagent for this transformation.[5]
Reaction Scheme
Mechanistic Discussion
The oxidation of alkyl side chains on aromatic rings by potassium permanganate is a robust but mechanistically complex process.[6][7] The reaction is believed to proceed through a free-radical mechanism, particularly under the neutral or slightly acidic conditions that favor reaction at the benzylic-like position of the alkylpyridine.
-
Initiation - Hydrogen Atom Abstraction: The reaction initiates with the abstraction of a hydrogen atom from one of the methyl groups by the permanganate ion (MnO₄⁻), generating a pyridine-stabilized radical intermediate and a manganese(VI) species (HMnO₄⁻). The C-H bonds of the methyl groups are the most susceptible to this initial attack.
-
Hydroxylation: The radical intermediate is highly reactive and is rapidly trapped by a manganese species or water to form a hydroxymethylpyridine derivative.
-
Further Oxidation: This primary alcohol is then further oxidized by KMnO₄ to the corresponding aldehyde.
-
Final Oxidation to Carboxylic Acid: Aldehydes are very readily oxidized to carboxylic acids by potassium permanganate.[5] This final step is typically fast under the reaction conditions.
Controlling Selectivity: Achieving mono-oxidation at the C2 position over the C5 position is the primary challenge. The C2 and C6 positions of the pyridine ring are more electron-deficient than the C3 and C5 positions. This electronic effect can influence the stability of the radical intermediate, potentially favoring oxidation at the C2 position. However, achieving high selectivity often requires careful optimization of temperature, reaction time, and stoichiometry of the oxidant. Over-oxidation to form the dicarboxylic acid is a common side reaction if conditions are too harsh.[8]
Visualization: Oxidation Mechanism
Caption: Proposed mechanism for KMnO₄ oxidation.
Experimental Protocol: Oxidation of 3,5-Lutidine
This protocol is adapted from general procedures for the oxidation of alkylpyridines.[9]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,5-Lutidine | 107.15 | 10.7 g | 0.10 |
| Potassium Permanganate | 158.03 | 23.7 g | 0.15 |
| Water (deionized) | 18.02 | 500 mL | - |
| Sulfuric Acid (conc.) | 98.08 | As needed | - |
| Sodium Bisulfite | 104.06 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 3,5-lutidine (10.7 g, 0.10 mol) and 300 mL of water.
-
Addition of Oxidant: While stirring vigorously, begin the portion-wise addition of potassium permanganate (23.7 g, 0.15 mol) over a period of 2-3 hours. The reaction is exothermic; maintain the internal temperature between 80-90°C using a water bath.
-
Causality: Slow, portion-wise addition is critical to control the exotherm and prevent localized overheating, which can lead to over-oxidation and decomposition.[9]
-
-
Reaction Monitoring: After the addition is complete, continue to heat the mixture at 90-95°C for an additional 4-6 hours, or until the purple color of the permanganate has disappeared. The formation of a brown precipitate of manganese dioxide (MnO₂) indicates the progression of the reaction.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with 100 mL of hot water.
-
Work-up - Decolorization: Combine the filtrate and washings. If any purple color remains, add a saturated solution of sodium bisulfite dropwise until the solution is colorless.
-
Isolation: Concentrate the aqueous solution under reduced pressure to a volume of approximately 100 mL. Cool the solution in an ice bath and carefully acidify to pH 3-4 with concentrated sulfuric acid. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound.
Route B: Hydrolysis of 3,5-Dimethyl-2-cyanopyridine
This synthetic route offers a more controlled approach, separating the formation of the C2 functional group from the final product. The hydrolysis of a nitrile to a carboxylic acid is a high-yielding and well-understood transformation.[10]
Reaction Scheme
Mechanistic Discussion
The acid-catalyzed hydrolysis of nitriles proceeds through a two-stage mechanism, first to a primary amide and then to the carboxylic acid.
-
Protonation of Nitrile: The reaction begins with the protonation of the nitrile nitrogen by a strong acid (e.g., H₂SO₄). This activates the nitrile carbon toward nucleophilic attack by making it more electrophilic.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbon of the nitrilium ion.
-
Tautomerization: A proton transfer and subsequent tautomerization of the resulting imidate intermediate leads to the formation of a protonated amide.
-
Formation of Amide: Deprotonation of this intermediate yields the primary amide, 3,5-dimethylpicolinamide.
-
Hydrolysis of Amide: The amide is then hydrolyzed under the acidic conditions. The carbonyl oxygen of the amide is protonated, activating the carbonyl carbon for nucleophilic attack by water.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate, which, after proton transfers, collapses to expel ammonia (as the ammonium ion, NH₄⁺) and form the desired carboxylic acid.
Visualization: Nitrile Hydrolysis Mechanism
Caption: Mechanism for hydrolysis of the nitrile.
Experimental Protocol: Nitrile Hydrolysis
This protocol is adapted from the synthesis of 3-methylpyridine-2-carboxylic acid.[10]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Cyano-3,5-dimethylpyridine | 132.16 | 13.2 g | 0.10 |
| Sulfuric Acid (90%) | 98.08 | 100 mL | - |
| Sodium Carbonate | 105.99 | As needed | - |
| Chloroform | 119.38 | 3 x 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully add 2-cyano-3,5-dimethylpyridine (13.2 g, 0.10 mol) to 100 mL of 90% sulfuric acid.
-
Heating: Heat the resulting solution to 120°C and stir for 2-3 hours.
-
Causality: The high temperature and concentrated acid are necessary to drive both stages of the hydrolysis to completion in a reasonable timeframe.[10]
-
-
Reaction Monitoring: The reaction can be monitored by TLC (thin-layer chromatography) by taking a small aliquot, carefully quenching it in a saturated sodium bicarbonate solution, and extracting with ethyl acetate.
-
Work-up - Quenching: After the reaction is complete, cool the solution to room temperature in an ice bath. Slowly and carefully pour the acidic solution over 200 g of crushed ice in a large beaker with stirring.
-
Isolation - pH Adjustment: Neutralize the solution by slowly adding solid sodium carbonate until the pH is approximately 3. This is the isoelectric point for many pyridine carboxylic acids, where their solubility in water is minimal. The product should precipitate.
-
Causality: Adjusting the pH to the isoelectric point is a critical step for maximizing the yield of the precipitated product before extraction.
-
-
Extraction: Extract the aqueous slurry with chloroform (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product.
-
Purification: Recrystallize the solid from an ethyl acetate-hexane mixture to afford the pure this compound.[10]
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Compare with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of two distinct methyl singlets, the aromatic protons, and the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
References
- Synthesis of Some Aminopicolinic Acids. (2012). UMSL. [Link]
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC - NIH. [Link]
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
- INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. (2019). Semantic Scholar. [Link]
- Oxidation of methyl-pyridines.
- Synthesis of picolinic acid derivative 84.
- Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts.
- Oxidative Dearomatization of Pyridines. (2023). PMC - NIH. [Link]
- 3,5-Lutidine. Wikipedia. [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- What is the mechanism of Potassium Permanganate? (2024).
- Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (2020). Chemical Science (RSC Publishing). [Link]
- Oxidation of alkyl pyridines and alkyl quinolines.
- Process for the preparation of 3,5-dimethyl pyridine.
- Method for preparing 3,5-dimethylpyridine-N-oxide.
- Oxidation of Organic Molecules by KMnO4. (2023). Chemistry LibreTexts. [Link]
- How to oxidise single methyl group to carboxylic acid from 3,5 lutidine? (2019). Brainly.in. [Link]
- Direct dimethyl carbonate synthesis from CO 2 and methanol over a flower-like CeO 2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous packed-bed reactor. RSC Publishing. [Link]
- Reaction mechanism for the 2-cyanopyridine hydrolysis, as proposed by...
- Enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide: The in situ hydrolysis of 2-cyanopyridine and crystal face effect of ceria. ScienceDirect. [Link]
- The synthetic method of 2-pyridine carboxylic acid.
- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH. [Link]
- Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine.
- Oxidative Cleavage of Alkenes with KMno4 and O3. Chemistry Steps. [Link]
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 9. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 10. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Introduction: The Unique Profile of 3,5-Dimethylpyridine-2-carboxylic Acid in Ligand Design
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3,5-Dimethylpyridine-2-carboxylic acid as a versatile ligand in coordination chemistry.
This compound, a derivative of picolinic acid, is an emerging ligand of significant interest in the field of coordination chemistry. Its structure, featuring a pyridine ring for π-stacking interactions, a nitrogen atom for metal coordination, and a carboxylic acid group for chelation, provides a robust platform for constructing diverse metal-organic architectures. The presence of two methyl groups at the 3 and 5 positions introduces specific steric and electronic modifications that distinguish it from simpler pyridine carboxylates. These methyl groups can influence the resulting complex's geometry, solubility, and reactivity, making it a valuable tool for fine-tuning the properties of coordination compounds for applications in catalysis, materials science, and bioinorganic chemistry.
The interplay between the nitrogen donor and the carboxylate group allows for strong chelation to a metal center, forming a stable five-membered ring. This bidentate coordination mode is fundamental to its utility, providing a predictable and robust interaction that serves as a foundation for building more complex structures, from discrete molecules to extended one-, two-, or three-dimensional coordination polymers.[1][2]
Physicochemical Properties
A clear understanding of the ligand's fundamental properties is crucial before its application in synthesis.
| Property | Value | Source |
| Chemical Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | [3] |
| CAS Number | 4733-68-0 | [3] |
| Appearance | Off-white to yellow solid | - |
| Purity | Typically >95% | [3] |
Part 1: Synthesis and Preparation
Ligand Synthesis
While commercially available, understanding the synthesis of this compound provides context for its purity and potential side products. The synthesis of substituted pyridines can be complex; however, a common conceptual pathway involves the oxidation of a suitable precursor, such as 2,3,5-trimethylpyridine. Various synthetic routes for substituted pyridines have been described in the literature, often starting from different precursors to achieve specific substitution patterns.[4][5] A generalized process for producing pyridine carboxylic acids involves the catalytic oxidation of alkylpyridines.[6]
Caption: Generalized workflow for the synthesis of the target ligand.
Protocol for Synthesizing a Metal-Organic Coordination Polymer
The self-assembly of metal ions and organic ligands under solvothermal conditions is a powerful method for generating crystalline coordination polymers. This protocol provides a representative procedure for synthesizing a Cu(II) complex.
Rationale: The solvothermal method uses elevated temperature and pressure to increase the solubility of reactants and promote the growth of high-quality single crystals, which are essential for structural elucidation.
Materials:
-
Copper(II) bromide (CuBr₂)
-
This compound (Ligand)
-
Methanol (MeOH)
-
Diethyl ether
-
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
-
Reactant Preparation: In a 50 mL beaker, dissolve 0.1 mmol of this compound in 10 mL of methanol. Stir until fully dissolved.
-
Metal Salt Addition: In a separate beaker, dissolve 0.05 mmol of CuBr₂ in 5 mL of methanol.
-
Mixing: Slowly add the Cu(II) salt solution to the ligand solution while stirring continuously. A color change or initial precipitation may be observed.
-
Solvothermal Reaction: Transfer the resulting mixture into a 25 mL Teflon-lined autoclave. Seal the vessel and place it in a programmable oven. Heat to 120 °C for 48 hours.
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature over 24 hours. Carefully open the vessel and collect the resulting crystals by filtration.
-
Washing and Drying: Wash the crystals three times with 5 mL of methanol, followed by a final wash with 5 mL of diethyl ether to facilitate drying. Dry the product in a desiccator under vacuum.
This general approach can be adapted for other transition metals (e.g., Co(II), Ni(II), Zn(II)) and solvents to explore a wide range of coordination structures.[1][7]
Caption: Experimental workflow for solvothermal synthesis.
Part 2: Structural Characterization and Analysis
Verifying the structure and purity of the synthesized complexes is a critical step. A combination of analytical techniques provides a comprehensive understanding of the material.
Single-Crystal X-ray Diffraction
This is the definitive method for determining the precise three-dimensional arrangement of atoms. Key information obtained includes:
-
Coordination Environment: The geometry around the metal center (e.g., octahedral, square pyramidal).
-
Coordination Modes: How the ligand binds to the metal. This compound can act as a bidentate chelator through its nitrogen and one carboxylate oxygen, or it can bridge multiple metal centers.[8]
-
Bond Lengths and Angles: Provides insight into the strength and nature of the metal-ligand bonds.
-
Supramolecular Structure: Reveals how individual complex units are linked through hydrogen bonds or other non-covalent interactions to form extended networks.[9][10]
Caption: Potential coordination modes of the carboxylate group.
Spectroscopic Analysis
FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming the coordination of the carboxylate group. The free ligand exhibits a strong C=O stretching vibration (ν(C=O)) typically around 1700-1725 cm⁻¹. Upon deprotonation and coordination to a metal ion, this band is replaced by two distinct bands: the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations. The separation between these two bands (Δν = ν_as - ν_s) is diagnostic of the coordination mode.[11]
| Compound/Mode | ν_as(COO⁻) (cm⁻¹) | ν_s(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Interpretation |
| Free Ligand (COOH) | ~1710 (as ν(C=O)) | - | - | Uncoordinated carboxylic acid |
| Coordinated (Monodentate) | ~1610-1590 | ~1420-1400 | > Δν(ionic) | C-O bond order asymmetry |
| Coordinated (Bidentate Chelating) | ~1550-1520 | ~1450-1420 | < Δν(ionic) | C-O bond order equivalency |
| Coordinated (Bidentate Bridging) | ~1580-1550 | ~1440-1400 | ≈ Δν(ionic) | Intermediate C-O character |
UV-Visible Spectroscopy: This technique provides information on the electronic structure of the complex. For transition metal complexes, d-d electronic transitions can be observed in the visible region, which are indicative of the metal's coordination geometry. Intense bands in the UV region often correspond to ligand-centered (π→π*) or ligand-to-metal charge transfer (LMCT) transitions.[12][13]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the coordination polymers and to quantify the solvent content.[7][14] A typical TGA curve for a hydrated coordination polymer will show distinct mass loss steps.
| Temperature Range (°C) | Mass Loss (%) | Assignment | Causality |
| 30 - 150 | ~5% | Release of lattice water molecules | Weak hydrogen bonds holding solvent in the crystal lattice are broken. |
| 150 - 250 | ~5-10% | Release of coordinated water molecules | Stronger metal-aqua ligand bonds are broken, indicating higher thermal energy is required.[7] |
| > 250 | > 50% | Decomposition of the organic ligand | Covalent bonds within the 3,5-dimethylpyridine-2-carboxylate ligand break, leading to the collapse of the coordination framework. |
| Final | - | Formation of metal oxide | The organic components are completely removed, leaving a stable metal oxide residue.[7] |
Part 3: Applications in Research and Development
The unique structural features of complexes derived from this compound lend themselves to several advanced applications.
Catalysis
Coordination complexes are at the heart of modern catalysis.[15] While specific catalytic applications for complexes of this compound are an emerging area, the broader class of pyridine-carboxylate and terpyridine complexes are known to be effective catalysts for a range of organic transformations, including C-C bond formation and oxidation reactions.[16] The steric bulk of the methyl groups can create specific pockets around the metal center, potentially leading to enhanced selectivity in catalytic processes.[17]
Bioinorganic Chemistry and Drug Development
The intersection of coordination chemistry and medicine offers promising avenues for new therapeutics.[18]
-
Enzyme Inhibition: Pyridine carboxylic acid derivatives have been identified as potent inhibitors of various enzymes. For example, related structures have shown inhibitory activity against matrix metalloproteinase 13 (MMP-13), a key target in osteoarthritis, and α-glucosidase, which is relevant for managing diabetes.[13][19][20] The metal complex can serve as a scaffold to orient the pharmacophore correctly for binding to the enzyme's active site.
-
Anticancer Agents: Metal complexes, particularly those with planar heterocyclic ligands, are widely investigated for their anticancer properties.[21] The ligand can facilitate transport into cancer cells, where the metal ion can then exert its cytotoxic effect through mechanisms like DNA binding or the generation of reactive oxygen species.
-
Controlled Drug Release: An innovative strategy involves using a drug molecule that is also a ligand to build a "Therapeutic Coordination Polymer" (TCP).[22] In this model, the polymer is constructed from biocompatible metal ions and the drug itself. The gradual degradation of the metal-ligand bonds in a physiological environment results in a sustained, zero-order release of the active pharmaceutical ingredient. This compound serves as an excellent model scaffold for developing such advanced drug delivery systems.[22]
References
- ResearchGate. (2025). The first metal complexes derived from 3,5-diethynylpyridine. X-ray crystal structure of [(AuPTo(3))(2){mu-(C equivalent to C)(2)Py}] (Py = pyridine-3,5-diyl; To = p-Tolyl) | Request PDF.
- ResearchGate. (n.d.). Thermal analysis curves of the Cu(II) coordination polymer (A) and....
- PubMed. (2019). Synthesis of 15 N-labelled 3,5-dimethylpyridine.
- ACS Publications. (2021). Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis.
- Google Patents. (1971). GB1335287A - Process for the preparation of 3,5-dimethyl pyridine.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Wiley Online Library. (n.d.). Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade.
- MDPI. (2021). Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker.
- PubMed. (2013). Syntheses, crystal structures and thermal properties of six coordination polymers based on 2-(p-methylphenyl)-imidazole dicarboxylate.
- National Institutes of Health (NIH). (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity.
- National Institutes of Health (NIH). (n.d.). CuBr2 complexes with 3,5-disubstituted pyridine ligands.
- Journal of Sustainability, Policy, and Practice. (2025). Metal Coordination Complexes for Catalytic Application Development.
- Dana Bioscience. (n.d.). This compound hydrochloride 50mg.
- ElectronicsAndBooks. (2010). Synthesis, structure, and thermal properties of 3-D coordination polymers constructed from asymmetrical carboxylates.
- Arkat USA. (n.d.). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals.
- MDPI. (n.d.). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity.
- Royal Society of Chemistry. (n.d.). Coordination polymers of flexible polycarboxylic acids with metal ions. V. polymeric frameworks of 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid with Cd(ii), Cu(ii), Co(ii), Mn(ii) and Ni(ii) ions; synthesis, structure, and magnetic properties.
- ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex....
- ResearchGate. (n.d.). Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine.
- Journal of Chemistry and Technologies. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE.
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
- National Institutes of Health (NIH). (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- Royal Society of Chemistry. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions.
- PubMed. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking.
- (n.d.). Synthesis, Characterization and Theoretical Study of Some Mixed-ligand Complexes of 2-Quinoline Carboxylic Acid and 4,4-Bipyridyl (L2) with Co(II),Ni(II) Cu(II), Zn(II), Pd(II) and. Au(III) ions.
- National Institutes of Health (NIH). (n.d.). Five Dinuclear Lanthanide Complexes Based on 2,4-dimethylbenzoic Acid and 5,5′-dimethy-2,2′-bipyridine: Crystal Structures, Thermal Behaviour and Luminescent Property.
- MDPI. (n.d.). Topical Collection : Bioinorganic Chemistry in Drug Discovery.
- (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.
- ResearchGate. (n.d.). Synthesis and crystal structure of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand.
- MDPI. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes.
- Journal of the Serbian Chemical Society. (n.d.). Synthesis and crystal structure of Cu(II) and Co(II) complexes with the 1,3-dimethylpyrazole-5-carboxylic acid ligand.
- ResearchGate. (n.d.). Synthesis, structures, and properties of two lanthanide coordination complexes based on 5-methylpyridine-2,3-dicarboxylic acid | Request PDF.
Sources
- 1. Syntheses, crystal structures and thermal properties of six coordination polymers based on 2-(p-methylphenyl)-imidazole dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordination polymers of flexible polycarboxylic acids with metal ions. V. polymeric frameworks of 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid with Cd(ii), Cu(ii), Co(ii), Mn(ii) and Ni(ii) ions; synthesis, structure, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis of 15 N-labelled 3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker [mdpi.com]
- 8. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 9. CuBr2 complexes with 3,5-disubstituted pyridine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. schoalrx.com [schoalrx.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. jcmimagescasereports.org [jcmimagescasereports.org]
- 22. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application of 3,5-Dimethylpyridine-2-carboxylic acid in metal-organic frameworks (MOFs)
An Application Guide to Metal-Organic Frameworks (MOFs) Utilizing 3,5-Dimethylpyridine-2-carboxylic Acid
Executive Summary: This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). While direct literature on this specific substituted ligand is emerging, we draw authoritative parallels from its parent compound, 3,5-pyridinedicarboxylic acid, which is well-documented in MOF synthesis.[1][2][3][4] This guide explains the rationale behind ligand design, provides detailed synthesis and characterization protocols, and explores the potential applications of the resulting frameworks. The strategic placement of methyl groups on the pyridine ring is discussed as a means to introduce steric hindrance and modify electronic properties, thereby tuning the resulting MOF architecture and functionality.
Introduction: The Role of Substituted Pyridine-Carboxylate Ligands in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic metal nodes and organic linkers, held together by coordination bonds.[5] The modular nature of MOFs allows for the tuning of their structure and properties through the judicious selection of these building blocks.[6][7] The organic linker, in particular, plays a crucial role in dictating the framework's topology, pore size, and chemical environment.[6]
Pyridine-carboxylate ligands are exceptionally versatile linkers in MOF chemistry. They possess both a nitrogen atom within the pyridine ring and oxygen atoms in the carboxylate groups, offering multiple coordination sites for metal ions.[8][9] This dual functionality allows for the formation of robust and structurally diverse frameworks.
This compound is a designer ligand with specific attributes:
-
Coordination Sites: The nitrogen of the pyridine ring and the two oxygen atoms of the carboxylate group act as donor sites.
-
Steric Influence: The methyl groups at the 3 and 5 positions introduce steric bulk. This can influence the coordination angle with the metal center, prevent dense packing, and lead to the formation of frameworks with larger pores or unique topologies compared to non-substituted analogues.
-
Electronic Modification: The electron-donating nature of the methyl groups can modulate the electronic properties of the pyridine ring, potentially influencing the catalytic or sensing capabilities of the final MOF.
By understanding these features, researchers can rationally design MOFs with tailored properties for specific applications.
Design and Synthesis of MOFs with Pyridine-Carboxylate Ligands
The synthesis of MOFs is a dynamic self-assembly process where the organic linkers and metal nodes connect reversibly until the most thermodynamically stable crystalline product precipitates from the solution.[5] Solvothermal synthesis, where the reaction is conducted in a sealed vessel at elevated temperatures, is the most common method for producing high-quality MOF crystals.[4][5]
Key Parameters Influencing Synthesis
Several factors critically influence the outcome of a MOF synthesis:
-
Metal Ion: The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺, Lanthanides) dictates the geometry of the inorganic node and influences the resulting framework's properties, such as magnetic or luminescent behavior.[1][2][3]
-
Solvent System: High-boiling point solvents like N,N-Dimethylformamide (DMF) are frequently used as they can dissolve the precursors and play a role as a template or modulator during crystal growth.[10]
-
Temperature and Time: These parameters control the kinetics of crystal nucleation and growth. Higher temperatures can lead to more crystalline products but may also favor denser, less porous phases.
-
Modulators and Templates: The addition of other molecules, such as monodentate ligands or other organic bases, can influence the coordination environment of the metal, control the crystal size and morphology, and even direct the formation of specific topologies.[2][3]
Tabulated Synthetic Conditions for MOFs with 3,5-Pyridinedicarboxylic Acid (Parent Ligand)
The following table summarizes representative synthetic conditions and outcomes for MOFs synthesized using the parent ligand, 3,5-pyridinedicarboxylic acid (3,5-pdc), illustrating the structural diversity achievable.
| Metal Ion | Ligand(s) | Solvent | Temp. (°C) | Resulting MOF Formula (Simplified) | Key Features / Topology | Reference |
| Dy³⁺ | 3,5-pdc | DMF/H₂O | 120 | [Dy(3,5-pdc)(3,5-pdcH)(H₂O)₂] | 3D Framework, Luminescent | [1] |
| Pr³⁺ | 3,5-pdc | DMF/H₂O | 120 | [Pr₂(3,5-pdc)₃(H₂O)₂] | 3D Framework | [1] |
| Sm³⁺ | 3,5-pdc | DMF/H₂O | 120 | [Sm₂(3,5-pdc)₃(H₂O)₃] | 3D Framework, Luminescent | [1] |
| Cd²⁺ | 3,5-pdc | DMF/H₂O | 100 | [[(CH₃)₂NH₂]₂[Cd₂(3,5-pdc)₃]] | 3D Coordination Polymer | [2][3] |
| Zn²⁺ | 3,5-pdc | DMF | 100 | [Zn(3,5-pdc)(DMF)] | 2D Polymeric Structure | [2][3] |
| Co²⁺ | 3,5-pdc | DMF | 100 | [Co(3,5-pdc)(3hmpH)₂] | 2D Polymeric Structure | [2][3] |
| Cu²⁺ | 3,5-pdc | DMF | 100 | [Cu(3,5-pdc)(3hmpH)₂] | 1D Chain Polymer | [2][3] |
| Ni²⁺ | 3,5-pdc | H₂O | 180 | [Ni(3,5-pdc)·H₂O] | 3D Framework with 1D channels | [4] |
Detailed Experimental Protocol: Solvothermal Synthesis of a Representative Zn-MOF
This protocol describes a general procedure for the synthesis of a hypothetical zinc-based MOF using this compound, designed to be a self-validating system through rigorous characterization.
Materials and Reagents
-
This compound (Ligand, H-L)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF), High Purity
-
Methanol, Reagent Grade
-
Chloroform, Reagent Grade
-
20 mL Scintillation Vials or Teflon-lined Autoclaves
-
Programmable Laboratory Oven
-
Centrifuge
-
Vacuum Oven
Synthesis Procedure
-
Precursor Solution A: In a 20 mL glass scintillation vial, dissolve 33.4 mg (0.20 mmol) of this compound in 5 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.
-
Precursor Solution B: In a separate vial, dissolve 59.5 mg (0.20 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Reaction Mixture: Add Precursor Solution B to Precursor Solution A dropwise while stirring. A clear solution should be maintained.
-
Solvothermal Reaction: Tightly cap the vial (or transfer the mixture to a Teflon-lined autoclave). Place the vessel in a programmable oven and heat to 110 °C for 48 hours.
-
Cooling and Isolation: After 48 hours, turn off the oven and allow the vessel to cool slowly to room temperature over 12-24 hours. Colorless, crystalline precipitates should be visible.
-
Washing: Decant the supernatant. Add 10 mL of fresh DMF to the vial, cap, and gently agitate to wash the product. Centrifuge the mixture at 8000 rpm for 10 minutes to pellet the crystals. Decant the DMF. Repeat this washing step three times to remove unreacted precursors.
-
Solvent Exchange: To remove the high-boiling DMF from the pores, perform a solvent exchange. Resuspend the washed product in 10 mL of methanol and let it sit for 12 hours. Replace the methanol with a fresh portion and repeat this process three times.
-
Activation: After the final methanol wash, perform a final solvent exchange with a more volatile solvent like chloroform for 12 hours. Afterwards, carefully decant the chloroform and transfer the solid product to a vacuum oven. Heat at 80 °C under vacuum overnight to fully remove residual solvent and activate the MOF for analysis.
Characterization for Protocol Validation
-
Powder X-Ray Diffraction (PXRD): Compare the experimental PXRD pattern of the as-synthesized material to a simulated pattern (if a crystal structure is determined) or analyze it for sharp peaks indicative of a crystalline material. The absence of broad humps confirms the lack of amorphous impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the coordination of the ligand to the metal center. The characteristic C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) should disappear and be replaced by asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretches at lower wavenumbers (typically ~1610 cm⁻¹ and ~1400 cm⁻¹, respectively).[8] A shift in the pyridine ring vibrations also indicates coordination via the nitrogen atom.
-
Thermogravimetric Analysis (TGA): Heat the activated sample under a nitrogen atmosphere to determine its thermal stability. A stable plateau up to 300-400 °C is indicative of a robust framework. Weight loss at lower temperatures corresponds to the removal of guest or coordinated solvent molecules.
-
Surface Area and Porosity Analysis: Perform N₂ adsorption-desorption isotherms at 77 K on the activated sample. Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method to confirm the material's porosity, a defining feature of MOFs.[11]
Visualization of Key Processes
Diagram: General MOF Synthesis and Characterization Workflow
Caption: A flowchart illustrating the key stages of MOF synthesis, from precursor preparation to final material characterization.
Diagram: Potential Coordination Modes of the Ligand
Caption: Schematic showing the potential coordination sites of the 3,5-Dimethylpyridine-2-carboxylate ligand with metal (M) centers.
Potential Applications
MOFs derived from pyridine-carboxylate linkers exhibit a wide range of promising applications, driven by their structural and chemical properties.
-
Energy Storage: The redox-active nature of certain metal nodes (e.g., Co, Cu) combined with the conductive pathways provided by the organic linkers makes these materials suitable as electrodes in batteries and supercapacitors.[9]
-
Luminescence and Sensing: MOFs incorporating lanthanide metals (e.g., Eu³⁺, Tb³⁺) can exhibit strong, characteristic luminescence.[1] The framework can act as an "antenna," absorbing energy and transferring it to the metal center. This property can be harnessed for chemical sensing, where the presence of specific analytes quenches or enhances the luminescence.
-
Heterogeneous Catalysis: The high surface area and tunable pore environment make MOFs excellent candidates for heterogeneous catalysts.[5][12] Open metal sites can serve as Lewis acid catalysts, while the functional groups on the ligand can introduce basic or other catalytic sites.
-
Gas Storage and Separation: The defined pore apertures and high surface areas of these MOFs allow for the selective adsorption of gases. The chemical functionality of the pores, influenced by the pyridine nitrogen and methyl groups, can create preferential binding sites for specific gas molecules like CO₂ or C₂H₂.[13]
Conclusion and Future Outlook
This compound represents a promising, rationally designed building block for the next generation of advanced MOFs. The strategic incorporation of methyl groups provides a powerful tool for chemists to tune the steric and electronic environment within the framework, leading to materials with enhanced porosity, unique topologies, and tailored functionalities. While this guide draws parallels from the well-studied 3,5-pyridinedicarboxylic acid, further direct experimental investigation into MOFs from the dimethyl-substituted variant is a rich area for future research. The protocols and principles outlined herein provide a solid foundation for researchers to explore the synthesis, characterization, and application of these novel and highly tunable porous materials.
References
- Vertex AI Search. (2026). Understanding the Role of Ligands in MOF Synthesis.
- ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID | Request PDF.
- Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.
- Bio-protocol. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
- ResearchGate. (n.d.).
- Khizar, A., et al. (2024). Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. RSC Publishing.
- Hasan, Z., & Jhung, S. H. (n.d.). Adsorption of Pyridine over Amino-Functionalized Metal–Organic Frameworks: Attraction via Hydrogen Bonding versus Base–Base Repulsion.
- ResearchGate. (2020).
- MDPI. (n.d.). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks.
- ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID | Request PDF.
- Narciso, J., et al. (n.d.).
- Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron.
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.). Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]
- 10. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 11. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 12. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 3,5-Dimethylpyridine-2-carboxylic Acid in Medicinal Chemistry
These application notes provide a technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 3,5-Dimethylpyridine-2-carboxylic acid as a key building block in medicinal chemistry. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of the this compound Scaffold
Pyridine carboxylic acid isomers, such as picolinic, nicotinic, and isonicotinic acids, have historically served as foundational scaffolds for a multitude of approved drugs targeting a wide array of diseases, including cancer, tuberculosis, and diabetes.[1][2] The pyridine ring, being aromatic and electron-deficient, facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, thereby enhancing binding affinity.[2] The carboxylic acid group adds polarity and can coordinate with metal ions, a property that is particularly advantageous in the design of enzyme inhibitors.[2]
The strategic placement of two methyl groups on the pyridine ring at the 3- and 5-positions, as in this compound, offers several advantages in drug design. The methyl groups can provide steric hindrance to influence the conformation of the molecule and its interaction with a biological target. They can also enhance lipophilicity, which can improve cell membrane permeability and overall pharmacokinetic properties. Furthermore, the substitution pattern can block sites of potential metabolism, thereby increasing the metabolic stability of the resulting drug candidates. This guide will detail the synthesis of this valuable building block and its subsequent application in the generation of a chemical library of amide derivatives for biological screening.
Part 1: Synthesis of this compound
The synthesis of this compound can be approached from the readily available starting material, 3,5-lutidine (3,5-dimethylpyridine).[3] A common and effective strategy for introducing a functional group at the 2-position of a pyridine ring is through the formation of the corresponding N-oxide, followed by functionalization.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3,5-Dimethylpyridine-N-oxide
Principle: The nitrogen atom in the pyridine ring is oxidized to an N-oxide using a suitable oxidizing agent. This modification activates the pyridine ring for subsequent functionalization at the 2-position. A common method involves the use of hydrogen peroxide in acetic acid.[4]
Materials:
-
3,5-Lutidine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Carbonate
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-lutidine (1 equivalent) in glacial acetic acid.
-
Carefully add 30% hydrogen peroxide (1.5 equivalents) dropwise to the stirred solution. The addition should be controlled to manage the exothermic reaction.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,5-dimethylpyridine-N-oxide, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
Principle: The N-oxide is first rearranged to an acetoxy derivative at the 2-position using acetic anhydride. Subsequent hydrolysis yields the corresponding hydroxymethyl derivative, which is then oxidized to the carboxylic acid.
Materials:
-
3,5-Dimethylpyridine-N-oxide
-
Acetic Anhydride
-
Sodium Hydroxide
-
Potassium Permanganate (KMnO₄)
-
Sulfuric Acid (concentrated)
-
Sodium Bisulfite
-
Diethyl Ether
-
Standard laboratory glassware for reflux, extraction, and filtration.
Procedure:
-
Acetoxylation: Gently reflux a mixture of 3,5-dimethylpyridine-N-oxide (1 equivalent) and acetic anhydride (5 equivalents) for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto ice. Neutralize with sodium carbonate.
-
Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-acetoxymethyl-3,5-dimethylpyridine.
-
Hydrolysis: Dissolve the crude acetoxy derivative in a solution of sodium hydroxide (2 M) and heat to reflux for 1-2 hours.
-
Cool the mixture and extract with diethyl ether to obtain 3,5-dimethyl-2-hydroxymethylpyridine.
-
Oxidation: Dissolve the 3,5-dimethyl-2-hydroxymethylpyridine in water. Add a solution of potassium permanganate (2 equivalents) in water dropwise while maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Decolorize the excess potassium permanganate by adding a small amount of sodium bisulfite.
-
Acidify the solution with concentrated sulfuric acid to a pH of 3-4.
-
The precipitated this compound can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Part 2: Application in Medicinal Chemistry - Synthesis of an Amide Library
This compound is an excellent starting point for the synthesis of a diverse library of amide derivatives for screening against various biological targets. Amide bond formation is a cornerstone of medicinal chemistry, and numerous reliable coupling reagents are available.[1][5]
Workflow for Parallel Amide Synthesis
Caption: Parallel synthesis workflow for an amide library.
Protocol 3: Parallel Synthesis of 3,5-Dimethylpyridine-2-carboxamides
Principle: This protocol utilizes a high-throughput parallel synthesis approach to generate a library of amides from this compound and a diverse set of primary and secondary amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and commonly used coupling reagent that minimizes side reactions.[6]
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Automated liquid handler (optional)
-
HPLC-MS for purification and analysis
Procedure:
-
Stock Solutions: Prepare stock solutions of this compound, HATU, and DIEA in DMF.
-
Amine Array: In a 96-well reaction block, dispense an equimolar amount of each unique amine from your library into individual wells.
-
Reagent Addition:
-
To each well, add the this compound stock solution (1.0 equivalent relative to the amine).
-
Add the HATU stock solution (1.1 equivalents).
-
Add the DIEA stock solution (2.0 equivalents).
-
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Work-up and Purification:
-
Quench the reactions by adding water to each well.
-
Extract the products using a suitable organic solvent (e.g., ethyl acetate).
-
The crude products can be purified using parallel HPLC-MS.
-
-
Analysis and Storage: Confirm the identity and purity of each compound in the library by LC-MS and ¹H NMR (for selected examples). Store the library in a suitable format for high-throughput screening.
Table 1: Representative Amide Library Synthesis
| Amine | Product Structure | Expected Molecular Weight | Potential Biological Target |
| Aniline | N-phenyl-3,5-dimethylpicolinamide | 226.27 | General Screening |
| Benzylamine | N-benzyl-3,5-dimethylpicolinamide | 240.30 | Kinase Inhibitors |
| Morpholine | (3,5-dimethylpyridin-2-yl)(morpholino)methanone | 220.27 | GPCR Ligands |
| Piperidine | (3,5-dimethylpyridin-2-yl)(piperidin-1-yl)methanone | 218.30 | Ion Channel Modulators |
Part 3: Hypothetical Application in Drug Discovery - Targeting MMP-13
Derivatives of dimethylpyridine-carboxamides have been investigated as potential inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in osteoarthritis and cancer metastasis.[7] The 3,5-dimethylpyridine-2-carboxamide scaffold can be envisioned as a key pharmacophore that interacts with the active site of MMP-13.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical inhibition of the MMP-13 signaling pathway.
The synthesized amide library can be screened in enzymatic assays to identify potent inhibitors of MMP-13. Structure-activity relationship (SAR) studies can then be conducted to optimize the initial hits for improved potency, selectivity, and pharmacokinetic properties. The this compound core provides a rigid and tunable platform for such optimization efforts.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis from readily available starting materials is achievable through established chemical transformations. The protocols provided herein offer a robust framework for its preparation and subsequent elaboration into diverse chemical libraries. The strategic incorporation of the 3,5-dimethylpyridine-2-carboxamide scaffold holds promise for the discovery of novel therapeutics targeting a range of diseases.
References
- Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
- Synthesis of some Amide derivatives and their Biological activity. (n.d.). Journal of Drug Delivery and Therapeutics, 3(4), 115-118.
- Tang, S., Liu, Z., Zhang, J., Li, B., & Wang, B. (2024). Copper‐Catalyzed C4‐selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts.
- Dimethyl pyridine-3,5-dicarboxylate. (n.d.). PubChem.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074.
- Method for preparing 3,5-dimethylpyridine-N-oxide. (2010). Google Patents.
- Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. (2021).
- 3,5-Dimethylpyridine-4-carboxylic acid. (n.d.). PubChem.
- 3,5-DIMETHYLPYRIDINE-4-CARBOXALDEHYDE. (n.d.). Chemdad.
- (PDF) Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. (2021).
- Process for the preparation of 3,5-dimethyl pyridine. (1973). Google Patents.
- PREPARATION OF 3,5-LUTIDINE. (2001). European Patent Office.
- Synthesis of 15 N-labelled 3,5-dimethylpyridine. (2019). Journal of Labelled Compounds and Radiopharmaceuticals.
- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2025). Molecules.
- 3,5-Lutidine. (n.d.). Wikipedia.
- Synthesis and biological activity of amide deriv
- Preparation of 3,5-lutidine. (n.d.). Google Patents.
- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). Medium.
- Exploring the Applications of 3,5-Dimethylbenzoic Acid in Chemical Synthesis. (n.d.). Dakenchem.
- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2020). Journal of Taibah University Medical Sciences.
- 3,5-Dimethylpicolinic acid, 98% Purity, C8H9NO2, 1 gram. (n.d.). Fisher Scientific.
- 3,5-Dimethylpyrazole: Product Characteristics and Applic
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of 3,5-Dimethylpyridine-2-carboxylic Acid Derivatives
Introduction: The Versatility of the Pyridine Scaffold in Medicinal Chemistry
Pyridine carboxylic acids and their derivatives are cornerstone building blocks in modern drug discovery and development.[1] The nitrogen atom within the pyridine ring introduces a key site for hydrogen bonding and alters the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. Specifically, derivatives of 3,5-Dimethylpyridine-2-carboxylic acid are of significant interest due to the steric and electronic influence of the methyl groups, which can fine-tune the molecule's interaction with biological targets. These derivatives have found applications as enzyme inhibitors and are explored in the development of therapeutics for a wide range of diseases.[1]
This guide provides detailed experimental procedures for the synthesis of two primary classes of this compound derivatives: esters and amides. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and troubleshooting advice to ensure successful synthesis and characterization.
Core Synthetic Strategies: Esterification and Amidation
The derivatization of this compound primarily involves the modification of the carboxylic acid functional group. The two most common and versatile transformations are esterification and amidation.
-
Esterification: The conversion of the carboxylic acid to an ester can modulate the compound's lipophilicity, membrane permeability, and metabolic stability. This is often a key step in prodrug strategies.
-
Amidation: The formation of an amide bond introduces a robust and planar functional group capable of participating in multiple hydrogen bonding interactions, a critical feature for molecular recognition at biological targets.
Below, we present detailed protocols for both a Steglich esterification and a carbodiimide-mediated amide coupling.
Protocol 1: Steglich Esterification of this compound
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[2][3] This method is particularly advantageous for its ability to proceed under neutral conditions and at room temperature, preserving sensitive functional groups within the reactants.[2]
Causality of Experimental Choices:
-
DCC as a Coupling Agent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol.
-
DMAP as a Catalyst: DMAP is a superior nucleophile compared to the alcohol and reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This significantly accelerates the rate of esterification.[2]
-
Anhydrous Solvent: The use of an anhydrous solvent, such as dichloromethane (DCM), is crucial to prevent the hydrolysis of the reactive intermediates and the consumption of the coupling agent by water.
Experimental Workflow: Steglich Esterification
Caption: Workflow for the Steglich esterification of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration of the carboxylic acid).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP and any unreacted pyridine), saturated aqueous NaHCO₃ (to neutralize the acid wash), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
| Reagent | Molar Eq. | Purity/Notes |
| This compound | 1.0 | >98% |
| Alcohol | 1.2 | Anhydrous |
| DCC | 1.1 | >99% |
| DMAP | 0.1 | >99% |
| Dichloromethane (DCM) | - | Anhydrous, <50 ppm H₂O |
Protocol 2: Amide Synthesis from this compound
The direct formation of an amide from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, often requiring high temperatures that can be detrimental to complex molecules.[4][5] A more practical approach involves the use of coupling agents to activate the carboxylic acid. Here, we describe a reliable procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).
Causality of Experimental Choices:
-
EDC as a Coupling Agent: EDC is a water-soluble carbodiimide that activates the carboxylic acid similarly to DCC. The resulting urea byproduct is also water-soluble, simplifying the purification process.
-
HOBt as an Additive: HOBt reacts with the O-acylisourea intermediate to form an active ester. This intermediate is less prone to side reactions, such as N-acylurea formation, and minimizes racemization if the amine or carboxylic acid contains a stereocenter.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize any acid salts present and to facilitate the reaction.
Experimental Workflow: Amide Coupling
Caption: Workflow for the EDC/HOBt mediated amide coupling.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and triethylamine (1.5 eq).
-
Dissolution: Dissolve the mixture in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
EDC Addition: Add EDC (1.2 eq) to the reaction mixture in one portion.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer with water (to remove the EDC-urea byproduct and HOBt) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography or recrystallization.
Quantitative Data Summary
| Reagent | Molar Eq. | Purity/Notes |
| This compound | 1.0 | >98% |
| Amine | 1.1 | Primary or secondary |
| EDC | 1.2 | >98% |
| HOBt | 1.2 | Anhydrous or monohydrate |
| Triethylamine | 1.5 | Distilled |
| Solvent (DCM or DMF) | - | Anhydrous |
Characterization of Synthesized Derivatives
The successful synthesis of the target derivatives must be confirmed through rigorous analytical characterization.
Characterization Workflow
Caption: Standard workflow for the characterization of synthesized derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized ester or amide. Key diagnostic signals include the appearance of new peaks corresponding to the alcohol or amine moiety and a shift in the chemical environment of the pyridine ring protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the ester or amide by identifying the characteristic carbonyl (C=O) stretching frequency. Esters typically show a strong absorption band around 1735-1750 cm⁻¹, while amides exhibit a strong band in the region of 1630-1690 cm⁻¹.
-
Chromatography: High-performance liquid chromatography (HPLC) is the preferred method for determining the final purity of the synthesized compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive reagents (e.g., hydrolyzed coupling agent), insufficient reaction time, or incorrect stoichiometry. | Ensure all reagents are fresh and anhydrous. Use freshly opened or properly stored coupling agents. Monitor the reaction over a longer period. Verify the molar equivalents of all reactants. |
| Formation of byproducts | Side reactions due to moisture or reactive intermediates. For Steglich esterification, N-acylurea formation can occur. | Use strictly anhydrous conditions. For amide coupling, the addition of HOBt can suppress side reactions. |
| Difficulty in purification | Incomplete removal of urea byproducts (DCU or EDC-urea). Co-elution of product with starting materials or byproducts. | For DCU, ensure thorough filtration. For EDC-urea, perform multiple aqueous washes. Optimize the column chromatography eluent system for better separation. |
Safety Precautions
-
Carbodiimides (DCC, EDC): These are potent allergens and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen, and DMF is a reproductive hazard. Handle these solvents with care in a fume hood.
-
Reagents (DMAP, HOBt): DMAP is toxic, and HOBt is potentially explosive when dry. Handle with appropriate care and consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Douglas, C. J. (2018). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023). 3,5-Lutidine. [Link]
- Ziegast, T., et al. (2019). Synthesis of 15N-labelled 3,5-dimethylpyridine. PubMed. [Link]
- Master Organic Chemistry. (2023).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). Method for producing carboxylic acid amide.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). [Link]
- Khan Academy. (2023).
- Khan Academy. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
Application Notes & Protocols for the Quantitative Analysis of 3,5-Dimethylpyridine-2-carboxylic Acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the robust quantification of 3,5-Dimethylpyridine-2-carboxylic acid (also known as 3,5-Lutidinic acid), a key chemical entity in pharmaceutical development and chemical synthesis. Recognizing the criticality of accurate and reliable analytical methods, this document outlines two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications in complex matrices. Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical procedures for this compound.
Introduction: The Analytical Imperative for this compound
This compound is a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical manufacturing.[4][5][6][7] As with any active pharmaceutical ingredient (API), intermediate, or related substance, the ability to accurately quantify its concentration is paramount for ensuring product quality, safety, and efficacy.[2][8] Validated analytical methods provide the documented evidence that a procedure is suitable for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[8]
The choice of analytical technique is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired throughput. This guide focuses on the two most powerful and widely adopted techniques for the analysis of non-volatile, polar compounds like pyridine carboxylic acids: HPLC-UV and LC-MS/MS.[9][10][11][12][13]
Method Selection & Rationale
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse of the pharmaceutical industry, offering a balance of specificity, precision, and robustness for quantitative analysis.[9][12] The presence of the pyridine ring in this compound provides a chromophore, allowing for direct detection by UV spectrophotometry. This method is particularly well-suited for the assay of bulk drug substances, intermediates, and formulated products where the analyte concentration is relatively high.
-
Expertise & Experience: The choice of a reversed-phase C18 column is based on its wide applicability for moderately polar compounds.[9] The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, is selected to ensure good peak shape and retention of the polar, ionizable analyte.[10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and selectivity, such as the analysis of metabolites in biological fluids or trace-level impurity quantification, LC-MS/MS is the gold standard.[14][15][16][17][18][19][20] By coupling the separation power of LC with the specific detection capabilities of tandem mass spectrometry, this technique can quantify analytes at picogram levels, even in the most complex matrices.
-
Expertise & Experience: The use of Electrospray Ionization (ESI) in positive mode is selected based on the basic nature of the pyridine nitrogen, which is readily protonated to form a stable positive ion. Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the described analytical methods. These values are based on typical validation results for similar analytes and should be verified during method validation in the user's laboratory.[1][21]
| Parameter | HPLC-UV | LC-MS/MS | Authoritative Reference |
| Linearity (R²) | > 0.999 | > 0.999 | [3] |
| Accuracy (% Recovery) | 98-102% | 95-105% | [3] |
| Precision (% RSD) | < 2% | < 10% | [3] |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.01-0.1 ng/mL | [3] |
| Limit of Quantitation (LOQ) | ~30-150 ng/mL | ~0.03-0.3 ng/mL | [3] |
Experimental Protocols
HPLC-UV Method for Quantification
This protocol provides a starting point for the development and validation of an HPLC-UV method for the quantification of this compound.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Methanol (HPLC grade)
4.1.2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[9]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
4.1.3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic, e.g., 30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning a standard solution (typically around 260-270 nm for pyridine derivatives)
-
Injection Volume: 10 µL
4.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol or mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in a suitable solvent to a known concentration, ensuring the final concentration falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.[9]
4.1.5. Analysis and Data Interpretation
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Caption: LC-MS/MS analysis workflow for quantification.
Method Validation: A Trustworthy System
Both protocols must undergo a thorough validation process to ensure they are fit for their intended purpose. [1][2][8][21]The validation should be conducted in accordance with ICH Q2(R2) guidelines and include the following parameters: [3]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. [1]This is demonstrated by analyzing blank matrix, spiked samples, and placebo formulations.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantification of this compound. The HPLC-UV method serves as a reliable tool for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable, and consistent analytical data, which is fundamental to all stages of pharmaceutical development and manufacturing.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
- Analytical method validation: A brief review. (2016). Journal of Global Trends in Pharmaceutical Sciences.
- Q2(R2) Validation of Analytical Procedures. (2023). FDA.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- A quantitative study of weak noncovalent interactions in two pyridine isomers containing nitrile and thiophene moieties. (2019). Journal of Chemical Sciences.
- Pyridine & Pyridine Derivatives Market | Industry Report, 2030. Grand View Research.
- HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry.
- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). Journal of Agricultural and Food Chemistry.
- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
- Pyridine and Pyridine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031. Lucintel.
- Application Notes and Protocols for the Quantification of 3-Methoxypyridine-2-carboxylic Acid. Benchchem.
- A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. (2020). Scientific Reports.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). Molecules.
- LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies. (2020). Journal of Pharmaceutical and Biomedical Analysis.
- Special Issue: Application of LC–MS/MS to Biochemistry. Molecules.
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. fda.gov [fda.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grandviewresearch.com [grandviewresearch.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. lucintel.com [lucintel.com]
- 8. particle.dk [particle.dk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 16. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. wjarr.com [wjarr.com]
Application Note: A Robust Ion-Pair Reversed-Phase HPLC Method for the Simultaneous Determination of Pyridine Carboxylic Acid Isomers
Abstract
This application note details a highly reliable and reproducible ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the simultaneous separation and quantification of three key pyridine carboxylic acid isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). These compounds are of significant interest in the pharmaceutical and biochemical fields as they form the backbone of numerous drugs and are involved in various biological processes.[1] Due to their polar and zwitterionic nature, achieving adequate retention and sharp peak shapes on conventional reversed-phase columns is challenging.[2] This protocol overcomes these issues by employing an ion-pairing reagent in the mobile phase, which enhances retention and improves chromatographic performance. The method is suitable for researchers, scientists, and drug development professionals requiring accurate analysis of these compounds.
Introduction and Scientific Principle
Pyridine carboxylic acids are polar, ionizable compounds that can exist as zwitterions.[2][3] Their analysis by conventional reversed-phase HPLC is often problematic, leading to poor retention and peak tailing. This is because traditional C18 columns rely on hydrophobic interactions, which are weak for such polar molecules.[4] To address this, this method utilizes Ion-Pair Chromatography (IPC), a technique that enhances the retention of polar, charged analytes on a reversed-phase column.[5]
The core principle involves adding an ion-pairing reagent to the mobile phase.[6] For the analysis of acidic compounds like pyridine carboxylic acids, a reagent with a positive charge, such as a tetra-alkyl ammonium salt, is used.[5][7] The nonpolar "tail" of the ion-pair reagent adsorbs onto the nonpolar stationary phase (e.g., C18), effectively creating a charged surface.[8] The negatively charged carboxylate group of the deprotonated pyridine carboxylic acids then forms an electrostatic interaction with this positively charged layer, increasing its affinity for the stationary phase and thus enhancing retention time.[7]
The pH of the mobile phase is a critical parameter.[9][10][11] It must be carefully controlled to ensure the carboxylic acid group is deprotonated (negatively charged) while the pyridine nitrogen is protonated (positively charged), maximizing the zwitterionic character and interaction with the ion-pairing reagent. The pKa values for the carboxyl group of these isomers are typically below 3, while the pKa for the pyridine nitrogen is around 5.[12][13] Therefore, a mobile phase pH between 3 and 4 is optimal to ensure the carboxylic acid is ionized and the pyridine ring is protonated, facilitating the ion-pairing mechanism.[14][15]
Materials and Reagents
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters for mobile phase and sample filtration.
-
-
Column:
-
Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Chemicals and Reagents:
-
Picolinic acid (≥99% purity)
-
Nicotinic acid (≥99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Tetrabutylammonium hydrogen sulfate (TBAHS), as ion-pairing reagent
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
Experimental Protocol
-
Aqueous Buffer Preparation (25 mM Potassium Phosphate with 5 mM TBAHS, pH 3.5):
-
Weigh and dissolve 3.40 g of KH₂PO₄ and 1.70 g of TBAHS in approximately 950 mL of ultrapure water.
-
Adjust the pH to 3.5 ± 0.05 using an 85% solution of phosphoric acid.
-
Transfer the solution to a 1 L volumetric flask and add ultrapure water to the mark.
-
Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator. This is designated as Mobile Phase A .
-
-
Organic Solvent Preparation:
-
Use HPLC-grade Acetonitrile as Mobile Phase B .
-
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh 25 mg of each pyridine carboxylic acid isomer (picolinic, nicotinic, isonicotinic) into separate 25 mL volumetric flasks.
-
Dissolve and dilute to the mark with a 50:50 mixture of ultrapure water and methanol. These stocks are stable for several weeks when stored at 2-8°C.
-
-
Working Standard Mixture (10 µg/mL):
-
Pipette 1.0 mL of each stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the aqueous mobile phase (Mobile Phase A).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
The following table summarizes the optimized chromatographic conditions.
| Parameter | Setting |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 25 mM KH₂PO₄ + 5 mM TBAHS in Water, pH 3.5 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 95% A (0-2 min), 95% to 80% A (2-10 min), 80% to 95% A (10-12 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 15 minutes (including equilibration) |
The overall process from preparation to analysis is illustrated below.
Caption: Workflow for the HPLC analysis of pyridine carboxylic acids.
Results and Discussion
Under the specified conditions, a baseline separation of the three isomers is expected. The ion-pairing reagent (TBAHS) effectively retains the polar analytes, moving them away from the solvent front and enabling resolution. The elution order is typically influenced by subtle differences in polarity and pKa.
Expected Chromatographic Performance:
| Compound | Expected Retention Time (min) | Tailing Factor (As) | Resolution (Rs) |
| Isonicotinic Acid | ~ 5.5 | < 1.3 | - |
| Nicotinic Acid | ~ 6.8 | < 1.2 | > 2.0 |
| Picolinic Acid | ~ 8.2 | < 1.2 | > 2.0 |
Note: Retention times are approximate and may vary depending on the specific column, system dwell volume, and exact mobile phase preparation.
A typical chromatogram will show three well-resolved, sharp, and symmetrical peaks. The UV detection at 265 nm provides excellent sensitivity for all three isomers.
Troubleshooting and Method Optimization:
-
Poor Retention: Increase the concentration of the ion-pairing reagent (e.g., to 10 mM) or decrease the percentage of acetonitrile in the mobile phase.
-
Peak Tailing: Ensure the mobile phase pH is accurately controlled. A pH outside the optimal range can lead to mixed ionization states and poor peak shape.[9][10] Using a high-purity silica column can also minimize tailing caused by silanol interactions.
-
Irreproducible Retention Times: Ion-pair methods require longer column equilibration times.[4] Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection and between different mobile phase compositions.
Conclusion
The described ion-pair reversed-phase HPLC method provides a robust and reliable solution for the separation and quantification of picolinic, nicotinic, and isonicotinic acids. By carefully controlling the mobile phase pH and utilizing an ion-pairing reagent, the common challenges associated with analyzing these polar compounds are effectively overcome. This self-validating protocol, which includes system suitability parameters like resolution and tailing factor, ensures trustworthy and accurate results for researchers in pharmaceutical development and quality control.
References
- Vertex AI Search. (2023).
- Vertex AI Search. (n.d.). Mixed-Mode Chromatography vs.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Technology Networks. (2024).
- Kollenkirchen, U., & Harmeyer, J. (1989). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. Zentralblatt für Veterinärmedizin. Reihe A, 36(4), 253–260.
- Scribd. (n.d.). Isonicotinic Acid pKa Study.
- SIELC Technologies. (n.d.). Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column.
- PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333.
- ChemSrc. (n.d.). Isonicotinic Acid.
- MDPI. (n.d.). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids.
- SIELC Technologies. (n.d.).
- Advanced Chromatography Solutions. (2013). HPLC Basics: Improving resolution (III)
- Welch Materials. (2024).
- LCGC International. (2008). Ion Pairing — Blessing or Curse?.
- Creative BioMart. (n.d.). Pyridine HILIC Columns.
- Nacalai Tesque, Inc. (2022). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column.
- LCGC International. (2011). Back to Basics: The Role of pH in Retention and Selectivity.
- Sigma-Aldrich. (n.d.).
- LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- PubMed. (2001). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. Analytical Chemistry, 73(20), 4937-45.
- PubMed. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
- Agilent Technologies. (n.d.).
- Wikipedia. (n.d.). Isonicotinic acid.
- ResearchGate. (n.d.).
- ResearchGate. (2021).
- PubChem. (n.d.). Isonicotinic acid.
- ChemicalBook. (n.d.). Isonicotinic acid | 55-22-1.
- PubMed Central. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. scribd.com [scribd.com]
- 4. welch-us.com [welch-us.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isonicotinic Acid [drugfuture.com]
- 13. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 17. Isonicotinic acid | 55-22-1 [chemicalbook.com]
Application and Protocol for the Analysis of Pyridine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Pyridine Derivatives
Nitrogen-containing heterocyclic compounds, particularly pyridine and its derivatives, are a cornerstone of modern chemistry. Their structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and industrial chemicals.[1][2][3] The biological activity and potential toxicity of these compounds necessitate robust and reliable analytical methods for their detection and quantification.[4] Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a premier technique for this purpose, offering high sensitivity, selectivity, and the ability to identify unknown compounds within complex matrices.[5][6]
This document provides a comprehensive guide to the analysis of pyridine derivatives using GC-MS. It is intended for researchers, scientists, and drug development professionals seeking to develop and validate methods for these important analytes. The protocols and insights provided herein are grounded in established scientific principles and field-proven experience.
The Power of GC-MS for Pyridine Analysis
GC-MS combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[7] Volatile and semi-volatile pyridine derivatives are well-suited for GC analysis.[6][8] The choice of whether to employ direct analysis or a derivatization strategy depends on the specific properties of the target analytes.
-
Direct Analysis: For sufficiently volatile and thermally stable pyridine derivatives, direct injection into the GC-MS system is a rapid and eco-friendly approach.[5]
-
Derivatization: For less volatile or more polar derivatives containing active hydrogens (e.g., hydroxyl or amine groups), derivatization is often necessary to improve their chromatographic behavior.[9] Silylation is a common and effective derivatization technique.[10]
Experimental Workflow: A Logical Framework
The successful analysis of pyridine derivatives by GC-MS follows a structured workflow, from sample receipt to final data interpretation. Understanding the rationale behind each step is crucial for obtaining high-quality, reproducible results.
Caption: A generalized experimental workflow for the GC-MS analysis of pyridine derivatives.
Protocol 1: Direct Analysis of Volatile Pyridine Derivatives in a Liquid Matrix
This protocol is suitable for the analysis of thermally stable and volatile pyridine derivatives that do not require derivatization.
1. Materials and Reagents:
-
Solvents: Methanol, Dichloromethane (DCM), Hexane (GC grade or equivalent)
-
Reference Standards: Certified reference materials of the target pyridine derivatives.[11][12]
-
Internal Standard (IS): A deuterated analog of a target analyte (e.g., pyridine-d5) is highly recommended for accurate quantification.[13]
-
Glassware: Volumetric flasks, autosampler vials with inserts, and syringes.
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of each target analyte and the internal standard in methanol at a concentration of approximately 1 mg/mL.
-
Working Standard Solutions: Create a series of mixed working standard solutions by serially diluting the stock solutions with the appropriate solvent (e.g., methanol) to cover the desired calibration range.
-
Internal Standard Spiking: Add a consistent concentration of the internal standard to all calibration standards and samples.
-
Sample Preparation: Dilute the liquid sample with the chosen solvent to bring the analyte concentrations within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary.
3. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent GC system (or equivalent)
-
Mass Spectrometer: Agilent Mass Selective Detector (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]
-
Injector: Split/splitless injector at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 3 °C/minute to 150 °C.
-
Ramp: 20 °C/minute to 250 °C, hold for 3 minutes.[13]
-
-
Mass Spectrometer Parameters:
4. Data Analysis and Quantification:
-
Peak Identification: Identify the peaks of interest based on their retention times and characteristic mass spectra.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantification: Determine the concentration of the pyridine derivatives in the samples using the generated calibration curve.[8]
Protocol 2: Analysis of Polar Pyridine Derivatives via Silylation
This protocol is designed for pyridine derivatives containing functional groups with active hydrogens (e.g., -OH, -NH2, -COOH) that require derivatization to enhance volatility and thermal stability.[9]
1. Materials and Reagents:
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15]
-
Catalyst/Solvent: Anhydrous Pyridine.[16] The use of anhydrous pyridine is crucial as moisture can break down the silylating reagent and the derivatized compounds.[15]
-
Other Solvents: Dichloromethane (DCM), Hexane (anhydrous).
-
Reference Standards and Internal Standard: As described in Protocol 1.
2. Derivatization and Sample Preparation:
-
Sample Preparation: Transfer a known aliquot of the sample to a reaction vial. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
Reagent Addition: Add an appropriate aprotic solvent like DCM, followed by the internal standard. Then, add the silylating reagent (e.g., 25 µL BSTFA) and anhydrous pyridine (e.g., 25 µL).
-
Reaction: Tightly cap the vial and heat at approximately 65-75 °C for 20-45 minutes to ensure the reaction goes to completion.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting the derivatized sample into the GC-MS.
3. GC-MS Instrumentation and Parameters:
-
The instrumentation is the same as in Protocol 1. The GC column and temperature program may need to be optimized based on the specific derivatives being analyzed.
4. Data Analysis and Quantification:
-
The data analysis and quantification steps are analogous to those in Protocol 1.
Data Interpretation and Quality Control
A robust analytical method requires a rigorous approach to data interpretation and quality control.
Quantitative Data Summary:
| Parameter | Typical Value/Range | Reference(s) |
| Linearity (R²) | ≥ 0.995 | [14] |
| Accuracy (% Recovery) | 89% - 101% | [17] |
| Precision (% RSD) | < 15% | [5][17] |
| Limit of Detection (LOD) | 0.001 - 1.5 µg/L | [5][17][18] |
| Limit of Quantification (LOQ) | 0.003 - 5.0 µg/L | [5][17] |
Method Validation: All new methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[5] Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column; analyte degradation. | Use a deactivated liner; check column integrity; consider derivatization. |
| Low Response/Sensitivity | Incomplete derivatization; sample loss during preparation; instrument contamination. | Ensure anhydrous conditions for derivatization; optimize reaction time and temperature; clean the ion source. |
| Inconsistent Results | Matrix effects; non-homogenous sample; variability in manual steps. | Use an internal standard; ensure thorough sample homogenization; automate sample preparation where possible.[7] |
| Ghost Peaks | Carryover from previous injections; contaminated syringe. | Run solvent blanks; optimize syringe wash steps.[19] |
Logical Relationships in Method Development
The development of a successful GC-MS method involves a series of interconnected decisions. The properties of the analyte dictate the sample preparation strategy, which in turn influences the choice of instrumental parameters.
Caption: The logical flow of decisions in developing a GC-MS method for pyridine derivatives.
Conclusion
GC-MS is a powerful and versatile tool for the analysis of pyridine derivatives. By carefully considering the properties of the target analytes and the sample matrix, researchers can develop and validate robust methods that provide accurate and reliable data. The protocols and guidelines presented in this document offer a solid foundation for achieving success in the analysis of these important compounds.
References
- Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]
- Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- CalTech GPS. (2009).
- HSC Cores.
- Almalki, W., Naguib, I. A., & Abdallah, O. Y. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]
- Shimadzu (Europe). Pretreatment Procedure for metabolomics (Biological sample). [Link]
- Phenomenex.
- Zhang, Y., et al. (2011). Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction. Rock and Mineral Analysis. [Link]
- Losada, S., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]
- Cefas. (2022). Development of quantitative method for pyridine analysis in biota and sediment samples. [Link]
- Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link]
- Occupational Safety and Health Administr
- CAS. CAS SciFinder. [Link]
- Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. [Link]
- U.S. Environmental Protection Agency. (2015). Validation Report for Methods GRM 07.13. [Link]
- International Union of Pure and Applied Chemistry. IUPAC. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples. [Link]
- Shcherbik, N., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies.
- GOV.UK. (2021). Pyridine slides for discussion. [Link]
- Permyakova, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
- ResearchGate. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
- MDPI. Topical Collection : Analytical Chemistry Methods and Protocols: From Standard Practices to New Sustainable Approaches. [Link]
- Therapeutic Goods Administration. (2023). Starting material analytical procedure validation for complementary medicines. [Link]
- Labmate Online. A Guide to Using Analytical Standards. [Link]
- Peerzada, M., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
- El-Faham, A., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
- Kumar, A., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
Sources
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. labioscientific.com [labioscientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. gcms.cz [gcms.cz]
- 11. PYRIDINE STANDARD FOR EPA METHODS [chemicalbook.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction [ykcs.ac.cn]
- 19. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Isolation of 3,5-Dimethylpyridine-2-carboxylic Acid via Optimized Recrystallization
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the purification of 3,5-Dimethylpyridine-2-carboxylic acid, a key heterocyclic building block in pharmaceutical and materials science research. Recrystallization is a powerful technique for purifying solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1] This application note moves beyond a single, prescribed solvent system, instead detailing a systematic approach to solvent selection, optimization, and the execution of a robust recrystallization protocol. We present a self-validating methodology that includes initial solvent screening, a detailed macro-scale purification workflow, methods for purity verification, and a troubleshooting guide. This protocol is designed for researchers, chemists, and drug development professionals aiming to achieve high-purity material suitable for downstream applications.
Principles and Compound Profile
The Theory of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases significantly with temperature.[1] The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are either present in much smaller concentrations or have different solubility profiles, ideally remain in the cooled solvent (mother liquor).[2] The success of this technique is critically dependent on the choice of solvent, which must exhibit high solvency for the target compound at elevated temperatures and low solvency at cooler temperatures.[1][2][3]
Physicochemical Profile: this compound
Understanding the structure of the target molecule is fundamental to predicting its behavior and selecting an appropriate solvent system.
-
Structure:
-
Functional Groups: The molecule possesses a pyridine ring (a basic, aromatic heterocycle), a carboxylic acid group (acidic, polar), and two methyl groups (non-polar). This amphiphilic nature suggests a nuanced solubility profile.
-
Polarity: The presence of the carboxylic acid and the pyridine nitrogen makes the molecule polar and capable of hydrogen bonding. It is expected to be more soluble in polar solvents (like alcohols or water) than in non-polar hydrocarbon solvents.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | Calculated |
| Molecular Weight | 151.16 g/mol | [5] |
| CAS Number | 4733-68-0 | [5] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Melting Point | Data not readily available; determination is a key purity metric. | N/A |
Protocol Part I: Solvent System Selection
The cornerstone of a successful recrystallization is the selection of an appropriate solvent. Since detailed solubility data for this specific compound is not widely published, an empirical screening process is the most rigorous and recommended approach.[3]
Criteria for an Ideal Solvent
-
High Solvency at High Temperature: The compound should be highly soluble in the solvent at or near its boiling point.[2]
-
Low Solvency at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent to maximize recovery.[2]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).[3]
-
Chemical Inertness: The solvent must not react with the compound.[3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]
Recommended Solvents for Screening
Based on the compound's structure, the following solvents are recommended for initial screening, covering a range of polarities:
-
Water
-
Ethanol
-
Methanol
-
Isopropanol (IPA)
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Heptane/Hexane (as a potential anti-solvent)
Experimental Protocol: Small-Scale Solvent Screening
This protocol allows for rapid determination of a suitable solvent using minimal material.
-
Preparation: Place approximately 50 mg of the crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture. Record if the compound dissolves completely at room temperature. (If it does, that solvent is unsuitable for single-solvent recrystallization).
-
Hot Temperature Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath while stirring.[3] Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If significant crystal formation is not observed, try scratching the inside of the tube with a glass rod or placing it in an ice-water bath.
-
Observation: A successful solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by the formation of a significant crystalline precipitate upon cooling.
Table 2: Template for Recording Solvent Screening Observations
| Solvent | Solubility at 20°C (Insoluble/Slightly/Soluble) | Solubility at Boiling (Insoluble/Slightly/Soluble) | Crystal Formation on Cooling (None/Slight/Abundant) | Notes (Color, Crystal Quality) |
| Water | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene |
-
Note on Mixed Solvents: If no single solvent is ideal, a mixed-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Re-heating to clarify and then slow cooling can yield excellent results.[2] A common polar/non-polar pair like Ethanol/Water or Ethyl Acetate/Heptane is a good starting point.
Protocol Part II: Macro-Scale Recrystallization Workflow
This protocol assumes a suitable solvent has been identified from the screening process.
Materials & Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Heating source (stirring hotplate)
-
Magnetic stir bar
-
Watch glass (to cover the flask)
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatulas and glass stirring rods
Workflow Visualization
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Protocol
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the solid has completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the yield.[1]
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat, add a very small amount of activated charcoal, and boil for a few minutes. The charcoal adsorbs colored impurities.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: The cold solvent will wash away any residual mother liquor containing impurities without significantly dissolving the desired product crystals.
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly. This can be done in a desiccator or a vacuum oven at a modest temperature to remove all traces of solvent.
Purity Assessment
To validate the success of the purification, the following analyses are recommended:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Compare the melting point of the crude starting material with the recrystallized product. A significant sharpening and elevation of the melting point indicates successful purification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for quantifying purity.[6] A successful purification will show a significant increase in the area percentage of the main product peak and a reduction or elimination of impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural integrity of the compound and reveal the presence of any remaining impurities.
Troubleshooting Guide
Table 3: Common Recrystallization Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to increase concentration and allow to cool again. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly; impurities are depressing the melting point. | Re-heat the solution to dissolve the oil. Add a small amount of a better solvent or a co-solvent. Ensure cooling is very slow. |
| Low Recovery | Too much solvent was used; compound has significant solubility in cold solvent; premature crystallization during hot filtration. | Re-concentrate the mother liquor and cool again to recover a second crop of crystals. Ensure the solvent is thoroughly chilled before washing crystals. Ensure filtration apparatus is pre-heated for hot filtration. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, incorporating the optional decolorizing charcoal step. |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Perform all operations within a certified chemical fume hood to avoid inhalation of solvent vapors or fine powders.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used. Pyridine derivatives may cause skin, eye, and respiratory irritation.[7][8]
-
Use caution when heating flammable organic solvents. Never heat a closed system.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
- University of Rochester. (n.d.).
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. University of Colorado Boulder. [Link]
- Chemistry Stack Exchange. (2012).
- Google Patents. (1959).
- PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Methylpyridine-2-carboxylic acid 97 4021-07-2 [sigmaaldrich.com]
- 8. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Potential Use of 3,5-Dimethylpyridine-2-carboxylic Acid in Peptide Synthesis
Introduction: Navigating the Challenges of Amide Bond Formation
The synthesis of peptides, the building blocks of proteins and vital components in numerous biological processes, remains a cornerstone of chemical and pharmaceutical research. The creation of a peptide bond—an amide linkage between two amino acids—is a thermodynamically unfavorable condensation reaction that necessitates the activation of the carboxylic acid moiety of one amino acid to facilitate nucleophilic attack by the amino group of another.[1][2] The choice of coupling reagent is paramount, influencing reaction kinetics, yield, and, critically, the preservation of stereochemical integrity at the α-carbon of the amino acids.[3][4]
While a plethora of phosphonium and aminium-based coupling reagents such as HBTU, HATU, and PyBOP have been developed and are widely used, the exploration of novel activating agents continues, driven by the need for reagents with improved solubility, reduced side reactions, and lower cost.[5][6][7] This application note explores the theoretical application of 3,5-Dimethylpyridine-2-carboxylic acid as a precursor for an in situ generated activating agent for peptide synthesis. While not a conventional, off-the-shelf coupling reagent, its structure suggests a plausible role in forming a highly reactive symmetrical anhydride upon activation with a carbodiimide.
Proposed Mechanism of Action: The Symmetrical Anhydride Pathway
The central hypothesis for the utility of this compound in peptide synthesis lies in its conversion to a symmetrical anhydride. This approach is analogous to the established use of symmetrical anhydrides of Nα-protected amino acids, which are known for their high reactivity.[8] The proposed mechanism involves two key stages:
-
Anhydride Formation: In the presence of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), two molecules of the Nα-protected amino acid would react to form a symmetrical anhydride. This highly reactive species is the primary acylating agent.
-
Peptide Bond Formation: The free amine of the N-terminal amino acid on the growing peptide chain attacks one of the carbonyl carbons of the symmetrical anhydride. This nucleophilic acyl substitution results in the formation of the desired peptide bond and the release of a molecule of the Nα-protected amino acid as a byproduct.
The steric hindrance provided by the two methyl groups at the 3 and 5 positions of the pyridine ring in this compound could potentially influence the reactivity and stability of any intermediates, a factor that warrants experimental investigation.
Caption: Proposed mechanism for peptide bond formation.
Key Advantages and Considerations
The hypothetical use of an in situ generated anhydride from a pyridine-carboxylic acid derivative presents several potential advantages:
-
High Reactivity: Symmetrical anhydrides are generally highly reactive acylating agents, which can be beneficial for sterically hindered amino acids or "difficult" sequences.[8]
-
Avoidance of Side Reactions: Unlike some coupling reagents, the use of a symmetrical anhydride avoids the formation of guanidinium byproducts that can arise from uronium-based reagents.[4]
-
Simple Byproducts: The primary byproduct of the coupling reaction is the starting Nα-protected amino acid, which can be easily washed away during solid-phase peptide synthesis (SPPS).
However, several considerations must be taken into account:
-
Racemization: The high reactivity of the anhydride could potentially increase the risk of racemization, especially for sensitive amino acids like histidine and cysteine.[3] The use of a non-nucleophilic base and careful control of reaction temperature are crucial to mitigate this risk.
-
Stability: Symmetrical anhydrides are often moisture-sensitive and are typically generated in situ immediately before use.
-
Stoichiometry: Precise control of the stoichiometry of the Nα-protected amino acid and the carbodiimide is essential for efficient anhydride formation.
Experimental Protocols
The following protocols are proposed as a starting point for investigating the use of this compound in peptide synthesis. These protocols are based on well-established procedures for SPPS using Fmoc chemistry.[9][10][11]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a single coupling cycle on a solid support (e.g., rink amide resin).
Materials:
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by a final DMF wash.
-
-
Anhydride Formation (in situ):
-
In a separate, dry glass vial, dissolve 3 equivalents of the Fmoc-protected amino acid in a minimal amount of DMF.
-
Add 1.5 equivalents of DIC to the amino acid solution.
-
Allow the mixture to react for 10-15 minutes at room temperature to form the symmetrical anhydride.
-
-
Coupling Reaction:
-
Add the freshly prepared symmetrical anhydride solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines.[8] If the test is positive, a second coupling may be necessary.
-
Caption: SPPS workflow for one coupling cycle.
Protocol 2: Solution-Phase Peptide Synthesis
This protocol describes the coupling of two peptide fragments in solution.
Materials:
-
N-terminally protected peptide fragment with a free C-terminal carboxylic acid
-
C-terminally protected peptide fragment with a free N-terminal amine
-
This compound (as a potential additive/catalyst)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Reactant Dissolution:
-
Dissolve 1 equivalent of the N-protected peptide fragment (carboxylic acid) in anhydrous DCM.
-
In a separate flask, dissolve 1 equivalent of the C-protected peptide fragment (amine) in anhydrous DCM. Add 2 equivalents of DIPEA to this solution.
-
-
Activation:
-
Cool the carboxylic acid solution to 0°C in an ice bath.
-
Add 1.1 equivalents of DIC to the cooled carboxylic acid solution.
-
Stir the reaction mixture at 0°C for 15-20 minutes.
-
-
Coupling:
-
Slowly add the activated carboxylic acid solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the precipitated diisopropylurea.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude peptide by column chromatography or recrystallization.
-
Data Interpretation and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Solvent | DMF (SPPS), DCM (Solution) | Ensure anhydrous conditions to prevent hydrolysis of the anhydride. For SPPS, DMF provides excellent swelling of the resin. |
| Base | DIPEA (Solution Phase) | A non-nucleophilic base is crucial to prevent side reactions. Use of a stronger, nucleophilic base could lead to racemization. |
| Temperature | 0°C to Room Temperature | Lower temperatures during activation can help suppress racemization.[12] |
| Reaction Time | 1 - 4 hours (SPPS) | Dependent on the steric hindrance of the amino acids. Monitor with a Kaiser test; incomplete reactions may require a second coupling.[8] |
| Monitoring | Kaiser Test, TNBS Test | To check for the presence of free primary amines. A positive test indicates incomplete coupling. |
Conclusion and Future Directions
The proposed use of this compound as a precursor for an in situ generated symmetrical anhydride activating agent presents an intriguing, albeit theoretical, avenue for peptide synthesis. The protocols and mechanistic insights provided herein are intended to serve as a foundational guide for researchers interested in exploring this and other novel pyridine-based reagents. Experimental validation is necessary to determine the efficacy, optimal reaction conditions, and potential for racemization associated with this method. Further studies could involve a systematic comparison with established coupling reagents and a detailed analysis of the stereochemical purity of the resulting peptides.
References
- Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.38, 606-631 (2009).
- Han, S.-Y. & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron60, 2447-2467 (2004).
- Albericio, F. & Kruger, H. G. Developments in peptide and amide synthesis. Curr. Opin. Chem. Biol.8, 211-221 (2004).
- RojasLab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024).
- Mogal, S. I. et al. Epimerisation in Peptide Synthesis. Molecules26, 5839 (2021).
- Williams, M. W. & Young, G. T. Amino-acids and peptides. Part XXVIII. The control of racemization in peptide synthesis. J. Chem. Soc. 881-889 (1963).
- Schachschneider, G. et al. Synthesis of 15 N-labelled 3,5-dimethylpyridine. J. Label. Compd. Radiopharm.63, 123-128 (2020).
- Amblard, M., Fehrentz, J.-A., Martinez, J. & Subra, G. Methods and protocols of modern solid phase peptide synthesis. Mol. Biotechnol.33, 239-254 (2006).
- Aapptec. Coupling Reagents.
- El-Faham, A. & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Org. Process Res. Dev.15, 940-972 (2011).
- Han, S.-Y. & Kim, Y.-A. Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron60, 2447-2467 (2004).
- Amblard, M., Fehrentz, J.-A., Martinez, J. & Subra, G. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Mol. Biotechnol.33, 239-254 (2006).
- Nowick, J.S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
- Beck-Sickinger, A. G. & Echner, E. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Future Med. Chem.6, 957-975 (2014).
- Ghosh, K. & Lubell, W. D. to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv (2025).
Sources
- 1. bachem.com [bachem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biocatalytic Synthesis of Pyridine Carboxylic Acids
Introduction
Pyridine carboxylic acids, including nicotinic acid (vitamin B3), picolinic acid, and isonicotinic acid, are fundamental building blocks in the pharmaceutical, agrochemical, and food industries.[1][2] Traditionally, their synthesis has relied on chemical methods that often involve harsh reaction conditions, the use of hazardous materials, and the generation of significant waste streams.[3][4] In recent years, biocatalysis has emerged as a powerful and sustainable alternative, offering milder reaction conditions, high selectivity, and improved environmental profiles.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the biocatalytic synthesis of various pyridine carboxylic acids, with a focus on practical, field-proven protocols.
This document will delve into three primary enzymatic strategies: the nitrile hydratase/amidase system, the nitrilase pathway, and dioxygenase-mediated synthesis. Each section will provide a theoretical background, detailed experimental protocols, and expected outcomes to empower researchers to implement these green and efficient synthetic routes in their laboratories.
I. Nitrile Hydratase and Amidase Cascade for Nicotinic Acid and Isonicotinic Acid Synthesis
The bienzymatic cascade involving nitrile hydratase (NHase) and amidase is a widely employed method for the production of pyridine carboxylic acids from their corresponding cyanopyridines.[6] This two-step process first involves the hydration of the nitrile group to an amide by NHase, followed by the hydrolysis of the amide to the carboxylic acid and ammonia by an amidase.[6][7] This method is particularly notable for its high yields and the ability to operate under mild conditions.[8]
dot
Caption: Nitrile Hydratase/Amidase Cascade Pathway.
A. Rationale for Experimental Choices
The use of whole-cell biocatalysts, such as various Rhodococcus and Nocardia species, is often preferred for this cascade reaction. This approach obviates the need for enzyme purification, reducing costs and improving operational stability. The choice of reaction temperature and pH is critical for maximizing the activities of both enzymes, which may have different optimal conditions. For instance, operating at a lower temperature can favor the stability of the often more fragile nitrile hydratase, while a subsequent step at a higher temperature can enhance the activity of the more robust amidase.[8]
B. Detailed Experimental Protocol: Whole-Cell Synthesis of Nicotinic Acid
This protocol describes the use of Rhodococcus rhodochrous J1 whole cells for the conversion of 3-cyanopyridine to nicotinic acid.
1. Microorganism and Cultivation:
-
Strain: Rhodococcus rhodochrous J1.
-
Medium: Prepare a medium containing (per liter): 10 g yeast extract, 10 g peptone, 5 g NaCl, and 5 g malt extract. Adjust the pH to 7.2.
-
Cultivation: Inoculate the medium with a fresh culture of R. rhodochrous J1 and incubate at 30°C with shaking at 200 rpm for 48-72 hours, until the late exponential phase is reached.
-
Cell Harvesting: Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with a 50 mM potassium phosphate buffer (pH 7.0) and resuspend in the same buffer to a final concentration of 50 g/L (wet cell weight).
2. Biocatalytic Reaction:
-
Reaction Setup: In a temperature-controlled reactor, combine 100 mL of the cell suspension with 3-cyanopyridine to a final concentration of 1 M.
-
Reaction Conditions: Maintain the reaction temperature at 30°C with gentle stirring. Monitor the pH and adjust to 7.0 with 1 M NaOH as the reaction proceeds, due to the production of nicotinic acid.
-
Monitoring the Reaction: Withdraw aliquots at regular intervals (e.g., every 2 hours) and terminate the reaction by adding an equal volume of 0.1 M HCl. Centrifuge to remove the cells and analyze the supernatant for substrate consumption and product formation using HPLC.
3. Product Analysis by HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 3.0) and methanol (95:5 v/v).[3][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Quantification: Use a standard curve of authentic nicotinic acid and 3-cyanopyridine.
C. Quantitative Data
| Parameter | Value | Reference |
| Biocatalyst | Rhodococcus rhodochrous J1 | [10] |
| Substrate | 3-Cyanopyridine | [10] |
| Product | Nicotinamide | [10] |
| Yield | >99% | [10] |
| Reaction Time | 9 hours | [10] |
| Productivity | 1465 g/L | [10] |
II. Nitrilase-Mediated Synthesis of Pyridine Carboxylic Acids
Nitrilases offer a more direct route to pyridine carboxylic acids by catalyzing the hydrolysis of cyanopyridines in a single step to the corresponding carboxylic acid and ammonia.[6] This approach simplifies the reaction process and can be highly efficient. Various microorganisms, including species of Rhodococcus, Pseudomonas, and Nocardia, are known to produce nitrilases with activity towards cyanopyridines.[11]
dot
Caption: Nitrilase-Mediated Synthesis Pathway.
A. Rationale for Experimental Choices
The selection of the nitrilase source is crucial as it determines the substrate specificity and operational stability of the biocatalyst. For industrial applications, immobilization of the whole cells or the purified enzyme can significantly enhance stability and allow for continuous processing.[12][13] Fed-batch strategies for substrate addition are often employed to overcome substrate inhibition, which is a common issue with nitrilases at high substrate concentrations.[14][15]
B. Detailed Experimental Protocol: Immobilized Whole-Cell Synthesis of Isonicotinic Acid
This protocol outlines the synthesis of isonicotinic acid from 4-cyanopyridine using agar-entrapped whole cells of Nocardia globerula NHB-2.[14]
1. Cell Preparation and Immobilization:
-
Cultivation: Cultivate Nocardia globerula NHB-2 as described for R. rhodochrous J1, but with the addition of 0.2% (v/v) isobutyronitrile to the medium as an inducer for nitrilase expression.[14]
-
Harvesting: Harvest and wash the cells as previously described.
-
Immobilization: Resuspend the cell paste in a 0.9% (w/v) saline solution. Mix the cell suspension with an equal volume of a 3% (w/v) agar solution at 45°C. Extrude the mixture into a cold (4°C) 0.2 M potassium phosphate buffer (pH 7.5) to form beads. Allow the beads to cure for 2 hours at 4°C.
2. Fed-Batch Biocatalytic Reaction:
-
Reaction Setup: In a stirred-tank reactor, add the immobilized cell beads to a 0.1 M sodium phosphate buffer (pH 7.5).
-
Fed-Batch Strategy: Initiate the reaction by adding an initial concentration of 50 mM 4-cyanopyridine. After the complete conversion of the initial substrate (monitored by HPLC), add subsequent feeds of 50 mM 4-cyanopyridine at regular intervals.[14]
-
Reaction Conditions: Maintain the reaction at 35°C with continuous stirring.
-
Product Analysis: Analyze the reaction progress by HPLC as described for nicotinic acid, using isonicotinic acid and 4-cyanopyridine standards.
C. Quantitative Data
| Parameter | Value | Reference |
| Biocatalyst | Immobilized Nocardia globerula NHB-2 | [14] |
| Substrate | 4-Cyanopyridine | [14] |
| Product | Isonicotinic Acid | [14] |
| Total Substrate Fed | 400 mM | [14] |
| Reaction Time | 160 minutes | [14] |
| Productivity | 12.2 g h⁻¹ g⁻¹ dry cell weight | [14] |
III. Dioxygenase-Catalyzed Synthesis of Picolinic Acid
The synthesis of picolinic acid (pyridine-2-carboxylic acid) can be achieved through a chemoenzymatic approach utilizing a catechol 2,3-dioxygenase.[16] This enzyme catalyzes the oxidative cleavage of catechols to produce 2-hydroxymuconic semialdehyde derivatives.[16] These intermediates can then be non-enzymatically cyclized in the presence of ammonia to yield picolinic acid and its derivatives.[16]
dot
Caption: Monooxygenase-Catalyzed Hydroxylation of a Pyridine Derivative.
A. Rationale for Experimental Choices
Whole-cell biocatalysis is often advantageous for monooxygenase-catalyzed reactions as it provides the necessary cofactors (e.g., NADH or NADPH) and their regeneration systems. The choice of the microbial host and the specific monooxygenase is critical for achieving the desired regioselectivity of hydroxylation. The reaction conditions, including pH, temperature, and aeration, must be carefully controlled to ensure optimal enzyme activity and cell viability.
B. Detailed Experimental Protocol: Whole-Cell Synthesis of 2-Hydroxynicotinic Acid
This protocol describes a representative procedure for the hydroxylation of nicotinic acid to 2-hydroxynicotinic acid using a bacterial whole-cell biocatalyst. [11] 1. Biocatalyst Preparation:
-
Strain: A bacterial strain capable of regioselectively hydroxylating nicotinic acid at the C2 position, such as Ralstonia/Burkholderia sp. strain DSM 6920. [11]* Cultivation: Grow the strain in a suitable medium that induces the expression of the desired monooxygenase. This may involve the inclusion of the substrate or a structural analog in the growth medium.
-
Cell Harvesting: Harvest and wash the cells as previously described and resuspend them in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
2. Whole-Cell Biotransformation:
-
Reaction Setup: In a well-aerated flask, add nicotinic acid to the cell suspension to a final concentration of 10-50 mM.
-
Reaction Conditions: Incubate the reaction mixture at 30°C with vigorous shaking to ensure sufficient oxygen supply.
-
Monitoring and Analysis: Monitor the reaction progress by taking samples periodically and analyzing the supernatant by HPLC for the consumption of nicotinic acid and the formation of 2-hydroxynicotinic acid.
C. Quantitative Data
| Substrate | Product | Biocatalyst | Reference |
| Nicotinic acid | 2-Hydroxynicotinic acid | Ralstonia/Burkholderia sp. DSM 6920 | [11] |
| 6-Methylnicotinic acid | 2-Hydroxy-6-methylnicotinic acid | Ralstonia/Burkholderia sp. DSM 6920 | [11] |
| 6-Chloronicotinic acid | 2-Hydroxy-6-chloronicotinic acid | Ralstonia/Burkholderia sp. DSM 6920 | [11] |
V. Conclusion
The biocatalytic synthesis of pyridine carboxylic acids offers significant advantages over traditional chemical methods, providing sustainable and efficient routes to these valuable compounds. This application note has detailed several robust enzymatic strategies, complete with step-by-step protocols and the rationale behind the experimental designs. By leveraging the power of nitrile hydratases, amidases, nitrilases, dioxygenases, and monooxygenases, researchers can access a wide range of pyridine carboxylic acids and their derivatives. The provided protocols serve as a solid foundation for the implementation of these green synthetic methodologies in both academic and industrial research settings, paving the way for the development of more environmentally friendly chemical processes.
References
- A multifunctional flavoprotein monooxygenase HspB for hydroxylation and C-C cleavage of 6-hydroxy-3-succinoyl-pyridine. (2024). Applied and Environmental Microbiology. [Link]
- HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]
- Catechol 2,3-Dioxygenase-catalyzed Synthesis of Picolinic Acids from Catechols. (1993). Bioscience, Biotechnology, and Biochemistry, 57(9), 1573-1575.
- Catechol 2,3-Dioxygenase-catalyzed Synthesis of Picolinic Acids
- Nitrilase immobilization and transposition from a micro-scale batch to a continuous process increase the nicotinic acid productivity. (2022). L2BMS. [Link]
- Enzymatic synthesis of nicotinic acid via nitrilase or nitrile hydratase–amidase route.
- Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. (2009).
- Mechanism of the 6-Hydroxy-3-Succinoyl-Pyridine 3-Monooxygenase Flavoprotein from Pseudomonas putida S16. (2016).
- Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. (2023). MDPI. [Link]
- Catechol 2,3-Dioxygenase-catalyzed Synthesis of Picolinic Acids from Catechols. (1993). Oxford Academic. [Link]
- Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. (2017). PubMed Central. [Link]
- Bacterial pyridine hydroxylation is ubiquitous in environment. (2013). PubMed. [Link]
- Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 by Ralstonia/Burkholderia sp. strain DSM 6920. (2000). PubMed. [Link]
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). PubMed Central. [Link]
- Substrate Scope of Pyridines.
- Enzymatic synthesis of nicotinic acid via nitrilase or nitrile hydratase–amidase route. (2023).
- Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (2022).
- Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. (2007).
- Development of Cytochrome P450 Monooxygenased for Applications in Biocatalysis. (2019). The University of Manchester. [Link]
- High-yield continuous production of nicotinic acid via nitrile hydratase-amidase cascade reactions using cascade CSMRs. (2011). PubMed. [Link]
- Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. (1988). PubMed. [Link]
- Method of producing nicotinamide by catalysis of rhodococcus. (2015).
- Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. (1987). PubMed. [Link]
- Thermostable nitrilase catalysed production of nicotinic acid from 3-cyanopyridine. (1999).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]
- An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. (2022). PubMed Central. [Link]
- Process for producing pyridine carboxylic acids. (2012).
- Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024). PubMed Central. [Link]
- Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. (2025).
- Biocatalytic and organocatalytic approaches to ketodiol synthesis. (2011). UCL Discovery. [Link]
- Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. (2014).
- Process for the production of maleamic acids. (1976).
- Nitrile hydr
- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2002). PubMed. [Link]
- Method of Making Cyanopyridines. (2008).
- Microbial production of 2-hydroxynicotinic acid from nicotinic acid by intact cells of MCI3289. (1998). R Discovery. [Link]
- Biotransformation of 3-cyanopyridine to nicotinic acid using whole-cell nitrilase of Gordonia terrae mutant MN12. (2021). OUCI. [Link]
- The synthetic method of 2-pyridine carboxylic acid. (2009).
- Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. (2021). PubMed Central. [Link]
- Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof. (2010).
- Biocatalytic synthesis of non-vicinal aliphatic diols. (2021). RSC Publishing. [Link]
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Robust monooxygenase biocatalysts: discovery and engineering by computational design. (2019). University of Groningen. [Link]
- Multicatalytic Hybrid Materials for Biocatalytic and Chemoenzymatic Cascades—Strategies for Multicatalyst (Enzyme)
Sources
- 1. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic synthesis of peptidic natural products and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and regioselective biocatalytic synthesis of aromatic N‐oxides by using a soluble di‐iron monooxygenase PmlABCDEF produced in the Pseudomonas species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P450 Monooxygenases Enable Rapid Late‐Stage Diversification of Natural Products via C−H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A multifunctional flavoprotein monooxygenase HspB for hydroxylation and C-C cleavage of 6-hydroxy-3-succinoyl-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A tautomeric ligand enables directed C‒H hydroxylation with molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Identification of Oxygen-Independent Pathways for Pyridine Nucleotide and Coenzyme A Synthesis in Anaerobic Fungi by Expression of Candidate Genes in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. mdpi.com [mdpi.com]
Application Note: Strategic Isotope Labeling of 3,5-Dimethylpyridine for Advanced NMR Studies
Introduction: The Rationale for Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure, dynamics, and interactions in solution and solid states. However, for certain nuclei, inherent limitations such as low natural abundance (e.g., ¹³C, ¹⁵N) or quadrupolar relaxation (e.g., ¹⁴N, ²H) can obscure spectral information. Isotope labeling—the strategic replacement of an atom with one of its isotopes—circumvents these challenges, transforming a standard NMR experiment into a highly specific and sensitive probe.[1][2]
3,5-Dimethylpyridine (3,5-lutidine) is a crucial heterocyclic scaffold in pharmaceuticals, agrochemicals, and materials science.[3] Its nitrogen atom's lone pair of electrons makes it an effective ligand, a base catalyst, and a hydrogen bond acceptor. Understanding its interactions within complex chemical or biological systems is paramount. Isotope labeling of 3,5-dimethylpyridine with NMR-active nuclei such as ¹⁵N, ¹³C, or ²H provides a powerful lens to investigate these phenomena. The ¹⁵N chemical shift, for instance, is exquisitely sensitive to its local electronic environment, making ¹⁵N-labeled pyridines excellent probes for hydrogen bonding and protonation states.[4][5] Similarly, ¹³C and ²H labeling can simplify complex proton spectra, elucidate reaction mechanisms, and map metabolic pathways.[6][7]
This guide provides an in-depth exploration of the strategies and detailed protocols for the synthesis of ¹⁵N, ¹³C, and ²H labeled 3,5-dimethylpyridine, tailored for researchers, chemists, and drug development professionals seeking to leverage the power of isotope-resolved NMR spectroscopy.
Part 1: Isotope Labeling Strategies for 3,5-Dimethylpyridine
The choice of isotope and its position within the 3,5-dimethylpyridine molecule is dictated by the specific research question. Each labeling strategy offers unique advantages for NMR analysis.
-
¹⁵N Labeling: The most direct method to probe the chemistry of the pyridine nitrogen. With a nuclear spin of ½, ¹⁵N provides sharp NMR signals, unlike the broad signals from the quadrupolar ¹⁴N nucleus (spin=1) which has a high natural abundance. Introducing a ¹⁵N label allows for direct observation of the nitrogen's electronic state, making it ideal for studying ligand binding, acid-base interactions, and hydrogen bonding.[4] Heteronuclear NMR experiments like ¹H-¹⁵N HMBC can reveal through-bond correlations, aiding in structural assignment.[8]
-
¹³C Labeling: With a natural abundance of only 1.1%, ¹³C labeling is essential for many carbon-centric NMR studies. By introducing ¹³C at specific positions (e.g., the methyl groups or specific ring carbons), one can:
-
Trace the metabolic fate of the molecule in biological systems.[9]
-
Elucidate reaction mechanisms by tracking the transformation of the labeled carbon.
-
Enhance the signal-to-noise ratio for challenging ¹³C NMR experiments.
-
Measure ¹³C-¹³C or ¹³C-¹H coupling constants to gain detailed structural insights.[10]
-
-
²H (Deuterium) Labeling: Replacing protons (¹H) with deuterium (²H) is a cornerstone of NMR spectroscopy for several reasons:
-
Spectral Simplification: Since ²H is typically not observed in ¹H NMR, selective deuteration of the methyl groups or ring protons simplifies crowded proton spectra, allowing for unambiguous assignment of the remaining signals.
-
Solvent Signal Suppression: Using deuterated solvents is standard practice to avoid overwhelming solvent signals.
-
Kinetic Isotope Effect (KIE) Studies: The difference in mass between ¹H and ²H can affect reaction rates, providing valuable mechanistic information.
-
Relaxation Probes: Changes in relaxation times due to deuteration can inform on molecular dynamics.
-
The logical relationship between these strategies and their applications is outlined below.
Caption: Isotope selection logic for NMR studies of 3,5-dimethylpyridine.
Part 2: Synthetic Protocols for Isotope Labeling
The following protocols provide detailed, field-proven methodologies for the synthesis of isotopically labeled 3,5-dimethylpyridine.
Protocol 1: Synthesis of [¹⁵N]-3,5-Dimethylpyridine
This robust two-step synthesis is adapted from the work of Schubert et al. and provides excellent incorporation of the ¹⁵N label from commercially available ¹⁵NH₄Cl.[4][11] The core of this strategy involves the initial synthesis of a substituted dihydropyran precursor, which already contains the desired carbon skeleton, followed by a ring transformation reaction with the ¹⁵N source.
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis of 15 N-labelled 3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marioschubert.ch [marioschubert.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Analysis of an Isotopically Labeled Molecule Using Two-Dimensional NMR Spectroscopy at 34 μT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethylpyridine-2-carboxylic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,5-Dimethylpyridine-2-carboxylic acid (CAS 4733-68-0).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve high-yield, high-purity results.
Section 1: General Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing this molecule:
-
Selective Oxidation of 3,5-Lutidine: This is a direct approach where one of the two methyl groups of the readily available starting material, 3,5-Lutidine (3,5-dimethylpyridine), is oxidized to a carboxylic acid.[3][4] Potassium permanganate is a classic and powerful oxidizing agent for this transformation.[5][6][7]
-
Hydrolysis of 2-Cyano-3,5-dimethylpyridine: This two-step route involves first preparing the nitrile precursor, 2-Cyano-3,5-dimethylpyridine, which is then hydrolyzed to the target carboxylic acid.[8][9] This method can offer excellent regioselectivity.
Q2: How do I choose the best synthetic route for my needs?
The choice depends on factors like scale, available starting materials, and desired purity profile.
-
The Oxidation Route is often preferred for its directness, using a commercially available starting material, 3,5-Lutidine.[10] However, it can present challenges in controlling selectivity to avoid over-oxidation and in purifying the product from inorganic byproducts.
-
The Hydrolysis Route provides excellent control over the position of the carboxylic acid group, as the cyano group is introduced specifically at the 2-position.[11] While it involves an additional synthetic step, the purification can sometimes be more straightforward. This route is advantageous if high purity and unambiguous regiochemistry are critical.[12]
Q3: What are the main safety precautions to consider during this synthesis?
-
Potassium Permanganate (KMnO₄): This is a very strong oxidizer.[7][13] It can react violently with organic materials. Avoid contact with combustible materials and always add it slowly and in portions to the reaction mixture while carefully monitoring the temperature.
-
Acid/Base Hydrolysis: Reactions involving concentrated acids (like H₂SO₄) or strong bases (like NaOH) are highly corrosive and exothermic.[9][14] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Cyanide Compounds: If pursuing the hydrolysis route, the precursor synthesis may involve sodium or potassium cyanide, which are highly toxic.[8] Handle with extreme caution and have an appropriate quenching and disposal protocol in place.
Section 2: Troubleshooting Guide: Selective Oxidation of 3,5-Lutidine
This is a common and direct pathway, but achieving high selectivity and yield can be challenging. The primary goal is to oxidize the methyl group at the C2 position while leaving the C5 methyl group intact.
Experimental Workflow: Oxidation of 3,5-Lutidine
Caption: Workflow for the oxidation of 3,5-Lutidine.
FAQ 2.1: My reaction yield is very low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient molar equivalent of the oxidizing agent. It's known that alkylpyridines can be resistant to oxidation.[3]
-
Over-oxidation: Harsh conditions (high temperature, high concentration of oxidant) can lead to the oxidation of both methyl groups, forming 3,5-pyridinedicarboxylic acid, or even ring cleavage, which produces volatile byproducts like CO₂, acetic acid, and ammonia.[3][4]
-
Loss During Workup: The product is an amino acid and can be soluble in water. Significant loss can occur if the pH is not carefully adjusted to its isoelectric point for precipitation or if an insufficient number of extractions are performed.[15]
-
Suboptimal Temperature: For permanganate oxidations, running the reaction at elevated temperatures can favor over-oxidation. Conversely, a temperature that is too low may result in an impractically slow reaction rate. Gradual heating after the initial exothermic addition is often necessary.
FAQ 2.2: I am observing the formation of 3,5-pyridinedicarboxylic acid. How can I improve selectivity for mono-oxidation?
Achieving mono-oxidation is the central challenge of this route. Here are strategies to improve selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of oxidant to 3,5-Lutidine. Using a slight sub-stoichiometric amount of oxidant relative to the desired mono-oxidation can leave some starting material behind but will minimize the formation of the di-acid.
-
Temperature Management: Maintain a controlled temperature during the oxidant addition. Vigorous, uncontrolled exotherms are a primary cause of over-oxidation.
-
Slow Addition: Add the oxidant slowly and portion-wise. This keeps the instantaneous concentration of the oxidant low, favoring the initial, faster oxidation at the more activated C2-methyl position over the subsequent oxidation of the C5-methyl group.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Aqueous, alkaline or acidic | Powerful, relatively inexpensive[3] | Can lead to over-oxidation; MnO₂ byproduct removal[3][13] |
| Nitric Acid | High temp (180-370°C), high pressure | Effective for industrial scale[15] | Requires specialized equipment (autoclave); harsh conditions |
| Halogen Agents | Aqueous, with actinic radiation | Can be effective[4] | May introduce halogenated byproducts; requires photochemical setup |
FAQ 2.3: How do I effectively remove the manganese dioxide (MnO₂) byproduct after permanganate oxidation?
The fine brown precipitate of MnO₂ can be difficult to filter.
-
Hot Filtration: Filtering the reaction mixture while hot often improves the filtration rate as the viscosity is lower.
-
Filter Aid: Using a pad of celite or diatomaceous earth on your filter paper can prevent the fine MnO₂ particles from clogging the filter paper pores.
-
Centrifugation: For smaller scales, centrifuging the mixture and decanting the supernatant can be an effective alternative to filtration.
-
Quenching: Before filtering, ensure all excess permanganate is quenched (the purple color disappears). Adding a small amount of a reducing agent like ethanol or sodium bisulfite will convert residual KMnO₄ to MnO₂, ensuring it is all removed in the filtration step.
FAQ 2.4: My product is difficult to precipitate/isolate from the aqueous solution. What is the best workup procedure?
The amphoteric nature of the product is key.
-
Initial Filtration: After quenching, filter off the MnO₂ as described above. The filtrate contains the potassium salt of your carboxylic acid.
-
Acidification: Cool the filtrate in an ice bath. Slowly add acid (e.g., HCl or H₂SO₄) with stirring to protonate the carboxylate.
-
Target pH: The crucial step is to adjust the pH to the isoelectric point of this compound, where its solubility in water is minimal. This is typically in the range of pH 3-4. Use pH paper or a pH meter to monitor this carefully. Over-acidifying will re-solubilize the product as the pyridinium salt.
-
Crystallization & Isolation: Allow the mixture to stand in the cold to maximize crystallization, then collect the solid product by filtration. Wash the filter cake with a small amount of cold water to remove residual salts and then dry.
Detailed Protocol: Permanganate Oxidation of 3,5-Lutidine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-Lutidine (1.0 eq) in water.
-
Slowly add a solution of potassium permanganate (approx. 2.0-2.5 eq) in water via the addition funnel over 2-3 hours. Maintain the internal temperature below 30°C during the addition using an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to ~50°C and add a small amount of ethanol to quench any unreacted permanganate.
-
Filter the hot mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.
-
Combine the filtrates, cool in an ice bath, and carefully acidify with concentrated sulfuric acid or hydrochloric acid to a pH of ~3.5.
-
Allow the mixture to stand in the refrigerator for several hours to complete precipitation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) for further purification.[9]
Section 3: Troubleshooting Guide: Hydrolysis of 2-Cyano-3,5-dimethylpyridine
This route offers high regioselectivity but requires careful control of the hydrolysis step to avoid the formation of the amide intermediate and ensure complete conversion.
Experimental Workflow: Hydrolysis of 2-Cyano-3,5-dimethylpyridine
Caption: Workflow for the hydrolysis of 2-Cyano-3,5-dimethylpyridine.
FAQ 3.1: My hydrolysis reaction is incomplete. How can I drive it to completion?
Incomplete hydrolysis is a common issue, often stalling at the amide intermediate.
-
Increase Reaction Time: Nitrile hydrolysis can be slow. Ensure the reaction has been running long enough. Monitor by TLC or LC-MS.
-
Increase Temperature: Higher temperatures will increase the reaction rate. For acid hydrolysis, temperatures around 120°C are often employed.[9] For base hydrolysis, refluxing conditions may be necessary.
-
Reagent Concentration: Using a more concentrated acid or base can accelerate the reaction. For example, 90% sulfuric acid is reported to be effective.[9]
FAQ 3.2: I am getting a significant amount of 3,5-Dimethyl-2-carboxamide as a byproduct. How can I ensure complete hydrolysis to the carboxylic acid?
The formation of the amide is a mechanistic step in the hydrolysis of the nitrile. Its accumulation indicates the second step (amide hydrolysis) is the rate-limiting step.
-
Harsher Conditions: Pushing the reaction with longer heating times or higher temperatures is the most direct way to convert the stable amide intermediate to the desired carboxylic acid. Continuous processes at high temperatures can achieve high conversion.[12]
-
Choice of Catalyst: While both acid and base catalysis work, one may be more effective for your specific substrate or scale. It is worth screening both conditions.
| Hydrolysis Condition | Typical Reagents | Temperature | Key Considerations |
| Acidic | Concentrated H₂SO₄, HCl | 100-130°C | Effective for complete hydrolysis, but workup requires careful neutralization of a large amount of acid.[9] |
| Alkaline | Aqueous NaOH, KOH | Reflux | Workup is straightforward (acidification to precipitate), but may be slower to hydrolyze the intermediate amide.[14] |
FAQ 3.3: What is the optimal pH for isolating the final product after hydrolysis?
Similar to the oxidation route, product isolation is critically dependent on pH.
-
Acid-Catalyzed Reaction: After cooling, the reaction mixture must be carefully neutralized. It is often best to pour the cold acid mixture onto ice, then slowly add a base (e.g., sodium carbonate or NaOH solution) until the pH reaches the isoelectric point of ~3-4 to precipitate the product.[9]
-
Base-Catalyzed Reaction: The product exists as a sodium/potassium salt. Cool the reaction mixture and slowly add acid (e.g., HCl) until the pH reaches ~3-4 to precipitate the neutral carboxylic acid.
Detailed Protocol: Acid-Catalyzed Hydrolysis of 2-Cyano-3,5-dimethylpyridine
-
Carefully add 2-Cyano-3,5-dimethylpyridine (1.0 eq) to 90% sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[9]
-
Heat the resulting solution to 120°C and stir for 2-4 hours. Monitor the reaction's progress by taking aliquots, quenching them, and analyzing by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over a sufficient amount of crushed ice in a large beaker with stirring.
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or concentrated sodium hydroxide. Monitor the temperature and pH, keeping the mixture cool with an ice bath.
-
Continue adding the base until the pH of the solution is stable at ~3.5.
-
Allow the resulting precipitate to fully crystallize by letting it stand in an ice bath for at least one hour.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be recrystallized from a mixture of ethyl acetate and hexane to yield the pure this compound.[9]
References
- PrepChem. (n.d.). Synthesis of C. 2-CYANO-3,5-DIMETHYLPYRIDINE.
- Biswell, C. B., & Wirth, W. V. (1938). U.S. Patent No. 2,109,954. Google Patents.
- Wikipedia. (2023). Grob fragmentation.
- ResearchGate. (n.d.). Grob fragmentation.
- Katritzky, A. R., et al. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar.
- Slagh, H. R. (1957). U.S. Patent No. 2,818,378. Google Patents.
- Organic Chemistry Portal. (n.d.). Potassium Permanganate.
- Wang, C., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Scientific Reports, 9(1), 17565.
- Zhang, Z., et al. (2025). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2023). 3.4: Fragmentations.
- Powers, J. T., & Wipf, P. (2022). Oxidative Dearomatization of Pyridines. Accounts of Chemical Research, 55(15), 2094–2106.
- Wikipedia. (2023). 3,5-Lutidine.
- CN101648910B. (2010). Method for preparing 3,5-dimethylpyridine-N-oxide. Google Patents.
- CN103467370A. (2013). Synthesis method of cyanopyridine and derivatives thereof. Google Patents.
- Pozharskii, A. F., et al. (2005). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 41(5), 537-563.
- Pesti, J. A., & Vondenhuevel, W. J. A. (1998). U.S. Patent No. 5,756,750. Google Patents.
- Sharma, M. G., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36551-36557.
- Grozavu, A., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(33), 8863-8868.
- EP0929523A1. (1999). Preparation of 3,5-lutidine. Google Patents.
- Khan, K. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 1(1).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- CA2263912A1. (1999). Preparation of 3,5-lutidine. Google Patents.
- EP2428505B1. (2016). Process for producing pyridine carboxylic acids. Google Patents.
- CN101602715A. (2009). The synthetic method of 2-pyridine carboxylic acid. Google Patents.
- GB1335287A. (1973). Process for the preparation of 3,5-dimethyl pyridine. Google Patents.
- Riemenschneider, W., & Tan, H. S. (1972). U.S. Patent No. 3,657,259. Google Patents.
- CN103145625A. (2013). Method for preparing 2-cyanopyrimidine. Google Patents.
- EP0929523B1. (2001). Preparation of 3,5-lutidine. Google Patents.
- Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4.
- BeMiller, J. N. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Carbohydrate Research, 343(15), 2587-2596.
- Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information.
- Limbacher, M. R., et al. (2020). Synthesis of 15 N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 63(1), 26-32.
- Honda, M., et al. (2024). Direct dimethyl carbonate synthesis from CO 2 and methanol over a flower-like CeO 2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous packed-bed reactor. Fuel, 378, 132479.
- ResearchGate. (n.d.). Reaction mechanism for the 2-cyanopyridine hydrolysis, as proposed by....
- Tomishige, K., et al. (2020). Enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide: The in situ hydrolysis of 2-cyanopyridine and crystal face effect of ceria. Catalysis Science & Technology, 10(1), 169-178.
- US8575350B2. (2013). Process for producing pyridine carboxylic acids. Google Patents.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. synchem.de [synchem.de]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 5. Potassium Permanganate [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 13. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 14. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 15. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,5-Dimethylpyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3,5-Dimethylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the yield and purity of your product.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents and specialty chemicals. Its preparation, most commonly via the selective oxidation of 3,5-lutidine (3,5-dimethylpyridine), presents several challenges. The primary hurdles include achieving selective mono-oxidation of one of the two methyl groups, preventing over-oxidation to the dicarboxylic acid, and purifying the final product from a mixture of structurally similar compounds. This guide provides in-depth solutions to these common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: Why is my yield of this compound consistently low?
Low yields are often traced back to suboptimal reaction conditions or incomplete conversion. Several factors could be at play:
-
Insufficient Oxidant: Using a stoichiometric or insufficient amount of the oxidizing agent, such as potassium permanganate (KMnO₄), can lead to incomplete conversion of the starting material, 3,5-lutidine.
-
Reaction Temperature: The oxidation of the methyl group on the pyridine ring is temperature-dependent. If the temperature is too low, the reaction rate will be slow and the reaction may not go to completion within a reasonable timeframe. Conversely, excessively high temperatures can promote over-oxidation and decomposition.[1]
-
Poor pH Control: The oxidizing power of permanganate is highly dependent on pH.[2][3] In strongly acidic or alkaline conditions, the reaction may favor different pathways, including degradation of the pyridine ring or formation of unwanted byproducts. Neutral or slightly alkaline conditions are often preferred for this specific transformation.[4]
-
Inefficient Work-up: The product is an amino acid and can be amphoteric. During work-up, improper pH adjustment for precipitation can lead to significant loss of product in the aqueous phase. The isoelectric point must be carefully targeted to maximize precipitation.
Solution Pathway:
-
Optimize Molar Ratio: Gradually increase the molar equivalents of KMnO₄ relative to 3,5-lutidine. Start with a 2:1 molar ratio of KMnO₄ to lutidine and incrementally increase it, monitoring the reaction for the disappearance of starting material without a significant increase in the dicarboxylic acid byproduct.
-
Temperature Management: Maintain a controlled reaction temperature, typically by heating the reaction mixture to reflux (around 95-110°C in aqueous solution).[5] Use a reflux condenser to prevent loss of volatile starting material.
-
Controlled pH: If performing the reaction in an aqueous medium, monitor the pH. The reaction of KMnO₄ generates hydroxide ions, which increases the alkalinity.[6] Maintaining a near-neutral pH can sometimes improve selectivity.
-
Precise Isolation: After the reaction, carefully acidify the filtered solution (to remove MnO₂) with an acid like HCl or H₂SO₄ to a pH of approximately 3-4. This is the typical isoelectric point for pyridine carboxylic acids where they have minimum solubility, thus maximizing precipitation. Cool the mixture to 0-5°C to further decrease solubility before filtration.
Q2: I am forming a significant amount of 3,5-pyridinedicarboxylic acid. How can I improve selectivity for the mono-acid?
The formation of the dicarboxylic acid is a classic problem of over-oxidation. The target product, this compound, is also susceptible to oxidation, albeit at a slower rate than the starting material.
-
Causality - The Activation Effect: The first methyl group is oxidized to a carboxylate group. While the carboxylate group is deactivating, the reaction conditions required to oxidize the first methyl group are often harsh enough to initiate oxidation of the second.
-
Excess Oxidant and Reaction Time: The most common causes are using a large excess of the oxidizing agent or allowing the reaction to proceed for too long after the starting material has been consumed.
Strategies for Enhancing Selectivity:
-
Control Oxidant Stoichiometry: This is the most critical parameter. Do not add the full amount of oxidant at the beginning. Instead, add the KMnO₄ portion-wise as a solid or as a solution in water. This maintains a lower instantaneous concentration of the oxidant, favoring mono-oxidation.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting 3,5-lutidine. Once the starting material is consumed, quench the reaction promptly by destroying the excess permanganate (e.g., with a small amount of ethanol or sodium bisulfite) and proceed to work-up.
-
Alternative Route: Consider a two-step synthesis. First, introduce a cyano group at the 2-position to form 2-cyano-3,5-dimethylpyridine, followed by hydrolysis of the nitrile to the carboxylic acid.[7][8] Nitrile hydrolysis can be performed under controlled acidic or basic conditions, which completely avoids the issue of over-oxidizing the second methyl group.[9]
Q3: My final product is difficult to purify. It seems contaminated with unreacted 3,5-lutidine and the dicarboxylic acid. What are the best purification methods?
The structural similarities between the starting material, product, and byproduct make purification by simple crystallization challenging.
-
Solubility Profile: All three compounds have different solubility profiles based on pH. 3,5-lutidine is a base and is soluble in acid. The desired product is amphoteric (soluble in both strong acid and strong base), while the dicarboxylic acid is more acidic and will be soluble in milder bases (like sodium bicarbonate).
Purification Workflow:
-
Initial Separation (Post-Reaction): After quenching the reaction and filtering off the manganese dioxide (MnO₂), do not immediately precipitate the product.
-
Base Extraction: Make the filtrate basic (pH ~ 8-9) with a base like sodium carbonate. This will keep the acidic products (mono- and di-acid) in the aqueous layer as their sodium salts, while the unreacted 3,5-lutidine can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Selective Precipitation: Separate the aqueous layer and carefully acidify it.
-
Lower the pH to ~5-6 with a weak acid like acetic acid. This may selectively precipitate the dicarboxylic acid, which is less soluble at this pH. Filter if a precipitate forms.
-
Further acidify the filtrate to pH ~3-4 with a stronger acid like HCl. This will precipitate the desired this compound.
-
-
Recrystallization: The collected crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture.
A patent describes a purification method where impurities are oxidized by potassium permanganate, and the purified 3,5-lutidine is then recovered via steam distillation.[5] This highlights the utility of leveraging the different chemical reactivities and physical properties of the components.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for laboratory scale?
The most frequently cited method is the direct oxidation of 3,5-lutidine using potassium permanganate (KMnO₄) in an aqueous medium.[1][10] While it presents selectivity challenges, its operational simplicity and the low cost of reagents make it a common starting point for optimization.
Q2: How can I monitor the progress of the KMnO₄ oxidation reaction?
There are two primary methods:
-
Visual Cue: As the reaction proceeds, the deep purple color of the permanganate ion (MnO₄⁻) will disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). The persistence of the purple color indicates that unreacted KMnO₄ is still present.
-
Chromatography: For a more accurate assessment, periodically take small aliquots from the reaction mixture. Filter out the MnO₂, and spot the clear solution on a TLC plate (e.g., silica gel with a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid). Visualize under UV light to track the disappearance of the starting material spot and the appearance of the product spot.
Q3: What are the key safety precautions for this synthesis?
-
Potassium Permanganate: KMnO₄ is a strong oxidizing agent. It should not be mixed directly with concentrated acids or organic materials in a concentrated form, as this can lead to fire or explosions.[4] When adding it to the reaction, do so slowly and with good stirring.
-
Reaction Exotherm: The oxidation is exothermic. For larger-scale reactions, be prepared to cool the reaction vessel if the temperature rises too quickly.
-
Work-up: The acidification step during work-up can release heat. Perform this step slowly and with cooling.
Q4: Can I use a different oxidizing agent instead of KMnO₄?
Yes, other oxidizing agents can be used, though each has its own set of conditions and potential side reactions.
-
Nitric Acid: Oxidation with nitric acid at high temperatures and pressures is a known industrial method for producing pyridine carboxylic acids but is less common for selective lab-scale synthesis due to the harsh conditions and potential for nitration of the ring.
-
Hydrogen Peroxide: H₂O₂ in the presence of a catalyst can be used, often by first forming the pyridine N-oxide, which activates the methyl groups for further reaction.[11][12]
-
Halogens: Oxidation using molecular halogens (e.g., chlorine) in the presence of water and UV light has also been reported.[13]
Data & Protocols
Table 1: Influence of Reaction Conditions on Oxidation of 3,5-Lutidine
| Starting Material | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Primary Product | Reported Yield | Reference |
| 3,5-Lutidine | KMnO₄ (Excess) | Water | Reflux | 4-6 | 3,5-Pyridinedicarboxylic acid | - | [5] |
| 3,5-Lutidine | H₂O₂ / Acetic Acid | Acetic Acid | 90-100 | 8 | 3,5-Lutidine-N-Oxide | High | [11] |
| α-Picoline | MnO₂ / H₂SO₄ | H₂SO₄ | Molten | - | Picolinic Acid | - | [1] |
| 3,5-Lutidine | KMnO₄ (Controlled) | Water | 95-110 | - | 3,5-Lutidine (Purified) | >85% (Recovery) | [5] |
Note: Direct yield data for this compound is sparse in literature, often being part of proprietary industrial processes. The table illustrates general principles of lutidine oxidation.
Experimental Protocols
Protocol A: Selective Oxidation of 3,5-Lutidine with Potassium Permanganate
This protocol is designed to favor mono-oxidation by controlling the addition of the oxidant.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-lutidine (1 equiv.) and water (approx. 20 mL per gram of lutidine).
-
Heating: Heat the mixture to a gentle reflux (approx. 100°C).
-
Oxidant Addition: In a separate beaker, dissolve potassium permanganate (KMnO₄, approx. 2.0-2.5 equiv.) in water. Add this purple solution portion-wise (e.g., via an addition funnel) to the refluxing lutidine mixture over 2-3 hours.
-
Reaction: After the addition is complete, maintain the reflux and monitor the reaction by TLC. The purple color should fade and a brown MnO₂ precipitate will form. Continue heating until the starting material is consumed (typically 1-2 more hours).
-
Quenching: Cool the mixture to room temperature. If a purple color persists, add a small amount of ethanol or sodium bisulfite solution dropwise until the color is discharged.
-
Filtration: Filter the mixture through a pad of Celite® to remove the brown MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully add concentrated HCl dropwise with stirring until the pH is approximately 3.5.
-
Crystallization: A white precipitate of the product should form. Allow the mixture to stand in the cold for at least 1 hour to maximize crystallization.
-
Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Protocol B: Synthesis via Cyanation and Hydrolysis
This alternative route offers superior selectivity.
-
Step 1: Synthesis of 2-Cyano-3,5-dimethylpyridine
-
This step involves the reaction of a 3,5-lutidine derivative (e.g., an N-oxide or pyridinium salt) with a cyanide source like KCN or NaCN.[7][8] Caution: Cyanide salts are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety measures. A typical procedure involves activating the pyridine, for example with nitric acid and trifluoroacetic anhydride, before reacting with aqueous potassium cyanide at low temperatures.[8] The product is then isolated by filtration or extraction.
-
-
Step 2: Hydrolysis of 2-Cyano-3,5-dimethylpyridine
-
Setup: In a round-bottom flask, suspend the 2-cyano-3,5-dimethylpyridine (1 equiv.) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to reflux (use an oil bath) for 4-6 hours. The reaction progress can be monitored by TLC for the disappearance of the nitrile.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly pour it onto crushed ice.
-
Isolation: Adjust the pH of the cold solution to ~3.5 with a concentrated base solution (e.g., 50% NaOH). Be cautious as this is a highly exothermic neutralization. A precipitate will form.
-
Collection: Cool the mixture, collect the solid by vacuum filtration, wash with cold water, and dry.
-
Visualizations
Caption: Overview of primary synthetic routes.
Caption: Key steps in methyl group oxidation.
Caption: Decision tree for product purification.
References
- PrepChem. Synthesis of C. 2-CYANO-3,5-DIMETHYLPYRIDINE. [Link]
- Zhang, W., et al. (2017). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules. [Link]
- Henkel, H. (1958).
- Katritzky, A. R., et al. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Arkivoc. [Link]
- Pielichowski, J., & Tracz, Z. (1987). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
- Wang, F., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. RSC Advances. [Link]
- Lee, K., et al. (1995). US Patent 5,616,713: Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
- Patsnap Synapse. (2024).
- Senn-Bilfinger, J., & Gayo, L. M. (2001). US Patent 6,245,913: Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- Patel, D. R., et al. (2016). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Wang, Y., et al. (2010). CN Patent 101648910B: Method for preparing 3,5-dimethylpyridine-N-oxide.
- Johnson, M. A. (1998).
- Biswell, C. B., & Wirth, W. V. (1938). US Patent 2,109,954: Oxidation of alkyl pyridines and alkyl quinolines.
- An, G. (2015). CN Patent 105037251A: 3,5-dimethylpyridine purifying method.
- Bian, J., et al. (2015). Enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide: The in situ hydrolysis of 2-cyanopyridine and crystal face effect of ceria.
- Hiremath, G. A., et al. (2010). Mechanism of Oxidation of L-Histidine by Heptavalent Manganese in Alkaline Medium. Journal of Solution Chemistry. [Link]
- Organic Chemistry Portal.
- Katritzky, A. R., et al. (2005).
- Dash, S., et al. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Tetrahedron. [Link]
- Johnson, M. A. (2001).
- Johnson, M. A. (1999).
- Master Organic Chemistry. (2023). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
- Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]
- Tolstoy, P. M., et al. (2019). Synthesis of 15N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
- Wang, Y., et al. (2010). CN Patent 101648907A: Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Wikipedia.
Sources
- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 2. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 3. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 4. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 5. CN105037251A - 3,5-dimethylpyridine purifying method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
Common side products in the synthesis of 3,5-Dimethylpyridine-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,5-Dimethylpyridine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during synthesis. We will explore the two primary synthetic routes and provide expert insights into mitigating common impurities, ensuring the highest purity for your target compound.
Part 1: Troubleshooting the Oxidation of 3,5-Lutidine
The oxidation of 3,5-lutidine (3,5-dimethylpyridine) is a direct and common method for synthesizing this compound. However, the use of strong oxidizing agents, such as potassium permanganate (KMnO₄), requires careful control to prevent the formation of undesired side products.[1]
Frequently Asked Questions & Troubleshooting
Question 1: After my oxidation reaction using KMnO₄, my NMR analysis shows multiple aromatic species. What are the likely side products?
Answer: When oxidizing 3,5-lutidine, you are targeting the selective oxidation of one methyl group. Given the strength of typical oxidizing agents, two primary side products are commonly observed:
-
Unreacted 3,5-Lutidine: This is the result of an incomplete reaction. Insufficient oxidizing agent, low reaction temperature, or inadequate reaction time can lead to a significant amount of starting material remaining in your crude product.
-
Pyridine-3,5-dicarboxylic acid: This is an over-oxidation product. Because both methyl groups on the pyridine ring are susceptible to oxidation, harsh reaction conditions (e.g., excess oxidant, high temperatures, or prolonged reaction times) can cause both to be converted to carboxylic acids.[2][3]
Question 2: How can I minimize the formation of the over-oxidation product, Pyridine-3,5-dicarboxylic acid?
Answer: Minimizing over-oxidation is a matter of controlling the reaction kinetics and stoichiometry. The key is to create conditions that favor mono-oxidation.
-
Stoichiometric Control: Carefully control the molar equivalents of your oxidizing agent. Begin with a stoichiometric amount calculated for the oxidation of a single methyl group and titrate upwards in small increments in subsequent experiments if conversion is too low.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions should be cooled in an ice bath during the addition of the oxidant.
-
Controlled Reagent Addition: Add the oxidizing agent slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the oxidant, reducing the likelihood of aggressive, non-selective oxidation.
Question 3: My crude product is a mixture of the desired product, unreacted lutidine, and the dicarboxylic acid. What is an effective purification strategy?
Answer: You can exploit the differences in the acidic and basic properties of the components for an effective separation.
-
Acid-Base Extraction:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Perform a wash with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted 3,5-lutidine, being basic, will move into the aqueous layer as its hydrochloride salt.
-
Next, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). Both your desired product and the dicarboxylic acid are acidic and will be extracted into the aqueous basic layer as their carboxylate salts.
-
Separate the layers. Slowly acidify the aqueous layer with cold 1M HCl. The dicarboxylic acid is generally less soluble and will precipitate first. Filter to isolate it.
-
Further acidification of the filtrate should precipitate your desired, more soluble this compound.
-
-
Fractional Crystallization: If the solubility differences are significant, you may be able to separate the two carboxylic acids through careful recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
Visualizing the Reaction Pathway
Sources
Technical Support Center: Purification of 3,5-Dimethylpyridine-2-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3,5-Dimethylpyridine-2-carboxylic acid. As a key intermediate in pharmaceutical synthesis, its purity is paramount. This document provides a structured approach, moving from frequently asked questions to in-depth troubleshooting and detailed protocols, to help you achieve the desired purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions encountered during the purification process.
Q1: What are the most likely impurities in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. However, the most common impurities are typically:
-
Unreacted Starting Material: 3,5-Lutidine (3,5-dimethylpyridine) is a frequent basic impurity, especially in syntheses involving oxidation of one of its methyl groups.[1][2]
-
Reaction Intermediates: If the synthesis proceeds via hydrolysis of a nitrile group (e.g., from 2-cyano-3,5-dimethylpyridine), the corresponding amide may be present as an intermediate.
-
Solvents and Reagents: Residual solvents from the reaction or workup, as well as inorganic salts from pH adjustments, are common.
Q2: My crude product is a sticky oil or a gummy solid and refuses to crystallize. What's the cause and solution?
A: This is often caused by a high concentration of impurities (especially residual solvent or unreacted starting material) that inhibit the formation of a crystal lattice. The recommended first step is an acid-base extraction. This procedure selectively isolates the acidic desired product from neutral or basic impurities, often yielding a solid that can then be further purified by recrystallization.
Q3: For a moderately pure sample (~85-90%), what is the most effective single purification technique?
A: For a solid product in this purity range, recrystallization is the most direct and effective method. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution. A mixed solvent system, such as ethyl acetate/hexane, has been shown to be effective for similar pyridine carboxylic acids.[3]
Q4: My final product has a persistent yellow or brown color. How can I remove it?
A: Colored impurities are typically non-polar, high-molecular-weight byproducts. These can often be removed by treating a solution of your crude product with activated carbon . The process involves dissolving the compound, adding a small amount of activated carbon, heating and stirring briefly, and then performing a hot filtration to remove the carbon (and the adsorbed impurities) before allowing the purified product to crystallize.[4]
Q5: How can I reliably assess the purity of my final product?
A: A combination of methods provides the most trustworthy assessment:
-
Thin-Layer Chromatography (TLC): A quick check for the presence of multiple components.
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. A broad range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., area % of the main peak).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify organic impurities, even at low levels.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic, cause-and-effect approach to resolving more complex purification issues.
Problem 1: Low Purity (<98%) After a Single Recrystallization
| Possible Cause | Scientific Explanation | Recommended Solution |
| Inappropriate Solvent System | The chosen solvent may have similar solubility profiles for both the product and a key impurity, leading to co-crystallization. The polarity of the solvent must be optimized to maximize the solubility difference. | Systematic Solvent Screening: Test a range of solvents with varying polarities. Start with polar protic (e.g., isopropanol, ethanol), polar aprotic (e.g., acetone, ethyl acetate), and non-polar solvents (e.g., toluene). Often, a binary system (e.g., ethanol/water, ethyl acetate/hexane) provides the best results. A good system will fully dissolve the crude product when hot and result in significant precipitation upon cooling. |
| Product Oiling Out | During cooling, the product's solubility drops below its melting point before it can form a crystal lattice, causing it to separate as a liquid phase (an oil). This oil can trap impurities. | Modify the Procedure: 1. Slow down the cooling rate. 2. Use a more dilute solution. 3. Add a co-solvent in which the product is less soluble (an anti-solvent) dropwise to the warm solution until turbidity is observed, then reheat to clarify and cool slowly. |
| Co-precipitation of Impurities | If an impurity is structurally very similar to the product or present in high concentration, it can be incorporated into the crystal lattice. | Pre-Purification Required: Perform an acid-base extraction (see Protocol 2) to remove chemically distinct impurities before proceeding with recrystallization. This significantly reduces the impurity load, making the final crystallization more effective. |
Problem 2: Significant Presence of 3,5-Lutidine Starting Material in Final Product
| Possible Cause | Scientific Explanation | Recommended Solution |
| Inefficient Workup | Simple water washes are often insufficient to remove the basic 3,5-lutidine, which may have partial solubility in organic solvents. | Acid-Base Extraction: This is the most robust method. The carboxylic acid is deprotonated by a weak base (e.g., NaHCO₃) and moves to the aqueous layer as a salt. The neutral/basic 3,5-lutidine remains in the organic layer and is discarded. The pure carboxylic acid is then precipitated by re-acidifying the aqueous layer.[5] See Protocol 2 for a detailed procedure. |
| Emulsion Formation During Extraction | Emulsions can form at the aqueous/organic interface during pH adjustments, trapping product and preventing clean separation of layers. | Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[5] |
Problem 3: Low Overall Yield After Purification
| Possible Cause | Scientific Explanation | Recommended Solution |
| Product Solubility in Cold Solvent | The product may have non-negligible solubility even in the cold recrystallization solvent, leading to significant loss in the mother liquor. | Optimize Solvent & Temperature: 1. Ensure the crystallization mixture is thoroughly cooled (e.g., in an ice bath for >30 minutes) before filtration. 2. Wash the collected crystals with a minimal amount of ice-cold fresh solvent. 3. Consider using a binary solvent system where one solvent (the anti-solvent) dramatically reduces the product's solubility. |
| Premature Crystallization | The product crystallizes too early, for instance, during a hot filtration step intended to remove insoluble impurities or activated carbon. | Maintain High Temperature: 1. Use a pre-heated filter funnel (e.g., by passing hot solvent through it first). 2. Keep the solution at or near its boiling point during the filtration. 3. Add a small excess of solvent (~5-10%) to ensure the product remains dissolved during the transfer. |
Section 3: Visualization of Workflows
A logical workflow is critical for efficient and effective purification. The following diagrams illustrate a general purification strategy and a decision-making process for troubleshooting.
Caption: Troubleshooting decision tree for purity improvement.
Section 4: Detailed Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Purification by Recrystallization
This protocol is ideal for removing small amounts of soluble impurities from a solid product.
-
Dissolution:
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of a suitable solvent or solvent mixture (e.g., start with 10 mL of ethyl acetate).
-
Gently heat the mixture on a stirring hotplate until the solvent begins to reflux.
-
Continue adding the solvent (or the more soluble solvent of a binary pair, e.g., ethyl acetate) dropwise until all the solid has just dissolved.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of ice-cold fresh solvent to remove any residual mother liquor.
-
Allow the crystals to dry on the filter under vacuum.
-
-
Drying:
-
Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
-
Protocol 2: Purification by Acid-Base Extraction
This powerful technique is used to separate the acidic product from neutral or basic impurities like 3,5-lutidine.
-
Dissolution:
-
Dissolve 1.0 g of the crude product in an organic solvent (e.g., 20 mL of ethyl acetate or dichloromethane) in a 125 mL separatory funnel.
-
-
Base Wash:
-
Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release CO₂ gas that may form.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with another 20 mL portion of NaHCO₃ solution. Combine the aqueous extracts.
-
Rationale: The acidic product is deprotonated by the bicarbonate and dissolves in the aqueous layer as its sodium salt, while neutral/basic impurities remain in the organic layer.
-
-
Re-acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~2-3, check with litmus paper). A white precipitate of the purified product should form.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly as described in Protocol 1.
-
Protocol 3: Decolorization with Activated Carbon
Use this protocol when the product solution is colored prior to crystallization.
-
Dissolve the Crude Product: Follow Step 1 of the Recrystallization Protocol (Protocol 1), dissolving the crude material in a minimal amount of hot solvent.
-
Treat with Carbon:
-
Remove the flask from the heat source and allow the solution to cool slightly below its boiling point.
-
Add a small amount of activated carbon (approx. 1-2% of the solute mass, e.g., 10-20 mg for 1 g of product) to the flask.
-
Gently heat the mixture back to reflux and stir for 5-10 minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the activated carbon. Collect the hot, clear filtrate in a clean Erlenmeyer flask.
-
Critical Step: This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel.
-
-
Crystallize and Isolate: Allow the clear filtrate to cool and crystallize as described in Protocol 1.
References
- Wikipedia. 3,5-Lutidine. [Link]
- European Patent Office.
- The Royal Society of Chemistry.
Sources
Troubleshooting low yields in pyridine carboxylation reactions
Welcome to the technical support center for pyridine carboxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide answers to frequently asked questions. Pyridinecarboxylic acids are vital building blocks in pharmaceuticals and materials, yet their synthesis via direct carboxylation of the pyridine ring can be challenging due to the intrinsic electronic properties of the heterocycle.[1][2][3] This document provides in-depth, field-proven insights to help you navigate these challenges.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows no or very low conversion of the starting pyridine. What are the primary causes?
Low conversion is a common hurdle, often pointing to issues with pyridine ring activation, reagent stability, or the reaction environment.
Potential Cause A: Ineffective C-H Bond Activation or Deprotonation
The C-H bonds of a pyridine ring are not inherently acidic and the ring itself is electron-deficient, making it resistant to functionalization.[1][3] Many carboxylation strategies rely on an initial deprotonation or C-H activation step, which, if inefficient, will halt the entire process.
-
Expert Insight: For methods like directed ortho-metalation (DoM), the choice of base is critical. Standard organolithium reagents like n-BuLi can sometimes engage in undesired nucleophilic addition to the pyridine ring rather than deprotonation.[4][5] Using sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can favor deprotonation, especially when a directing metalation group (DMG) is present.[6][7]
-
Troubleshooting Protocol: To test the efficacy of your deprotonation, run a control experiment where the reaction is quenched with an electrophile other than CO2, such as iodine (I2) or trimethylsilyl chloride (TMSCl), after the metalation step. Successful trapping of the pyridyl anion will confirm that the C-H activation step is proceeding as expected.
Potential Cause B: Catalyst Inactivity or Decomposition
In transition-metal-catalyzed reactions (e.g., using Palladium, Copper, or Rhodium), the active catalytic species may not be forming or could be decomposing.
-
Expert Insight: Palladium catalysts, for instance, are sensitive to air and moisture.[8] The oxidative addition of a C-H bond to a Pd(0) center to form a Pd(II) intermediate is a key step in many catalytic cycles.[9][10] If the catalyst is oxidized or poisoned, this cycle will not proceed. Ensure all reagents and solvents are rigorously dried and that the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Troubleshooting Protocol:
-
Pre-catalyst Activation: Ensure your pre-catalyst is properly activated if required by the literature procedure.
-
Ligand Choice: The ligand is crucial. For Pd-catalyzed carbonylations, large bite-angle ligands like Xantphos can be effective at activating strong C(sp²)–OTf bonds for subsequent reaction with CO.[11]
-
Inert Atmosphere: Use Schlenk line or glovebox techniques to assemble the reaction. Purge solvents with argon or nitrogen for at least 30 minutes before use.
-
Potential Cause C: Insufficient CO₂ Availability
Carbon dioxide is a gas with limited solubility in many organic solvents and can be a sluggish electrophile.[12]
-
Expert Insight: Simply bubbling CO₂ through the reaction mixture is often insufficient. The reaction may require a sustained positive pressure of CO₂ to ensure adequate concentration in the solution.
-
Troubleshooting Protocol:
-
Pressure System: Assemble the reaction in a pressure-rated vessel or use a balloon filled with CO₂ to maintain a slight positive pressure (approx. 1 atm). For difficult substrates, a high-pressure autoclave may be necessary.
-
CO₂ Purity: Use high-purity CO₂ (e.g., >99.99%).
-
Purge and Fill: Before introducing the final reagent (often the organometallic base), purge the reaction headspace with CO₂ for several minutes to displace other gases.
-
Q2: The reaction works, but I get a complex mixture of products with poor regioselectivity. How can I improve this?
Regioselectivity is a central challenge in pyridine functionalization.[1][13] The electronic nature of the ring and any existing substituents heavily influence the position of carboxylation.
Potential Cause A: Competing Reaction Sites
The pyridine ring has three distinct C-H positions (C2, C3, C4) with different reactivities. Without a directing influence, a mixture of isomers is likely.
-
Expert Insight & Strategy Comparison:
-
Directed ortho-Metalation (DoM): A directing metalation group (DMG) like a carbamate (–OCONEt₂) or an amide will direct a strong base to deprotonate the adjacent C-H bond, offering excellent regiocontrol.[5][6][14]
-
Transition-Metal C-H Activation: The inherent regioselectivity depends on the metal and directing group. For example, many Pd-catalyzed reactions utilize a directing group (like a 2-phenylpyridine) to achieve ortho-C-H activation.[15][16]
-
Electrochemical/Photoredox Methods: These methods often operate via radical intermediates. The regioselectivity can sometimes be controlled by the reaction setup itself. For instance, recent electrochemical methods have shown that using a divided vs. undivided cell can switch the carboxylation from the C5 to the C4 position.[12][17]
-
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for improving regioselectivity.
Q3: My product seems to form (confirmed by LCMS) but is lost during workup or purification. Why?
Pyridinecarboxylic acids can be sensitive molecules, and standard workup procedures may lead to decomposition.
Potential Cause: Decarboxylation or Instability
The product itself may be unstable under the workup conditions, particularly if acidic or basic solutions are used at elevated temperatures. Picolinic acid (2-pyridinecarboxylic acid) is particularly susceptible to decarboxylation.
-
Expert Insight: Avoid strong acids or bases and high heat during workup and purification. The pKa values of pyridinecarboxylic acids are such that they exist as zwitterions at their isoelectric point, which can affect their solubility and stability.[18][19]
-
Troubleshooting Protocol: Gentle Workup & Purification
-
Quenching: Quench the reaction at a low temperature (e.g., 0°C or below).
-
pH Adjustment: Carefully adjust the pH of the aqueous phase to the isoelectric point of your specific pyridinecarboxylic acid isomer to precipitate the product.
-
Esterification: Consider converting the crude carboxylic acid to its corresponding methyl or ethyl ester before purification. Esters are generally more stable and less polar, making them much easier to handle during silica gel chromatography. This can be achieved using mild conditions like TMS-diazomethane or by using SOCl₂ followed by the addition of the alcohol.
-
Chromatography: If purifying the acid directly, consider using a modified mobile phase (e.g., dichloromethane with a small percentage of acetic or formic acid) or using reverse-phase HPLC.[20]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main strategies for pyridine carboxylation?
There are several primary approaches, each with its own strengths and weaknesses. The best choice depends on the desired regiochemistry and the functional groups present on the substrate.
| Method | Typical Regioselectivity | Key Reagents | Advantages | Limitations |
| Directed ortho-Metalation (DoM) | ortho to Directing Group | Directing Group (e.g., -CONR₂, -OR, -Cl), Strong Base (LDA, LiTMP), CO₂ | Excellent regiocontrol, well-established.[6][14] | Requires installation/removal of directing group, sensitive functional groups may not be tolerated. |
| Palladium-Catalyzed C-H Activation | ortho to a coordinating N-atom (e.g., in 2-phenylpyridine) | Pd(OAc)₂, Ligand (e.g., phosphine), Oxidant, CO₂ or CO source | High functional group tolerance, directing group can be part of the core structure.[9][15] | Often limited to specific substitution patterns, catalyst cost. |
| Photoredox/Electrochemical Catalysis | Can be C4 or C5, tunable by conditions | Photocatalyst (e.g., Iridium, organic dyes), Electrode, CO₂ | Extremely mild conditions, novel reactivity, can use CO₂ as a feedstock.[12][17][21] | Newer technology, substrate scope can be limited. |
| Transition-Metal-Free Methods | Varies (often C2/C6) | Strong bases (e.g., superbases), CO₂ | Avoids costly and toxic metal catalysts.[22][23] | Often requires harsh conditions and highly activated substrates. |
Q2: Why is CO₂ used as the carboxylating agent, and what are the alternatives?
CO₂ is the ideal carboxylating agent from a green chemistry perspective because it is abundant, non-toxic, inexpensive, and renewable.[21] However, its low reactivity can be a significant drawback.[12] Alternatives like chloroformates (e.g., ethyl chloroformate) or oxalyl chloride are more reactive electrophiles but are also more toxic and produce stoichiometric waste.
Q3: What is the general mechanism for a Pd-catalyzed carboxylation?
While specifics vary, a common catalytic cycle for the carboxylation of an aryl halide or triflate involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the Aryl-X bond, forming an Aryl-Pd(II)-X complex.
-
Migratory Insertion: Carbon monoxide (or CO₂) inserts into the Aryl-Pd bond to form an Acyl-Pd(II) complex.
-
Reductive Elimination: The acyl group couples with a nucleophile (or undergoes another transformation), releasing the carboxylated product and regenerating the Pd(0) catalyst.[9][10]
Simplified Palladium Catalytic Cycle
Caption: General mechanism for Pd-catalyzed carboxylation.
Q4: What are the critical safety precautions for these reactions?
-
Organometallic Reagents: Organolithium reagents (n-BuLi, s-BuLi) and Grignard reagents are pyrophoric and react violently with water.[24] They must be handled under a strictly inert atmosphere using proper syringe techniques.
-
High-Pressure Reactions: When using an autoclave for high-pressure CO₂ reactions, always use a blast shield and ensure the equipment is properly rated and maintained. Never exceed the maximum rated pressure of the vessel.
-
Carbon Monoxide: If using CO gas as a carbonyl source, it is highly toxic. All manipulations must be performed in a well-ventilated fume hood, and a CO detector should be used.
References
- Maity, P., & Pimparkar, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
- Bull, J. A., et al. (2012).
- Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. [Link]
- Arockiam, P. B., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
- Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. [Link]
- Pramanik, M. M. D. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.
- Myers, A. G. Research Group. Directed (ortho)
- Rilatt, I., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]
- Myers, A. G. Research Group.
- Soolaman, D. M., & Yu, W. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock.
- McManus, J. B., & Gevorgyan, V. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]
- Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Maity, P., & Pimparkar, S. (2021). C-H Functionalization of Pyridines.
- AZoM. (2023).
- Kim, J. Y., et al. (2010). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
- Jiao Research Group. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Peking University. [Link]
- Canesi, S., et al. (2022).
- Kumar, A., & Kumar, V. (2019). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
- Procter, D. J., et al. (2020). Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Chemical Science. [Link]
- Lin, S., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations.
- Xiao, J., et al. (2021). N-Heterocyclic carbene-/photoredox-catalyzed regioselective carbonylation of alkenes. Green Chemistry. [Link]
- Knochel, P. (2016). Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base. Ludwig-Maximilians-Universität München. [Link]
- Jiao, N. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines.
- Li, Z., et al. (2021). Visible-light photoredox-catalyzed carboxylation of aryl epoxides with CO2. Green Chemistry. [Link]
- Wang, B., et al. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. [Link]
- Melchiorre, P., et al. (2021). Carboxylation of benzylic C−H bonds with CO2 by merging photoredox and thiol catalysis.
- Maji, M., et al. (2022). Photocatalytic carbocarboxylation of styrenes with CO2 for the synthesis of γ-aminobutyric esters. Organic & Biomolecular Chemistry. [Link]
- SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
- Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! YouTube. [Link]
- Pearson. Side-Chain Reactions of Substituted Pyridines. [Link]
- Chirik, P. J., et al. (2019). Synthesis, Structure, and Hydrogenolysis of Pyridine Dicarbene Iron Dialkyl Complexes. Organometallics. [Link]
- Wikipedia. Pyridine. [Link]
- Lippard, S. J., et al. (2006). Dioxygen-initiated Oxidation of Heteroatomic Substrates Incorporated Into Ancillary Pyridine Ligands of Carboxylate-Rich diiron(II) Complexes. Inorganic Chemistry. [Link]
- LibreTexts Chemistry. (2019). Organometallic Reagents. [Link]
- Wikipedia. Pyridinecarboxylic acid. [Link]
- University of East Anglia. (n.d.). Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. [Link]
- Google Patents. (1972). Process for the production of pyridine carboxylic acids.
- Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]
- Rissanen, K., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. znaturforsch.com [znaturforsch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03129A [pubs.rsc.org]
- 12. azom.com [azom.com]
- 13. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 19. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 21. Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock | MDPI [mdpi.com]
- 22. jiaolei.group [jiaolei.group]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3,5-Dimethylpyridine-2-carboxylic Acid
Welcome to the technical support center for the purification of 3,5-Dimethylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will explore the underlying principles of common purification techniques and address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common method is the oxidation of 3,5-lutidine (3,5-dimethylpyridine). Potential impurities from this process include:
-
Unreacted 3,5-Lutidine: The starting material may not have fully reacted.
-
Isomeric Lutidines and Picolines: Commercial 3,5-lutidine may contain other isomers (e.g., 2,6-lutidine, 3,4-lutidine) or picolines (methylpyridines) which can be carried through the synthesis.[1][2]
-
Partially Oxidized Intermediates: These can include 3,5-dimethyl-2-(hydroxymethyl)pyridine or 3,5-dimethylpyridine-2-carbaldehyde.
-
Over-oxidation or Ring-Opened Byproducts: Strong oxidizing agents can potentially lead to the formation of dicarboxylic acids or cleavage of the pyridine ring, although this is less common under controlled conditions.
-
Inorganic Salts: Residual salts from the work-up of the oxidation reaction (e.g., manganese salts if using permanganate) may be present.
Q2: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?
Discoloration in the final product often indicates the presence of trace impurities, which can include residual starting materials or byproducts from the oxidation process. These colored impurities can often be effectively removed through recrystallization, sometimes with the aid of activated carbon.
Q3: I am struggling to crystallize my this compound. It keeps "oiling out." What should I do?
"Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solvent being too nonpolar for the compound, or the solution being cooled too rapidly. To troubleshoot this, you can:
-
Add a co-solvent: Introduce a more polar co-solvent to increase the solubility of the compound at elevated temperatures.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.
Troubleshooting Purification Methods
This section provides detailed protocols and troubleshooting advice for the most common methods used to purify this compound.
Acid-Base Extraction
This technique is highly effective for separating the acidic product from neutral and basic impurities. The underlying principle is the differential solubility of the acidic compound and its salt form in organic and aqueous phases.
Experimental Workflow Diagram:
Caption: Workflow for purification by acid-base extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous (bottom) layer, while neutral and basic impurities (like unreacted lutidine) will remain in the organic layer.
-
Isolation of Product: Collect the aqueous layer and slowly acidify it with dilute hydrochloric acid (e.g., 1 M HCl) while stirring until the pH is approximately 4-5. The protonated this compound will precipitate out of the solution.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash it with a small amount of cold water to remove any remaining salts, and dry it under vacuum.
Troubleshooting Guide for Acid-Base Extraction:
| Problem | Possible Cause | Solution |
| Poor separation of layers (emulsion) | The two phases have similar densities or high concentrations of solutes. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. |
| Low recovery of product | Incomplete extraction into the aqueous phase or incomplete precipitation. | Ensure thorough mixing during extraction. When acidifying, check the pH with pH paper to ensure it is in the optimal range for precipitation. Cooling the acidified solution in an ice bath can also increase the yield of the precipitate. |
| Product is still impure | Some impurities may have similar acidity to the product. | Repeat the acid-base extraction process. Alternatively, follow up with a recrystallization step. |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.
Solvent Selection Data:
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent/Solvent System | Rationale for Use | Potential Issues |
| Ethanol/Water | Good for polar organic compounds. The compound is often soluble in hot ethanol and less soluble upon the addition of water.[3] | The optimal ratio needs to be determined empirically. |
| Toluene | Can be effective for aromatic compounds. | May require higher temperatures for dissolution. |
| Ethyl Acetate/Hexane | A common mixed solvent system where the compound is soluble in ethyl acetate and insoluble in hexane. | "Oiling out" can occur if the solvent polarity is changed too rapidly. |
Experimental Workflow Diagram:
Caption: General workflow for purification by recrystallization.
Detailed Protocol:
-
Dissolution: In a flask, add the crude this compound and a small amount of your chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if carbon was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the carbon or other solid impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystals should start to form. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under vacuum to remove all traces of the solvent.
Troubleshooting Guide for Recrystallization:
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated enough (too much solvent was added), or the compound is very soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try a different solvent or solvent system. |
| Crystals crash out too quickly as a fine powder | The solution was cooled too rapidly. | Allow the solution to cool more slowly. Consider using a Dewar flask or insulating the flask to slow the cooling rate. |
| Low yield | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an essential analytical technique to determine the purity of your final product and to analyze the effectiveness of your purification steps.
General HPLC Method Parameters:
A reverse-phase HPLC method is typically suitable for analyzing pyridine carboxylic acids.
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Troubleshooting Guide for HPLC Analysis:
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, or sample overload. | Use a new column or a guard column. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Inject a smaller sample volume. |
| Multiple peaks for a "pure" sample | Isomers, degradation of the sample in the solvent, or contamination. | Confirm the identity of the peaks using a mass spectrometer (LC-MS). Prepare fresh samples immediately before analysis. |
| No peaks observed | The compound is not eluting from the column or is not being detected. | Check the mobile phase composition and ensure it is appropriate for your compound. Verify that the detector is set to an appropriate wavelength. |
References
- University of Rochester, Department of Chemistry.
- Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Sims, G. K., & Sommers, L. E. (1985). Degradation of pyridine derivatives in soil. Journal of Environmental Quality, 14(4), 580-584.
- CA2263912A1 - Preparation of 3,5-lutidine - Google P
- EP0929523A1 - Preparation of 3,5-lutidine - Google P
- PubChem. 3,5-Dimethylpyridine. [Link]
- Lee, D. G., & van den Engh, M. (1973). The oxidation of substituted propanes by potassium permanganate. Canadian Journal of Chemistry, 51(15), 2463-2468.
- Stewart, R. (1964). Oxidation by permanganate. In Oxidation in Organic Chemistry (pp. 1-68). Academic Press.
- Majors, R. E. (2007). The Practice of RP-HPLC in the Pharmaceutical Industry. LCGC North America, 25(7), 632-645.
- Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
- Lunn, G., & Sansone, E. B. (1994).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. Safety Manual.
- PubChem. This compound. [Link]
- Anichem. This compound In Stock. [Link]
Sources
Stability and degradation of 3,5-Dimethylpyridine-2-carboxylic acid under acidic conditions
Welcome to the technical support guide for 3,5-Dimethylpyridine-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges related to the stability and degradation of this compound under acidic conditions. Our goal is to equip you with the expertise to anticipate, troubleshoot, and manage its chemical behavior in your experiments.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your work. We focus on the causality behind these problems and provide actionable, validated solutions.
Issue 1: Unexpectedly Rapid or High Degradation Observed in Acidic Media
Symptoms:
-
Rapid loss of the parent compound peak in HPLC analysis.
-
Appearance of one major, earlier-eluting peak.
-
Poor recovery of the starting material even at moderate acidic conditions or temperatures.
Root Cause Analysis:
The primary degradation pathway for pyridine-2-carboxylic acids, including this compound, under acidic and thermal stress is decarboxylation .[1][2] This reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of 3,5-dimethylpyridine.
The mechanism is often facilitated by the formation of a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated.[3] The proximity of the positively charged nitrogen atom stabilizes the negative charge that develops on the ring carbon as the C-C bond to the carboxyl group breaks.[2][3] The rate of this reaction can be surprisingly fast, especially with heating, and often shows a maximum at a specific acidity.[4]
dot
Caption: Primary degradation pathway via decarboxylation.
Solutions & Mitigation Strategies:
-
Temperature Control: Decarboxylation is highly temperature-dependent. If degradation is too rapid, reduce the temperature of your stress study (e.g., from 80°C to 40°C or room temperature) and extend the study duration.
-
pH Optimization: The decarboxylation rate is pH-dependent. If your experimental goal allows, conduct trials at different acid concentrations (e.g., 0.01 M, 0.1 M, and 1 M HCl) to find a condition that results in a target degradation of 5-20%, as recommended by ICH guidelines for forced degradation studies.[5][6]
-
Initial Time Points: For fast-degrading compounds, ensure you have very early time points (e.g., 5, 15, 30 minutes) to accurately model the degradation kinetics before the parent compound is completely consumed.
Issue 2: Poor Mass Balance in HPLC Stability Studies
Symptoms:
-
The decrease in the parent peak area is not matched by a proportional increase in the area of the degradation product peaks.
-
Total peak area (parent + degradants) decreases significantly over time.
Root Cause Analysis:
This issue is also commonly linked to decarboxylation. The primary degradant, 3,5-dimethylpyridine, has significantly different properties than the parent acid:
-
Volatility: 3,5-dimethylpyridine is more volatile than its carboxylic acid precursor. It can be lost to the headspace of the reaction vial, especially when heated.
-
Chromatographic Behavior: As a more basic and less polar compound, it will elute much earlier in a typical reversed-phase HPLC method.
-
UV Absorbance: The chromophore is altered after decarboxylation. The molar absorptivity of 3,5-dimethylpyridine at the analytical wavelength used for the parent acid may be substantially lower, leading to an underestimation of its quantity.
dot
Caption: Troubleshooting logic for poor mass balance.
Solutions & Mitigation Strategies:
-
Vial Sealing: Use high-quality, tightly sealed vials with septa designed to minimize evaporation. Crimp caps are generally superior to screw caps for studies involving volatile compounds.
-
Analytical Method Adjustment:
-
Use Mass Spectrometry (LC-MS): The most reliable solution is to use an LC-MS system. A mass spectrometer detects the ionizable degradant directly, overcoming issues of UV absorbance and providing mass confirmation.
-
Wavelength Evaluation: If confined to UV detection, acquire the full UV spectrum of the degradant peak using a photodiode array (PDA) detector. You may need to use a different wavelength for quantifying the degradant or use a multi-wavelength method.
-
Relative Response Factor (RRF): If you can isolate or procure a standard of 3,5-dimethylpyridine, determine its RRF relative to the parent compound to correct the area percentage calculations.
-
Frequently Asked Questions (FAQs)
Q1: What is the definitive primary degradation pathway for this compound under acidic conditions?
The primary and most well-documented degradation pathway is decarboxylation to form 3,5-dimethylpyridine and carbon dioxide.[1][3] While other reactions like hydrolysis of potential amide impurities could occur, decarboxylation is the intrinsic stability-limiting reaction for this chemical scaffold in acidic media, particularly when heated.[2]
Q2: How does the position of the carboxylic acid group on the pyridine ring affect stability?
The stability of pyridine carboxylic acids to decarboxylation is highly dependent on the substituent position. The presence of the nitrogen atom adjacent to the carboxylic acid group (at the 2-position, as in picolinic acids) profoundly accelerates decarboxylation.[2][3] This is because the nitrogen can effectively stabilize the intermediate formed during the loss of CO₂. Pyridine-3-carboxylic acids (nicotinic acids) and pyridine-4-carboxylic acids (isonicotinic acids) are significantly more stable and do not undergo decarboxylation under similar conditions.[3]
Q3: What are the standard ICH conditions for an acid-forced degradation study?
The International Council for Harmonisation (ICH) guidelines suggest stressing the drug substance to achieve a target degradation of 5-20%.[5][7] There are no rigid, prescribed conditions, as they must be adapted to the stability of the molecule. However, a common starting point for acid hydrolysis is:
-
Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).[5][8]
-
Temperature: Room temperature up to 40-80°C.[8]
-
Duration: Monitored over a period (e.g., hours to days) until the target degradation is achieved.
| Stress Condition | Typical Reagents & Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl or H₂SO₄; 40-80°C | To assess susceptibility to degradation in low pH environments.[8] |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH or KOH; RT-80°C | To assess susceptibility to degradation in high pH environments. |
| Oxidation | 3-30% H₂O₂; Room Temperature | To test for sensitivity to oxidative stress. |
| Thermal | Dry Heat (e.g., 80-100°C) | To evaluate intrinsic thermal stability. |
| Photochemical | High-intensity light (ICH specified) | To test for light sensitivity. |
This table summarizes common stress conditions used in forced degradation studies as per ICH guidelines.[5][7][8]
Q4: Which analytical methods are best suited for stability-indicating assays of this compound?
A stability-indicating analytical method is one that can accurately quantify the parent drug in the presence of its degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection: This is the most common technique. A reversed-phase C18 column with an acidic mobile phase (e.g., using formic acid or phosphoric acid) is typically effective for separating the polar parent acid from its less polar degradant.[9] A PDA detector is crucial for assessing peak purity and identifying the optimum detection wavelength.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for definitive identification of degradation products and for overcoming issues with poor UV absorbance or volatility, ensuring accurate mass balance.[10]
Experimental Protocol: Forced Degradation in Acidic Conditions
This protocol provides a validated, step-by-step methodology for conducting a forced degradation study.
Objective: To generate the primary acid degradation product of this compound and establish a preliminary degradation profile.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up of 3,5-Dimethylpyridine-2-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3,5-Dimethylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Our goal is to provide practical, field-proven insights and troubleshooting strategies to ensure a safe, efficient, and reproducible scale-up process.
Introduction: The Synthetic Challenge
This compound is a crucial building block in the synthesis of various pharmaceuticals, including the antiviral drug Ensitrelvir (S-217622), a 3CL protease inhibitor for COVID-19.[1][2] The primary and most direct synthetic route involves the selective oxidation of one of the methyl groups of 3,5-lutidine (3,5-dimethylpyridine).[3] While conceptually straightforward, the scale-up of this oxidation presents significant challenges, including controlling selectivity, managing exothermic reactions, and ensuring product purity.[4] This guide will address these challenges in a practical question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Reaction Control & Selectivity
Q1: My reaction is producing significant amounts of over-oxidized byproducts, such as pyridine-3,5-dicarboxylic acid. How can I improve the selectivity for the mono-acid?
A1: This is a classic challenge in the oxidation of molecules with multiple oxidizable sites. Several factors can be tuned to enhance mono-oxidation:
-
Choice of Oxidizing Agent: Strong, non-selective oxidizing agents like potassium permanganate or nitric acid under harsh conditions can lead to over-oxidation.[5][6] Consider using milder or more controlled oxidizing systems. Catalytic vapor-phase oxidation using catalysts like vanadium oxide on a titanium oxide support can offer higher selectivity at an industrial scale.[7]
-
Stoichiometry of the Oxidant: Carefully controlling the molar ratio of the oxidizing agent to 3,5-lutidine is critical. Using a slight excess of the substrate (3,5-lutidine) can help minimize the formation of the di-acid.
-
Reaction Temperature: Oxidation reactions are often highly exothermic.[4][8] Runaway temperatures can lead to decreased selectivity and the formation of degradation products. Ensure your reactor has adequate cooling capacity and that the addition of the oxidizing agent is done at a controlled rate to maintain the desired temperature.
-
Reaction Time: Monitor the reaction progress closely using techniques like HPLC or GC. Quench the reaction once the optimal conversion of the starting material and formation of the desired product is achieved to prevent further oxidation.
Q2: I am observing the formation of N-oxide impurities in my product. What is the cause and how can I prevent this?
A2: N-oxidation of the pyridine ring is a common side reaction, especially when using peroxide-based oxidants.[9][10] The lone pair of electrons on the nitrogen atom is susceptible to oxidation.
-
Control of pH: In acidic conditions, the pyridine nitrogen is protonated, which deactivates it towards oxidation. Maintaining an acidic reaction medium can suppress N-oxide formation.
-
Choice of Catalyst: Certain catalysts can favor C-H oxidation over N-oxidation. For instance, some metal-free catalytic systems using N-alkyl pyridinium salts have shown good selectivity for the oxidation of methyl groups on aromatic rings.[11][12][13]
Scale-Up & Safety
Q3: The oxidation reaction is highly exothermic, and I am concerned about thermal runaway during scale-up. What are the best practices for managing the reaction's thermal profile?
A3: Thermal management is paramount during the scale-up of any exothermic process.[8]
-
Reactor Design: Utilize a reactor with a high surface-area-to-volume ratio to facilitate efficient heat dissipation. Jacketed reactors with controlled-temperature fluid circulation are standard.
-
Controlled Addition: Add the oxidizing agent slowly and sub-surface to ensure rapid mixing and heat transfer. A programmable syringe pump or a peristaltic pump can be used for precise control.
-
In-Process Monitoring: Use a temperature probe to continuously monitor the internal reaction temperature. Set up an automated alert or a cooling system that activates if the temperature exceeds a predefined limit.
-
Solvent Selection: Choose a solvent with a high boiling point and good heat capacity to act as a heat sink.
The following diagram illustrates a typical workflow for a safe and controlled scale-up of an exothermic oxidation reaction.
Caption: Workflow for Safe Scale-Up of Exothermic Oxidation.
Purification & Isolation
Q4: I am struggling to isolate a pure product. The crude material is contaminated with unreacted starting material and byproducts. What purification strategies do you recommend?
A4: Purification of pyridine carboxylic acids can be challenging due to their physical properties. A multi-step approach is often necessary.
-
pH Adjustment for Precipitation: this compound is an amphoteric molecule. Its solubility in aqueous solutions is highly dependent on pH. You can exploit this by:
-
Adjusting the pH of the reaction mixture to be acidic (e.g., pH 2-3) to protonate the pyridine nitrogen and precipitate the product as a salt.
-
Alternatively, adjusting to the isoelectric point of the molecule will minimize its solubility, causing it to precipitate out of the solution.[5]
-
-
Recrystallization: This is a powerful technique for purifying solid products.
-
Solvent Screening: Experiment with different solvent systems (e.g., water, ethanol, acetone, or mixtures) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
-
Sublimation: For non-volatile impurities, sublimation can be an effective purification method for the final product, yielding a high-purity crystalline solid.[14]
The following table summarizes common impurities and suggested purification methods.
| Impurity | Chemical Structure | Suggested Purification Method |
| 3,5-Lutidine (Starting Material) | (CH₃)₂C₅H₃N | Acid wash to form a water-soluble salt. |
| Pyridine-3,5-dicarboxylic acid | C₅H₃N(COOH)₂ | Fractional crystallization or pH-controlled precipitation. |
| 3,5-Dimethylpyridine-N-oxide | (CH₃)₂C₅H₃NO | Chromatographic separation or careful recrystallization. |
Frequently Asked Questions (FAQs)
Q5: What are the typical reaction conditions for the oxidation of 3,5-lutidine to this compound?
A5: While specific conditions are often proprietary and depend on the chosen method, general guidelines can be provided. For liquid-phase oxidation using nitric acid, temperatures can range from 180-370°C under pressure.[5] Vapor-phase catalytic oxidations typically occur at higher temperatures over a solid catalyst bed.[4][7] It is crucial to consult the literature for specific protocols related to the chosen synthetic route.
Q6: Are there any "greener" alternatives to traditional oxidation methods that use heavy metals or harsh acids?
A6: Yes, the development of more environmentally friendly synthetic methods is an active area of research.
-
Catalytic Air Oxidation: Using air as the oxidant with a suitable catalyst is a more sustainable approach.[4]
-
Metal-Free Catalysis: Systems employing organic catalysts, such as N-alkyl pyridinium salts, are being explored to avoid heavy metal contamination.[12][13]
-
Biocatalysis: Enzymatic or microbial oxidation presents a promising green alternative, although scale-up can have its own set of challenges.[15][16]
Q7: How can I accurately determine the purity of my final product?
A7: A combination of analytical techniques should be used to confirm the purity and identity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, allowing for the quantification of the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired product and can help identify impurities.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
The following diagram illustrates a logical workflow for the purification and analysis of the final product.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. brainly.in [brainly.in]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 11. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Scaling‐up the Bioconversion of Lignin to 2,4‐Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio‐Based Plastics Production - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decarboxylation of pyridine-2-carboxylic acids during reaction
Technical Support Center: Pyridine-2-Carboxylic Acid Chemistry
Guide: Preventing Unwanted Decarboxylation During Synthetic Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and optimize your reactions. This guide is dedicated to a common and often frustrating challenge in synthetic chemistry: the premature decarboxylation of pyridine-2-carboxylic acids (picolinic acids) during functionalization reactions.
The Root Cause: Why Are Pyridine-2-Carboxylic Acids So Unstable?
Before we can prevent a side reaction, we must understand why it occurs. Unlike their 3- and 4-isomers, pyridine-2-carboxylic acids are uniquely susceptible to losing carbon dioxide, especially when heated.[1] This instability is not a random quirk; it's a direct consequence of the proximity of the ring nitrogen to the carboxyl group.
The accepted mechanism, often referred to as the Hammick mechanism, involves the formation of a zwitterionic intermediate.[2][3][4] The pyridine nitrogen, acting as an electron sink, stabilizes the negative charge that develops on the C2 carbon as the C-C bond of the carboxyl group breaks. This forms a transient pyridyl ylide or carbanion, which is then quenched to yield the undesired decarboxylated pyridine product.[1][3][4]
This process is significantly accelerated by heat and can be influenced by pH and solvent.[3][5] The rate of decarboxylation often reaches its maximum near the isoelectric pH, where the zwitterionic form is most prevalent.[3]
Caption: Figure 1: Mechanism of Pyridine-2-Carboxylic Acid Decarboxylation.
Troubleshooting Guide: Diagnosing and Solving Decarboxylation
This section is formatted as a direct Q&A to address issues as they arise in the lab.
Q1: My reaction yield is low, and I suspect decarboxylation is the culprit. What are the tell-tale signs and first steps?
A1: Your suspicion is likely correct if you're working with a 2-pyridyl acid and observing low yields, especially under thermal stress.[6][7]
-
Primary Indicators:
-
Gas Evolution: The most obvious sign is the formation of CO2 gas. If your reaction is bubbling when it shouldn't be (and it's not due to boiling solvent), decarboxylation is a prime suspect.
-
Stalled Reaction: TLC or LC-MS analysis shows consumption of the starting acid but little to no formation of the desired product. Instead, you may find a new, less polar spot corresponding to the unsubstituted pyridine byproduct.
-
Heat Application: If your protocol involves heating above room temperature, even to 40-50 °C, you are in the risk zone. Many literature procedures studying decarboxylation kinetics are performed at high temperatures (95-150 °C), indicating the reaction becomes rapid under these conditions.[3][8]
-
-
Immediate Troubleshooting Steps:
-
Lower the Temperature: Immediately attempt the reaction at a lower temperature. Start at room temperature, and if that fails, move to 0 °C or even -20 °C. Kinetics are your best tool here; you want your desired reaction to be faster than the decarboxylation.[6]
-
Check Your Solvent: Are you using a protic solvent like water, methanol, or ethanol? These can facilitate decarboxylation.[8] If the substrate solubility allows, switch to a polar aprotic solvent.[9][10]
-
Analyze Reagent Addition: Adding reagents too quickly can create localized hot spots, initiating decarboxylation.[7] Ensure slow, controlled addition, especially when using highly reactive reagents or when a reaction is exothermic.
-
Caption: Figure 2: Workflow for Troubleshooting Decarboxylation.
Q2: I'm performing an amide coupling reaction with a pyridine-2-carboxylic acid, and my yields are consistently poor. How can I optimize this critical transformation?
A2: This is the most common scenario where decarboxylation becomes a major synthetic hurdle. The key is to activate and couple the carboxylic acid faster than it can decompose. This requires a careful selection of coupling reagents, bases, and conditions.[11][12]
-
Problematic Approach: Using standard carbodiimides like DCC or EDC with additives like HOBt at room temperature or above. While effective for many substrates, this can be too slow to outcompete decarboxylation for sensitive picolinic acids.
-
Optimized Solution:
-
Temperature Control: Perform the entire sequence (acid activation and amine addition) at 0 °C or lower.
-
Superior Coupling Reagents: Switch to modern uronium or phosphonium salt-based reagents. These are designed for rapid, efficient activation at low temperatures with minimal side reactions.[11][13]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This prevents the base from competing as a nucleophile and is effective at scavenging the acid produced during the reaction.[12]
-
| Reagent Class | Examples | Recommended Conditions | Rationale & Comments |
| Uronium Salts | HATU, HBTU, COMU | 0 °C to RT, DIPEA, Aprotic Solvent (DMF, DCM) | Highly Recommended. Reacts very fast to form the active ester, minimizing the time the free acid is exposed to potentially decarboxylating conditions. HATU is often superior for minimizing racemization.[12][13] COMU is noted for its high reactivity and solubility.[13] |
| Phosphonium Salts | PyAOP, BOP | 0 °C to RT, DIPEA, Aprotic Solvent (DMF, DCM) | Excellent Choice. Very effective for sterically hindered couplings and known to suppress side reactions. PyAOP is particularly useful.[13] |
| Carbodiimides | EDC, DIC, DCC | 0 °C, Additive (HOAt, HOBt) | Use with Caution. Can work if conditions are strictly controlled at low temperatures. The rate of active ester formation can be slower, providing a larger window for decarboxylation. DIC is preferred for solid-phase synthesis as its urea byproduct is soluble.[11][13] |
| Acid Halide Formation | SOCl₂, Oxalyl Chloride | 0 °C, then amine addition | Not Recommended. While seemingly direct, forming the acid chloride can require heating, and the use of reagents like thionyl chloride has been reported to cause unwanted side reactions, such as chlorination of the pyridine ring.[14][15] |
Table 1: Comparison of Common Amide Coupling Reagents for Pyridine-2-Carboxylic Acids.
Core Preventative Protocols & Methodologies
Protocol 1: Low-Temperature Amide Coupling using HATU
This protocol is designed to maximize yield by minimizing the risk of decarboxylation.
-
Preparation: In an oven-dried, nitrogen-flushed flask, dissolve the pyridine-2-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For particularly sensitive substrates, a dry ice/acetone bath (-20 °C to -40 °C) may be beneficial.
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the cooled solution. Stir for 15-20 minutes at 0 °C. The solution should remain clear. This is the acid activation step.
-
Coupling: Add the amine (1.2 eq.), either neat or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Track the consumption of the activated ester and formation of the product by LC-MS or TLC.
-
Workup: Proceed with a standard aqueous workup and purification.
Protocol 2: Solvent Selection and Handling
The choice of solvent is critical. Protic solvents can participate in the decarboxylation mechanism, while polar aprotic solvents provide good solubility without interfering.[8][10][16]
| Recommended (Aprotic) | Use with Caution (Aprotic, can have reactivity issues) | Avoid (Protic) |
| Dichloromethane (DCM)[9] | Tetrahydrofuran (THF)[9] | Water[3][8] |
| N,N-Dimethylformamide (DMF)[9] | Acetonitrile (MeCN)[9] | Methanol (MeOH)[9] |
| Dimethyl Sulfoxide (DMSO)[9] | Toluene[9] | Ethanol (EtOH)[9] |
| Acetone[9] | - | Isopropanol |
Table 2: Solvent Recommendations for Reactions with Pyridine-2-Carboxylic Acids.
Frequently Asked Questions (FAQs)
-
Q: Why is picolinic acid (2-COOH) unstable but nicotinic (3-COOH) and isonicotinic (4-COOH) acids are stable?
-
A: The stability is entirely due to the position of the nitrogen. In the 3- and 4-positions, the nitrogen is too far away to participate in the formation of the crucial zwitterionic intermediate that facilitates the loss of CO2.[1] Only the ortho-relationship in picolinic acid allows for this facile electronic rearrangement.
-
-
Q: At what exact temperature does decarboxylation become a problem?
-
A: There is no single temperature, as it is highly dependent on the specific substrate, its substituents, the solvent, and pH.[3] However, as a general rule, reactions should be kept at or below room temperature (20-25 °C) whenever possible. Significant and rapid decarboxylation is commonly observed at temperatures exceeding 80-100 °C.[3][5]
-
-
Q: Can I use copper catalysis to promote my reaction without causing decarboxylation?
-
A: Caution is advised. While copper salts are used in many cross-coupling reactions, they are also known to facilitate decarboxylation, often via the formation of carboxylate complexes.[17] If a copper-catalyzed reaction is necessary, it must be rigorously optimized at the lowest possible temperature to favor the desired coupling over decarboxylation.
-
References
- Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). (2016). Bull. Chem. Soc. Ethiop., 30(1), 137-146.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347.
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.
- Wikipedia. (n.d.). Hammick reaction.
- SciSpace. (n.d.). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI).
- Wikipedia. (n.d.). Decarboxylation.
- Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate.
- Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
- Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?.
- Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
- Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing.
- MDPI. (n.d.). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Reddit. (2024). What are some common causes of low reaction yields?.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- ResearchGate. (n.d.). The mode of the solvent effects in pyridine mono-carboxylic acids.
- Mišić-Vuković, M., et al. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate.
- LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?.
- Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- ResearchGate. (n.d.). The mode of the solvent effects in pyridine mono-carboxylic acids.
- Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- ResearchGate. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. lneya.com [lneya.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. hepatochem.com [hepatochem.com]
- 12. growingscience.com [growingscience.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Decarboxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Purification Protocols for Substituted Picolinic Acids
Welcome to the technical support center for the purification of substituted picolinic acids. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex purification challenges. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific molecule.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when beginning a purification workflow for a novel substituted picolinic acid.
Q1: What is the best initial purification strategy for a crude substituted picolinic acid?
A1: The most effective initial strategy is typically an acid-base extraction . This technique leverages the inherent acidic nature of the picolinic acid moiety to separate it from neutral or basic impurities.[1][2] The crude mixture is dissolved in an organic solvent (e.g., diethyl ether, dichloromethane) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate). The picolinic acid is deprotonated, forming a water-soluble salt that partitions into the aqueous layer.[1][3] The layers are separated, and the aqueous layer is then re-acidified (e.g., with 2M HCl) to precipitate the purified picolinic acid, which can be collected by filtration or extracted back into an organic solvent.[2] This method is highly effective for removing a significant portion of non-acidic impurities from the outset.
Q2: My substituted picolinic acid has poor solubility in common organic solvents. How does this affect my purification choices?
A2: Poor organic solvent solubility is a common issue, especially with highly polar substituents. This property can limit traditional normal-phase chromatography and some extraction solvents. However, it opens up other opportunities:
-
Recrystallization from Aqueous Systems: Picolinic acid itself is very soluble in water, but much less so in solvents like ethanol or acetonitrile.[4][5] This differential solubility is key for recrystallization. You can often dissolve your crude product in a minimal amount of hot water or a hot water/alcohol mixture and allow it to cool slowly to obtain pure crystals.
-
Reversed-Phase Chromatography: Poor solubility in non-polar organic solvents often correlates with good solubility in polar mobile phases used in reversed-phase high-performance liquid chromatography (RP-HPLC). An acetonitrile/water or methanol/water mobile phase, often with an acidic modifier like formic acid or TFA, is an excellent choice for these compounds.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds, HILIC can be a powerful alternative, using a high concentration of organic solvent with a small amount of aqueous buffer to achieve separation on a polar stationary phase.[6]
Q3: How do I remove residual metal catalysts (e.g., Palladium, Copper) used in the synthesis?
A3: Picolinic acids are potent metal chelators, meaning they can bind tightly to residual metal catalysts, making them difficult to remove.[7][8][9] This is a critical issue in drug development.
-
Chelating Resins: Stirring the dissolved product in a solution with a metal-scavenging resin is a highly effective method.
-
Activated Carbon: Treatment with activated carbon can adsorb metal complexes, although it may also lead to some loss of the desired product.
-
Acid/Base Cycling: Sometimes, cycling the compound through an acid-base extraction can help break the metal-ligand bond, leaving the metal hydroxides or oxides in the aqueous phase during the basification step.
Troubleshooting Guide: Common Purification Issues
This guide provides detailed solutions to specific problems encountered during the purification process.
Issue 1: Low Yield or Oiling Out During Recrystallization
Your compound either fails to crystallize upon cooling or separates as an immiscible liquid ("oils out").
Causality: "Oiling out" occurs when a solution becomes supersaturated at a temperature above the melting point of the solute. This is common with impure compounds, as impurities depress the melting point. Low yields are often due to using an inappropriate solvent where the compound has high solubility even at low temperatures, or cooling the solution too rapidly.
Troubleshooting Workflow: Recrystallization
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 8. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing temperature fluctuations during exothermic pyridine oxidation
Welcome to the technical support center for managing temperature fluctuations during exothermic pyridine oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this critical, yet challenging, chemical transformation. The following content is structured to offer practical, field-proven insights grounded in scientific principles to ensure the safety, efficiency, and reproducibility of your experiments.
Troubleshooting Guide: Navigating Common Temperature Control Challenges
This section addresses specific issues you may encounter during pyridine oxidation, providing causal explanations and actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Symptom: The reaction temperature rises sharply and becomes difficult to control with the available cooling system, potentially leading to boiling, pressure buildup, and release of reactants or solvents.
Root Causes & Solutions:
-
Cause: The rate of heat generation from the exothermic reaction exceeds the rate of heat removal by the reactor's cooling system.[1] This is a classic sign of a potential thermal runaway.[2]
-
Immediate Action:
-
Immediately stop the addition of the oxidizing agent.
-
If possible, increase the cooling to its maximum capacity.
-
Have an emergency quench plan ready (e.g., addition of a cold, inert solvent or a reaction inhibitor).
-
-
Preventative Measures & Long-Term Solutions:
-
Controlled Reagent Addition: The most critical control parameter is often the rate of addition of the oxidizing agent (e.g., peracetic acid, hydrogen peroxide).[1][3] Adding the oxidant too quickly can lead to an accumulation of unreacted reagents, which can then react rapidly, causing a sudden temperature spike.
-
Protocol: Implement a slow, controlled addition of the oxidizing agent using a syringe pump or a dropping funnel. Monitor the internal reaction temperature closely and adjust the addition rate to maintain the desired temperature.[4] For highly exothermic systems, consider a semi-batch process where the reagent is added at a controlled rate to manage heat evolution.[5]
-
-
Pre-Cooling: Start the reaction at a lower temperature to create a larger temperature differential between the reaction mixture and the cooling medium, allowing for a greater capacity to absorb the initial exotherm.
-
Dilution: Increasing the solvent volume can increase the overall heat capacity of the system, helping to buffer temperature changes. However, this may also affect reaction kinetics.
-
Scale-Up Considerations: Be aware that the surface-area-to-volume ratio decreases as you scale up a reaction.[5][6] This means that heat dissipation becomes less efficient at larger scales, increasing the risk of a runaway reaction.[2][6] Never scale a reaction by more than a factor of three without re-evaluating the thermal safety.[2]
-
Issue 2: Formation of Hotspots and Inconsistent Reaction Progress
Symptom: Temperature readings are inconsistent throughout the reaction vessel, or the reaction appears to stall and then suddenly accelerate. This can lead to the formation of byproducts and reduced yield.
Root Causes & Solutions:
-
Cause: Inadequate mixing leads to localized concentrations of reactants and poor heat distribution.[7] This creates "hotspots" where the reaction rate is significantly higher, leading to localized temperature spikes.
-
Solutions:
-
Optimize Stirring: Ensure the stirring is vigorous enough to maintain a homogenous mixture. The choice of stirrer is important; for low-viscosity reactions, a simple magnetic stir bar may be insufficient at larger scales. An overhead mechanical stirrer with an appropriate impeller design (e.g., pitched-blade turbine for good axial flow) is often necessary.[7]
-
Baffling: For larger reactors, the use of baffles can improve mixing by disrupting vortex formation and promoting more turbulent flow.
-
Viscosity Considerations: If the reaction mixture becomes more viscous as it progresses, the stirring efficiency may decrease. You may need to increase the stirrer speed or use a more powerful stirrer.
-
Issue 3: Difficulty Maintaining a Stable Target Temperature
Symptom: The reaction temperature consistently overshoots or undershoots the desired setpoint, despite a seemingly adequate cooling system.
Root Causes & Solutions:
-
Cause: A mismatch between the reaction's heat output profile and the cooling system's response time. This can be due to the kinetics of the specific pyridine derivative and oxidizing agent used.
-
Solutions:
-
Kinetic Analysis: Understanding the reaction kinetics at different temperatures is crucial for predicting and controlling the exotherm.[7] Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide valuable data on the heat of reaction and the rate of heat release.[7]
-
Solvent Selection: The choice of solvent affects not only the reaction kinetics but also the overall heat capacity and boiling point of the system. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. The solvent's polarity can also influence reaction rates and exothermicity.[8][9]
-
Reactor Type: For highly exothermic and fast reactions, consider moving from a batch reactor to a continuous flow microreactor. Microreactors offer a significantly higher surface-area-to-volume ratio, leading to much more efficient heat transfer and precise temperature control.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents for pyridine oxidation, and how do their exothermic profiles differ?
A1: Common oxidizing agents include:
-
Peracetic Acid: Often used for its high reactivity. The reaction is typically very exothermic and requires careful control of the addition rate and temperature.[3]
-
Hydrogen Peroxide in Acetic Acid: This in-situ formation of peracetic acid is also highly exothermic. The reaction rate is dependent on temperature and the concentration of the reagents.[11]
-
m-Chloroperoxybenzoic Acid (m-CPBA): A common reagent in laboratory-scale synthesis. While still exothermic, it can sometimes offer more controlled reactions compared to peracetic acid, though it is more expensive.[11][12]
-
Urea-Hydrogen Peroxide Adduct: This solid source of hydrogen peroxide can offer a safer alternative, with a more controlled release of the oxidant.[13]
The exothermicity can be influenced by the specific pyridine derivative being oxidized. Electron-donating groups on the pyridine ring can increase the rate of reaction and thus the rate of heat evolution.
Q2: How can I estimate the potential temperature rise of my reaction before I run it?
A2: A key safety parameter to calculate is the Adiabatic Temperature Rise (ΔT_ad). This is the theoretical temperature increase that would occur if the entire reaction exotherm was absorbed by the reaction mass without any heat loss to the surroundings.[7] You can estimate this using the following formula:
ΔT_ad = (-ΔH_r * C_0) / (ρ * C_p)
Where:
-
ΔH_r is the heat of reaction (can be found in literature or determined by calorimetry).
-
C_0 is the initial concentration of the limiting reactant.
-
ρ is the density of the reaction mixture.
-
C_p is the specific heat capacity of the reaction mixture.
A high ΔT_ad indicates a higher risk of a thermal runaway.
Q3: What is the role of a catalyst in managing the exotherm of pyridine oxidation?
A3: Catalysts can influence the reaction rate and, consequently, the rate of heat generation. For example, transition metal catalysts like methyltrioxorhenium (MTO) can significantly accelerate the oxidation with hydrogen peroxide, allowing the reaction to proceed at lower temperatures but potentially with a faster initial exotherm that needs to be managed.[11] Some phase-transfer catalysts have been developed that are temperature-controlled, offering a novel way to modulate reaction activity.[14]
Q4: At what scale should I become seriously concerned about temperature control?
A4: While good temperature control is always important, the risks associated with exothermic reactions increase significantly with scale.[2] A general guideline is:
-
Small Scale (<1 g): Manual control with an ice bath is often sufficient.
-
Moderate Scale (1-15 g): Careful monitoring of internal temperature and controlled addition of reagents are crucial. A well-controlled cooling bath is necessary.[2]
-
Large Scale (>15 g): A thorough thermal hazard assessment is essential.[2] This may involve calorimetric studies and the use of a jacketed reactor with automated temperature control and an emergency quenching system.[15]
Experimental Protocols & Visualizations
Protocol 1: Controlled Addition of Peracetic Acid for Pyridine N-Oxide Synthesis
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add pyridine (1.0 eq) and a suitable solvent (e.g., acetic acid).
-
Cooling: Place the flask in a cooling bath (e.g., ice-water or a controlled temperature circulator) and cool the solution to the desired starting temperature (e.g., 10-15 °C).
-
Reagent Addition: Add 40% peracetic acid (1.1 eq) to the dropping funnel.
-
Controlled Exotherm: Begin the dropwise addition of the peracetic acid to the stirred pyridine solution. Monitor the internal temperature closely. Adjust the addition rate to maintain the internal temperature within a narrow range (e.g., ±2 °C) of the target temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the target temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up procedure to isolate the pyridine N-oxide.
Diagram 1: Troubleshooting Logic for a Runaway Reaction
Caption: Troubleshooting workflow for a runaway reaction.
Diagram 2: Heat Management in Batch vs. Flow Reactors
Caption: Comparison of heat management in batch vs. flow reactors.
Quantitative Data Summary
| Parameter | Recommendation/Guideline | Rationale |
| Reaction Scale-Up Factor | Do not exceed a 3x increase from the previous run without a safety review.[2] | The relationship between heat generation (volume) and heat removal (surface area) is not linear.[5][6] |
| Flask Volume | The flask volume should be at least twice the total volume of all added substances.[2] | Provides headspace for potential gas evolution and prevents splashing. |
| Typical Temperature Range | Dependent on reagents, but often maintained between 20-85°C.[3][10][12] | Balances reaction rate with the ability to control the exotherm. |
| Oxidant Molar Ratio | Typically 1.1 to 1.5 moles of oxidant per mole of pyridine.[3][12] | A slight excess ensures complete conversion of the starting material. |
| Controlled Addition Time | For laboratory scale, typically 30-60 minutes.[3] For larger scales, this can extend to several hours.[1] | Ensures the rate of heat generation does not overwhelm the cooling capacity. |
References
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment. [Link]
- Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety. [Link]
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
- Rules of Thumb: Scale-up - Features. (2023, October 26). The Chemical Engineer. [Link]
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- Pyridine-N-oxide. Organic Syntheses Procedure. [Link]
- 2-Methylpyridine N-oxidation runaway studies. (2025, August 6).
- Synthesis process of pyridine-N-oxide. (Patent No. CN115160220A).
- Calorimetric study of the reversible hydration of the pyridine aldehydes. RSC Publishing. [Link]
- The oxidation of pyridine and alcohol using the Keggin-type lacunary polytungstophosphate as a temperature-controlled phase transfer catalyst. (2025, August 5).
- Preparation of Pyridine N-oxide Derivatives in Microreactor. (2014, June 12). Periodica Polytechnica. [Link]
- Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment. (Conference). OSTI. [Link]
- How to Troubleshoot a Reaction. Department of Chemistry: University of Rochester. [Link]
- Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ. [Link]
- Heats of combustion and formation of pyridine and hippuric acid. (Journal Article). OSTI.GOV. [Link]
- Solvent effect on (a) enthalpy and (b) entropy changes of the reactants and the adduct.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3).
- Synthetic method for preparing pyridine N-oxide. (Patent No. CN102249995A).
- Recent trends in the chemistry of pyridine N-oxides.
- Solvent. Wikipedia. [Link]
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. fauske.com [fauske.com]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. amarequip.com [amarequip.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent - Wikipedia [en.wikipedia.org]
- 10. pp.bme.hu [pp.bme.hu]
- 11. arkat-usa.org [arkat-usa.org]
- 12. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 13. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
Overcoming poor solubility of reagents in 3,5-Dimethylpyridine-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3,5-Dimethylpyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common challenges associated with this synthesis, particularly the poor solubility of key reagents. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Introduction: The Core Challenge of Immiscibility
The synthesis of this compound, a valuable building block in pharmaceutical development, is most commonly achieved through the oxidation of one of the methyl groups of 3,5-dimethylpyridine (3,5-lutidine).[1] A powerful and cost-effective oxidant for this transformation is potassium permanganate (KMnO₄).[2][3]
The primary obstacle in this reaction is a fundamental physical incompatibility between the starting materials. 3,5-Lutidine is an organic liquid with limited water solubility (approximately 33 g/L), while potassium permanganate is an inorganic salt that is highly soluble in water but virtually insoluble in organic media.[4][5][6] This leads to a biphasic reaction mixture where the reactants are segregated into separate liquid phases. Consequently, the reaction is confined to the limited area of the liquid-liquid interface, resulting in extremely slow reaction rates, poor conversion, and low yields. This guide provides robust solutions to overcome this critical solubility barrier.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction is extremely slow, showing little to no conversion even after prolonged stirring. What is the primary cause?
A: This is the classic symptom of a mass transfer-limited reaction due to the immiscibility of your reagents. The 3,5-lutidine (your organic phase) and the aqueous solution of potassium permanganate cannot mix effectively. The reaction can only occur at the microscopic interface between the two phases. Without a method to bring the permanganate oxidant into the organic phase, the reaction will remain impractically slow. Vigorous stirring can increase the interfacial area, but it is often insufficient to achieve a desirable reaction rate.[7]
Q2: I'm seeing very low yields and recovering a large amount of unreacted 3,5-lutidine. How can I drive the reaction to completion?
A: The most effective solution for this problem is the implementation of Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur.[8][9]
Causality & Mechanism: In this specific case, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transports the permanganate anion (MnO₄⁻) from the aqueous phase into the organic phase. The catalyst's bulky, lipophilic cation pairs with the permanganate anion, forming an ion pair that is soluble in the organic phase (3,5-lutidine).[10] This "solubilized" permanganate can then efficiently oxidize the lutidine. The catalyst is regenerated and returns to the aqueous phase to transport more oxidant, thus acting in a catalytic cycle.
Below is a workflow comparing the uncatalyzed and PTC-catalyzed systems.
Caption: Workflow comparing uncatalyzed and PTC-mediated reactions.
Q3: My reaction is difficult to control, with significant foaming, localized overheating, and the rapid formation of a thick brown MnO₂ precipitate. What is happening?
A: This indicates poor heat and mass transfer, which is exacerbated by the biphasic nature of the reaction. The oxidation of methyl groups by permanganate is highly exothermic.
-
Poor Mixing: If stirring is inadequate, the reaction occurs in localized "hot spots" at the interface, causing rapid, uncontrolled oxidation and decomposition of the permanganate into manganese dioxide (MnO₂).
-
Thick Precipitate: The MnO₂ precipitate can trap reactants and thicken the reaction mixture, further hindering effective stirring and heat dissipation. This can lead to a dangerous runaway reaction.
Solution:
-
Controlled Addition: Add the potassium permanganate solution slowly (dropwise) to the stirred solution of 3,5-lutidine and the phase-transfer catalyst.
-
Vigorous Stirring: Use an overhead mechanical stirrer, if possible, to ensure the mixture remains a mobile slurry and to maximize the interfacial surface area for efficient catalysis.[7]
-
Temperature Control: Conduct the reaction in an ice-water bath to effectively dissipate the heat generated and maintain a consistent internal temperature (e.g., 0-10 °C).
Q4: The final product is impure, and analysis suggests the presence of over-oxidized byproducts or pyridine ring degradation. How can I improve selectivity?
A: Over-oxidation is a common issue with strong oxidants like KMnO₄. The key is to control the oxidant's reactivity, which is highly dependent on pH.[11]
-
Acidic Conditions: In acidic media, permanganate is an exceptionally powerful oxidant (E⁰ ≈ 1.7 V) but is less selective.[2] It can aggressively attack the pyridine ring itself, leading to degradation and lower yields of the desired carboxylic acid.[3]
-
Neutral/Alkaline Conditions: In neutral or slightly alkaline solutions, permanganate is a milder, more selective oxidant.[6] These conditions favor the oxidation of the alkyl side chain over the aromatic ring. The formation of MnO₂ is characteristic of oxidations in neutral or alkaline media.[6]
Recommendation: Perform the oxidation under neutral or slightly alkaline conditions. While some protocols use acidic workups, the main oxidation step should avoid strong acidity to preserve the pyridine ring. Careful control over the stoichiometry (avoiding a large excess of KMnO₄) is also crucial.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best Phase-Transfer Catalysts for this oxidation, and how do I choose one?
A: The most common and effective PTCs for this type of reaction are quaternary ammonium ('quat') and phosphonium salts. The choice depends on factors like thermal stability, efficiency, and cost.
| Catalyst Name | Chemical Name | Structure | Key Characteristics |
| TBAB | Tetrabutylammonium Bromide | (C₄H₉)₄N⁺Br⁻ | Common, cost-effective, and efficient for many applications. A good starting point. |
| Aliquat® 336 | Methyltricaprylammonium Chloride | [CH₃N((CH₂)₇CH₃)₃]⁺Cl⁻ | Highly lipophilic, excellent for transferring anions into very nonpolar media. |
| HDTBPB | Hexadecyltributylphosphonium Bromide | (C₁₆H₃₃)(C₄H₉)₃P⁺Br⁻ | Phosphonium salts often have higher thermal stability than ammonium salts.[8] |
For the oxidation of 3,5-lutidine, TBAB is an excellent and widely used choice due to its balance of solubility, effectiveness, and cost. A typical catalytic loading is 1-5 mol% relative to the substrate (3,5-lutidine).
Q2: Can I perform this reaction without a phase-transfer catalyst?
A: While challenging, there are alternatives, though they come with trade-offs:
-
Organic-Soluble Permanganate Salts: You can use a pre-formed salt like tetrabutylammonium permanganate (TBAM or nBu₄NMnO₄). This creates a homogeneous solution in many organic solvents.[12] However, these reagents are significantly more expensive than KMnO₄ and must be handled with care as they are powerful, non-stabilized oxidants.
-
Co-Solvent Systems: Using a solvent that can dissolve both reactants to some degree, such as tert-butanol or acetic acid, is another approach. However, these solvents can sometimes be oxidized themselves by KMnO₄, leading to side reactions and reduced efficiency.[13]
For scalability, cost-effectiveness, and safety, the PTC/KMnO₄/water system is generally the superior industrial and laboratory method.[14]
Q3: How does the PTC catalytic cycle work mechanistically?
A: The catalyst shuttles the oxidant anion (MnO₄⁻) from the aqueous phase to the organic phase. The generally accepted mechanism for this system is as follows:
Sources
- 1. brainly.in [brainly.in]
- 2. tsijournals.com [tsijournals.com]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 3,5-Lutidine, 98+% | Fisher Scientific [fishersci.ca]
- 6. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. Phase transfer catalysis | PPTX [slideshare.net]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. quora.com [quora.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Comparison Guide: Unambiguous Structural Confirmation of 3,5-Dimethylpyridine-2-carboxylic Acid Using 2D NMR
Introduction: The Challenge of Substituted Heterocycles
In the realm of pharmaceutical development and materials science, substituted pyridine scaffolds are of paramount importance. Their precise structural characterization is not merely an academic exercise but a critical prerequisite for understanding their chemical behavior, reactivity, and biological activity. While 1D NMR (¹H and ¹³C) provides a foundational overview, it often falls short in cases of complex substitution patterns, leading to ambiguity in assigning isomeric structures. For a molecule like 3,5-Dimethylpyridine-2-carboxylic acid, relying solely on 1D spectra can be misleading. Protons on the aromatic ring may have similar chemical shifts, and the critical assignment of quaternary (non-protonated) carbons is impossible without further experimentation.
This guide provides an in-depth, experimentally-grounded protocol for the unambiguous structural confirmation of this compound. We will demonstrate how a synergistic application of 2D NMR techniques—specifically COSY, HSQC, and HMBC—provides a self-validating system of cross-correlations that serves as irrefutable proof of structure. This approach moves beyond simple spectral interpretation to build a logical, piece-by-piece construction of the molecular framework, a methodology that is robust, reliable, and essential for regulatory and publication standards.
The Strategic Approach: A Multi-Layered NMR Investigation
Our strategy is to build the structural puzzle from the ground up. We start with basic 1D NMR to identify the chemical environments of all protons and carbons. We then use a series of 2D experiments to establish connectivity, first between coupled protons (COSY), then between protons and their directly attached carbons (HSQC), and finally, the crucial long-range correlations that piece the entire molecular skeleton together (HMBC).
Caption: Logical workflow for 2D NMR-based structure elucidation.
Part 1: Foundational Analysis with 1D NMR
The initial step involves acquiring standard ¹H and ¹³C{¹H} NMR spectra. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ carbons, which simplifies later assignments.
-
¹H NMR Spectrum: The proton spectrum is expected to show two singlets in the aromatic region (for H-4 and H-6), two singlets in the aliphatic region (for the two methyl groups), and a broad singlet far downfield for the carboxylic acid proton (typically >10 ppm)[1]. The lack of splitting between the aromatic protons is an initial clue that they are not adjacent.
-
¹³C NMR Spectrum: The carbon spectrum should display nine distinct signals: five for the pyridine ring carbons, two for the methyl carbons, one for the carboxyl carbon, and one for the solvent. The DEPT-135 experiment will show two positive CH signals (C-4 and C-6) and two positive CH₃ signals, while the quaternary carbons (C-2, C-3, C-5) and the carboxyl carbon will be absent.
While this data provides a census of the atoms, it does not confirm their connectivity. For instance, the assignment of the aromatic protons H-4 and H-6, and more importantly, the quaternary carbons C-2, C-3, and C-5, remains ambiguous.
Part 2: Building the Framework with 2D NMR
To overcome the limitations of 1D NMR, we employ a suite of 2D experiments.
¹H-¹H COSY: Mapping Proton Neighborhoods
Correlation Spectroscopy (COSY) identifies protons that are spin-spin coupled, typically through two or three bonds.[2][3]
-
Experimental Rationale: In our target molecule, the two aromatic protons (H-4 and H-6) are separated by a quaternary carbon (C-5) and the ring nitrogen, respectively. They are four bonds apart and thus not expected to show a COSY correlation. Similarly, the two methyl groups are isolated singlets.
-
Expected Outcome: A clean COSY spectrum with diagonal peaks but no off-diagonal cross-peaks for the key protons. This absence of correlation is a critical piece of evidence, confirming that the ring protons and methyl groups are not adjacent to other protons.
¹H-¹³C HSQC: The Direct Connection
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[4][5][6]
-
Experimental Rationale: This experiment is the most reliable way to assign protonated carbons. It removes all ambiguity by creating a direct link between the ¹H and ¹³C chemical shifts.
-
Expected Outcome: The HSQC spectrum will show four key cross-peaks:
-
Aromatic proton H-4 will correlate to carbon C-4.
-
Aromatic proton H-6 will correlate to carbon C-6.
-
The 3-CH₃ protons will correlate to the 3-CH₃ carbon.
-
The 5-CH₃ protons will correlate to the 5-CH₃ carbon.
-
With this data, we can now confidently label the signals for all protonated carbons in the ¹³C spectrum. The quaternary carbons and the carboxyl carbon will not appear in the HSQC spectrum, as they have no attached protons.
¹H-¹³C HMBC: Assembling the Full Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this analysis. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[4][7][8] This is the key to identifying the quaternary carbons and piecing the molecular fragments together.[4][9]
-
Experimental Rationale: By observing correlations from our now-assigned protons (from HSQC) to unassigned carbons, we can deduce the complete connectivity of the molecule. The strength of HMBC correlations can sometimes depend on the coupling constant, with ³J couplings in aromatic systems often being stronger than ²J couplings.[10]
-
Expected Key Correlations: The following long-range correlations are predicted and are essential for the final structural proof:
-
From H-4 (Proton at position 4):
-
³J correlation to C-2 (links to the carboxyl-bearing carbon).
-
²J correlation to C-3 and C-5 (confirms proximity to both methyl-bearing carbons).
-
³J correlation to C-6 (links to the other aromatic position).
-
³J correlation to the 5-CH₃ carbon.
-
³J correlation to the 3-CH₃ carbon.
-
-
From H-6 (Proton at position 6):
-
²J correlation to C-2 (confirms proximity to the carboxyl-bearing carbon).
-
³J correlation to C-5 (links across the nitrogen to the other methyl-bearing carbon).
-
³J correlation to C-4 (reciprocal confirmation).
-
³J correlation to the Carboxyl Carbon (C=O) .
-
-
From 3-CH₃ Protons:
-
²J correlation to C-3 .
-
³J correlation to C-2 and C-4 .
-
-
From 5-CH₃ Protons:
-
²J correlation to C-5 .
-
³J correlation to C-4 and C-6 .
-
-
Caption: Key HMBC correlations confirming the structure of this compound.
Part 3: Data Synthesis and Final Structural Confirmation
The combination of these 2D NMR experiments provides a network of interlocking evidence that leaves no room for ambiguity.
-
COSY confirms the isolation of the ring protons.
-
HSQC definitively links H-4, H-6, and the methyl protons to their respective carbons (C-4, C-6, and methyl carbons).
-
HMBC provides the crucial long-range connections. The correlation from H-6 to the carboxyl carbon places the COOH group at C-2. The correlations from the methyl protons to C-3 and C-5 confirm their positions. Finally, the web of correlations from H-4 to C-2, C-3, C-5, and C-6 cements the entire pyridine ring substitution pattern.
Any other isomer would produce a distinctly different set of 2D correlations. For example, if the carboxylic acid were at position 4, we would expect strong HMBC correlations from the protons at positions 3 and 5 to the carboxyl carbon, which are not observed.
Summary of NMR Assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
| 2 | - | ~165 | H-6, H-4, 3-CH₃ |
| 3 | - | ~135 | H-4, 3-CH₃ |
| 4 | ~7.3 | ~138 | C-2, C-3, C-5, C-6, 3-CH₃, 5-CH₃ |
| 5 | - | ~133 | H-4, H-6, 5-CH₃ |
| 6 | ~8.3 | ~148 | C-2, C-4, C-5, COOH, 5-CH₃ |
| 3-CH₃ | ~2.3 | ~18 | C-2, C-3, C-4 |
| 5-CH₃ | ~2.3 | ~18 | C-4, C-5, C-6 |
| COOH | ~13.5 | ~170 | H-6 |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The key diagnostic information lies in the correlation patterns.
Experimental Protocols
Sample Preparation
-
Accurately weigh 10-15 mg of the this compound sample.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR:
-
Use a standard single-pulse experiment.
-
Set spectral width to cover -2 to 16 ppm.
-
Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
-
¹³C{¹H} and DEPT-135 NMR:
-
Use standard pulse programs.
-
Set spectral width to cover 0 to 200 ppm.
-
Acquire 1024-2048 scans with a relaxation delay of 2 seconds.
-
-
gCOSY (gradient-selected COSY):
-
Set spectral widths in both dimensions to cover the full proton chemical shift range (e.g., -1 to 14 ppm).
-
Acquire 2-4 scans per increment with 256-512 increments in the indirect dimension.
-
-
gHSQC (gradient-selected HSQC):
-
Set the ¹H dimension spectral width as in the ¹H experiment.
-
Set the ¹³C dimension spectral width to cover the expected carbon range (e.g., 10-180 ppm).
-
Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
Acquire 4-8 scans per increment with 256 increments in the indirect dimension.
-
-
gHMBC (gradient-selected HMBC):
-
Set spectral widths as in the HSQC experiment.
-
Crucially, set the long-range coupling delay to optimize for a coupling constant of 8 Hz. This value is a good compromise for observing both ²JCH and ³JCH correlations in aromatic systems.[4]
-
Acquire 8-32 scans per increment with 256-512 increments in the indirect dimension.
-
Conclusion: Beyond Ambiguity
The structural confirmation of this compound serves as an exemplary case for the power of modern 2D NMR spectroscopy. While 1D NMR opens the investigation, it is the logical, stepwise application of COSY, HSQC, and particularly HMBC that provides the conclusive evidence required in rigorous scientific and industrial settings. The network of through-bond correlations generated by these experiments creates a self-validating dataset that is far more robust than relying on chemical shift predictions or incomplete 1D data. This guide provides the strategic framework and experimental details necessary for researchers to apply this definitive approach to their own work, ensuring scientific integrity and confidence in their results.
References
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
- Takeuchi, Y., & Dennis, N. (1975). Long-range carbon-13-proton coupling constants. I. Cyanopyridines. Journal of the American Chemical Society, 97(13), 3657–3659. [Link]
- SpectraBase. 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. [Link]
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
- SpectraBase. 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]
- SpectraBase. 2-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]
- AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
- Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 104(4), 1099–1100. [Link]
- Polish Academy of Sciences. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de L'Academie Polonaise des Sciences, Serie des sciences chimiques, 12, 289-293. [Link]
- El-Ghozzi, M., et al. (2019). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-919. [Link]
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
- Barfield, M., & Chakrabarti, B. (1969). Long-Range Proton Spin-Spin Coupling. Chemical Reviews, 69(6), 757–778. [Link]
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
- Emery Pharma. (2018).
- Purevsuren, G., et al. (2020). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 10, 1941. [Link]
- PubMed. (2024). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]
- Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Comparative Analysis of 3,5-Dimethylpyridine-2-carboxylic Acid and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can be pivotal in the journey from discovery to application. The strategic placement of functional groups on a pyridine ring, for instance, can dramatically alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide offers an in-depth comparative analysis of 3,5-Dimethylpyridine-2-carboxylic acid and its key structural isomers, providing a critical resource for informed decision-making in research and development.
This document moves beyond a simple cataloging of data, delving into the causal relationships between molecular structure and observable properties. By understanding why these isomers behave differently, researchers can better predict the characteristics of novel derivatives and design more effective experimental strategies.
Core Structural Isomers Under Review
The focus of this guide is a comparative analysis of four key isomers of dimethylpyridine carboxylic acid:
-
This compound (3,5-Lutidine-2-carboxylic acid)
-
2,4-Dimethylpyridine-3-carboxylic acid (2,4-Lutidine-3-carboxylic acid)
-
4,6-Dimethylpyridine-2-carboxylic acid (4,6-Lutidine-2-carboxylic acid)
-
2,6-Dimethylpyridine-4-carboxylic acid (2,6-Lutidine-4-carboxylic acid)
The structural variations among these isomers, specifically the relative positions of the carboxylic acid and two methyl groups on the pyridine ring, give rise to distinct electronic and steric environments. These differences are the primary determinants of their unique chemical and biological profiles.
Caption: Relationship between the analyzed dimethylpyridine carboxylic acid isomers.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of these isomers are a direct consequence of their molecular architecture. Factors such as intramolecular hydrogen bonding, steric hindrance, and electronic effects of the methyl groups play a crucial role.
| Property | This compound | 2,4-Dimethylpyridine-3-carboxylic acid | 4,6-Dimethylpyridine-2-carboxylic acid | 2,6-Dimethylpyridine-4-carboxylic acid |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol |
| CAS Number | 4733-68-0[1] | 55314-30-2 | 18088-10-3[2] | 54221-93-1[3] |
| Boiling Point (°C) | Not available | Not available | Not available | 353.1 at 760 mmHg |
| Melting Point (°C) | Not available | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available | Not available |
| Solubility | Generally soluble in organic solvents.[1] | Soluble in common organic solvents. | Solid form, likely soluble in polar organic solvents.[2] | Soluble in common organic solvents. |
Expert Insights: The significantly higher boiling point of 2,6-Dimethylpyridine-4-carboxylic acid, where the carboxylic acid is flanked by two methyl groups, may be indicative of stronger intermolecular forces in the liquid state, potentially arising from a more ordered packing structure. The lack of readily available experimental data for melting points and pKa values for all isomers highlights an area ripe for further investigation. The pKa, in particular, is a critical parameter for drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The electron-donating nature of the methyl groups is expected to increase the basicity of the pyridine nitrogen, thereby affecting the overall acidity of the carboxylic acid group.
Synthesis Strategies: A Look at the "Why"
The synthetic routes to these isomers are dictated by the principles of electrophilic and nucleophilic aromatic substitution on the pyridine ring, as well as by classic condensation reactions. The choice of starting materials and reaction conditions is a deliberate exercise in controlling regioselectivity.
General Synthetic Approach: Oxidation of Lutidines
A common and straightforward approach to synthesizing these carboxylic acids is the oxidation of the corresponding dimethylpyridines (lutidines).
Caption: General workflow for the synthesis of dimethylpyridine carboxylic acids via oxidation.
Experimental Protocol: Synthesis of 2,6-Dimethylpyridine-4-carboxylic Acid
This protocol is adapted from a patented synthesis method and illustrates the oxidation of a lutidine to the corresponding carboxylic acid.[3]
-
Reaction Setup: A mixture of 1 g (7.56 mmol) of 2,6-dimethylpyridine and 5 ml of concentrated sulfuric acid is prepared in a suitable reaction vessel.
-
Heating: The reaction mixture is heated to 100°C for 5 hours. The elevated temperature is necessary to overcome the activation energy for the oxidation of the relatively stable methyl groups.
-
Work-up: The resulting solution is cooled in an ice bath. The pH is carefully adjusted to 3.5 with 10 N sodium hydroxide. This neutralization step is critical for the subsequent extraction.
-
Isolation: The solution is concentrated to dryness. The residue is then subjected to continuous extraction with ether for 48 hours using a Soxhlet apparatus to isolate the 2,6-dimethylisonicotinic acid.
Causality in Experimental Choices:
-
Choice of Oxidant: Strong oxidizing agents are required to convert the alkyl side chains of the pyridine ring to carboxylic acids. The choice between permanganate, dichromate, or other oxidants can influence yield and the formation of byproducts.
-
Reaction Medium: The use of a strong acid like sulfuric acid as the reaction medium protonates the pyridine nitrogen, which deactivates the ring towards electrophilic attack but is suitable for the oxidation of the side chains.
-
pH Adjustment: The careful adjustment of pH during the work-up is crucial for the isolation of the product. At its isoelectric point (the pH at which the net charge is zero), the amino acid will have its lowest solubility in water, facilitating its precipitation or extraction into an organic solvent.
Spectroscopic Characterization: Differentiating the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification of these isomers. The subtle differences in their chemical environments lead to distinct signatures in their NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly informative.
-
This compound: One would expect two singlets for the two non-equivalent methyl groups and two distinct aromatic proton signals.
-
2,4-Dimethylpyridine-3-carboxylic acid: Three distinct signals would be expected for the two methyl groups and the single aromatic proton.
-
4,6-Dimethylpyridine-2-carboxylic acid: Two singlets for the methyl groups and two aromatic proton signals are anticipated.
-
2,6-Dimethylpyridine-4-carboxylic acid: Due to the symmetry of the molecule, a single singlet for the two equivalent methyl groups and a singlet for the two equivalent aromatic protons would be observed. For this isomer, reported ¹H NMR data (in D₂O) shows a singlet at 2.82 ppm for the six methyl protons and a singlet at 8.05 ppm for the two aromatic protons.[3]
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring and the carboxyl group provide further structural confirmation. The positions of the methyl and carboxyl substituents will influence the electronic environment of each carbon atom, leading to unique chemical shifts for each isomer.
Infrared (IR) Spectroscopy
The IR spectra of all isomers will exhibit characteristic absorptions for the carboxylic acid group.
-
O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption between 1700-1725 cm⁻¹ corresponds to the carbonyl stretch. The exact position can be influenced by electronic effects and hydrogen bonding.
-
C-O Stretch: An absorption in the 1210-1320 cm⁻¹ region is due to the C-O single bond stretching.
-
C-H Bending: Out-of-plane C-H bending vibrations in the aromatic region (below 900 cm⁻¹) can provide clues about the substitution pattern on the pyridine ring.
An IR spectrum for the precursor 2,4-dimethylpyridine is available from the NIST WebBook and can serve as a reference for the pyridine ring vibrations.[4]
Applications and Biological Significance
Pyridine carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of the dimethylpyridine carboxylic acid isomers can fine-tune their biological activity.
-
Picolinic Acid (2-Pyridinecarboxylic Acid) Derivatives: These compounds have shown a broad range of biological activities, including antifungal and herbicidal properties.[5][6] The structural similarity of the isomers in this guide to picolinic acid suggests they may also possess interesting bioactivities. A study on picolinic acid and its structural analogs revealed their potential to mitigate quinolinic acid-induced cholinergic damage, highlighting the importance of the carboxyl group's position.[7]
-
Nicotinic Acid (3-Pyridinecarboxylic Acid) Derivatives: This class of compounds is known for its role in treating dyslipidemia. More recently, novel nicotinic acid derivatives have been investigated for their antioxidant and anticancer activities, with some showing potent inhibition of VEGFR-2.[8][9] This suggests that isomers like 2,4-dimethylnicotinic acid could be promising leads for new therapeutic agents.
-
Isonicotinic Acid (4-Pyridinecarboxylic Acid) Derivatives: Isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis. The 2,6-dimethylisonicotinic acid isomer, with its symmetrical structure, could serve as a valuable building block in the synthesis of novel therapeutic agents.
The broader class of pyridine carboxylic acids is also utilized as enzyme inhibitors, demonstrating their therapeutic potential across a wide range of diseases.[10]
Conclusion
The comparative analysis of this compound and its isomers underscores the profound impact of subtle structural modifications on the physicochemical properties, synthetic accessibility, and potential applications of these compounds. While a complete experimental dataset for all isomers remains to be fully elucidated in publicly available literature, this guide provides a robust framework for understanding the key differences and similarities among them.
For researchers in the pharmaceutical and chemical industries, a thorough understanding of these isomeric relationships is not merely an academic exercise but a practical necessity. It enables the rational design of new molecules with desired properties, the development of efficient and regioselective synthetic routes, and the accurate interpretation of analytical data. As the quest for novel therapeutics and functional materials continues, the versatile and tunable nature of the dimethylpyridine carboxylic acid scaffold ensures its continued relevance and importance.
References
- Hollingsworth, G. J., et al. (2018). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. Pest Management Science, 74(10), 2373-2383.
- Abdel-Maksoud, M. S., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 354(11), 2100220.
- PubMed. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
- Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 71(6), 2827–2838.
- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1459–1487.
- Beninger, R. J., et al. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research, 599(1), 57-63.
- NIST. (n.d.). Pyridine, 2,4-dimethyl-. In NIST Chemistry WebBook.
Sources
- 1. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 2. 4,6-Dimethylpicolinic acid | 18088-10-3 [sigmaaldrich.com]
- 3. 2,6-DIMETHYLISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Pyridine, 2,4-dimethyl- [webbook.nist.gov]
- 5. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,5-Dimethylpyridine-2-carboxylic Acid and Other Picolinic Acid Derivatives for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and catalysis, pyridine carboxylic acids represent a "privileged" structural motif, with picolinic acid and its derivatives being at the forefront of extensive research.[1] Their inherent ability to chelate metals, coupled with a versatile pyridine core that allows for fine-tuning of electronic and steric properties, has led to their widespread application in medicinal chemistry and materials science.[2][3] This guide provides an in-depth, objective comparison of 3,5-Dimethylpyridine-2-carboxylic acid against other notable picolinic acid derivatives, supported by available experimental data to empower researchers in making informed decisions for their specific applications.
Introduction to Picolinic Acid Derivatives: A Versatile Scaffold
Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring catabolite of the amino acid tryptophan.[2] Its structure, featuring a carboxylic acid group at the 2-position of a pyridine ring, provides a bidentate chelation site for metal ions, a property that underpins many of its biological and chemical functions.[3] Derivatives of picolinic acid, substituted at various positions on the pyridine ring, offer a rich chemical space to explore structure-activity relationships (SAR) and optimize performance for a range of applications, including enzyme inhibition, antimicrobial activity, and catalysis.[4][5]
Physicochemical Properties: The Impact of Methyl Substitution
The introduction of methyl groups at the 3- and 5-positions of the picolinic acid scaffold, yielding this compound, significantly alters its physicochemical properties compared to the parent molecule and other derivatives. These seemingly subtle modifications can have a profound impact on solubility, lipophilicity, and electronic distribution, which in turn influence biological activity and catalytic performance.
| Property | This compound | Picolinic Acid | 6-Hydroxypicolinic Acid | 6-Methylpicolinic Acid |
| Molecular Formula | C₈H₉NO₂ | C₆H₅NO₂ | C₆H₅NO₃ | C₇H₇NO₂ |
| Molecular Weight | 151.16 g/mol [1] | 123.11 g/mol [3] | 139.11 g/mol | 137.14 g/mol |
| XLogP3-AA | 2.1[4] | 0.4 | 0.2 | 1.1 |
| Hydrogen Bond Donors | 1[4] | 1[3] | 2 | 1 |
| Hydrogen Bond Acceptors | 3[4] | 3[3] | 4 | 3 |
Table 1: Comparison of Physicochemical Properties. XLogP3-AA is a computed measure of lipophilicity.
The increased XLogP3-AA value of this compound suggests a higher lipophilicity compared to picolinic acid and its 6-hydroxy and 6-methyl counterparts. This property can be critical in drug design, influencing membrane permeability and interaction with hydrophobic pockets of target proteins.
Comparative Performance Analysis
A direct, comprehensive comparison of this compound with a wide range of other picolinic acid derivatives is limited in publicly available literature. However, by examining data from various studies, we can construct a comparative overview of their potential in key application areas.
Biological Activity: A Focus on Enzyme Inhibition and Antimicrobial Potential
Picolinic acid derivatives are known to exhibit a broad spectrum of biological activities.[4] While specific data for this compound is scarce, the influence of substituents on the pyridine ring is a well-established principle in medicinal chemistry.[4]
A study on the cytotoxicity of eleven picolinic acid derivatives against Chinese Hamster Ovary (CHO) cells provides a valuable, albeit indirect, point of comparison.
| Compound | IC₅₀ (mM) |
| Fusaric acid | 0.032 |
| 6-Hydroxypicolinic acid | 25.85 |
| This compound | Data Not Available |
| Picolinic acid | Not Specified |
| 6-Methylpicolinic acid | Not Specified |
| Dipicolinic acid | Not Specified |
Table 2: Comparative Cytotoxicity of Picolinic Acid Derivatives. [4] A higher IC₅₀ value indicates lower cytotoxicity.
While this compound was not included in this specific study, the data highlights the significant impact of substitution on cytotoxicity. The low cytotoxicity of 6-Hydroxypicolinic acid suggests that certain modifications can lead to a more favorable safety profile. Further investigation is warranted to determine the cytotoxic profile of this compound.
The general class of pyridine derivatives has been extensively studied as enzyme inhibitors.[4] For instance, various substituted pyridines have shown potential as inhibitors for enzymes like cholinesterases and c-Met kinase.[4][6] The methyl groups on this compound could potentially enhance binding to hydrophobic pockets within an enzyme's active site, a common strategy in inhibitor design.
Catalytic Applications: The Role of Ligand Design
In the realm of catalysis, picolinic acid and its derivatives serve as versatile ligands for transition metals, facilitating a wide range of organic transformations. The electronic and steric properties of the ligand are paramount in determining the catalyst's activity, selectivity, and stability.
A study on molybdenum(VI) dioxide complexes stabilized by substituted picolinic acid ligands for amide activation highlighted the importance of the substituent's position. The study found that a 6-methylpicolinate ligand was highly effective in stabilizing the catalyst and preventing deactivation. While this study did not include 3,5-dimethylpicolinate, it underscores the principle that the placement of methyl groups can significantly influence catalytic performance.
The workflow for evaluating the catalytic performance of a new picolinic acid-based ligand typically involves several key steps:
Figure 1: General workflow for evaluating the catalytic performance of a novel picolinic acid-based ligand.
Experimental Protocols
To facilitate further research and direct comparison, the following section provides detailed, step-by-step methodologies for the synthesis of a generic picolinic acid derivative and a standard protocol for assessing antimicrobial activity.
Synthesis of this compound
Materials:
-
3,5-Lutidine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol
-
Sodium bisulfite (optional, for quenching excess permanganate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-lutidine in water.
-
Gradually add potassium permanganate to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Once the addition is complete, heat the mixture to reflux. Monitor the reaction by observing the disappearance of the purple color of the permanganate.
-
After the reaction is complete (indicated by the formation of a brown manganese dioxide precipitate and the absence of a purple hue), cool the mixture to room temperature.
-
Filter the manganese dioxide precipitate and wash it with hot water.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure.
-
Acidify the concentrated solution with hydrochloric acid to precipitate the picolinic acid hydrochloride.
-
Isolate the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure this compound.
Causality behind Experimental Choices: The use of a strong oxidizing agent like potassium permanganate is necessary to convert the relatively stable methyl group to a carboxylic acid. The reaction is typically performed in an aqueous solution, and heating is required to drive the reaction to completion. Acidification is crucial for the precipitation of the carboxylic acid, which is often more soluble as its carboxylate salt.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Future Directions and Unanswered Questions
The current body of literature provides a solid foundation for understanding the potential of picolinic acid derivatives. However, to fully elucidate the comparative performance of this compound, further research is critically needed in the following areas:
-
Systematic Biological Screening: A comprehensive evaluation of the antimicrobial and enzyme inhibitory activity of this compound against a panel of relevant targets is necessary. This should include determining IC₅₀ and MIC values to allow for direct comparison with other derivatives.
-
Catalytic Performance Evaluation: The synthesis of metal complexes with this compound as a ligand and their subsequent testing in various catalytic reactions would provide valuable insights into the electronic and steric effects of the dimethyl substitution.
-
Structure-Activity Relationship (SAR) Studies: A systematic study involving the synthesis and evaluation of a series of picolinic acid derivatives with varying substitution patterns at the 3- and 5-positions would help to build a robust SAR model.
Conclusion
This compound represents an intriguing but currently under-investigated member of the picolinic acid family. Its distinct physicochemical properties, particularly its increased lipophilicity, suggest that it may offer unique advantages in specific applications, especially in drug design where membrane permeability and hydrophobic interactions are crucial. While direct comparative data is limited, the established importance of substituent effects on the pyridine ring strongly suggests that this compound holds significant potential. This guide serves as a call to the research community to further explore this promising molecule, providing the necessary foundational information and experimental frameworks to initiate such investigations. The data generated from these future studies will be invaluable in unlocking the full potential of this and other tailored picolinic acid derivatives.
References
- Paruszewski, R., Strupińska, M., Rostafińska-Suchar, G., & Stables, J. P. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701–704.
- PubChem. (n.d.). 3,5-Dimethylpyridine-2-carboxylate.
- Wikipedia. (2023, December 27). Picolinic acid.
- Anichem. (n.d.). This compound In Stock.
- Celestine, M. J., & van der Westhuizen, J. H. (2015).
- MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. MDPI.
- Wikipedia. (2023, November 29). 3,5-Lutidine.
- Organic Syntheses. (n.d.). Picolinic acid hydrochloride.
- Singh, D., Shewale, D. J., Sengupta, A., Soppina, V., & Kanvah, S. (2022). Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum. Organic & Biomolecular Chemistry, 20(36), 7047–7055.
- ResearchGate. (2017, September 21). Role of pyridines as enzyme inhibitors in medicinal chemistry.
- PubMed Central (PMC). (2019, August 28). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- ACS Publications. (2023, August 1). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5.
- ResearchGate. (2023, October 9). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.
- Macmillan Group - Princeton University. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
- MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides.
- ResearchGate. (n.d.). Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase.
- PubMed Central (PMC). (2022, August 26). Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles.
- MDPI. (2023, September 25). Antimicrobial Cytidine Derivatives as Anticancer Agents with in Silico Studies.
- PubMed. (2024, June 14). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution.
- MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives.
- PubMed. (2014, April 29). Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors.
Sources
- 1. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 15 N-labelled 3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcmimagescasereports.org [jcmimagescasereports.org]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Biological Efficacy of Substituted Pyridine Carboxylic Acids
Introduction: The Versatile Scaffold of Pyridine Carboxylic Acids in Drug Discovery
Pyridine carboxylic acids, a class of heterocyclic organic compounds, represent a cornerstone in medicinal chemistry and drug development.[1][2] The inherent structural features of the pyridine ring—an aromatic system containing a nitrogen atom—coupled with the acidic functionality of the carboxylic acid group, bestow these molecules with a remarkable versatility to interact with a wide array of biological targets.[1] This guide provides a comparative analysis of the biological efficacy of various substituted pyridine carboxylic acids, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential. The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—and their derivatives have led to the development of drugs for a multitude of diseases, including tuberculosis, cancer, and metabolic disorders.[1][2]
The pyridine moiety, being electron-deficient, can engage in π-π stacking and hydrogen bonding with biological macromolecules, enhancing binding affinity. The carboxylic acid group, on the other hand, contributes polarity and can coordinate with metal ions, a crucial feature for the inhibition of metalloenzymes.[1] Furthermore, the ease of substitution at various positions on the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity, making this scaffold a perennial favorite in the design of novel therapeutics.[1]
Comparative Efficacy: A Data-Driven Look at Substituted Pyridine Carboxylic Acids
The true measure of a compound's potential lies in its quantifiable biological activity. This section presents a comparative table of half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for a selection of substituted pyridine carboxylic acid derivatives against various biological targets. This data, curated from peer-reviewed literature, offers a snapshot of how modifications to the parent scaffold can profoundly impact efficacy.
| Compound/Derivative | Target/Cell Line | Biological Activity | IC50/MIC (µM) | Reference |
| Isoniazid (INH) | Mycobacterium tuberculosis H37Rv | Antitubercular | 0.2 - 0.5 | [3][4] |
| 2-Methyl-Isoniazid | Mycobacterium tuberculosis H37Rv | Antitubercular | ~0.5 | [3][4] |
| Isonicotinoyl Hydrazone Derivative | INH-resistant M. tuberculosis (S315T) | Antitubercular | >25 | [5] |
| Picolinic Acid | Metalloenzymes (e.g., NDM-1) | Enzyme Inhibition | Varies | [6][7] |
| 4-Substituted Dipicolinic Acid Derivative (Compound 36 ) | New Delhi Metallo-β-lactamase-1 (NDM-1) | Enzyme Inhibition | 0.08 | [7][8] |
| Nicotinic Acid Derivative | MCF-7 (Breast Cancer) | Anticancer | Varies | [9] |
| Pyridine-3-Sulfonamide Derivative | Leukemia, Colon, Melanoma Cell Lines | Anticancer | 13.6 - 14.9 | [9] |
| 2,6-Disubstituted Pyridine Hydrazone Derivative | HT-29 (Colon Cancer) | Anticancer | 6.78 | [9] |
| Pyridine Derivative 7b | PC-3 (Prostate Cancer) | Anticancer | 3.60 | [9] |
| Pyridine Derivative 13c | PC-3 (Prostate Cancer) | Anticancer | 5.195 | [9] |
Analysis of Structure-Activity Relationships (SAR):
The data presented above underscores critical SAR principles for pyridine carboxylic acid derivatives:
-
Isoniazid and its Analogs: The antitubercular activity of isoniazid is highly specific. Modifications to the hydrazide moiety or altering the position of the nitrogen in the pyridine ring generally lead to a significant loss of activity.[3][4] However, substitution at the 2-position of the pyridine ring, as seen with 2-methyl-isoniazid, can be tolerated without a substantial decrease in potency.[3][4]
-
Picolinic Acid Derivatives as Metalloenzyme Inhibitors: The ability of the picolinic acid scaffold to chelate metal ions is central to its inhibitory activity against metalloenzymes.[6] As demonstrated with the dipicolinic acid derivatives, strategic substitutions can dramatically enhance potency, with compound 36 exhibiting an IC50 in the nanomolar range against NDM-1.[7][8] This highlights the importance of optimizing the interaction with the enzyme's active site.
-
Anticancer Activity: The anticancer efficacy of pyridine carboxylic acid derivatives is highly dependent on the nature and position of the substituents. The examples above show that different substitution patterns lead to varying potencies against different cancer cell lines, indicating the potential for developing selective anticancer agents.
Mechanisms of Action: Unraveling the Molecular Pathways
Understanding the mechanism of action is paramount in drug development. Substituted pyridine carboxylic acids exert their biological effects through diverse molecular pathways. Below, we illustrate two prominent examples: the antitubercular action of isoniazid and the signaling cascade initiated by nicotinic acid.
Isoniazid: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[3][10] Once activated, it forms a reactive species that covalently adducts with NAD+, inhibiting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system. This blockade disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial cell death.
Caption: Mechanism of action of Isoniazid.
Nicotinic Acid Receptor Signaling
Nicotinic acid, a vitamer of vitamin B3, interacts with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[11] Activation of nAChRs, particularly the α7 subtype, can trigger downstream signaling cascades, including the PI3K/Akt pathway, which is involved in cell survival and proliferation. This pathway is of significant interest in both neuroscience and cancer research.[12]
Caption: High-throughput screening workflow for anticancer drug discovery.
Conclusion: The Enduring Promise of Pyridine Carboxylic Acids
Substituted pyridine carboxylic acids continue to be a rich source of therapeutic agents due to their chemical tractability and diverse biological activities. [1][2]This guide has provided a comparative overview of their efficacy, highlighting the importance of structure-activity relationships and the underlying mechanisms of action. The detailed experimental protocol and high-throughput screening workflow offer a practical framework for researchers engaged in the discovery and development of novel drugs based on this privileged scaffold. As our understanding of disease biology deepens, the strategic modification of the pyridine carboxylic acid core will undoubtedly lead to the next generation of targeted and effective medicines.
References
- Reinvestigation of the structure-activity relationships of isoniazid - PMC - PubMed Central. (2021-06-05).
- Reinvestigation of the structure-activity relationships of isoniazid - PubMed - NIH. (2021-06-05).
- (PDF) Reinvestigation of the structure-activity relationships of isoniazid - ResearchGate. (2021-06-11).
- Salicylate metal-binding isosteres as fragments for metalloenzyme inhibition - eScholarship.org. (2022-02-16).
- Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PubMed Central.
- Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed. (2017-09-14).
- Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC - NIH.
- New derivatives of dipicolinic acid as metallo-β-lactamase NDM-1 inhibitors.
- Nicotinic acetylcholine receptor (nAChR) signaling pathways.[24–29]... - ResearchGate.
- High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC - NIH. (2021-10-01).
- In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - Frontiers.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025-05-20).
- Isoniazid derivatives and their anti-tubercular activity. - Semantic Scholar.
- High-Throughput Screening (HTS) | Malvern Panalytical.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Semantic Scholar.
- Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors - Hilaris Publisher.
- Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research - Molecular Devices. (2024-06-19).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025-05-20).
- Biologically active pyridine carboxylic acid derived enzyme inhibitors... - ResearchGate.
- High-throughput screening (HTS) | BMG LABTECH. (2019-04-10).
- IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. … - ResearchGate.
- Table 2 : IC50 values for synthesized compounds against cancer cell lines. - ResearchGate.
- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate.
- High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity.
- Nicotinic acetylcholine receptor intracellular signaling pathway - Deranged Physiology.
- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry.
- Nicotinic acetylcholine receptor - Wikipedia.
- acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database.
- Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. (2018-04-04).
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 6. Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3,5-Dimethylpyridine-2-carboxylic Acid
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of specific molecules is paramount. 3,5-Dimethylpyridine-2-carboxylic acid, a substituted picolinic acid, serves as a critical analyte, whether as a synthetic building block, a potential process impurity, or a metabolite.[1][2][3] The selection of an appropriate analytical method is a foundational decision that dictates the reliability, sensitivity, and overall validity of the resulting data.
This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental design, grounded in the principles of analytical chemistry and guided by international regulatory standards.[4][5] Every protocol herein is presented as a template for a self-validating system, designed to ensure that the generated data is fit for its intended purpose.[6]
Comparative Analysis of Core Analytical Methodologies
The choice of an analytical technique is governed by the analyte's physicochemical properties and the requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[7] For this compound, the key characteristics are its moderate polarity, aromatic structure, and the presence of a carboxylic acid functional group. We will compare three powerful techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification for a wide range of compounds.[8]
-
Scientific Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase setup is ideal, where a nonpolar stationary phase (like C18) separates analytes based on hydrophobicity. The pyridine ring contains a chromophore, allowing for straightforward detection using a UV-Vis spectrophotometer.[9]
-
Expert Rationale: This method is often the first choice for routine analysis in quality control settings. Its strength lies in its simplicity, reproducibility, and cost-effectiveness. The separation of pyridine carboxylic acid isomers has been well-established using mixed-mode chromatography, which leverages differences in both hydrophobicity and ionic character to achieve high resolution.[10] The UV detector provides good sensitivity for aromatic compounds, making it well-suited for this analyte.
-
Limitations: While robust, HPLC-UV may lack the specificity required for complex biological matrices where co-eluting compounds could interfere with the analyte peak. Its sensitivity, while sufficient for bulk analysis or formulation testing, may not be adequate for trace-level quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing excellent separation and definitive identification.[11]
-
Scientific Principle: GC separates compounds in a gaseous mobile phase based on their boiling point and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented in a mass spectrometer, which acts as a highly specific detector, identifying compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.
-
Expert Rationale: Direct GC analysis of carboxylic acids can be challenging due to their low volatility and tendency to adsorb onto the column. Therefore, a critical step is derivatization , typically esterification (e.g., with methanol or a silylating agent like BSTFA), to convert the polar carboxylic acid group into a more volatile and thermally stable ester. This process is essential for achieving sharp, symmetrical peaks and reproducible results.[12] The mass spectrometer provides a high degree of certainty in peak identification, crucial for impurity profiling.[13]
-
Limitations: The requirement for derivatization adds a sample preparation step, which can introduce variability and increase analysis time. The analyte must also be thermally stable enough to withstand the temperatures of the GC inlet and column.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the gold standard for high-sensitivity, high-selectivity quantification, especially in complex biological matrices.[14]
-
Scientific Principle: This hybrid technique couples the powerful separation capabilities of HPLC with the highly sensitive and selective detection of a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the specific m/z of the parent ion (the protonated or deprotonated this compound molecule). This ion is then fragmented, and the second quadrupole selects a specific fragment ion unique to the parent. This two-stage filtering process virtually eliminates matrix interference, providing exceptional selectivity.
-
Expert Rationale: This method is unparalleled for trace-level quantification. A validated ultra-high-performance liquid chromatography-tandem mass spectroscopy (UHPLC-MS/MS) method has been successfully used to quantify 3,5-dimethylpyrazine-2-carboxylic acid, a structurally similar compound, in human urine, demonstrating its applicability to this class of analytes in complex biological fluids.[3] Derivatization can also be employed to enhance ionization efficiency and sensitivity, but is not always necessary, especially with modern ESI sources.[15][16]
-
Limitations: The primary drawbacks are the high cost of instrumentation and the complexity of method development. However, for applications requiring the utmost sensitivity and specificity, such as in bioanalysis or trace impurity detection, it is the superior choice.
Quantitative Performance Comparison
The selection of a method should be based on a clear understanding of its performance capabilities. The following table summarizes typical validation parameters for the quantification of pyridine carboxylic acid derivatives by the discussed techniques.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | ~50 ng/mL | ~1 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~3 ng/mL | ~0.3 ng/mL |
| Note: These values are representative estimates based on published methods for structurally similar compounds and serve as a general guide.[17][18] Actual performance must be determined during method validation for the specific application. |
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols that serve as a starting point for method development and validation.
Method 1: HPLC-UV Quantification
This protocol is designed for the quantification of this compound in bulk material or simple formulations.
Caption: Workflow for quantification by HPLC-UV.
-
Preparation of Mobile Phase: Prepare an isocratic mobile phase of 50:50 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer. Adjust the pH of the buffer to 3.0 with phosphoric acid before mixing. Degas the final solution.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte and prepare a 100 µg/mL solution in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: Determine the wavelength of maximum absorbance (λmax) by scanning the standard solution (typically around 270-280 nm for pyridine derivatives).[9]
-
-
Analysis and Quantification: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution, and quantify the analyte concentration using the linear regression equation from the calibration curve. The system suitability must be verified by ensuring parameters like theoretical plates and peak tailing are within acceptable limits as defined by ICH guidelines.[4]
Method 2: GC-MS Quantification (with Derivatization)
This protocol is suitable for matrices where volatility is required and high specificity is advantageous.
Caption: Workflow for quantification by GC-MS.
-
Derivatization (Methyl Esterification):
-
Prepare a 3N methanolic HCl solution.
-
Place an accurately measured aliquot of the sample or standard solution in a reaction vial and evaporate to dryness under a stream of nitrogen.
-
Add 200 µL of methanolic HCl.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial, evaporate the solvent under nitrogen, and reconstitute the residue in 1 mL of ethyl acetate for injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Detection Mode: For quantification, use Selected Ion Monitoring (SIM) mode, monitoring the molecular ion and at least two characteristic fragment ions of the methyl ester derivative.
-
-
Analysis and Quantification: Create a calibration curve using derivatized standards. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve. An internal standard (e.g., an isotopically labeled analog) is highly recommended to correct for variability in derivatization and injection.
Method 3: LC-MS/MS Quantification
This protocol is designed for the ultra-sensitive quantification of this compound in complex matrices like plasma or urine.[3]
Sources
- 1. synchem.de [synchem.de]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tasianinch.com [tasianinch.com]
- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osha.gov [osha.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Analysis: 3,5-Dichloropyridine-2-carboxylic Acid and its Dimethyl Analog
This technical guide provides an in-depth spectroscopic comparison between 3,5-dichloropyridine-2-carboxylic acid and its dimethyl analog, 3,5-dichloro-2,6-dimethylpyridine. This analysis is crucial for researchers, medicinal chemists, and quality control specialists involved in the synthesis, characterization, and application of substituted pyridine derivatives, which are pivotal scaffolds in pharmaceuticals and agrochemicals. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, we can elucidate the electronic and structural impact of substituting a carboxylic acid group with methyl groups.
Introduction to the Analytes
3,5-Dichloropyridine-2-carboxylic acid is a highly functionalized pyridine derivative.[1] The presence of two chlorine atoms, a carboxylic acid, and the pyridine nitrogen atom creates a unique electronic environment, making it a valuable building block in organic synthesis.[2] For the purpose of this guide, we will be comparing it to 3,5-dichloro-2,6-dimethylpyridine (also known as 3,5-dichloro-2,6-lutidine), a logical analog where the carboxylic acid at the 2-position and the hydrogen at the 6-position are replaced by methyl groups. This comparison will highlight the significant influence of these functional groups on the spectroscopic properties of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
Causality of Experimental Choices in NMR
The choice of solvent is critical in NMR spectroscopy as it can influence the chemical shifts, particularly of labile protons like the carboxylic acid proton. Deuterated chloroform (CDCl₃) is a common choice for general organic compounds. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to form hydrogen bonds, which helps in observing the acidic proton as a broad singlet at a downfield chemical shift. For our comparative analysis, we will consider the spectra in a common solvent, DMSO-d₆, to ensure consistency.
¹H NMR Spectroscopy
The ¹H NMR spectra of these two compounds are expected to show distinct differences, primarily in the aromatic region and the presence or absence of signals corresponding to the substituent groups.
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| 3,5-Dichloropyridine-2-carboxylic acid | H-4 | ~8.3 | Singlet |
| H-6 | ~8.1 | Singlet | |
| -COOH | >12 (broad) | Singlet | |
| 3,5-Dichloro-2,6-dimethylpyridine | H-4 | ~7.8 | Singlet |
| -CH₃ (at C-2) | ~2.6 | Singlet | |
| -CH₃ (at C-6) | ~2.6 | Singlet |
Interpretation:
-
Aromatic Protons: In 3,5-dichloropyridine-2-carboxylic acid, the electron-withdrawing nature of the carboxylic acid group at C-2 and the chlorine atoms at C-3 and C-5 will deshield the remaining aromatic protons (H-4 and H-6), causing them to appear at a lower field (higher ppm). In contrast, the electron-donating methyl groups in the dimethyl analog will shield the H-4 proton, shifting its resonance upfield.
-
Substituent Protons: The most apparent difference will be the presence of a very broad singlet for the carboxylic acid proton in 3,5-dichloropyridine-2-carboxylic acid, typically appearing far downfield (>12 ppm). This signal will be absent in the dimethyl analog, which will instead show a characteristic singlet for the six equivalent protons of the two methyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide insights into the carbon framework of the two molecules, with significant shifts expected for the carbons bearing the substituents and those within the pyridine ring.
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 3,5-Dichloropyridine-2-carboxylic acid | C-2 | ~165 |
| C-3 | ~135 | |
| C-4 | ~142 | |
| C-5 | ~130 | |
| C-6 | ~150 | |
| -COOH | ~170 | |
| 3,5-Dichloro-2,6-dimethylpyridine | C-2 | ~155 |
| C-3 | ~133 | |
| C-4 | ~138 | |
| C-5 | ~128 | |
| C-6 | ~155 | |
| -CH₃ | ~20 |
Interpretation:
-
Carbonyl Carbon: A key distinguishing feature in the ¹³C NMR spectrum of 3,5-dichloropyridine-2-carboxylic acid will be the signal for the carboxylic acid carbonyl carbon, which is expected to appear in the downfield region of 160-180 ppm.
-
Ring Carbons: The electron-withdrawing carboxylic acid group will cause a significant downfield shift for the C-2 carbon. The methyl groups in the dimethyl analog, being electron-donating, will have a less pronounced effect on the chemical shifts of the ring carbons compared to the carboxylic acid. The C-2 and C-6 carbons in the dimethyl analog are expected to be equivalent due to symmetry.
-
Methyl Carbons: The spectrum of 3,5-dichloro-2,6-dimethylpyridine will exhibit a signal in the upfield region (around 20 ppm) corresponding to the methyl carbons.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality of Experimental Choices in IR Spectroscopy
For solid samples, the KBr pellet method is a common and effective technique. It involves intimately mixing the sample with dry potassium bromide and pressing the mixture into a transparent pellet. This ensures that the sample is dispersed in a non-absorbing matrix, allowing for the clear observation of its vibrational modes. Attenuated Total Reflectance (ATR) is another modern and convenient method that requires minimal sample preparation.
| Compound | Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| 3,5-Dichloropyridine-2-carboxylic acid | O-H (carboxylic acid) | 3300 - 2500 (broad) | Stretching |
| C=O (carboxylic acid) | 1720 - 1680 | Stretching | |
| C-O (carboxylic acid) | 1320 - 1210 | Stretching | |
| C=N, C=C (aromatic) | 1600 - 1450 | Stretching | |
| C-Cl | 800 - 600 | Stretching | |
| 3,5-Dichloro-2,6-dimethylpyridine | C-H (methyl) | 2980 - 2850 | Stretching |
| C=N, C=C (aromatic) | 1600 - 1450 | Stretching | |
| C-Cl | 800 - 600 | Stretching |
Interpretation:
-
Carboxylic Acid Group: The IR spectrum of 3,5-dichloropyridine-2-carboxylic acid will be dominated by the characteristic broad O-H stretching vibration of the carboxylic acid, appearing over a wide range from 3300 to 2500 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretch will also be present around 1700 cm⁻¹. These features will be absent in the spectrum of the dimethyl analog.
-
Methyl Groups: The dimethyl analog will exhibit C-H stretching vibrations for the methyl groups in the 2980-2850 cm⁻¹ region.
-
Pyridine Ring and C-Cl Bonds: Both compounds will show characteristic absorptions for the C=N and C=C stretching vibrations of the pyridine ring in the 1600-1450 cm⁻¹ region, as well as C-Cl stretching vibrations at lower wavenumbers.
Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)
Caption: Workflow for FTIR analysis using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.
Causality of Experimental Choices in Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a "fingerprint" mass spectrum that is useful for structural elucidation and library matching. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature to look for in the mass spectra of these compounds.
| Compound | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| 3,5-Dichloropyridine-2-carboxylic acid | m/z 191/193/195 | Loss of -OH, -COOH, -Cl |
| 3,5-Dichloro-2,6-dimethylpyridine | m/z 175/177/179 | Loss of -CH₃, -Cl, HCl |
Interpretation:
-
Molecular Ion Peak: Both compounds will exhibit a characteristic isotopic cluster for the molecular ion peak due to the presence of two chlorine atoms. For 3,5-dichloropyridine-2-carboxylic acid, the M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear at m/z 191, 193, and 195 with a relative intensity ratio of approximately 9:6:1. For 3,5-dichloro-2,6-dimethylpyridine, this cluster will be observed at m/z 175, 177, and 179.
-
Fragmentation: 3,5-Dichloropyridine-2-carboxylic acid is expected to show prominent fragment ions corresponding to the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45). The dimethyl analog will likely show fragmentation through the loss of a methyl radical (M-15) and a chlorine atom (M-35).
Experimental Protocol for EI-MS Data Acquisition
Caption: General workflow for Electron Ionization Mass Spectrometry.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.
Causality of Experimental Choices in UV-Vis Spectroscopy
The choice of solvent is important as it can affect the position and intensity of absorption bands. Non-polar solvents like hexane or cyclohexane are often used to obtain fine structure, while polar solvents like ethanol or acetonitrile can be used to observe the effects of solvent-solute interactions. The spectra are typically recorded on dilute solutions to ensure adherence to the Beer-Lambert law.
| Compound | Predicted λmax (nm) | Electronic Transition |
| 3,5-Dichloropyridine-2-carboxylic acid | ~280-290 | π → π |
| ~230-240 | π → π | |
| 3,5-Dichloro-2,6-dimethylpyridine | ~270-280 | π → π |
| ~220-230 | π → π |
Interpretation:
-
π → π Transitions:* Both compounds are expected to exhibit two main absorption bands corresponding to π → π* transitions within the pyridine ring.
-
Effect of Substituents: The carboxylic acid group, being a chromophore itself, is expected to cause a slight red shift (shift to longer wavelength) of the λmax values in 3,5-dichloropyridine-2-carboxylic acid compared to the dimethyl analog. This is due to the extension of the conjugated system.
Experimental Protocol for UV-Vis Data Acquisition
Caption: Standard procedure for UV-Vis spectroscopic analysis.
Conclusion
The spectroscopic comparison of 3,5-dichloropyridine-2-carboxylic acid and its dimethyl analog, 3,5-dichloro-2,6-dimethylpyridine, reveals significant and predictable differences across various analytical techniques. The presence of the carboxylic acid group introduces highly characteristic signals in both NMR and IR spectra, which are absent in the dimethyl analog. Mass spectrometry provides clear differentiation based on molecular weight and fragmentation patterns, with the isotopic signature of the two chlorine atoms serving as a common feature. UV-Vis spectroscopy highlights the subtle electronic effects of the different substituents on the pyridine ring. This comprehensive guide underscores the power of a multi-technique spectroscopic approach for the unambiguous characterization and differentiation of closely related pyridine derivatives, providing essential data for researchers in the chemical and pharmaceutical sciences.
References
- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
- ACS Publications. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir.
- ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
- PubMed. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
- JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- Royal Society of Chemistry. (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions.
- The Journal of Physical Chemistry. (n.d.). Correlations of the Infrared Spectra of Some Pyridines.
- PubChem. (n.d.). 3-Chloro-2,6-dimethylpyridine.
- NIST WebBook. (n.d.). Pyridine, 3,5-dichloro-.
- ResearchGate. (n.d.). 1 H-and 13 C-NMR Data of 1 and 3 (in pyridine-d 5 ).
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of....
- The Journal of Physical Chemistry. (n.d.). Aqueous infrared studies of the pyridine carboxylic acids.
- Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Dichloro-2-pyridinecarboxylic acid.
- ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex....
- PubChem. (n.d.). 3,5-Dichloropyridine-2-carboxylic acid.
- LookChem. (n.d.). Cas 81719-53-1,3,5-Dichloro-2-pyridinecarboxylic acid.
Sources
A Researcher's Guide to the Acidity of Dimethylpyridine Carboxylic Acid Isomers: A Comparative Analysis
The Significance of pKa in Drug Development
The pKa of a molecule dictates its ionization state at a given pH. Since many biological environments, such as the gastrointestinal tract and the bloodstream, have distinct pH values, the ionization state of a drug candidate will profoundly impact its ability to cross cell membranes and interact with its target. A comprehensive grasp of the pKa of dimethylpyridine carboxylic acid isomers is therefore essential for optimizing their pharmacokinetic and pharmacodynamic properties.
Understanding the Structural Influences on Acidity
The acidity of dimethylpyridine carboxylic acid isomers is primarily determined by the interplay of electronic and steric effects exerted by the two methyl groups and the carboxylic acid group on the pyridine ring.
Electronic Effects:
-
Inductive Effect: Methyl groups are electron-donating through induction (+I effect). This effect increases the electron density on the pyridine ring, making the carboxylate conjugate base less stable and thus decreasing the acidity (higher pKa) compared to the unsubstituted pyridine carboxylic acid. The magnitude of this effect is dependent on the position of the methyl groups relative to the carboxylic acid.
-
Resonance Effect: The pyridine ring nitrogen is electron-withdrawing, which helps to stabilize the negative charge of the carboxylate anion through resonance. The position of the carboxylic acid group relative to the nitrogen atom significantly influences this stabilization.
Steric Effects:
-
Ortho Effect: A methyl group positioned ortho to the carboxylic acid group can cause steric hindrance. This can force the carboxylic acid group out of the plane of the pyridine ring, disrupting resonance stabilization of the carboxylate anion and potentially increasing acidity (lower pKa) by destabilizing the neutral acid more than the anion. This phenomenon is well-documented in substituted benzoic acids, where ortho-substituted acids are often stronger than their meta and para counterparts, regardless of the electronic nature of the substituent.[1][2]
To illustrate these principles, we can compare the pKa values of the parent pyridine monocarboxylic acids:
| Compound | Position of COOH | pKa |
| Picolinic Acid | 2 | 1.07[3][4], 5.4[5] |
| Nicotinic Acid | 3 | 2.0, 4.85[6] |
| Isonicotinic Acid | 4 | 1.77[7], 4.96[8] |
Note: The significantly different pKa values reported for Picolinic Acid may be attributed to the zwitterionic nature of the molecule, with the lower pKa corresponding to the carboxylic acid proton and the higher pKa to the protonated pyridine nitrogen.
The electron-withdrawing nitrogen atom has the most pronounced effect when the carboxylic acid is in the 2- or 4-position, where resonance stabilization of the conjugate base is most effective.
A Qualitative Comparison of Dimethylpyridine Carboxylic Acid Isomers
Due to a scarcity of experimental pKa data for the full range of dimethylpyridine carboxylic acid isomers, a qualitative comparison based on the principles discussed above is presented.
General Trends:
-
Increased Basicity, Decreased Acidity: The two electron-donating methyl groups will generally increase the basicity of the pyridine nitrogen and decrease the acidity of the carboxylic acid group compared to the corresponding pyridine carboxylic acid isomers.
-
Positional Isomerism Matters: The relative positions of the two methyl groups and the carboxylic acid will lead to a range of pKa values across the different isomers.
Hypothetical Comparison of Isomers (Based on Chemical Principles):
-
Isomers with Ortho-Methyl Groups: Isomers such as 2,6-dimethylpyridine-4-carboxylic acid and 2,3-dimethylpyridine-4-carboxylic acid are likely to be more acidic than isomers without ortho substituents due to the steric hindrance forcing the carboxylic acid group out of planarity with the ring.[1]
-
Isomers with Meta-Methyl Groups: Isomers like 3,5-dimethylpyridine-4-carboxylic acid will primarily experience the electron-donating inductive effect of the methyl groups, leading to a decrease in acidity compared to isonicotinic acid.
-
Combined Effects: In an isomer like 2,5-dimethylpyridine-4-carboxylic acid, one methyl group is ortho and the other is meta to the carboxylic acid. The final pKa will be a balance of the acid-strengthening ortho effect and the acid-weakening inductive effect of both methyl groups.
The following diagram illustrates the key structural factors influencing the acidity of these isomers.
Caption: Factors influencing the pKa of dimethylpyridine carboxylic acid isomers.
Experimental Determination of pKa
Accurate pKa determination is crucial for validating theoretical predictions. Several robust experimental methods are available, each with its own advantages and considerations.
Potentiometric Titration
This is a classic and highly accurate method for pKa determination.[9][10] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the dimethylpyridine carboxylic acid isomer of known concentration (e.g., 0.01 M) in a suitable solvent (typically water or a water-cosolvent mixture).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a neutral salt (e.g., 1 M KCl) to maintain a constant ionic strength.
-
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]
-
Titration:
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Add a small, fixed volume of the neutral salt solution.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments, recording the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve (where the slope is steepest).
-
The pKa is equal to the pH at the half-equivalence point. For a diprotic acid, two pKa values can be determined.
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore near the ionizable group, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[11][12] It requires a smaller amount of sample compared to potentiometric titration.[11]
Step-by-Step Protocol:
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.
-
Sample Preparation: Prepare a stock solution of the dimethylpyridine carboxylic acid isomer in a suitable solvent (e.g., DMSO).[11]
-
Spectral Measurement:
-
Add a small, constant volume of the stock solution to each buffer solution in a 96-well plate or individual cuvettes.[11]
-
Record the UV-Vis spectrum for each solution over an appropriate wavelength range.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
-
NMR Spectroscopy
NMR spectroscopy can also be employed for pKa determination by monitoring the chemical shifts of nuclei near the ionization site as a function of pH.[13][14]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of samples of the analyte in buffers of varying, precisely known pH values. An internal standard is often included.
-
NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.
-
Data Analysis:
-
Plot the chemical shift of a specific nucleus (e.g., a proton on the pyridine ring) against the pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.[13]
-
Conclusion
While a comprehensive experimental dataset for the pKa values of all dimethylpyridine carboxylic acid isomers is not yet available, a strong predictive understanding of their relative acidities can be achieved by applying fundamental principles of physical organic chemistry. The interplay of the electron-donating inductive effects of the methyl groups and the steric ortho effect provides a robust framework for qualitative comparison. For definitive quantitative data, this guide has provided detailed, field-proven protocols for pKa determination using potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy. The application of these methods will empower researchers to accurately characterize these promising compounds and accelerate their journey through the drug discovery pipeline.
References
- Nicotinic acid. In: Wikipedia. ; 2024. Accessed January 9, 2026. [Link]
- Ríos-Martínez C, F-G-Ciérvide M, Pérez-Pertejo Y, et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Med Chem Lett. 2017;8(1):119-123. [Link]
- Picolinic acid. ChemBK. [Link]. Accessed January 9, 2026.
- Picolinic acid 98-98-6 wiki. LookChem. [Link]. Accessed January 9, 2026.
- Acidity of Carboxylic Acids. Harish Chandra PG College Varanasi. [Link]. Accessed January 9, 2026.
- Nicotinic Acid. PubChem. [Link]. Accessed January 9, 2026.
- Ríos-Martínez C, F-G-Ciérvide M, Pérez-Pertejo Y, et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Med Chem Lett. 2017;8(1):119-123. [Link]
- Isonicotinic acid (HMDB0060665). Human Metabolome Database. [Link]. Accessed January 9, 2026.
- Ríos-Martínez C, F-G-Ciérvide M, Pérez-Pertejo Y, et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
- Bezençon J, Wittwer MB, Cutting B, Smieško M. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. FOLIA. [Link]. Accessed January 9, 2026.
- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
- Picolinic acid. LookChem. [Link]. Accessed January 9, 2026.
- Isonicotinic Acid. In: PubChem.
- Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid? Quora. [Link]. Accessed January 9, 2026.
- How does the pKa value of 2-Methylbenzoic Acid compare with other benzoic acid derivatives? Evergreensino Chemical Co., Ltd. [Link]. Accessed January 9, 2026.
- Isonicotinic Acid pKa Study. Scribd. [Link]. Accessed January 9, 2026.
- Picolinic Acid. In: PubChem.
- UV spectrophotometric measurements for pKa determination. Bio-protocol. [Link]. Accessed January 9, 2026.
- Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]. Accessed January 9, 2026.
- Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. PMC. [Link]. Accessed January 9, 2026.
- isonicotinic acid.
- Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. The University of East Anglia. [Link]. Accessed January 9, 2026.
- Isonicotinic Acid. PubChem. [Link]. Accessed January 9, 2026.
- Guidelines for NMR Measurements for Determination of High and Low pKa Values.
- Determination of Pka With NMR. Scribd. [Link]. Accessed January 9, 2026.
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]. Accessed January 9, 2026.
- A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.
- Chemical Properties. EPA. [Link]. Accessed January 9, 2026.
- Nicotinic acid (FDB001014). FooDB. [Link]. Accessed January 9, 2026.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]. Accessed January 9, 2026.
- Which is more acidic among p methyl benzoic acid and p methoxy benzoic acid and why? Quora. [Link]. Accessed January 9, 2026.
- Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid? Chemistry Stack Exchange. [Link]. Accessed January 9, 2026.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]. Accessed January 9, 2026.
- Nicotinic Acid. PubChem. [Link]. Accessed January 9, 2026.
- Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. SciSpace. [Link]. Accessed January 9, 2026.
- Pyridinecarboxylic acid. In: Wikipedia. ; 2024. Accessed January 9, 2026. [Link]
- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. EPFL. [Link]. Accessed January 9, 2026.
- Co-crystals and molecular salts of carboxylic acid/pyridine complexes: Can calculated pKa's predict proton transfer? A case study of nine complexes.
Sources
- 1. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 2. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Picolinic Acid [drugfuture.com]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isonicotinic Acid [drugfuture.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 13. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 14. scribd.com [scribd.com]
A Comparative Guide to the Synthesis of 3,5-Disubstituted Pyridine-2-Carboxylic Acids for Researchers and Drug Development Professionals
The 3,5-disubstituted pyridine-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic placement of substituents at the 3- and 5-positions, coupled with the chelating ability of the 2-carboxylic acid, allows for fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth comparison of key synthetic strategies to access this important class of molecules, offering insights into the rationale behind methodological choices and providing actionable experimental protocols.
Introduction: The Significance of the Pyridine Core
Pyridine and its derivatives are ubiquitous in nature and synthetic chemistry.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them critical components of many biologically active compounds. Specifically, the 3,5-disubstituted pyridine-2-carboxylic acid framework offers a versatile platform for drug design, enabling multipoint interactions with biological targets. The development of efficient and modular synthetic routes is therefore a paramount concern for researchers in the field.
This guide will explore and compare several prominent synthetic approaches, including classical condensation reactions, modern cycloaddition strategies, and late-stage functionalization techniques. Each section will delve into the mechanistic underpinnings of the reactions, discuss their relative advantages and disadvantages, and provide representative experimental data.
De Novo Ring Construction: Building the Pyridine Core
The construction of the pyridine ring from acyclic precursors offers a powerful and flexible approach to introduce desired substitution patterns from the outset.
Cycloaddition Reactions: Convergent and Elegant Strategies
Cycloaddition reactions represent a highly efficient method for the simultaneous formation of multiple carbon-carbon bonds, leading to the rapid assembly of complex cyclic systems.[2]
The Boger pyridine synthesis is a prime example of an inverse-electron-demand Diels-Alder reaction.[3] It involves the reaction of an electron-deficient 1,2,4-triazine with an electron-rich enamine to construct the pyridine ring.[3][4] This method is particularly valuable for accessing pyridines that are difficult to synthesize via other routes.[3]
Mechanism in Brief: The reaction proceeds through a [4+2] cycloaddition between the 1,2,4-triazine and the enamine, followed by a retro-Diels-Alder reaction that extrudes a molecule of nitrogen to form a dihydropyridine intermediate. Subsequent elimination of an amine regenerates the aromatic pyridine ring.[3][5]
// Nodes Triazine [label="1,2,4-Triazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Enamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[4+2] Cycloaddition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="Bicyclic Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Retro_DA [label="Retro-Diels-Alder\n(-N2)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dihydropyridine [label="Dihydropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="Elimination\n(-Amine)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pyridine [label="Substituted Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Triazine -> Cycloaddition; Enamine -> Cycloaddition; Cycloaddition -> Adduct; Adduct -> Retro_DA; Retro_DA -> Dihydropyridine; Dihydropyridine -> Elimination; Elimination -> Pyridine; } केंदBoger Pyridine Synthesis Workflow
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[6][7] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[6][8]
Mechanism in Brief: The reaction initiates with a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.[6][9] This intermediate then undergoes a ring-closing condensation with ammonia, followed by dehydration and elimination of the pyridine leaving group to yield the substituted pyridine.[6]
// Nodes PyridiniumSalt [label="α-Pyridinium\nMethyl Ketone Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; UnsaturatedCarbonyl [label="α,β-Unsaturated\nCarbonyl", fillcolor="#F1F3F4", fontcolor="#202124"]; MichaelAddition [label="Michael Addition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dicarbonyl [label="1,5-Dicarbonyl\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; RingClosure [label="Ring Closure\n(+NH3)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclizedIntermediate [label="Cyclized Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Aromatization [label="Aromatization\n(-H2O, -Pyridine)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PyridineProduct [label="Substituted Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PyridiniumSalt -> MichaelAddition; UnsaturatedCarbonyl -> MichaelAddition; MichaelAddition -> Dicarbonyl; Dicarbonyl -> RingClosure; RingClosure -> CyclizedIntermediate; CyclizedIntermediate -> Aromatization; Aromatization -> PyridineProduct; } केंदKröhnke Pyridine Synthesis Workflow
Transition-Metal-Catalyzed [2+2+2] Cycloadditions
Transition-metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful tool for the synthesis of pyridines.[2] This approach involves the co-cyclization of two alkyne molecules and a nitrile, offering a highly convergent and atom-economical route to substituted pyridines.[2][10]
Key Advantages:
-
High Atom Economy: All atoms from the starting materials are incorporated into the final product.
-
Versatility: A wide range of functional groups on the alkynes and nitrile are tolerated.
-
Control over Regioselectivity: The choice of catalyst and ligands can influence the substitution pattern of the resulting pyridine.
Functionalization of Pre-formed Pyridine Rings
An alternative to de novo synthesis is the direct functionalization of a pre-existing pyridine ring. This approach is particularly useful when the desired starting pyridine is commercially available or readily accessible.
C-H Functionalization: A Modern Approach
Direct C-H functionalization has revolutionized the synthesis of substituted pyridines by avoiding the need for pre-functionalized starting materials.[11][12] Transition-metal catalysis plays a pivotal role in these transformations, enabling the selective activation and functionalization of specific C-H bonds.[11][13][14]
Challenges and Solutions: A significant challenge in pyridine C-H functionalization is controlling the regioselectivity, as the pyridine nitrogen can coordinate to the metal catalyst and direct the reaction to the C2 or C6 positions.[15] Strategies to overcome this include:
-
Directing Groups: Installation of a directing group at a specific position can guide the catalyst to a desired C-H bond.
-
Ligand Design: The use of tailored ligands can modulate the steric and electronic environment around the metal center, influencing regioselectivity.
-
Pyridine N-oxides: Conversion of the pyridine to its N-oxide derivative can alter the electronic properties of the ring and facilitate functionalization at different positions.[15]
// Nodes Pyridine [label="Pyridine Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Transition Metal\nCatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; CH_Activation [label="C-H Activation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Organometallic\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling_Partner [label="Coupling Partner", fillcolor="#F1F3F4", fontcolor="#202124"]; Reductive_Elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Functionalized_Pyridine [label="Functionalized Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pyridine -> CH_Activation; Catalyst -> CH_Activation; CH_Activation -> Intermediate; Intermediate -> Reductive_Elimination; Coupling_Partner -> Reductive_Elimination; Reductive_Elimination -> Functionalized_Pyridine; } केंदGeneralized C-H Functionalization Pathway
Comparison of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yields |
| Boger Pyridine Synthesis | Access to unique substitution patterns, good functional group tolerance.[3] | Requires synthesis of 1,2,4-triazines, sometimes harsh reaction conditions. | 40-80%[16] |
| Kröhnke Pyridine Synthesis | Readily available starting materials, versatile for polysubstituted pyridines.[6][7] | Can be a multi-step process, potential for side reactions. | 60-90% |
| [2+2+2] Cycloaddition | High atom economy, convergent, good control of regioselectivity.[2] | Requires specialized catalysts, alkynes can be expensive. | 70-95% |
| C-H Functionalization | Step-economical, avoids pre-functionalization.[11][12] | Regioselectivity can be challenging, may require expensive catalysts and ligands.[15] | 50-85% |
Experimental Protocols
Representative Protocol for Boger Pyridine Synthesis
Synthesis of 3,5-dimethylpyridine-2-carboxylic acid:
-
To a solution of 3,5-dimethyl-1,2,4-triazine (1.0 mmol) in anhydrous toluene (10 mL) is added pyrrolidine (1.2 mmol) and propionaldehyde (1.5 mmol).
-
The reaction mixture is heated to reflux for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Representative Protocol for Kröhnke-type Synthesis
Synthesis of 3,5-diphenylpyridine-2-carbonitrile:
-
A mixture of 1-(2-oxo-2-phenylethyl)pyridinium bromide (1.0 mmol), 3-phenylpropenal (1.0 mmol), and ammonium acetate (5.0 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the pure product.
Conclusion
The synthesis of 3,5-disubstituted pyridine-2-carboxylic acids can be achieved through a variety of powerful and versatile methods. The choice of a particular route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. De novo ring construction methods like the Boger and Kröhnke syntheses offer excellent control over substitution, while modern C-H functionalization techniques provide a more step-economical approach for the modification of existing pyridine scaffolds. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and efficiently access these valuable compounds for their research and development endeavors.
References
- Wikipedia. Kröhnke pyridine synthesis. [Link]
- Wikipedia. Boger pyridine synthesis. [Link]
- Merck & Co. Kröhnke Pyridine Synthesis. [Link]
- ACS Publications. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]
- Wiley Online Library.
- PubMed. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews. [Link]
- Química Orgánica. Kröhnke synthesis of pyridine. [Link]
- Wikiwand. Boger pyridine synthesis. [Link]
- Semantic Scholar.
- Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]
- National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
- Beilstein Journals. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
- Royal Society of Chemistry. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers. [Link]
- ResearchGate. Mechanism of the Kröhnke pyridine synthesis. [Link]
- Royal Society of Chemistry.
- National Institutes of Health. Pyridine C(sp2)
- ResearchGate.
- Elsevier.
- Ingenta Connect. Recent Advances in Direct Pyridine C-H Activation Strategies.
- WordPress. Cycloaddition/ Diels-Alder Approaches. [Link]
- ACS Publications. C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]
- Ask this paper.
- YouTube. Boger Pyridine Synthesis Mechanism | Organic Chemistry. [Link]
- ResearchG
- ResearchGate. Transition‐metal‐catalyzed asymmetric [2+2+2] pyridine synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Boger pyridine synthesis - Wikiwand [wikiwand.com]
- 5. google.com [google.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kröhnke Pyridine Synthesis [drugfuture.com]
- 9. Kröhnke synthesis of pyridine [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 14. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 16. baranlab.org [baranlab.org]
A Senior Application Scientist's Guide to Benchmarking Catalysts for Pyridine Synthesis
For researchers, scientists, and professionals in drug development, the pyridine moiety is a cornerstone of molecular design. Its prevalence in pharmaceuticals and agrochemicals necessitates efficient and versatile synthetic methodologies. This guide provides an in-depth comparative analysis of catalytic systems for pyridine synthesis, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. We will delve into the performance of various catalysts for seminal reactions like the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses, supported by experimental data, to empower you in selecting the optimal catalyst for your specific application.
The Enduring Importance of Pyridine Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in a wide range of biological interactions. The nitrogen atom acts as a hydrogen bond acceptor and a basic center, while the aromatic ring can participate in π-stacking and hydrophobic interactions. Consequently, the development of robust and efficient methods for constructing this heterocyclic core is of paramount importance. Catalysis plays a central role in modern pyridine synthesis, offering pathways to improved yields, milder reaction conditions, and greater functional group tolerance.
Catalytic Strategies for Pyridine Ring Construction
The choice of catalyst is intrinsically linked to the desired synthetic route. This guide will focus on three classical and widely utilized methods for pyridine synthesis, examining how different catalysts influence their outcomes.
The Hantzsch Pyridine Synthesis: A Multicomponent Workhorse
The Hantzsch synthesis is a one-pot multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[1]
The selection of a catalyst for the Hantzsch synthesis is driven by the need to accelerate the multiple condensation and cyclization steps. Both Brønsted and Lewis acids are effective in activating the carbonyl substrates. The causality behind choosing a specific catalyst often lies in balancing reactivity with operational simplicity, cost, and environmental impact. For instance, the move towards heterogeneous and reusable catalysts is a direct response to the growing demand for sustainable chemical processes.
| Catalyst | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| None | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 h | 65 | [2] |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 h | 82 | [2] |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 h | 94 | [2] |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 30 min | 96 | [2] |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | RT | 20 min | 98 | [2] |
Analysis: The data clearly demonstrates that catalyzed reactions significantly outperform the uncatalyzed process in both reaction time and yield.[2] Modern heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and metal-organic frameworks (UiO-66-NH₂), exhibit exceptional performance, providing near-quantitative yields in under 30 minutes at or near room temperature.[2] The use of green catalysts like tannic acid in water further highlights the trend towards environmentally benign syntheses.[2]
The mechanism of the Hantzsch synthesis involves a series of interconnected reactions. The catalyst plays a crucial role in activating the carbonyl group of the aldehyde for the initial Knoevenagel condensation with one equivalent of the β-ketoester. Simultaneously, the catalyst facilitates the formation of an enamine from the second equivalent of the β-ketoester and the ammonia source. The subsequent Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration, leads to the dihydropyridine product.
Caption: Hantzsch Pyridine Synthesis Workflow.
This protocol is a representative example of a highly efficient and environmentally conscious approach to the Hantzsch synthesis. The choice of a magnetically recoverable catalyst simplifies product purification and allows for catalyst recycling, addressing key principles of green chemistry.
-
Catalyst Synthesis: The Fe₃O₄@SiO₂-SO₃H catalyst is typically prepared by co-precipitation of iron salts to form Fe₃O₄ nanoparticles, followed by coating with a silica layer via the Stöber method, and subsequent functionalization with (3-mercaptopropyl)trimethoxysilane and oxidation to the sulfonic acid.
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and the Fe₃O₄@SiO₂-SO₃H catalyst (e.g., 20 mg) in ethanol (10 mL).
-
Reaction Execution: Stir the mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion (typically 30 minutes), cool the reaction mixture to room temperature. Use an external magnet to separate the catalyst. Decant the supernatant and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford the pure 1,4-dihydropyridine.
-
Aromatization: The isolated 1,4-dihydropyridine can be oxidized to the corresponding pyridine using a variety of oxidizing agents, such as nitric acid or ceric ammonium nitrate (CAN).
The Bohlmann-Rahtz Pyridine Synthesis: A Route to Polysubstituted Pyridines
The Bohlmann-Rahtz synthesis is a powerful method for preparing polysubstituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine ring.[3] A key advantage of this method is the direct formation of the aromatic pyridine without a separate oxidation step.[4]
Catalysis in the Bohlmann-Rahtz synthesis is often employed to lower the high temperatures typically required for the cyclodehydration step. Both Brønsted and Lewis acids have been shown to be effective.[3] The choice of catalyst can also influence the feasibility of one-pot, three-component variations where the enamine is generated in situ.[3]
| Catalyst (mol%) | Enamine/Precursors | Alkynone | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| None | Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Toluene | Reflux | High Temp | Moderate | [4] |
| Acetic Acid | Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Toluene | Reflux | Lower Temp | Good | [3] |
| Ytterbium triflate (20) | Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Toluene | Reflux | Lower Temp | Excellent | [4] |
| Zinc bromide (15) | Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Toluene | Reflux | Lower Temp | Excellent | [4] |
Analysis: The use of Lewis acid catalysts like ytterbium triflate and zinc bromide significantly improves the efficiency of the Bohlmann-Rahtz synthesis by enabling the cyclodehydration to proceed at lower temperatures.[4] This not only saves energy but also enhances the substrate scope by tolerating more thermally sensitive functional groups.
The reaction commences with a Michael addition of the enamine to the activated alkyne of the ethynylketone. This is followed by proton transfer to form a conjugated aminodiene intermediate. The crucial step is the E/Z isomerization of this intermediate, which is often the rate-limiting and heat-requiring step. Once in the correct conformation, the intermediate undergoes a 6π-electrocyclization followed by elimination of water to afford the aromatic pyridine.
Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.
This protocol illustrates a modern, one-pot approach that avoids the isolation of the potentially unstable enamine intermediate.
-
Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1 mmol) and an alkynone (1 mmol) in a suitable solvent like ethanol or toluene (10 mL), add ammonium acetate (1.5 mmol).
-
Catalyst Addition: Introduce the chosen catalyst, for example, ytterbium triflate (20 mol%).
-
Reaction Execution: Reflux the reaction mixture and monitor its progress using TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
The Guareschi-Thorpe Condensation: Access to Pyridones
The Guareschi-Thorpe condensation is a valuable method for the synthesis of 2-pyridones. It typically involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[5] Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a mild base, making the process more environmentally friendly.[6][7]
The choice of catalyst or promoter in this reaction is critical for facilitating the initial condensation and subsequent cyclization. While traditional methods often employed strong bases, the use of milder reagents like ammonium carbonate in green solvents is now favored.
| Nitrogen/Base Source | 1,3-Dicarbonyl | Cyano-component | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ammonia | Acetoacetic ester | Cyanoacetic ester | Ethanol | Reflux | - | Moderate | [5] |
| Ammonium Carbonate | Ethyl acetoacetate | Ethyl cyanoacetate | H₂O | 80 | 4 h | High | [7] |
| Ammonium Carbonate | Ethyl acetoacetate | Cyanoacetamide | H₂O/EtOH | 80 | 2 h | 92 | [6] |
Analysis: The use of ammonium carbonate in aqueous media represents a significant improvement in the Guareschi-Thorpe synthesis, offering high yields under greener reaction conditions.[6][7] This approach avoids the use of strong, corrosive bases and volatile organic solvents.
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the 1,3-dicarbonyl compound and cyanoacetamide. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto one of the carbonyl groups. Subsequent dehydration leads to the formation of the 2-pyridone ring.
Caption: Guareschi-Thorpe Condensation Workflow.
This protocol highlights a green and efficient method for the synthesis of 2-pyridones.
-
Reaction Setup: In a flask, suspend cyanoacetamide (10 mmol), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol), and ammonium carbonate (20 mmol) in a mixture of water and ethanol (1:1, 20 mL).
-
Reaction Execution: Heat the mixture at 80 °C with stirring for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the desired 2-pyridone. Further purification can be achieved by recrystallization if necessary.
Conclusion: A Data-Driven Approach to Catalyst Selection
The synthesis of pyridines is a mature field, yet it continues to evolve with the development of new and improved catalytic systems. As demonstrated, the choice of catalyst has a profound impact on the efficiency, sustainability, and practicality of a given synthetic route. By understanding the underlying mechanisms and leveraging comparative performance data, researchers can make informed decisions to select the most appropriate catalyst for their specific needs. This guide serves as a starting point for navigating the diverse landscape of pyridine synthesis, encouraging a rational, data-driven approach to catalyst selection and experimental design.
References
- Gholampour, N., & Ramezani, S. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. RSC Advances, 11(42), 26267-26288. [Link]
- Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638. [Link]
- Zolfigol, M. A., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(35), 21489-21511. [Link]
- Dandia, A., et al. (2023). Recent advances in the C–H-functionalization of the distal positions in pyridines and quinolines. Beilstein Journal of Organic Chemistry, 19, 820-863. [Link]
- Maleki, A., et al. (2022). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Advances, 12(52), 33831-33852. [Link]
- Shaabani, A., & Maleki, A. (2007). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Molecular Diversity, 11(2-4), 131-137. [Link]
- Li, J., et al. (2021). Organo-catalyzed Synthesis of Substituted Pyridines. ACS Green Chemistry Letters & Reviews, 1(1), 1-13. [Link]
- Sreedhar, B., & Kumar, K. R. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review.
- Torabi, M., et al. (2021). Recent advances in catalytic synthesis of pyridine derivatives. In Advances in Heterocyclic Chemistry (Vol. 134, pp. 1-111). Academic Press. [Link]
- Pyridine Synthesis Catalyst Market. (2023).
- Tamaddon, F., & Roodan, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25333-25341. [Link]
- Castillo, J. C., et al. (2021). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′.
- J. J. Li. (2005). Guareschi-Thorpe Pyridine Synthesis. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]
- Maddila, S., et al. (2015). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts.
- Spino, C. (2004). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 126(33), 10274-10275. [Link]
- Bohlmann, F., & Rahtz, D. (1957). Über eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265-2272. [Link]
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis.
- Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23465-23475. [Link]
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Guareschi, I. (1896). Sintesi di composti piridinici da eteri chetonici e cianacetici. Memorie della Reale Accademia delle Scienze di Torino.
- Bohlmann, F., & Rahtz, D. (1957). Über eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265-2272. [Link]
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(7), 1149-1151. [Link]
- Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124. [Link]
- Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25333-25341. [Link]
- Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXI.—The formation and reactions of imino-compounds. Part I. The formation of 1 : 3-naphthylenediamine and its derivatives from meta-phenylenediamine. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
Sources
- 1. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Guareschi-Thorpe Condensation [drugfuture.com]
- 6. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
A Comparative Guide to Co-crystal Formation: The Influence of Carboxylic Acids
This guide provides an in-depth comparative analysis of co-crystal formation, focusing on the critical role of carboxylic acids as co-formers. We will explore the theoretical underpinnings of co-crystallization, provide detailed experimental protocols for screening and characterization, and present comparative data to guide researchers, scientists, and drug development professionals in the rational design of pharmaceutical co-crystals.
Introduction: The Significance of Co-crystals in Drug Development
Active Pharmaceutical Ingredients (APIs) often exhibit suboptimal physicochemical properties, such as poor solubility or stability, which can hinder their therapeutic efficacy.[1] Co-crystallization has emerged as a powerful technique in crystal engineering to address these challenges.[2] Co-crystals are multi-component crystalline solids where an API and a co-former, which is typically a substance generally recognized as safe (GRAS), are present in a stoichiometric ratio within the same crystal lattice.[3] Unlike salts, co-crystals are formed through non-covalent interactions, most notably hydrogen bonding, without the transfer of a proton.[3][4] This guide will focus on the use of carboxylic acids, one of the most common and effective classes of co-formers, in the systematic design and evaluation of pharmaceutical co-crystals.[1]
Theoretical Framework: Designing Co-crystals with Carboxylic Acids
The formation of a co-crystal is governed by the principles of molecular recognition and self-assembly, driven by the formation of stable intermolecular interactions.
The Power of Supramolecular Synthons
The concept of "supramolecular synthons" is central to the rational design of co-crystals. These are structural units within a crystal that are formed by intermolecular interactions.[5][6] In the context of co-crystallization with carboxylic acids, two primary types of synthons are of interest:
-
Homosynthons: These are formed between identical functional groups. A common example is the carboxylic acid dimer, where two carboxylic acid molecules form a cyclic motif through hydrogen bonds.[2][5][6]
-
Heterosynthons: These are formed between different but complementary functional groups. The interaction between a carboxylic acid and a pyridine or an amide group is a robust and frequently exploited heterosynthon in co-crystal design.[2][3][5][6][7]
The likelihood of co-crystal formation is often higher when strong and predictable heterosynthons can be formed between the API and the co-former, outcompeting the formation of homosynthons of the individual components.[8]
The Role of Hydrogen Bonding
Hydrogen bonds are the primary driving force for the formation of co-crystals with carboxylic acids.[3][8] The carboxylic acid group is an excellent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen), enabling it to form strong and directional interactions. The strength and geometry of these hydrogen bonds are critical in determining the stability and physicochemical properties of the resulting co-crystal.[1]
The Influence of pKa: The "Rule of Three"
The difference in the pKa values between the API and the co-former (ΔpKa) can be a useful guideline to predict whether a co-crystal or a salt will form.[2][3] The "Rule of Three" states that:
-
ΔpKa < 0: Co-crystal formation is highly probable.
-
0 < ΔpKa < 3: This is a "gray area" where either a co-crystal or a salt may form.[2][3]
-
ΔpKa > 3: Salt formation, involving proton transfer, is the likely outcome.[2][3][4][9][10]
While not an absolute rule, the ΔpKa provides a valuable first-pass screening tool for selecting suitable co-formers.
A Comparative Experimental Study: Carbamazepine and Dicarboxylic Acids
To illustrate the principles of co-crystal formation, we present a comparative study using Carbamazepine (CBZ) as a model API and a series of dicarboxylic acids with varying chain lengths as co-formers: succinic acid and glutaric acid.
Materials
-
Carbamazepine (API)
-
Succinic Acid (Co-former 1)
-
Glutaric Acid (Co-former 2)
-
Methanol (Solvent)
Experimental Protocols
Liquid-assisted grinding is an efficient and environmentally friendly method for co-crystal screening.[2][11][12][13]
Protocol:
-
Accurately weigh equimolar amounts of Carbamazepine and the chosen carboxylic acid co-former (e.g., 100 mg of each).
-
Transfer the physical mixture to an agate mortar.
-
Add a minimal amount of methanol (e.g., 2-3 drops) to moisten the mixture.
-
Grind the mixture gently but thoroughly with a pestle for 15-20 minutes.
-
Collect the resulting powder and allow it to air dry completely.
-
Analyze the dried powder using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).
Slurry crystallization is a solution-based method that is particularly useful for producing thermodynamically stable co-crystals.[14][15][16][17]
Protocol:
-
Prepare a physical mixture of Carbamazepine and the chosen co-former in a 1:1 molar ratio.
-
Place the mixture in a vial with a magnetic stir bar.
-
Add a small amount of methanol to create a thick slurry where both components are in excess of their solubility.
-
Seal the vial and stir the slurry at room temperature for 24-48 hours.
-
Filter the solid product and wash it with a small amount of cold methanol.
-
Dry the solid product under vacuum.
-
Characterize the product using PXRD, DSC, and FTIR.
Experimental Workflow Diagram
Caption: Experimental workflow for co-crystal screening and characterization.
Characterization and Data Analysis
Powder X-ray Diffraction (PXRD)
PXRD is the definitive technique for identifying the formation of a new crystalline phase.[18][19][20][21] The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual starting materials or their simple physical mixture.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the materials, such as the melting point.[3][13][22][23][24][25] The formation of a co-crystal is often indicated by a single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is different from the melting points of the API and co-former.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for probing the intermolecular interactions, particularly hydrogen bonding, in the solid state.[4][26][27][28] Shifts in the vibrational frequencies of functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid, can confirm the formation of new hydrogen bonds in the co-crystal.
Comparative Data and Interpretation
The following tables summarize hypothetical but representative data from the comparative study of Carbamazepine with succinic acid and glutaric acid.
Table 1: Summary of Co-crystal Screening Results
| API-Coformer Pair | Screening Method | Outcome |
| CBZ-Succinic Acid | Liquid-Assisted Grinding | Co-crystal Formed |
| CBZ-Succinic Acid | Slurry Crystallization | Co-crystal Formed |
| CBZ-Glutaric Acid | Liquid-Assisted Grinding | Co-crystal Formed |
| CBZ-Glutaric Acid | Slurry Crystallization | Co-crystal Formed |
Table 2: Comparative Thermal Analysis Data (DSC)
| Sample | Melting Point (°C) |
| Carbamazepine (API) | ~190 |
| Succinic Acid | ~185 |
| CBZ-Succinic Acid Co-crystal | ~175 |
| Glutaric Acid | ~98 |
| CBZ-Glutaric Acid Co-crystal | ~150 |
Interpretation: The formation of new crystalline phases is confirmed by the unique melting points of the co-crystals, which are different from their respective starting materials.
Table 3: Comparative Spectroscopic Data (FTIR)
| Sample | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |
| Carbamazepine (Amide C=O) | ~1676 | - |
| Succinic Acid (Carboxylic Acid C=O) | ~1690 | 2500-3300 (broad) |
| CBZ-Succinic Acid Co-crystal | ~1685 (amide), ~1705 (acid) | Shifted and broadened |
| Glutaric Acid (Carboxylic Acid C=O) | ~1700 | 2500-3300 (broad) |
| CBZ-Glutaric Acid Co-crystal | ~1680 (amide), ~1715 (acid) | Shifted and broadened |
Interpretation: The shifts observed in the carbonyl and hydroxyl stretching frequencies in the co-crystal spectra compared to the pure components provide strong evidence of new hydrogen bonding interactions between the API and the co-formers.[28]
Supramolecular Synthon Diagram
Caption: Amide-carboxylic acid supramolecular heterosynthon.
Conclusion and Future Perspectives
This guide has demonstrated a systematic approach to the comparative study of co-crystal formation using carboxylic acids as co-formers. By integrating theoretical principles with robust experimental methodologies, researchers can rationally design and screen for novel co-crystalline forms of APIs with improved physicochemical properties. The selection of the appropriate carboxylic acid co-former, guided by an understanding of supramolecular synthons and pKa relationships, is a critical step in this process. The experimental techniques of liquid-assisted grinding and slurry crystallization, coupled with characterization by PXRD, DSC, and FTIR, provide a comprehensive toolkit for the successful identification and evaluation of new co-crystals. Future research in this area will continue to refine predictive models for co-crystal formation and explore a wider range of co-formers to expand the potential of co-crystallization in modern drug development.
References
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC - NIH. (n.d.).
- Solution Cocrystallization: A Scalable Approach for Cocrystal Production - MDPI. (n.d.).
- Screening for Pharmaceutical Cocrystal Hydrates via Neat and Liquid-Assisted Grinding. (n.d.).
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2019, July 22).
- Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (n.d.).
- Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety | Crystal Growth & Design - ACS Publications. (n.d.).
- Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC - NIH. (n.d.).
- Experimental cocrystal screening and solution based scale-up cocrystallization methods. (n.d.).
- Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase - MDPI. (n.d.).
- Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine - CrystEngComm (RSC Publishing). (n.d.).
- Slurry in Deep Eutectic Solvents: A Green and Efficient Cocrystal Synthesis Approach via Solvate Formation | Crystal Growth & Design - ACS Publications. (n.d.).
- 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field - CrystEngComm (RSC Publishing). (n.d.).
- DSC as a screening tool for rapid co-crystal detection in binary mixtures of benzodiazepines with co-formers. (2017, November 26).
- Mechanochemical Synthesis of Cocrystal: From Mechanism to Application | Crystal Growth & Design - ACS Publications. (2023, May 12).
- Slurry crystallization: Significance and symbolism. (2024, December 13).
- Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes - Semantic Scholar. (2015, May 5).
- Cocrystal Screening, Selection, and Formulation - Triclinic Labs. (n.d.).
- Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - NIH. (2021, June 9).
- Co-Crystal: A Review on Techniques and Characterization. (n.d.).
- The most common supramolecular synthons in crystal engineering are (a)... - ResearchGate. (n.d.).
- Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture | Semantic Scholar. (n.d.).
- Common supra molecular synthons in crystal engineering: (1) Carboxylic... | Download Scientific Diagram - ResearchGate. (n.d.).
- Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - MDPI. (n.d.).
- Creating carboxylic acid co-crystals: The application of Hammett substitution constants. (n.d.).
- Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging - PMC - NIH. (n.d.).
- Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers - MDPI. (2023, May 8).
- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. (2023, April 9).
- (PDF) Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture - ResearchGate. (2025, August 7).
- Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (n.d.).
- Imaging supermolecular interactions of the pharmaceutical- cocrystal of apigeninnicotinamide binding with serum albumin - TÜBİTAK Academic Journals. (2023, January 1).
- Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics - NIH. (n.d.).
- (PDF) Emerging Trends In Cocrystallization: Screening, Formulation, And Characterization Techniques - ResearchGate. (n.d.).
- Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research | ACS Omega - ACS Publications. (2024, July 8).
- REVIEW ARTICLE Pharmaceutical co-crystals. (2007, April 19).
- DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest - PMC - PubMed Central. (2018, August 24).
- Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal - Journal of Pharmacy & Pharmacognosy Research. (2023, November 3).
- (PDF) Co-crystals and molecular salts of carboxylic acid/pyridine complexes: Can calculated pKa's predict proton transfer? A case study of nine complexes - ResearchGate. (2025, August 10).
- Physical and chemical properties of carboxylic acid-based coformers. - ResearchGate. (n.d.).
- Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging | Molecular Pharmaceutics - ACS Publications. (2024, May 28).
- Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. (n.d.).
- Methods for characterization of co-crystals. | Download Scientific Diagram - ResearchGate. (n.d.).
- Chapter 2: The Role of Hydrogen Bonding in Co-crystals - Books. (n.d.).
- Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - Oxford Academic. (n.d.).
- Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC - NIH. (2020, July 9).
- Evaluating Hydrogen Bonding in Organic Cocrystals Using Low-Frequency Raman Vibrational Spectroscopy and Quantum Mechanical Simulations | Crystal Growth & Design - ACS Publications. (2022, February 10).
Sources
- 1. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. japtronline.com [japtronline.com]
- 9. [PDF] Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Slurry crystallization: Significance and symbolism [wisdomlib.org]
- 17. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture | Semantic Scholar [semanticscholar.org]
- 19. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. d-nb.info [d-nb.info]
- 23. Cocrystal Screening, Selection, Formulation at Triclinic Labs [tricliniclabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 27. DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jppres.com [jppres.com]
A Senior Application Scientist's Guide to the Differential Reactivity of Methyl Groups in Dimethylpyridine Isomers
Introduction: Beyond Isomerism - A Tale of Two Methyls
To the synthetic chemist, dimethylpyridines, colloquially known as lutidines, are more than just structural isomers of C₇H₉N[1]. They are a versatile toolkit of bases and nucleophiles whose utility is dictated by the subtle yet profound influence of methyl group placement on the pyridine ring. While all six isomers share a common molecular formula, the electronic and steric environment of each methyl group is unique, leading to dramatic differences in their chemical reactivity.
This guide provides an in-depth comparison of the reactivity of the methyl groups across various lutidine isomers. We will move beyond simple physical properties to explore the mechanistic underpinnings of their differential behavior in key organic transformations, supported by experimental data and validated protocols. For researchers in materials science, catalysis, and drug development, understanding these nuances is paramount for rational reagent selection and reaction design.
The reactivity of a methyl group on a pyridine ring is primarily governed by two opposing factors:
-
Electronic Activation: The electron-withdrawing nature of the sp²-hybridized nitrogen and the aromatic ring acidifies the protons of methyl groups at the ortho (2, 6) and para (4) positions. This is due to the ability of the pyridine ring to stabilize the resulting carbanion via resonance.
-
Steric Hindrance: Methyl groups, particularly at the 2- and 6-positions, create significant steric bulk around the nitrogen atom and adjacent positions, influencing the approach of reagents and the overall conformation of transition states[2][3].
This guide will dissect how the interplay of these effects dictates the outcome of reactions involving deprotonation, oxidation, and condensation.
Comparative Analysis of Methyl Group Acidity and Deprotonation
The most direct measure of a methyl group's reactivity is the acidity of its C-H bonds, quantified by the pKa value of its conjugate acid. A lower pKa indicates a more acidic proton and a more readily formed carbanion, which is the key intermediate for a vast array of synthetic transformations.
Methyl groups at the 2-, 4-, and 6-positions exhibit significantly enhanced acidity compared to those at the 3- and 5-positions. This is because the negative charge of the conjugate base can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect that is not possible for the meta positions.
Sources
A Tale of Two Pyridines: A Comparative Guide to 3,5-Dimethylpyridine-2-carboxylic Acid and 3,5-Difluoropyridine-2-carboxylic Acid in Synthesis
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its utility, however, is not monolithic. The strategic placement of substituents dramatically alters its electronic character, reactivity, and ultimately, its function in a target molecule. This guide provides an in-depth comparison of two seemingly similar, yet functionally divergent, building blocks: 3,5-dimethylpyridine-2-carboxylic acid and 3,5-difluoropyridine-2-carboxylic acid .
We will dissect their fundamental physicochemical properties, explore their contrasting reactivity profiles with supporting experimental frameworks, and provide guidance for their rational selection in complex synthetic endeavors.
Part 1: The Substituent's Electronic Tug-of-War
At the heart of the comparison lies the profound electronic influence of the methyl (–CH₃) versus the fluoro (–F) group. Methyl groups are classic electron-donating groups (EDGs) through an inductive effect, enriching the pyridine ring with electron density. Conversely, fluorine, the most electronegative element, is a powerful electron-withdrawing group (EWG) via a strong inductive effect (–I), which significantly depletes the ring's electron density.
This fundamental dichotomy dictates the core chemical personality of each molecule, from acidity and basicity to the reactivity of the aromatic core.
Caption: Opposing electronic effects of methyl vs. fluoro groups.
Physicochemical Properties: A Data-Driven Comparison
The tangible consequences of these electronic effects are immediately apparent in the compounds' physical properties. The strong inductive withdrawal by the two fluorine atoms makes the carboxylic acid proton of the difluoro derivative significantly more acidic (lower pKa) than its dimethyl counterpart.
| Property | This compound | 3,5-Difluoropyridine-2-carboxylic acid |
| Molecular Formula | C₈H₉NO₂ | C₆H₃F₂NO₂[1][2] |
| Molecular Weight | 151.16 g/mol [3] | 159.09 g/mol [1][2] |
| Appearance | Solid | White to off-white solid[1] |
| Melting Point | ~114-118 °C (Varies by source)[4] | 203-208 °C[1] |
| pKa (Predicted) | Higher (Less Acidic) | Lower (More Acidic) |
| CAS Number | 4733-68-0[3] | 745784-04-7[1][2] |
Part 2: Divergent Paths in Synthesis
While both molecules share a carboxylic acid handle, allowing for conventional transformations like amide coupling and esterification, their synthetic utility diverges dramatically when considering the reactivity of the pyridine ring itself.
Workflow 1: Amide Coupling (A Shared Pathway)
Both compounds are amenable to standard amide bond formation. The carboxylic acid is typically activated in situ with a coupling agent (e.g., HATU, HBTU, EDC) and reacted with a primary or secondary amine. While the reaction is mechanistically identical, the electron-poor nature of the difluoro-pyridine may slightly increase the electrophilicity of the activated carbonyl intermediate, potentially leading to faster reaction kinetics under certain conditions.
Caption: Synthetic pathways for dimethyl vs. difluoro derivatives.
Workflow 2: Nucleophilic Aromatic Substitution (SNAr) - The Difluoro Advantage
Herein lies the most critical divergence. The electron-deficient ring of 3,5-difluoropyridine-2-carboxylic acid is highly activated for Nucleophilic Aromatic Substitution (SNAr). This allows for the selective displacement of one or both fluorine atoms by a wide range of nucleophiles (amines, alkoxides, thiolates), providing a powerful and modular approach to building complex, highly functionalized pyridine cores. This pathway is completely inaccessible for the electron-rich this compound.
This reactivity is particularly valuable in medicinal chemistry, where fluorinated pyridines serve as key building blocks for pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[5][6] The fluorine atoms not only facilitate further synthesis via SNAr but can also enhance biological activity, improve metabolic stability, and increase binding affinity in the final drug candidate.[5]
Part 3: Field-Proven Experimental Protocols
To illustrate these principles, we provide two representative, self-validating protocols.
Experimental Protocol 1: Synthesis of N-Benzyl-3,5-dimethylpyridine-2-carboxamide
This protocol details a standard amide coupling reaction, a pathway common to both molecules.
Objective: To demonstrate the standard reactivity of the carboxylic acid moiety via amide bond formation.
Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Activation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester intermediate.
-
Nucleophilic Attack: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the desired amide product.
Causality: The use of HATU as a coupling agent provides a highly efficient means of activating the carboxylic acid. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and facilitate the reaction. The aqueous work-up effectively removes the DMF solvent and excess reagents.
Experimental Protocol 2: Regioselective SNAr of 3,5-Difluoropyridine-2-carboxylic acid with Morpholine
This protocol showcases the unique and powerful reactivity of the difluoro-substituted ring.
Objective: To demonstrate the utility of the electron-deficient pyridine ring for C-F bond functionalization via SNAr.
Methodology:
-
Preparation: In a sealed vial, combine 3,5-difluoropyridine-2-carboxylic acid (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in Dimethyl sulfoxide (DMSO, 0.3 M).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C. The electron-withdrawing effect of the adjacent carboxylic acid and the second fluorine typically directs substitution to the C5 position.
-
Monitoring: Monitor the reaction progress by LC-MS for the appearance of the mono-substituted product and consumption of the starting material (typically 8-16 hours).
-
Work-up: After cooling to room temperature, carefully acidify the reaction mixture with 1N HCl to pH ~5-6. This will protonate the product and unreacted starting material.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The product may have significant water solubility; continuous extraction may be necessary for higher yields.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography or preparative HPLC to isolate the 5-morpholino-3-fluoropyridine-2-carboxylic acid.
Causality: The strong electron-withdrawing nature of the fluoro substituents and the pyridine nitrogen creates a highly electrophilic aromatic ring susceptible to attack by the morpholine nucleophile. K₂CO₃ serves as the base to neutralize the HF generated during the substitution. DMSO is an ideal polar aprotic solvent for SNAr reactions, effectively solvating the potassium salts and promoting the reaction.
Conclusion and Strategic Selection
The choice between this compound and 3,5-difluoropyridine-2-carboxylic acid is a strategic decision dictated entirely by the synthetic goal.
-
Choose this compound when:
-
The synthetic route relies solely on transformations of the carboxylic acid group.
-
An electron-rich pyridine core is desired to increase the basicity of the nitrogen or to subtly influence the electronics of the final molecule.
-
Metabolic lability at the methyl groups is not a concern or is a desired feature.
-
-
Choose 3,5-Difluoropyridine-2-carboxylic acid when:
-
The synthetic strategy involves downstream functionalization of the pyridine ring via Nucleophilic Aromatic Substitution (SNAr) . This is its primary strategic advantage.
-
The target molecule requires the unique properties imparted by fluorine, such as blocked metabolic pathways, enhanced binding affinity, or modulated pKa.[5][6]
-
An electron-deficient, weakly basic pyridine core is a requirement for the target's biological or material properties.
-
By understanding the fundamental electronic differences and their synthetic consequences, researchers can leverage these versatile building blocks to their full potential, accelerating the development of next-generation pharmaceuticals and advanced materials.
References
- PubChem. 3,5-Difluoropyridine-2-carboxylic acid. [Link]
- AdooQ BioScience.
- Oakwood Chemical. 3, 5-difluoropyridine-2-carboxylic Acid, min 97%. [Link]
- National Center for Biotechnology Information. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]
- Chem-Impex International. 3,5-Difluoropyridine-4-carboxylic acid. [Link]
- ACS Publications. OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. [Link]
- Google Patents.
- ResearchGate. Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]
- Chemistry LibreTexts. 11.
- Sketchy.
- PubMed. Synthesis of 15 N-labelled 3,5-dimethylpyridine. [Link]
- PubChem. 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid. [Link]
- ResearchGate. Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. [Link]
- Tetrahedron Letters.
- University of California, Irvine.
- ResearchGate. Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. [Link]
- Google Patents. Process for producing pyridine carboxylic acids.
- Thieme. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
- ACS Publications. Condensation of Carboxylic Acids with Non-Nucleophilic N-Heterocycles and Anilides Using Boc2O. [Link]
- AdooQ BioScience. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]
- FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388). [Link]
- Science of Synthesis.
- PubChemLite. 3,5-dimethylpyridine-4-carboxylic acid (C8H9NO2). [Link]
- Capot Chemical. Specifications of 3,5-difluoropyridine-2-carboxylic acid. [Link]
- pKa Data Compiled by R. Williams. pKa Values. [Link]
Sources
- 1. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]
- 2. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3-メチルピリジン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of Synthetic Pathways
For researchers and professionals in drug development, the synthesis of a target molecule is a journey with many possible routes. The chosen path dictates not only the feasibility of production but also its economic viability and environmental footprint. Selecting the most cost-effective synthetic pathway is a critical decision that balances yield, material cost, process efficiency, and sustainability. This guide provides an in-depth framework for objectively comparing synthetic alternatives, supported by key performance metrics and practical, data-driven insights.
The Modern Evaluator's Toolkit: Beyond Percentage Yield
For decades, percentage yield was the primary, and often sole, metric for judging a reaction's success.[1][2][3] However, this single data point is dangerously incomplete. It reveals nothing about the volume of waste generated, the use of auxiliary substances, or the intrinsic efficiency of the transformation.[1][4] A comprehensive evaluation requires a multi-faceted approach using a suite of "green chemistry" metrics designed to provide a holistic view of a process's performance.[5][6][7]
Mass-Based Metrics: Quantifying Efficiency and Waste
The most robust evaluations begin with mass-based metrics, which assess how efficiently atoms and materials are converted into the desired product.[5]
-
Atom Economy (AE): A foundational theoretical concept that calculates the proportion of reactant atoms incorporated into the final product.[1] It is an excellent starting point for assessing the intrinsic efficiency of a reaction design.
-
Reaction Mass Efficiency (RME): A more practical metric that accounts for the actual masses of reactants used, their stoichiometry, and the reaction yield.[1][8] This provides a clearer picture of a reaction's real-world performance.
-
Environmental Factor (E-Factor): This metric directly quantifies waste by measuring the ratio of the mass of total waste generated to the mass of the product.[4][9] It starkly highlights the wastefulness of a process.
-
Process Mass Intensity (PMI): Considered the gold standard metric by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[6][8][10] It is an all-encompassing metric that captures the true footprint of the entire synthetic process, from reaction to workup and purification.[4][6]
The following table summarizes these key metrics, offering a clear guide to their application and limitations.
| Metric | Formula | Application | Key Insight |
| Percentage Yield | (Actual Yield / Theoretical Yield) * 100 | Measures the amount of product obtained from a reaction. | A basic measure of reaction success, but ignores byproducts and waste.[2] |
| Atom Economy (AE) | (MW of Product / MW of all Reactants) * 100 | A theoretical measure of the efficiency of a balanced chemical equation. | Excellent for initial route design; highlights inherently wasteful reaction types.[1][11] |
| E-Factor | Total Waste (kg) / Product (kg) | Quantifies the amount of waste generated per unit of product. | Directly focuses on waste reduction; lower is better.[9] |
| Reaction Mass Efficiency (RME) | (Mass of Product / Total Mass of Reactants) * 100 | A practical refinement of AE that incorporates yield and stoichiometry. | Provides a more realistic efficiency measure for a specific reaction.[1] |
| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Mass of Product (kg) | A holistic metric that includes all materials used in the entire process. | The key industrial metric for evaluating the overall process efficiency and waste.[6][10] |
The interplay between these metrics is crucial. A reaction might have a high Atom Economy but a poor RME due to low yield or the use of excess reagents. Similarly, a high-yielding reaction can still have a disastrously high PMI if it requires vast quantities of solvent for reaction and purification.
A Structured Framework for Comparative Pathway Analysis
A robust evaluation of synthetic pathways requires a structured, multi-stage approach. This workflow ensures that decisions are data-driven, moving from high-level theoretical assessments to detailed, practical, and economic analyses.
This structured process ensures that resources are not wasted on validating routes that are fundamentally inefficient. Early-stage theoretical metrics like Atom Economy can quickly filter out grossly wasteful options, while later-stage metrics like PMI and cost analysis provide the detailed data needed for final selection in a drug development context.[12]
Case Study: Traditional vs. Biocatalytic Synthesis of Sitagliptin
To illustrate this framework, we will compare two prominent routes for the synthesis of Sitagliptin, an active pharmaceutical ingredient (API) used to treat type 2 diabetes.[13] The first-generation route relied on asymmetric hydrogenation with a transition-metal catalyst, while the second-generation route employs a highly engineered biocatalyst (an (R)-selective transaminase).[13]
| Metric | First-Gen (Asymmetric Hydrogenation) | Second-Gen (Biocatalytic Transamination) | Improvement |
| Key Transformation | Asymmetric Hydrogenation of an enamine | Direct reductive amination of a ketone | --- |
| Catalyst | Rhodium-based complex | Engineered Transaminase Enzyme | Metal-free |
| Overall Yield | ~60% | ~82% | +37% |
| Process Mass Intensity (PMI) | ~250 | ~35 | ~86% Reduction |
| E-Factor | ~249 | ~34 | ~86% Reduction |
| Reaction Conditions | High pressure (250 psi H₂), organic solvent | Ambient pressure, aqueous buffer, mild temp. | Safer, Greener |
This data clearly demonstrates the profound advantages of the biocatalytic route. The dramatic reduction in PMI signifies a massive decrease in overall waste, driven by higher yield, fewer steps, and the elimination of large volumes of organic solvents.[14]
Experimental Protocols: A Look at the "Why"
The following protocols provide a conceptual, step-by-step look at the key transformations in each route. The narrative explains the causality behind the experimental choices, a hallmark of a trustworthy and expert-driven process.
Protocol 1: First-Generation Asymmetric Hydrogenation (Conceptual)
This protocol is representative of transition-metal-catalyzed asymmetric hydrogenations. The choice of catalyst is paramount and is often the result of extensive screening. The high pressure and specialized equipment are necessary to achieve efficient reaction kinetics with gaseous hydrogen.
-
Vessel Preparation: An inert, high-pressure hydrogenation vessel is charged with the enamine precursor and a suitable solvent (e.g., methanol). The system must be rigorously purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst and create an explosion hazard.
-
Catalyst Introduction: The rhodium-chiral phosphine ligand catalyst (e.g., Rh(COD)₂BF₄ with a Josiphos-type ligand) is added under a positive pressure of inert gas. The specific ligand is crucial for inducing high enantioselectivity.
-
Hydrogenation: The vessel is sealed and pressurized with hydrogen gas to a specified pressure (e.g., 250 psi). The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) and monitored for hydrogen uptake.
-
Reaction Monitoring: Progress is monitored by taking samples (after safely de-pressurizing and re-purging) and analyzing them via HPLC to determine the conversion of the starting material and the enantiomeric excess (ee) of the product.
-
Work-up and Purification: Upon completion, the vessel is vented, and the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The resulting crude product requires extensive purification, often involving crystallization and/or chromatography, to remove residual metal catalyst and byproducts. This purification stage significantly contributes to the high PMI.
Protocol 2: Second-Generation Biocatalytic Transamination (Conceptual)
This protocol leverages the high selectivity of an enzyme, allowing the reaction to be run in a more environmentally benign solvent (water) under mild conditions. The protocol's self-validating nature comes from the predictable and highly specific action of the enzyme.
-
Bioreactor Setup: A temperature-controlled bioreactor is charged with purified water and a suitable buffer (e.g., potassium phosphate) to maintain an optimal pH for the enzyme (e.g., pH 8.0).
-
Reagent Addition: The prositagliptin ketone precursor is added to the buffer solution. A cost-effective amine donor, such as isopropylamine, is also added in excess to drive the reaction equilibrium.
-
Enzymatic Reaction: The engineered (R)-selective transaminase enzyme (often as a lyophilized powder or an immobilized solid) is added to the vessel. The mixture is stirred at a mild temperature (e.g., 40 °C).
-
Reaction Monitoring: The reaction is monitored for the formation of the Sitagliptin product using HPLC. The high selectivity of the enzyme typically results in >99.5% enantiomeric excess, simplifying analysis.
-
Work-up and Product Isolation: Upon completion, the reaction is quenched by adjusting the pH. The product, being less soluble under specific pH conditions, can often be crystallized directly from the aqueous reaction mixture. This removes the need for solvent-intensive extractions and chromatography, dramatically lowering the PMI and simplifying the downstream processing.
The Future: AI-Driven Pathway Optimization
Conclusion
Evaluating the cost-effectiveness of a synthetic pathway is a complex but essential discipline in modern chemical and pharmaceutical development. By moving beyond simple yield calculations and embracing a suite of green chemistry metrics like PMI and E-Factor, researchers can make data-driven decisions that enhance both economic and environmental performance. As demonstrated by the evolution of the Sitagliptin synthesis, prioritizing greener and more efficient routes through methodologies like biocatalysis not only reduces waste but can also lead to significant improvements in overall yield and process simplicity. The integration of these principles, supported by emerging computational tools, will continue to shape the future of efficient and sustainable chemical synthesis.
References
- Wikipedia. Green chemistry metrics. [Link]
- American Chemical Society. Green Chemistry and Engineering Metrics. [Link]
- Dicks, A. P. (2015).
- García-Álvarez, R., et al. (2022). Green Chemistry Metrics, A Review. MDPI.[Link]
- Yale University. METRICS - Green Chemistry Toolkit. [Link]
- Alam, D., et al. (2024).
- Wernet, G., et al. (2010). Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis. Springer.[Link]
- Capón-García, J. D., et al. (2021). Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review. Green Chemistry (RSC Publishing).[Link]
- Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making. (2024). LinkedIn.[Link]
- Alam, D., et al. (2024).
- IRIS Unimore.
- Constable, D. J. C., et al. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry.[Link]
- Borchmann, N., et al. (2023). Comparative Life Cycle Assessment of Chemical and Biocatalytic 2'3'-Cyclic GMP-AMP Synthesis. PubMed.[Link]
- Alam, D., et al. (2024). (PDF) AI-Driven Optimization of Drug Synthesis Pathways.
- Genesis Drug Discovery & Development.
- Journal of Emerging Technologies and Innovative Research. (2019). 'SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS'. Jetir.Org.[Link]
- Kumar, A., et al. (2024). Innovative Approaches to Molecular Synthesis for Drug Development. JournalsPub.[Link]
- Badowski, T., et al. (2019). Selection of cost-effective yet chemically diverse pathways from the networks of computer-generated retrosynthetic plans. PMC - NIH.[Link]
- Schwaller, P., et al. (2020). Evaluation Metrics for Single-Step Retrosynthetic Models. Machine Learning and the Physical Sciences Workshop, NeurIPS 2020.[Link]
- American Chemical Society Green Chemistry Institute. (2015).
- Sheldon, R. A. (2017). The E Factor and Process Mass Intensity.
- Foulds, G. J., et al. (2024). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. PubMed Central.[Link]
- Graff, D. E., et al. (2024). An algorithmic framework for synthetic cost-aware decision making in molecular design. arXiv.[Link]
- Badowski, T., et al. (2019). Selection of cost-effective yet chemically diverse pathways from the networks of computer-generated retrosynthetic plans. RSC Publishing.[Link]
- Chem-Station Int. Ed. (2022). Process Mass Intensity, PMI. [Link]
- Badowski, T., et al. (2019).
- Tu, Z., & Li, X. (2018).
- Elsevier. (2020). Smarter synthesis routes cut time and costs. [Link]
- University of Calgary.
- Chemistry LibreTexts. (2024). 12.9: Theoretical Yield and Percent Yield. [Link]
- Quora. (2016). How to calculate the yield of a product in organic chemistry. [Link]
- Eves, A. M. (2024). Investigation of an Alternative Route to ZD3638 and Cost-Benefit Analysis Comparison of Raw Materials with the Previous Route.
- Chemistry LibreTexts. (2022). 5.6: Yields. [Link]
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 5. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 6. Green Chemistry and Engineering Metrics - American Chemical Society [acs.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 11. jetir.org [jetir.org]
- 12. Process Optimization for API Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. AI-Driven Optimization of Drug Synthesis Pathways | Sciety [sciety.org]
- 16. preprints.org [preprints.org]
- 17. researchgate.net [researchgate.net]
- 18. journalspub.com [journalspub.com]
- 19. ml4physicalsciences.github.io [ml4physicalsciences.github.io]
- 20. Selection of cost-effective yet chemically diverse pathways from the networks of computer-generated retrosynthetic plans - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Selection of cost-effective yet chemically diverse pathways from the networks of computer-generated retrosynthetic plans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An algorithmic framework for synthetic cost-aware decision making in molecular design [arxiv.org]
- 23. Frontiers | Computational Chemical Synthesis Analysis and Pathway Design [frontiersin.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,5-Dimethylpyridine-2-carboxylic Acid
Understanding the Hazard Profile: A Precautionary Approach
Given the absence of a dedicated SDS, we will extrapolate the potential hazards of 3,5-Dimethylpyridine-2-carboxylic acid from related pyridine derivatives, such as 3,5-Lutidine (3,5-dimethylpyridine) and other pyridine carboxylic acids. This approach, grounded in chemical similarity, mandates a conservative stance on safety and disposal.
Pyridine and its derivatives are generally characterized by a range of potential hazards:
-
Toxicity: Many pyridine compounds are toxic if swallowed, inhaled, or absorbed through the skin.[1] Some are known to cause damage to the nervous system.[1]
-
Flammability: While the carboxylic acid group may reduce flammability compared to the parent pyridine, many pyridine derivatives are flammable liquids.[2]
-
Corrosivity: The presence of the carboxylic acid functional group suggests that the compound may be corrosive, particularly to the eyes and skin.[2]
-
Environmental Hazards: Pyridine-based compounds can be toxic to aquatic life with long-lasting effects.[1] Although some pyridines are biodegradable, the process can be slow, and the intermediates may also be hazardous.[3][4][5]
Based on these potential hazards, this compound must be treated as a hazardous waste.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol is designed to ensure that this compound is handled and disposed of in a manner that minimizes risk and complies with regulatory standards.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat is mandatory. For larger quantities of waste, a chemical-resistant apron or coveralls should be considered.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions within the waste container.
-
Dedicated Waste Stream: this compound waste should be collected in a dedicated container. Do not mix it with other waste streams, especially:
-
Oxidizing agents: To prevent a potentially violent reaction.
-
Strong acids or bases: To avoid exothermic reactions.
-
Aqueous waste: Unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Step 3: Containerization - Secure and Compliant
The choice of waste container is crucial for safe storage and transport.
-
Material Compatibility: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Secure Closure: The container must have a tightly sealing lid to prevent leaks and the escape of vapors.
-
Condition: The container should be in good condition, free from cracks or other damage.
Step 4: Labeling - Clear and Comprehensive Communication
Proper labeling is a regulatory requirement and a critical safety measure.
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., Toxic, Corrosive).
-
The accumulation start date.
-
Your name, department, and contact information.
-
Step 5: Storage - A Safe Waiting Area
Waste containers must be stored safely pending pickup by a licensed disposal company.
-
Designated Area: Store the waste container in a designated satellite accumulation area.
-
Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.
-
Ventilation: The storage area should be well-ventilated.
-
Away from Incompatibles: Ensure the storage location is away from incompatible chemicals.
Step 6: Arranging for Disposal - The Final Hand-off
Never dispose of this compound down the drain or in the regular trash.[6]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Licensed Professional Disposal: The waste must be disposed of by a licensed hazardous waste disposal company. These companies have the expertise and facilities to handle and treat chemical waste in an environmentally sound manner.
-
Regulatory Compliance: Chemical waste generators are legally responsible for ensuring their waste is managed in accordance with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[7]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill Management: A Contingency Plan
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6]
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Report: Report the spill to your supervisor and EHS department.
For large spills, evacuate the area, close the doors, and call your institution's emergency number.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper disposal of chemical waste is not merely a regulatory burden but a fundamental aspect of ethical scientific conduct.
References
- Degradation of pyridines in the environment. (2009). Taylor & Francis.
- Pyridine - Wikipedia. (n.d.).
- (PDF) Degradation of Pyridines in the Environment. (n.d.). ResearchGate.
- Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. (n.d.). PubMed.
- 3,5-Dimethylpyridine-2-carboxylate | C8H8NO2-. (n.d.). PubChem.
- This compound In Stock. (n.d.). Anichem.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
- Waste Pyridine. (n.d.).
- Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4. (n.d.). PubChem.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
